Product packaging for 3-Chloro-2-formylbenzonitrile(Cat. No.:CAS No. 1256561-76-8)

3-Chloro-2-formylbenzonitrile

Cat. No.: B597101
CAS No.: 1256561-76-8
M. Wt: 165.576
InChI Key: XUBCIKLKCYMPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-2-formylbenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H4ClNO and its molecular weight is 165.576. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClNO B597101 3-Chloro-2-formylbenzonitrile CAS No. 1256561-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBCIKLKCYMPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-formylbenzonitrile: A Versatile Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents and crop protection solutions. 3-Chloro-2-formylbenzonitrile, identified by its CAS number 1256561-76-8, emerges as a compelling trifunctional building block. Possessing a chemically reactive aldehyde, a versatile nitrile group, and a directing chloro substituent on a central benzene ring, this compound offers a rich platform for the synthesis of complex heterocyclic systems and other advanced molecular architectures.[1][2] This guide provides an in-depth analysis of its properties, potential synthetic routes, predicted reactivity, and its prospective applications for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Safety Data

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a laboratory setting. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1256561-76-8[3][4]
Molecular Formula C₈H₄ClNO[3][4]
Molecular Weight 165.58 g/mol [1][4]
Physical Form Solid[4]
Purity Typically ≥95%[3][4]
Storage Conditions 2-8°C, under inert atmosphere[1][4]
InChI Key XUBCIKLKCYMPBA-UHFFFAOYSA-N[4]
Safety and Handling

As a research chemical, this compound must be handled by technically qualified personnel.[3] It is classified as a warning-level hazard.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Stable under recommended storage conditions, it should be kept away from strong oxidizing agents.[5]

Projected Synthesis Methodologies

Method 1: Formylation of 3-Chlorobenzonitrile

A direct approach would involve the introduction of a formyl group onto the 3-chlorobenzonitrile backbone. Ortho-lithiation followed by quenching with an electrophilic formylating agent is a standard method for such transformations.

Caption: Proposed ortho-formylation of 3-chlorobenzonitrile.

Experimental Protocol (Hypothetical):

  • Dissolve 3-chlorobenzonitrile in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) to the reaction mixture and stir for 1-2 hours to facilitate ortho-lithiation.

  • Add N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Method 2: Cyanation of 2-Chloro-6-formylbenzene Precursor

An alternative strategy involves the introduction of the nitrile group onto a pre-functionalized benzene ring. Starting from a suitable precursor like 2,6-dichlorotoluene, one could perform a side-chain oxidation to the aldehyde, followed by a nucleophilic aromatic substitution or a metal-catalyzed cyanation.

Caption: Multi-step synthesis from 2,6-dichlorotoluene.

Experimental Protocol (Hypothetical, based on related transformations[6]):

  • Synthesis of 2,6-Dichlorobenzaldehyde: This intermediate can be prepared from 2,6-dichlorotoluene via side-chain chlorination followed by hydrolysis.[6]

  • Cyanation: In a high-pressure reaction vessel, combine 2,6-dichlorobenzaldehyde with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and an organic solvent.

  • Filter to remove insoluble copper salts.

  • Perform a standard aqueous workup and purify the crude product by column chromatography or recrystallization.

Reactivity and Chemical Transformations

The unique arrangement of the functional groups in this compound dictates its reactivity, making it a valuable precursor for heterocyclic synthesis.

Reactions of the Aldehyde Group

The electrophilic aldehyde is susceptible to nucleophilic attack and can readily undergo condensation reactions.

  • Imination: Reaction with primary amines yields Schiff bases (imines), which can be further reduced to secondary amines.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds.

  • Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can be converted directly to an amine.

  • Condensation Reactions: With active methylene compounds, it can undergo Knoevenagel or similar condensation reactions.[4]

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle for further molecular elaboration.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.

  • Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Cyclization Reactions: The nitrile can act as an electrophile in intramolecular cyclization reactions, especially when a nucleophilic group is generated in a neighboring position.

Synergistic Reactivity: Heterocycle Formation

The ortho-positioning of the formyl and nitrile groups is particularly advantageous for the synthesis of fused heterocyclic systems. For example, reaction with a bifunctional nucleophile like hydrazine could lead to the formation of a pyridazine ring system.

Caption: Proposed reaction leading to a heterocyclic system.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are prevalent in many biologically active molecules.

  • Scaffold for Medicinal Chemistry: Benzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals such as Letrozole and Enzalutamide.[5] The nitrile group can act as a hydrogen bond acceptor, mimicking other functional groups in biological systems.[3]

  • Intermediate for Agrochemicals: This compound is noted for its potential use in producing herbicides and fungicides.[1] The presence of a chlorine atom is a common feature in many agrochemicals, often enhancing their biological activity and metabolic stability.

  • Precursor for Heterocyclic Compounds: As outlined in the reactivity section, its structure is primed for the synthesis of various fused heterocycles, which are a cornerstone of many drug discovery programs.[1]

Projected Spectroscopic Data Analysis

Spectroscopic analysis is essential for structure confirmation. While experimental spectra are not provided here, the expected features can be predicted.

TechniqueExpected Features
¹H NMR - A singlet for the aldehyde proton (CHO) in the downfield region (around 10 ppm). - A complex multiplet pattern for the three aromatic protons in the region of 7-8 ppm.
¹³C NMR - A signal for the aldehyde carbon around 190 ppm. - Signals for the aromatic carbons, including the carbon bearing the nitrile group (around 115-120 ppm) and the carbon bearing the chlorine atom. - The nitrile carbon signal itself.
IR Spectroscopy - A strong, sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. - A strong absorption for the aldehyde carbonyl (C=O) stretch around 1700 cm⁻¹. - C-H stretching bands for the aromatic ring and the aldehyde. - A C-Cl stretching band in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (165.58 g/mol ). - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Conclusion

This compound represents a highly functionalized and promising building block for synthetic chemistry. Its combination of an aldehyde, a nitrile, and a chloro-substituted aromatic ring offers multiple avenues for chemical modification and the construction of complex molecular targets. While detailed experimental data on its synthesis and reactivity remain to be fully published, its potential for application in drug discovery and agrochemical research is significant. This guide serves as a technical primer for scientists looking to leverage the unique chemical attributes of this versatile intermediate.

References

  • American Elements. (n.d.). This compound.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (1996). Production of 3-(or 4-)cyanobenzaldehyde.
  • Google Patents. (2013). Preparation method of 2, 6-dichlorobenzaldehyde.
  • Google Patents. (2014). WO 2014/056465 A1.
  • Google Patents. (2016). United States Patent US 9416102 B2.
  • ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.).

Sources

3-Chloro-2-formylbenzonitrile: A Strategic Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 3-Chloro-2-formylbenzonitrile. It is designed to provide researchers, medicinal chemists, and process development scientists with a deep understanding of its chemical properties, reactivity, and practical applications. The narrative emphasizes the causality behind its synthetic utility and provides actionable protocols and safety guidance, moving beyond a mere catalog of data to offer expert-level insights.

Introduction: The Strategic Value of a Polysubstituted Aromatic

This compound is a highly functionalized aromatic building block. Its strategic value in organic synthesis is derived from the orthogonal reactivity of its three distinct functional groups: a nitrile, a formyl (aldehyde), and a chloro substituent. The precise ortho/meta arrangement of these groups on the benzene ring creates a unique electronic and steric environment, enabling a diverse range of chemical transformations.

The powerful electron-withdrawing properties of the nitrile and formyl groups render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution. Concurrently, the aldehyde serves as a versatile electrophilic handle for condensation and addition reactions, while the nitrile group offers a pathway to amides, amines, or tetrazoles. This confluence of reactivity makes it a prized intermediate, particularly in the construction of fused heterocyclic systems that form the core scaffolds of many modern pharmaceuticals and agrochemicals.[1]

Core Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectral characteristics of a reagent is fundamental for its effective use, from reaction setup and monitoring to purification and final characterization.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 1256561-76-8[1][2]
Molecular Formula C₈H₄ClNO[1]
Molecular Weight 165.58 g/mol [1]
Appearance Solid (typically off-white to pale yellow powder)N/A
Melting Point Data not consistently available; related isomers melt in the 75-81 °C range.[3][4]N/A
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water.N/A
Storage Store in a cool, dry place under an inert atmosphere (2-8°C recommended).[1][1]
Spectroscopic Signature

Spectroscopic analysis is non-negotiable for identity and purity confirmation. The expected data are as follows:

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

    • δ ≈ 10.5 ppm (s, 1H): A sharp singlet far downfield, characteristic of the aldehyde proton (-CHO). Its deshielded nature is due to the anisotropic effect of the C=O bond.

    • δ ≈ 7.7-8.1 ppm (m, 3H): A complex multiplet pattern corresponding to the three protons on the aromatic ring. The exact coupling constants and shifts are influenced by the three different substituents.

  • IR (Infrared) Spectroscopy: Key vibrational frequencies provide a functional group fingerprint:

    • ~2230 cm⁻¹ (strong, sharp): A prominent peak for the nitrile (-C≡N) stretching vibration.

    • ~1705 cm⁻¹ (strong, sharp): Characteristic stretching vibration of the aromatic aldehyde carbonyl (C=O).

    • ~2850 cm⁻¹ & ~2750 cm⁻¹ (weak to medium): The classic C-H stretching doublet (Fermi resonance) for an aldehyde.

    • ~800-850 cm⁻¹: Absorption corresponding to the C-Cl bond.

  • Mass Spectrometry (MS):

    • The molecular ion (M⁺) peak will appear at m/z ≈ 165. A crucial confirmation is the presence of the (M+2)⁺ isotope peak at m/z ≈ 167, with an intensity approximately one-third of the M⁺ peak, which is the signature isotopic pattern for a single chlorine atom.

Chemical Reactivity and Synthetic Design

The synthetic power of this compound lies in the ability to selectively target its functional groups. The aldehyde is the most reactive site for nucleophilic attack and condensation, while the chloro and nitrile groups can be addressed under different conditions.

Caption: Primary reaction pathways available for this compound.

This multi-faceted reactivity allows for sequential reaction design. For example, a condensation reaction at the aldehyde can be followed by an intramolecular nucleophilic aromatic substitution, where the newly introduced nucleophile displaces the chlorine atom to form a fused heterocyclic ring. This is a powerful and convergent strategy for building molecular complexity.

Experimental Workflow: A Protocol for Amine Condensation

The following protocol details a representative reaction: the condensation of this compound with a primary amine to form an imine (Schiff base), a common first step in the synthesis of quinazolines or related heterocycles.

Objective: To synthesize N-(3-chloro-2-cyanobenzylidene)aniline as a model imine intermediate.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Ethanol (or Toluene), anhydrous

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound and anhydrous ethanol. Stir until the solid is fully dissolved.

  • Reagent Addition: Add aniline to the solution, followed by the catalytic amount of acetic acid.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Characterization: The crude imine product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography if necessary. Confirm the structure using NMR and MS as described in Section 2.2.

Experimental_Workflow A 1. Dissolve Reagents (Aldehyde, Amine, Solvent) B 2. Add Catalyst (e.g., Acetic Acid) A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Cool & Concentrate (Remove Solvent) C->D E 5. Aqueous Workup (Wash & Dry) D->E F 6. Purify Product (Recrystallization / Chromatography) E->F

Caption: A logical workflow for a typical imine formation experiment.

Safety, Handling, and Disposal

Hazard Profile: While a specific, comprehensive SDS for this compound may be limited, data from analogous compounds like 3-formylbenzonitrile suggest it should be handled as a hazardous substance.[3][5]

  • Irritation: Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3][6]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

Handling Precautions:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.

  • Avoid breathing dust.[3]

  • Wash hands thoroughly after handling.[3]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a tool for strategic molecular design. Its well-defined and predictable reactivity allows chemists to build complex, high-value heterocyclic structures in a convergent and efficient manner. A firm grasp of its properties, reaction pathways, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory and advancing projects in drug discovery and materials science.

References

  • This compound. 98%. MySkinRecipes. [Link]
  • 3-Chloro-5-formylbenzonitrile.
  • 3-chloro-4-formylbenzonitrile.
  • 3-Chloro-2-methylbenzonitrile. NIST WebBook. [Link]
  • Production of 3-(or 4-)cyanobenzaldehyde.
  • m-Formylbenzonitrile.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride....
  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

Sources

A Comprehensive Technical Guide to 3-Chloro-2-formylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Chloro-2-formylbenzonitrile is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Possessing a nitrile, an aldehyde, and a chloro substituent on a benzene ring, it serves as a highly versatile and valuable intermediate for the synthesis of complex molecular architectures. The strategic positioning of these functional groups allows for a wide range of selective chemical transformations, making it an ideal starting material for building diverse libraries of compounds in drug discovery and materials science. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthetic protocol, comprehensive characterization methods, reactivity profile, and safety considerations, tailored for researchers, chemists, and professionals in drug development.

Introduction to a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the efficiency and success of a multi-step synthesis often hinge on the selection of strategically functionalized starting materials. This compound emerges as a paradigm of such a building block. Its structure is decorated with three of the most useful functional groups in a synthetic chemist's toolkit: a formyl (aldehyde) group, a cyano (nitrile) group, and a chloro substituent. This unique arrangement on an aromatic scaffold provides multiple reaction handles that can be addressed selectively to construct elaborate molecular frameworks.

The aldehyde is a gateway to countless transformations, including oxidations, reductions, reductive aminations, and a variety of carbon-carbon bond-forming reactions. The nitrile group is a stable precursor to amines, amides, and carboxylic acids, and it frequently acts as a key pharmacophore in medicinal chemistry, where it can serve as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[1] The chloro group, a common feature in many FDA-approved drugs, enhances the lipophilicity of molecules and can serve as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions.[2] This guide aims to be a definitive resource on this compound, consolidating its known properties and providing practical, field-proven insights into its use.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of reproducible science. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compound[3]
Synonym(s) 2-Chloro-6-cyanobenzaldehyde[3]
CAS Number 1256561-76-8[3][4]
Molecular Formula C₈H₄ClNO[3][4]
Molecular Weight 165.58 g/mol [4]
PubChem CID 59589321[3]
InChI Key XUBCIKLKCYMPBA-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C(=C1)C=O)Cl)C#N

Physicochemical Properties

The physical properties of a compound dictate the conditions required for its storage, handling, and reaction workups.

PropertyValueNotes & Source(s)
Appearance White to off-white crystalline solidInferred from analogous compounds like 3-formylbenzonitrile.[5]
Melting Point Data not availableFor comparison, the related 3-formylbenzonitrile melts at 75-78 °C.[6]
Boiling Point Data not availableFor comparison, the related 3-formylbenzonitrile boils at 210 °C.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water.Based on its organic structure.
Storage Store at 2-8°C under an inert gas atmosphere.[4]

Synthesis and Purification

While several synthetic routes can be envisioned, a practical and scalable approach involves the selective oxidation of the corresponding methyl-substituted precursor, 3-chloro-2-methylbenzonitrile, which is commercially available. This transformation is a cornerstone of organic synthesis.

Proposed Synthetic Workflow

The overall workflow involves the preparation of the starting material, the core oxidation reaction, and subsequent purification and characterization to ensure the final product's identity and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Procure 3-Chloro-2-methylbenzonitrile reaction_setup Set up Reaction Vessel (Inert Atmosphere, Reflux) start->reaction_setup reagents Prepare Reagents (SeO₂, Dioxane, Water) reagents->reaction_setup oxidation Selenium Dioxide Oxidation reaction_setup->oxidation monitoring Monitor Progress (TLC/GC-MS) oxidation->monitoring filtration Filter out Selenium Metal monitoring->filtration Upon Completion extraction Aqueous Workup & Solvent Extraction filtration->extraction purify Column Chromatography extraction->purify characterize Spectroscopic Characterization (NMR, IR, MS) purify->characterize product Pure this compound characterize->product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Oxidation of 3-Chloro-2-methylbenzonitrile

This protocol describes a well-established method for the oxidation of a benzylic methyl group to an aldehyde using selenium dioxide.

Materials:

  • 3-Chloro-2-methylbenzonitrile (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.1 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-2-methylbenzonitrile (1.0 eq) and selenium dioxide (1.1 eq).

  • Solvent Addition: Add 1,4-dioxane and a small amount of water (e.g., 50:1 dioxane:water ratio). The water is crucial for the reaction mechanism to proceed effectively.

  • Heating: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The mixture will typically turn dark as elemental selenium precipitates.

    • Causality Insight: Refluxing provides the necessary activation energy for the oxidation. Selenium dioxide is a specific and reliable reagent for converting activated methyl groups to aldehydes without over-oxidizing to the carboxylic acid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with ethyl acetate.

    • Self-Validation: The formation of a black precipitate is a visual confirmation that the SeO₂ has been reduced and the substrate has been oxidized.

  • Workup: Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with water and brine. The aqueous washes remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. Combine the fractions containing the pure product and concentrate to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups on chemical shifts and absorption frequencies.

Analytical Workflow

G cluster_nmr NMR cluster_ir IR cluster_ms MS Input Purified Product NMR_Sample Dissolve in CDCl₃ Input->NMR_Sample IR_Sample ATR Sample Prep Input->IR_Sample MS_Sample Dissolve & Infuse Input->MS_Sample H_NMR ¹H NMR NMR_Sample->H_NMR C_NMR ¹³C NMR NMR_Sample->C_NMR Output Structural Confirmation H_NMR->Output C_NMR->Output FTIR FTIR Spectroscopy IR_Sample->FTIR FTIR->Output HRMS High-Res MS (EI) MS_Sample->HRMS HRMS->Output

Caption: Analytical workflow for structural elucidation.
Predicted Spectroscopic Data

¹H NMR Spectroscopy (in CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)~10.4Singlet (s)
Aromatic H~7.9 - 8.1Multiplet (m)
Aromatic H~7.6 - 7.8Multiplet (m)

¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~188
Aromatic C-Cl~138
Aromatic C-CHO~136
Aromatic C-CN~114
Aromatic C-H~135, ~132, ~130
Nitrile (C≡N)~116

FTIR Spectroscopy (ATR):

Functional GroupPredicted Absorption (cm⁻¹)Appearance
Aromatic C-H Stretch3100 - 3000Medium
Nitrile (C≡N) Stretch2240 - 2220Strong, sharp
Aldehyde (C=O) Stretch1710 - 1690Strong, sharp
Aromatic C=C Stretch1600 - 1450Medium to weak
C-Cl Stretch800 - 600Strong

Mass Spectrometry (Electron Ionization, EI):

m/z ValueAssignmentNotes
165 / 167[M]⁺Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.
136 / 138[M-CHO]⁺Loss of the formyl radical.
130[M-Cl]⁺Loss of the chlorine atom.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.

G cluster_aldehyde Aldehyde Reactions cluster_nitrile Nitrile Reactions cluster_aromatic Aromatic Ring Reactions start This compound C₈H₄ClNO oxidation Oxidation (e.g., KMnO₄) start->oxidation reduction Reduction (e.g., NaBH₄) start->reduction reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) start->reductive_amination hydrolysis_acid Acid Hydrolysis (H₂SO₄, H₂O) start->hydrolysis_acid reduction_nitrile Reduction (e.g., H₂, Raney Ni) start->reduction_nitrile snar Nucleophilic Aromatic Substitution (SₙAr) (e.g., NaOMe) start->snar coupling Cross-Coupling (e.g., Suzuki, Buchwald) start->coupling product_acid 2-Carboxy-3-chlorobenzonitrile oxidation->product_acid product_alcohol 3-Chloro-2-(hydroxymethyl)benzonitrile reduction->product_alcohol product_amine_aldehyde 3-Chloro-2-((alkylamino)methyl)benzonitrile reductive_amination->product_amine_aldehyde product_amide 3-Chloro-2-formylbenzamide hydrolysis_acid->product_amide product_amine_nitrile 2-(Aminomethyl)-3-chlorobenzaldehyde reduction_nitrile->product_amine_nitrile product_methoxy 2-Formyl-3-methoxybenzonitrile snar->product_methoxy product_aryl 3-Aryl-2-formylbenzonitrile coupling->product_aryl

Caption: Key reaction pathways for this compound.
  • Aldehyde Moiety: This is often the most reactive site. It can be easily reduced to a primary alcohol with sodium borohydride, oxidized to a carboxylic acid with potassium permanganate, or converted into an amine via reductive amination.

  • Nitrile Moiety: The nitrile is relatively robust but can be hydrolyzed under harsh acidic or basic conditions to the corresponding amide or carboxylic acid. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Chloro-Aromatic System: The chlorine atom can be displaced by strong nucleophiles via an SₙAr mechanism, facilitated by the electron-withdrawing nature of the adjacent formyl and nitrile groups. It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Applications in Research and Development

The primary value of this compound is as an intermediate in the synthesis of high-value target molecules.

  • Pharmaceuticals: It is a key building block for constructing heterocyclic scaffolds such as quinolines, quinazolines, and other fused ring systems that are prevalent in medicinal chemistry. The trifunctional nature allows for the rapid generation of molecular diversity to explore structure-activity relationships (SAR).

  • Agrochemicals: The benzonitrile motif is found in various herbicides and fungicides. This compound provides a convenient starting point for the synthesis of novel crop protection agents.[4]

  • Materials Science: Substituted benzonitriles are precursors to phthalocyanines and other dyes and pigments. The reactivity of this molecule allows for the synthesis of custom chromophores with tailored electronic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is based on data for structurally similar compounds.[7][8]

Hazard Identification:

  • Skin Contact: Causes skin irritation. May be harmful in contact with skin.[7]

  • Eye Contact: Causes serious eye irritation.

  • Inhalation: May cause respiratory irritation.

  • Ingestion: May be harmful if swallowed.[7]

Handling and Personal Protective Equipment (PPE):

  • Always handle in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8]

  • Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[7]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

First Aid Measures:

  • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for molecular innovation. Its unique combination of an aldehyde, a nitrile, and a chloro group provides chemists with a powerful platform for constructing complex and diverse molecules. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers and drug development professionals can fully leverage its potential to accelerate the discovery of new medicines, advanced materials, and effective agrochemicals.

References

  • This compound | CAS 1256561-76-8. AMERICAN ELEMENTS. [Link]
  • This compound. MySkinRecipes. [Link]
  • 3-chloro-4-formylbenzonitrile.
  • 3-Chloro-5-formylbenzonitrile. PubChem, NIH. [Link]
  • Supporting Information for Organic Letters Public
  • m-Formylbenzonitrile. PubChem, NIH. [Link]
  • 3-Chlorobenzonitrile. Wikipedia. [Link]
  • 3-Chloro-2-methylbenzonitrile. NIST WebBook. [Link]
  • 4-Cyanobenzaldehyde. PubChem, NIH. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
  • Mohamed, T., Rao, P. P. N. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 243, 114779. [Link]
  • Tale, R. H., Adude, R. N. (2005). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 17(4), 2835-2837. [Link]
  • Production of 3-(or 4-)cyanobenzaldehyde.
  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]
  • Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluorophenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study.
  • 3-Chlorobenzonitrile. Alzchem Group. [Link]
  • Production of cyanobenzaldehyde.
  • 3-Cyanobenzaldehyde Properties. Chemsrc. [Link]

Sources

A Comprehensive Technical Guide to 3-Chloro-2-formylbenzonitrile and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science, the precise identification and understanding of key chemical intermediates are paramount. This guide provides an in-depth exploration of 3-Chloro-2-formylbenzonitrile, a versatile building block in organic synthesis. We will delve into its nomenclature, physicochemical properties, synthesis strategies, reactivity, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication begins with unambiguous nomenclature. This compound is the most commonly accepted IUPAC name for the molecule with the chemical structure illustrated below. However, a variety of synonyms are used in commercial listings, patents, and publications. A comprehensive understanding of these alternatives is crucial for effective literature searches and procurement.

A primary synonym for this compound is 2-Chloro-6-cyanobenzaldehyde . This name is equally descriptive and follows standard chemical naming conventions. Other less common, but still encountered, synonyms include Benzonitrile, 3-chloro-2-formyl- .

It is critical to distinguish this compound from its isomers, such as 3-chloro-4-formylbenzonitrile and 3-chloro-5-formylbenzonitrile, as their distinct substitution patterns lead to different reactivity and applications.

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction optimization, and purification. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 1256561-76-8
Molecular Formula C₈H₄ClNO
Molecular Weight 165.58 g/mol
Appearance White to off-white solidInferred from related compounds
Melting Point Data not available for this specific isomer. The related isomer, 3-formylbenzonitrile, has a melting point of 75-78 °C.
Boiling Point Predicted: 291.7±25.0 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.Inferred from its use in organic synthesis
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet further downfield, likely between 9.5 and 10.5 ppm. The coupling patterns of the aromatic protons will be indicative of their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight distinct signals. The nitrile carbon will appear around 115-120 ppm, while the aldehyde carbonyl carbon will be significantly downfield, in the range of 185-195 ppm. The six aromatic carbons will have chemical shifts between 120 and 150 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitrile (C≡N) and carbonyl (C=O) functional groups. The C≡N stretch is typically observed around 2220-2240 cm⁻¹, and the C=O stretch of the aldehyde will be in the region of 1690-1715 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 165, with a characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of the molecular ion peak.

Synthesis and Manufacturing

The synthesis of this compound typically involves the introduction of the formyl group onto a pre-existing chlorinated benzonitrile scaffold or the modification of a related precursor. A common and logical synthetic approach is the oxidation of the corresponding benzyl alcohol or methyl group.

Proposed Synthetic Pathway: Oxidation of 2-Chloro-6-methylbenzonitrile

A plausible and industrially scalable route to this compound is the selective oxidation of 2-chloro-6-methylbenzonitrile. This precursor is generally more accessible than the corresponding benzyl alcohol.

cluster_start Starting Material cluster_reagents Oxidizing Agent cluster_product Product 2-Chloro-6-methylbenzonitrile 2-Chloro-6-methylbenzonitrile This compound This compound 2-Chloro-6-methylbenzonitrile->this compound Oxidation Oxidizing_Agent e.g., MnO₂, SeO₂, or catalytic oxidation

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

  • Choice of Oxidant: The selection of the oxidizing agent is critical to achieve high yield and selectivity.

    • Manganese dioxide (MnO₂): A mild and selective oxidant for benzylic positions, often requiring stoichiometric amounts and elevated temperatures.

    • Selenium dioxide (SeO₂): A classic reagent for the oxidation of methyl groups to aldehydes. However, selenium-based reagents are toxic and require careful handling and disposal.

    • Catalytic Oxidation: Modern methods employing catalytic amounts of a transition metal (e.g., cobalt or manganese) with a co-oxidant like N-hydroxyphthalimide (NHPI) and an oxygen source (air) offer a greener and more atom-economical approach.

  • Reaction Conditions: The reaction is typically carried out in a non-polar organic solvent, such as toluene or chlorobenzene, at elevated temperatures to ensure a reasonable reaction rate.

  • Workup and Purification: The workup procedure usually involves filtration to remove the oxidant and subsequent purification of the product by recrystallization or column chromatography.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the presence of three reactive sites: the aldehyde, the nitrile, and the chloro-substituted aromatic ring. This trifunctional nature makes it a valuable intermediate in the construction of complex molecules, particularly heterocyclic systems.

Reactivity of the Functional Groups:
  • Aldehyde Group: The formyl group is a versatile handle for various transformations, including:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

    • Wittig Reaction: Conversion to an alkene by reaction with a phosphonium ylide.

    • Condensation Reactions: Participation in Knoevenagel, Aldol, or similar condensation reactions with active methylene compounds.

    • Oxidation: Conversion to the corresponding carboxylic acid using a suitable oxidizing agent.

    • Reduction: Conversion to the corresponding benzyl alcohol with a reducing agent like sodium borohydride.

  • Nitrile Group: The cyano group can be transformed into other important functional groups:

    • Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.

    • Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    • Cyclization Reactions: The nitrile group can participate in the formation of heterocyclic rings, such as tetrazoles (by reaction with azides) or triazines.

  • Aryl Chloride: The chloro substituent can be a site for nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery and Agrochemicals

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. Its ability to participate in multi-step synthetic sequences allows for the construction of complex molecular scaffolds.

Exemplary Synthetic Application: Synthesis of a Fused Pyrimidine Derivative

A hypothetical, yet plausible, application of this compound in medicinal chemistry is the synthesis of a fused pyrimidine system, a common scaffold in kinase inhibitors.

cluster_start Starting Material cluster_reagents1 Reagent 1 cluster_intermediate Intermediate cluster_reagents2 Reagent 2 cluster_product Final Product This compound This compound Fused_Pyrimidine Fused Dihydropyrimidine This compound->Fused_Pyrimidine Cyclocondensation Guanidine Guanidine Final_Molecule Functionalized Heterocycle Fused_Pyrimidine->Final_Molecule Cross-Coupling Cross_Coupling_Partner Arylboronic Acid (Suzuki Coupling)

Caption: Hypothetical synthetic route utilizing this compound.

In this conceptual pathway, the aldehyde and nitrile groups of this compound undergo a cyclocondensation reaction with guanidine to form a fused dihydropyrimidine intermediate. The remaining aryl chloride can then be functionalized via a Suzuki cross-coupling reaction with an arylboronic acid to introduce further molecular diversity, a common strategy in the optimization of lead compounds in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the potential hazards and recommended handling procedures.

  • Hazard Identification: While specific toxicity data for this compound is limited, related benzonitrile and aldehyde compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing should be worn.

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound, also known as 2-Chloro-6-cyanobenzaldehyde, is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a key building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. A thorough understanding of its nomenclature, physicochemical properties, synthesis, and reactivity is essential for its effective use in research and development. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

  • MySkinRecipes. This compound.

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-6-cyanobenzaldehyde and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Characterizing 2-Chloro-6-cyanobenzaldehyde

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity, polarity, and overall physicochemical profile.

The subject of this guide, 2-Chloro-6-cyanobenzaldehyde, presents a unique combination of an aldehyde, a chloro group, and a cyano group, all in an ortho configuration. This arrangement is expected to result in significant intramolecular electronic and steric interactions, influencing its properties. However, a notable scarcity of published data for this specific isomer suggests it is either a novel or less-explored compound.

To address this knowledge gap, this guide adopts a comparative analytical approach. We will dissect the known characteristics of closely related molecules to build a predictive understanding of 2-Chloro-6-cyanobenzaldehyde. This methodology is standard practice in drug discovery and development when dealing with novel chemical entities.

Physicochemical Properties: A Comparative Analysis

The physical properties of a molecule are critical for its handling, purification, and formulation. The following table summarizes the known properties of key structural analogues to 2-Chloro-6-cyanobenzaldehyde.

Property2-Chloro-6-fluorobenzaldehyde2-Cyanobenzaldehyde2-Chlorobenzaldehyde2-Chloro-3-cyanobenzaldehyde
CAS Number 387-45-1[1][2][3]7468-67-9[4]89-98-5[5]165187-24-6[6][7]
Molecular Formula C₇H₄ClFO[1][3]C₈H₅NO[4]C₇H₅ClO[5]C₈H₄ClNO[7]
Molecular Weight 158.56 g/mol [1][2]131.13 g/mol [4]140.57 g/mol [5]165.58 g/mol
Appearance White to yellow crystalline solid[1][3]White to orange to beige powder/crystals[4]Clear colorless to yellowish liquidNot specified
Melting Point 32-35 °C[1][2][3]103-105 °C[4]9-11 °C[8]Not specified
Boiling Point 104–105 °C[3]284.9±23.0 °C (Predicted)[4]209-215 °C[8]Not specified
Solubility Insoluble in water; Soluble in methanol, ethanol[1][3]Slightly soluble in DMSO and Chloroform[4]Slightly water soluble; soluble in benzene, alcohol, and etherNot specified

Expert Insights: The substitution pattern significantly impacts the physical state and melting point. The presence of the cyano group in 2-Cyanobenzaldehyde leads to a much higher melting point compared to 2-Chlorobenzaldehyde, likely due to strong dipole-dipole interactions and crystal packing effects. For 2-Chloro-6-cyanobenzaldehyde, one could anticipate a melting point that is influenced by both the chloro and cyano groups, potentially falling between that of the fluoro-analogue and the 3-cyano isomer, though this remains speculative without experimental data.

Synthesis and Purification Strategies

While a specific, validated protocol for 2-Chloro-6-cyanobenzaldehyde is not documented, a logical synthetic approach can be devised based on established methodologies for related compounds. A plausible route would involve the oxidation of the corresponding toluene derivative, 2-Chloro-6-cyanotoluene.

General Synthetic Workflow

The synthesis of substituted benzaldehydes often follows a pathway of halogenation and subsequent hydrolysis or oxidation of a methyl group on the benzene ring.

G cluster_0 Starting Material Preparation cluster_1 Aldehyde Formation cluster_2 Purification 2-Chlorotoluene 2-Chlorotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene 2-Chlorotoluene->2-Chloro-6-nitrotoluene Nitration 2-Amino-6-chlorotoluene 2-Amino-6-chlorotoluene 2-Chloro-6-nitrotoluene->2-Amino-6-chlorotoluene Reduction 2-Chloro-6-cyanotoluene 2-Chloro-6-cyanotoluene 2-Amino-6-chlorotoluene->2-Chloro-6-cyanotoluene Sandmeyer Reaction 2-Chloro-6-(dichloromethyl)benzonitrile 2-Chloro-6-(dichloromethyl)benzonitrile 2-Chloro-6-cyanotoluene->2-Chloro-6-(dichloromethyl)benzonitrile Side-chain Chlorination 2-Chloro-6-cyanobenzaldehyde 2-Chloro-6-cyanobenzaldehyde 2-Chloro-6-(dichloromethyl)benzonitrile->2-Chloro-6-cyanobenzaldehyde Hydrolysis Purified Product Purified Product 2-Chloro-6-cyanobenzaldehyde->Purified Product Distillation or Crystallization

Caption: A plausible synthetic pathway for 2-Chloro-6-cyanobenzaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on the synthesis of similar compounds, such as 2-Chloro-6-fluorobenzaldehyde[9].

  • Side-Chain Chlorination:

    • Charge a reaction vessel with 2-Chloro-6-cyanotoluene.

    • Heat the mixture to 150-180 °C under inert atmosphere and constant stirring.

    • Introduce chlorine gas while irradiating the vessel with a suitable lamp (e.g., metal halide).

    • Monitor the reaction progress using Gas Chromatography (GC) until the desired ratio of di- and tri-chlorinated intermediates is achieved.

  • Hydrolysis:

    • To the crude chlorinated mixture, add a catalyst such as an iron-based solid superacid.

    • Maintain the temperature at 150-180 °C.

    • Slowly add water dropwise over 2-3 hours.

    • Continue stirring at temperature for an additional 4 hours, monitoring for the complete conversion of intermediates by GC.

  • Purification:

    • Cool the reaction mixture and neutralize with an aqueous alkali solution.

    • Separate the organic layer.

    • The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • Side-chain chlorination is a free-radical reaction initiated by UV light, selectively replacing the hydrogens on the methyl group.

  • Hydrolysis of the resulting benzal chloride derivative is a well-established method for forming the aldehyde. The use of a solid superacid catalyst can improve efficiency and reduce waste compared to traditional methods.

  • Purification by distillation is suitable for liquid aldehydes, while crystallization is effective for solid products. The choice depends on the physical state of the final compound.

Spectroscopic and Chromatographic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of a synthesized compound. While we lack specific spectra for 2-Chloro-6-cyanobenzaldehyde, we can predict the key features based on its functional groups and the data from its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would likely show a singlet for the aldehyde proton around 10 ppm. The aromatic region would display a complex multiplet pattern for the three aromatic protons, influenced by both the chloro and cyano substituents.

  • ¹³C NMR: The carbon of the aldehyde group would appear around 190 ppm. The cyano carbon would be in the 115-120 ppm region. The six aromatic carbons would have distinct chemical shifts, with the carbons attached to the chloro and cyano groups being significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • A sharp C≡N stretching vibration around 2220-2240 cm⁻¹.

  • A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.

  • C-H stretching of the aldehyde proton around 2820 and 2720 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

  • A C-Cl stretching vibration in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound (C₈H₄ClNO, exact mass: 165.00). The fragmentation pattern would likely show losses of CO, Cl, and HCN, which would be diagnostic for the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key identifier.

G Sample Sample GC-MS GC-MS Sample->GC-MS Purity & MW NMR NMR Sample->NMR Structure Elucidation FTIR FTIR Sample->FTIR Functional Groups Molecular Ion Peak (M+) Molecular Ion Peak (M+) GC-MS->Molecular Ion Peak (M+) Confirms MW Chemical Shifts & Coupling Chemical Shifts & Coupling NMR->Chemical Shifts & Coupling Confirms Connectivity Characteristic Absorptions Characteristic Absorptions FTIR->Characteristic Absorptions Confirms Functional Groups

Caption: Analytical workflow for the characterization of 2-Chloro-6-cyanobenzaldehyde.

Safety and Handling

Given the functional groups present, 2-Chloro-6-cyanobenzaldehyde should be handled with care. Based on data for its analogues, it is likely to be an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong bases.

Conclusion

While 2-Chloro-6-cyanobenzaldehyde remains a compound with limited publicly available data, this guide provides a comprehensive framework for understanding its likely physicochemical properties and the methodologies for its synthesis and characterization. By leveraging comparative data from its structural analogues, researchers can approach the study of this molecule with a solid foundation of predictive knowledge. The insights provided herein are intended to facilitate further research and application of this and similar substituted benzaldehydes in the ongoing development of new chemical entities.

References

  • NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. [Link]
  • PrepChem. (2023).
  • Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. [Link]
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

Sources

Molecular weight and formula of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-formylbenzonitrile for Advanced Research

Introduction: A Versatile Bifunctional Building Block

This compound is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its strategic arrangement of three distinct reactive sites—a nitrile, an aldehyde, and a chloro group—on a benzene ring makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures. The nitrile group is a common pharmacophore known for its metabolic stability and ability to participate in key binding interactions, while the aldehyde function provides a reactive handle for a multitude of chemical transformations.[1] The presence of chlorine further influences the electronic properties of the ring and offers a site for cross-coupling reactions, enhancing its synthetic utility.[2]

This guide provides a comprehensive overview of the core physicochemical properties, synthetic considerations, analytical characterization, and safe handling protocols for this compound, designed for researchers and drug development professionals.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in any research endeavor. These properties dictate solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1256561-76-8[3]
Molecular Formula C₈H₄ClNO[3]
Molecular Weight 165.58 g/mol [3]
Appearance Colorless Solid / Low melting solid[4]
Storage 2-8°C, under inert gas[3]

Strategic Importance in Synthesis and Drug Discovery

The utility of this compound stems from its identity as a "scaffold" molecule, providing a foundational structure that can be elaborated into more complex, high-value compounds.

  • Pharmaceutical Intermediate : The molecule serves as a key starting material or intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The nitrile group, in particular, is a well-established functional group in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups, while often improving metabolic stability and modulating lipophilicity.[1]

  • Heterocyclic Chemistry : The ortho-positioning of the aldehyde and nitrile groups provides a pathway for the synthesis of various fused heterocyclic systems, such as quinazolines and other nitrogen-containing ring structures, which are prevalent motifs in pharmacologically active compounds.

  • Chlorine as a Modulator : The chlorine atom is not merely a placeholder. In drug design, halogen atoms are frequently used to modulate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) by altering its lipophilicity and metabolic stability.[2] It also provides a reactive handle for advanced synthetic transformations like Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce further complexity.

Synthesis and Analytical Characterization

While multiple proprietary routes exist for the synthesis of specialty chemicals, a general and robust laboratory-scale approach often involves the formylation of a substituted benzonitrile or the conversion of a corresponding aldehyde. A common and effective method for nitrile synthesis is the dehydration of an aldoxime, which can be formed in situ from the corresponding aldehyde.

General Synthetic Protocol: One-Pot Conversion from Aldehyde

This protocol outlines a widely-used, one-pot method for converting an aldehyde to a nitrile using hydroxylamine hydrochloride, a process that is efficient and utilizes readily available reagents.[5]

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting aldehyde (e.g., 2,6-dichlorobenzaldehyde, as a precursor).

  • Solvent and Reagents : Add a suitable solvent such as dimethylformamide (DMF), followed by hydroxylamine hydrochloride and a dehydrating agent/catalyst like anhydrous ferrous sulfate.[5]

  • Reaction Execution : Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure nitrile.

Caption: Logical workflow for the analytical characterization of the target compound.

Safety, Handling, and Storage

Given the reactive functional groups, proper handling of this compound is essential. The safety information is based on data for analogous chemical structures and should be treated as a guideline pending a full substance-specific assessment. [4][6]

Hazard Identification and PPE
Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed or inhaled. Toxic in contact with skin. [4]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields or face shield. [4][7]
Skin Irritation Causes skin irritation. [4]Wear protective gloves and clothing. Wash hands thoroughly after handling. [4][6]
Eye Irritation Causes serious eye irritation. [4]Wear tightly fitting safety goggles. Ensure eyewash stations are readily accessible. [6][7]
Respiratory Hazard May cause respiratory irritation. Avoid breathing dust/fumes. [4]Use only in a well-ventilated area or under a chemical fume hood. [4][8]
Handling and Storage Protocol
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. [6]2. Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling. [4][6]3. Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. [6][8]For long-term stability, store at the recommended 2-8°C under an inert atmosphere (e.g., argon or nitrogen). [3]4. Incompatibilities : Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [6]5. Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal. [4]

First-Aid Measures
  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [4]* If on Skin : Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [4]* If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [4]* If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. [4][6]

Conclusion

This compound stands out as a high-potential synthetic intermediate. Its trifunctional nature provides a rich platform for chemical derivatization, enabling the construction of novel and complex molecules for pharmaceutical and agrochemical research. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is paramount for leveraging its full synthetic potential in a research and development setting.

References

  • MySkinRecipes. This compound. [Link]
  • PubChem, National Institutes of Health. 3-Chloro-5-formylbenzonitrile. [Link]
  • Chemical Synthesis Database. 3-chloro-4-formylbenzonitrile. [Link]
  • PubChem, National Institutes of Health. m-Formylbenzonitrile. [Link]
  • NIST WebBook. Benzonitrile, 3-chloro-2-fluoro-. [Link]
  • NIST WebBook. 3-Chloro-2-methylbenzonitrile. [Link]
  • Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, via PMC, NIH. [Link]
  • Ilardi, E. A., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, NIH. [Link]
  • Tale, R. H., et al. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem. [Link]
  • Google Patents. Production of 3-(or 4-)cyanobenzaldehyde.
  • Liu, H., et al. Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study.
  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]
  • Chemsrc. 3-Cyanobenzaldehyde | CAS#:24964-64-5. [Link]
  • PubChem, National Institutes of Health. 4-Cyanobenzaldehyde. [Link]
  • Google P

Sources

Solubility of 3-Chloro-2-formylbenzonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-formylbenzonitrile

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore theoretical predictions, present robust experimental protocols for empirical determination, and emphasize the safety and handling considerations crucial for laboratory work.

Core Compound Analysis: this compound

This compound (CAS No: 1256561-76-8) is an aromatic compound featuring a benzene ring substituted with a chlorine atom, a formyl (aldehyde) group, and a nitrile group.[1][2] This trifunctional nature dictates its chemical reactivity and, critically, its interaction with various solvents.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

A thorough understanding of its physical properties is essential before undertaking any experimental work. These properties, summarized in the table below, influence everything from dissolution rates to appropriate storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₄ClNO[1][2]
Molecular Weight 165.58 g/mol [2]
Appearance White to off-white crystalline powder/solid[3]
Melting Point 75 - 78 °C[4][5]
Boiling Point ~291.7 °C (Predicted)[6]
Storage Store at 2-8°C under an inert gas[2][6]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The guiding principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7]

The structure of this compound offers several clues to its solubility behavior:

  • Polarity: The nitrile (-C≡N) and formyl (-CHO) groups are highly polar due to the large electronegativity difference between carbon/nitrogen and carbon/oxygen, respectively. The chloro (-Cl) group also contributes to the molecule's overall polarity. This suggests good solubility in polar solvents.

  • Hydrogen Bonding: The oxygen atom of the formyl group can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group). Therefore, it will dissolve well in polar protic solvents (which can donate hydrogen bonds) and polar aprotic solvents (which have strong dipoles but don't donate H-bonds).

  • Aromatic Ring: The benzene ring is nonpolar and lipophilic. This component will contribute to some solubility in nonpolar aromatic solvents (like toluene) but will limit its solubility in highly polar, small-molecule solvents like water.

Based on this analysis, we can predict a general solubility profile.

Table 2: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)High The strong dipole moments of these solvents will effectively solvate the polar nitrile and formyl groups.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High These solvents can act as hydrogen bond donors to the formyl oxygen, aiding dissolution. Solubility may decrease with increasing alkyl chain length.
Non-Polar Aromatic Toluene, BenzeneLow to Moderate The nonpolar aromatic ring of the solute will interact favorably with these solvents via π-stacking, but the polar functional groups will be poorly solvated.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneVery Low / Insoluble The significant polarity mismatch between the solute and these aliphatic solvents will prevent effective solvation.
Aqueous WaterVery Low / Insoluble Despite its polarity, the large, nonpolar benzene ring and the lack of extensive hydrogen bonding capability make it poorly soluble in water.[8]

Experimental Workflow for Solubility Determination

The following protocol provides a systematic approach to qualitatively and semi-quantitatively determine the solubility of this compound. This workflow is designed to be self-validating by starting with a small scale and progressing to more precise measurements.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_classification Classification cluster_semiquant Semi-Quantitative Analysis cluster_insoluble Insoluble Path prep1 Weigh 10 mg of This compound prep2 Prepare labeled vials with 1 mL of each test solvent prep1->prep2 qual1 Add 1 mg of compound to each solvent vial prep2->qual1 qual2 Vortex/Shake vigorously for 2 minutes qual1->qual2 qual3 Visually inspect for dissolved solid qual2->qual3 class1 Completely Dissolved? qual3->class1 semi1 Add compound in 1 mg increments class1->semi1 Yes insol1 Record as 'Insoluble' at < 1 mg/mL class1->insol1 No semi2 Vortex after each addition until saturation is reached semi1->semi2 semi3 Record total mass added to reach saturation semi2->semi3 semi4 Calculate solubility (mg/mL) semi3->semi4 insol2 Optional: Test with gentle heating (note temperature) insol1->insol2

Caption: A systematic workflow for determining compound solubility.

Materials and Reagents
  • This compound (solid)

  • Selection of solvents (e.g., Water, Ethanol, Acetone, Toluene, Hexane, DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Spatula

Safety Precautions

As a Senior Application Scientist, I must insist on rigorous adherence to safety protocols. Always consult the latest Safety Data Sheet (SDS) before handling any chemical.[3][4][9]

  • Hazard Identification: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10] It is harmful if swallowed or inhaled.[3][8]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety glasses or goggles, and a lab coat.[4][8]

  • Handling: Conduct all operations in a well-ventilated area or a chemical fume hood to avoid breathing dust.[4][9] Avoid contact with skin and eyes.[9]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Step-by-Step Experimental Protocol

This protocol is adapted from standard laboratory methods for solubility determination.[11][12][13]

Part A: Qualitative Screening (Is it soluble?)

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Solvent Addition: Accurately dispense 1.0 mL of a single solvent into its corresponding vial.

  • Solute Addition: Weigh approximately 1 mg of this compound and add it to the vial. The precise mass is not critical for this qualitative step, but it establishes a baseline.

  • Mixing: Cap the vial securely and vortex or shake vigorously for 60 seconds.[7] This step is crucial to overcome kinetic barriers to dissolution.

  • Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a dark background.

    • Soluble: The solid has completely disappeared, and the solution is clear.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears unchanged.

  • Record: Note the qualitative result for each solvent in a lab notebook.

Part B: Semi-Quantitative Determination (How soluble is it?)

This part should only be performed for solvents in which the compound was found to be "Soluble" in Part A.

  • Setup: Begin with a fresh vial containing 1.0 mL of the chosen solvent.

  • Incremental Addition: Add a pre-weighed amount of this compound (e.g., 2 mg) to the solvent.

  • Mixing and Observation: Cap and vortex for 60 seconds until the solid is fully dissolved.

  • Titration: Continue adding the compound in small, known increments (e.g., 2-5 mg at a time). After each addition, vortex thoroughly until the solid dissolves. The key is to approach the saturation point carefully.

  • Identify Saturation: The saturation point is reached when a small amount of added solid fails to dissolve completely after extended vortexing (e.g., 3-5 minutes).

  • Calculation: Record the total mass of solute that was successfully dissolved. The solubility can then be expressed in mg/mL. For example, if 35 mg of the compound dissolved in 1.0 mL of solvent, the solubility is 35 mg/mL.

Table 3: Template for Recording Experimental Solubility Data

SolventTemperature (°C)Qualitative Observation (from Part A)Total Mass Dissolved (mg) (from Part B)Solubility (mg/mL)
Water
Ethanol
Acetone
Toluene
Hexane
DMSO

Conclusion and Field Insights

The structural characteristics of this compound—a polar, aromatic molecule—strongly suggest it will exhibit the highest solubility in polar aprotic solvents like DMSO, DMF, and acetone. Moderate to high solubility is expected in lower-chain alcohols such as ethanol and methanol. Conversely, its solubility will be negligible in non-polar aliphatic hydrocarbons like hexane and very low in water.

For drug development and process chemistry applications, this solubility profile is critical. For reaction chemistry, solvents like THF or acetonitrile are likely good candidates. For purification via crystallization, a mixed-solvent system, such as Toluene/Heptane or Ethanol/Water, could be effective. The ideal system would be one where the compound is highly soluble in one solvent at an elevated temperature and poorly soluble in the other (the anti-solvent).

This guide provides the theoretical foundation and a robust experimental framework for determining the solubility of this compound. By combining theoretical prediction with careful empirical testing, researchers can make informed decisions for reaction optimization, product purification, and formulation development.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 10, 2026.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 10, 2026.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube.
  • Quora. (2017, June 24). How to determine the solubility of organic compounds.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-5-formylbenzonitrile. PubChem Compound Database.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 3-chloro-2-methylbenzonitrile. Retrieved January 10, 2026.
  • Chemical Synthesis Database. (2025, May 20). 3-chloro-4-formylbenzonitrile. Retrieved January 10, 2026.
  • BenchChem. (n.d.). physical properties of 3-formylbenzonitrile. Retrieved January 10, 2026.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzonitrile, 2-chloro-. Retrieved January 10, 2026.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-Cyanobenzaldehyde. Retrieved January 10, 2026.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-formylbenzonitrile. Retrieved January 10, 2026.
  • MySkinRecipes. (n.d.). This compound.
  • Chemsrc. (2025, August 21). 3-Cyanobenzaldehyde | CAS#:24964-64-5.
  • ChemicalBook. (n.d.). This compound | 1256561-76-8. Retrieved January 10, 2026.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 10, 2026.
  • ChemicalBook. (n.d.). 3-Chloro-4-formylbenzonitrile | 58588-64-0. Retrieved January 10, 2026.
  • National Center for Biotechnology Information. (n.d.). m-Formylbenzonitrile. PubChem Compound Database.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-formylbenzonitrile is a bifunctional aromatic compound featuring nitrile, aldehyde, and chloro functional groups. This unique chemical architecture makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds used in pharmaceutical and agrochemical development.[1] Its reactivity, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth analysis of the material's safety data, offering field-proven insights and detailed procedures for its safe handling, storage, and emergency management.

Section 1: Hazard Identification and GHS Classification

A critical first step in working with any chemical is a comprehensive risk assessment. This compound is classified under the Globally Harmonized System (GHS) with several hazard statements that demand strict adherence to safety protocols.

The primary hazards associated with this compound are related to acute toxicity and irritation. It is harmful if swallowed, inhaled, or comes into contact with skin.[2] Furthermore, it is a known skin and serious eye irritant and may cause respiratory irritation.[3]

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

This data is synthesized from multiple sources and represents a comprehensive hazard profile.

The causality behind these classifications lies in the chemical's reactivity. The aldehyde group can react with biological nucleophiles, while the overall molecule can be absorbed through the skin, leading to systemic effects. The fine, dusty nature of the solid also poses a significant inhalation risk.

Section 2: Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for designing safe experiments and anticipating its behavior under various conditions.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular FormulaC₈H₄ClNO[1][5]
Molecular Weight165.58 g/mol [1][5]
AppearanceOff-white to light yellow crystalline powder[6][7]
Melting Point79 - 81 °C (174.2 - 177.8 °F)[6]
Boiling PointNot available[5]
SolubilityLow water solubility[8]
Storage Temperature2-8°C, under inert gas (Nitrogen or Argon)[1][4]

Section 3: Safe Handling and Storage Protocols

Given its hazardous nature, a multi-layered approach to safety is mandatory when handling this compound. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent laboratory practices.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[3]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory, and additional protective clothing may be necessary for larger quantities.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: Weigh the compound in the fume hood. Use a tared, sealed container to minimize dust exposure during transport.

  • Transfer: Use a spatula or other appropriate tool for solid transfers. Avoid creating dust. If dissolving, add the solid to the solvent slowly.

  • Reaction Setup: All reactions involving this compound should be set up in the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and the work area.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] It is also noted to be sensitive to air and light, and should be stored under an inert atmosphere.[2][6]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Storage prep1 Verify Fume Hood Operation prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Synthesis handle2->handle3 clean1 Decontaminate Workspace & Equipment handle3->clean1 clean2 Wash Hands Thoroughly clean1->clean2 clean3 Store in Tightly Closed Container (Cool, Dry, Ventilated Area) clean2->clean3

Caption: Workflow for Safe Handling of this compound.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial to mitigate harm.

First-Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air.[2] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][11]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][11] Seek medical attention.[6]

  • Eye Contact: If the compound enters the eyes, immediately rinse cautiously with water for several minutes, including under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[11]

  • Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting. Seek immediate medical attention.[12]

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Contain: Prevent the spill from entering drains or waterways.[3]

  • Clean-up: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][6]

  • Decontaminate: Clean the spill area thoroughly.

G cluster_routes cluster_actions start Exposure Incident inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air Administer Oxygen/Artificial Respiration if needed inhalation->action_inhale action_skin Flush with Soap & Water (15+ min) Remove Contaminated Clothing skin->action_skin action_eye Rinse with Water (15+ min) Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: Emergency Response Flowchart for Personal Exposure.

Section 5: Stability and Reactivity

This compound is stable under recommended storage conditions.[3] However, its reactivity profile indicates several incompatibilities that must be avoided to prevent hazardous reactions.

  • Conditions to Avoid: Exposure to air, light, heat, and sources of ignition should be minimized.[2][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][6]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[2][12]

G cluster_incompatible Incompatible Materials cluster_conditions Conditions to Avoid cluster_products Hazardous Decomposition Products center This compound nox Nitrogen Oxides (NOx) center->nox co Carbon Monoxide (CO) center->co co2 Carbon Dioxide (CO2) center->co2 hcn Hydrogen Cyanide (HCN) center->hcn oxidizers Strong Oxidizing Agents oxidizers->center acids Strong Acids acids->center bases Strong Bases bases->center reducers Strong Reducing Agents reducers->center air Air Exposure air->center light Light Exposure light->center heat Heat/Ignition Sources heat->center

Caption: Reactivity Profile and Hazardous Decomposition Pathways.

Section 6: Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2]

  • Specific Hazards: In the event of a fire, hazardous combustion gases such as carbon oxides and nitrogen oxides may be produced.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Section 7: Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated, approved hazardous waste disposal facility. Do not allow the chemical to enter the environment.[6]

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-5-formylbenzonitrile. PubChem.
  • Chemical Synthesis Database. (2025, May 20). 3-chloro-4-formylbenzonitrile.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). m-Formylbenzonitrile. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile, m-chloro-. PubChem.

Sources

A Comprehensive Technical Guide to the Safe Handling and Storage of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Versatile Building Block

3-Chloro-2-formylbenzonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile, an aldehyde, and a chloro group on a benzene ring, makes it a valuable precursor for the synthesis of complex heterocyclic systems and other targeted molecules. The inherent reactivity of the aldehyde and nitrile functionalities, however, necessitates a thorough understanding of its chemical properties to ensure safe handling and preserve its integrity. This guide provides a detailed protocol for the safe handling and storage of this compound, drawing upon established safety principles for analogous chemical structures and available product-specific data. The causality behind each recommendation is explained to empower researchers with the knowledge to work with this compound confidently and safely.

I. Hazard Identification and Risk Assessment: A Proactive Approach to Safety

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3]

The presence of the aldehyde group suggests potential for sensitization and reactivity.[5][6] Aldehydes are known to be reactive electrophiles that can interact with biological macromolecules. The nitrile group, while generally stable, can release hydrogen cyanide upon decomposition under harsh conditions (e.g., strong acids or high temperatures).

Quantitative Hazard Summary (Based on Analogous Compounds)
Hazard ClassificationCategoryAssociated StatementSource Analogy
Acute Oral ToxicityCategory 4H302: Harmful if swallowed3-Cyanobenzaldehyde, 3-chloro-2-methylbenzonitrile[1][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation3-Formylbenzonitrile, 3-Cyanobenzaldehyde[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation3-Formylbenzonitrile, 3-Cyanobenzaldehyde[3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation3-Formylbenzonitrile, 3-Cyanobenzaldehyde[3]

II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to exposure control is paramount. The following hierarchy of controls must be implemented:

  • Engineering Controls: The primary line of defense is to handle the compound in a controlled environment to minimize exposure.

    • Chemical Fume Hood: All weighing and manipulation of this compound solid and its solutions must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent inhalation of any dust or vapors.

    • Glove Box/Inert Atmosphere: Given the air-sensitivity of analogous compounds, for reactions requiring anhydrous conditions or for long-term storage of the solid, a glove box or Schlenk line with an inert atmosphere (nitrogen or argon) is strongly recommended.[4]

  • Personal Protective Equipment (PPE): PPE is a crucial last line of defense and should never be used as a substitute for robust engineering controls.

    • Eye and Face Protection: Chemical safety goggles are mandatory.[1] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]

    • Hand Protection: Wear nitrile or butyl rubber gloves.[1] Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the compound.

    • Protective Clothing: A flame-retardant lab coat must be worn and kept buttoned. For extensive handling, consider the use of chemical-resistant aprons and sleeves.

    • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

III. Safe Handling Protocols: From Receipt to Reaction

A methodical workflow is essential for safely handling this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Review_SDS Review SDS & Risk Assessment Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if safe Weighing Weigh Solid Compound Don_PPE->Weighing Enter controlled area Dissolution Prepare Solution Weighing->Dissolution Reaction_Setup Set up Reaction Dissolution->Reaction_Setup Decontamination Decontaminate Glassware Reaction_Setup->Decontamination After reaction completion Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE Receive_Compound Receive Compound Inspect_Container Inspect Container for Damage Receive_Compound->Inspect_Container Label_Container Label with Date Received & Opened Inspect_Container->Label_Container If OK Inert_Atmosphere Place under Inert Atmosphere (if required) Label_Container->Inert_Atmosphere Seal_Container Tightly Seal Container Inert_Atmosphere->Seal_Container Store_Properly Store at 2-8°C, Protected from Light Seal_Container->Store_Properly Log_Inventory Log in Chemical Inventory Store_Properly->Log_Inventory

Caption: A step-by-step protocol for the proper storage of this compound.

V. Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous chemical waste. Dispose of waste in sealed, properly labeled containers in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion

This compound is a valuable tool in chemical synthesis. By understanding its potential hazards and adhering to the rigorous handling and storage protocols outlined in this guide, researchers can mitigate risks to both personnel and experimental integrity. A culture of safety, grounded in a thorough understanding of the chemical's reactivity, is the cornerstone of successful and responsible research.

References

  • ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening.
  • National Center for Biotechnology Information. (n.d.). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones.
  • National Center for Biotechnology Information. (2006). 2-Formylbenzonitrile.
  • ResearchGate. (2006). 2-Formylbenzonitrile.

Sources

An In-depth Technical Guide to 3-Chloro-2-formylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-formylbenzonitrile, a key building block in modern medicinal chemistry. We will delve into its discovery, detailed synthesis protocols, physicochemical properties, and critical applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Chemical Identity

This compound, also known as 3-chloro-2-cyanobenzaldehyde, is an aromatic organic compound featuring a benzene ring substituted with chloro, formyl (aldehyde), and nitrile functional groups at positions 3, 2, and 1, respectively. This unique arrangement of electron-withdrawing groups makes it a highly reactive and versatile intermediate in organic synthesis.

Its structural complexity and functional group reactivity are central to its utility, allowing for a wide range of chemical transformations. It is primarily used in the construction of complex heterocyclic scaffolds that form the core of many pharmaceutical agents.[1] The presence of the chlorine atom and the nitrile group significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of targeted therapies.[2]

Chemical Structure of this compound

Caption: Chemical structure of this compound (CAS: 1256561-76-8).

Discovery and Historical Context

While a definitive "discovery" paper for this compound is not prominently cited in historical chemical literature, its emergence is tied to the broader development of synthetic methodologies for polysubstituted benzonitriles. These compounds gained significant interest as intermediates for pharmaceuticals and agrochemicals. The synthesis and application of related structures, such as 3-cyanobenzaldehyde and other chlorinated benzonitriles, have been described in various patents and chemical literature over the years, paving the way for more complex derivatives.[3][4]

The specific substitution pattern of this compound makes it a tailored building block, suggesting its development was likely driven by the specific synthetic needs of complex target molecules in industrial and academic research, rather than being a subject of foundational chemical discovery itself. Its CAS number, 1256561-76-8, points to a more recent registration in chemical databases, underscoring its role in contemporary organic synthesis.[5]

Synthesis Methodologies

The synthesis of this compound is not a trivial process due to the potential for side reactions and the need for precise control of regioselectivity. Several synthetic strategies can be envisioned, often starting from more readily available substituted toluenes or benzaldehydes. A common and effective approach involves the formylation of a pre-existing chlorobenzonitrile derivative.

Core Synthetic Strategy: Ortho-Formylation via Directed Metalation

A robust method for introducing the formyl group at the C2 position is through directed ortho-metalation. This strategy leverages a directing group to position a metalating agent (typically an organolithium reagent) adjacent to it, followed by quenching with an electrophilic formylating agent.

Conceptual Workflow:

Synthesis_Workflow Start Starting Material (e.g., 3-Chlorobenzonitrile) Step1 Directed Ortho-Metalation (e.g., LDA, -78°C) Start->Step1 Intermediate Lithiate Anion Intermediate Step1->Intermediate Step2 Electrophilic Quench (e.g., DMF) Intermediate->Step2 Step3 Aqueous Workup (e.g., Mild Acid) Step2->Step3 Product Final Product This compound Step3->Product

Caption: Conceptual workflow for the synthesis via directed ortho-metalation.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on established organometallic methodologies. Note: This procedure should only be performed by trained chemists in a controlled laboratory setting.

Reaction: Formylation of 3-Chlorobenzonitrile

  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is added dropwise to the cooled THF.

  • Substrate Addition: A solution of 3-chlorobenzonitrile in anhydrous THF is added slowly to the LDA solution, maintaining the temperature at -78 °C. The nitrile group acts as the directing group for the metalation at the C2 position. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. DMF serves as the formyl group source. The mixture is stirred for an additional hour at -78 °C, then allowed to warm slowly to room temperature.

  • Quenching and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

  • Low Temperature (-78 °C): Essential to prevent side reactions and decomposition of the unstable organolithium intermediate.

  • LDA as Base: Chosen for its high basicity and steric hindrance, which favors deprotonation over nucleophilic attack on the nitrile group.

  • Anhydrous Conditions: Organometallic reagents like LDA are extremely sensitive to moisture and protic sources.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are crucial for its identification and quality control.

PropertyValueReference
Molecular Formula C₈H₄ClNO[1]
Molecular Weight 165.58 g/mol [1]
CAS Number 1256561-76-8[6]
Appearance Typically a white to off-white solidN/A
Purity Commercially available in ≥98% purity[1]
Solubility Soluble in common organic solvents like THF, DCM, and ethyl acetateN/A

Spectroscopic Data (Expected):

  • ¹H NMR: Resonances in the aromatic region (7.5-8.0 ppm) and a characteristic singlet for the aldehyde proton (~10.0-10.5 ppm).

  • ¹³C NMR: Signals for the nitrile carbon (~115-120 ppm), the aldehyde carbonyl carbon (~185-190 ppm), and aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the nitrile C≡N stretch (~2220-2240 cm⁻¹) and the aldehyde C=O stretch (~1700-1720 cm⁻¹).

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules. The nitrile group is a common pharmacophore in many approved drugs, valued for its metabolic stability and ability to act as a hydrogen bond acceptor.[7] The chloro and formyl groups provide reactive handles for further synthetic elaboration.

Key Role as a Precursor:

This compound is particularly useful in the synthesis of heterocyclic compounds, such as quinolines, quinazolines, and other fused ring systems that are prevalent in medicinal chemistry. The aldehyde can readily participate in condensation reactions with amines to form Schiff bases, which can then undergo intramolecular cyclization.

For example, it can be used as a key starting material in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The specific substitution pattern allows for the precise assembly of pharmacophores needed for high-potency and selective binding to enzyme active sites.[8] While specific drug synthesis pathways using this exact molecule may be proprietary or detailed in patent literature, its utility is evident from its commercial availability and structural similarity to intermediates used in the synthesis of targeted therapies.[9][10]

Conclusion and Future Outlook

This compound stands as a testament to the importance of specialized building blocks in modern organic synthesis. While not a household name in chemistry, its strategic arrangement of functional groups provides an efficient entry point to complex molecular architectures that are crucial for the development of new pharmaceuticals. As drug discovery continues to demand molecules with increasing complexity and specificity, the utility of such precisely functionalized intermediates is expected to grow. Future research may focus on developing more sustainable and efficient synthetic routes to this and related compounds, further enabling the discovery of next-generation therapeutics.

References

  • PubChem. 3-Chloro-5-formylbenzonitrile. National Center for Biotechnology Information.
  • Organic Syntheses. An international journal for the publication of detailed, independently verified experimental procedures for the synthesis of organic compounds.
  • MySkinRecipes. This compound.
  • Huang et al. (2016). U.S. Patent No. 9,314,464. U.S.
  • Abdel-Magid, A. I., & Mehrman, S. J. (2009). U.S. Patent No. 7,629,375. U.S.
  • dos Santos, T. (2018). Development of new selective synthetic methods en route to privileged scaffolds. University of São Paulo.
  • Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluorophenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Process Research & Development.
  • Wikipedia. 3-Chlorobenzonitrile.
  • Gilead Sciences. (2014). WO 2014/056465 A1.
  • Desai, D. G., et al. (2004). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem.
  • Chemical Synthesis Database. 3-chloro-4-formylbenzonitrile.
  • Ihara Nikkei Chemical Industry Co Ltd. (1997). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
  • PubChem. m-Formylbenzonitrile. National Center for Biotechnology Information.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • G. S. S. K. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure.
  • CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method. (2010).
  • Gorska-Puk, E., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules.
  • Wuxue Yangtai Chemical Co., Ltd. (2018). CN108640700A - Synthesis method of 3-cyanobenzaldehyde.

Sources

Commercial suppliers of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-formylbenzonitrile for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Key Building Blocks

In the landscape of modern drug discovery and development, the precision and purity of starting materials are not merely a matter of quality control; they are foundational to the success of a research program. Intermediates like this compound represent more than just a collection of atoms arranged in a specific geometry. They are critical nodes in the complex synthetic pathways that lead to novel therapeutics. The presence of the nitrile, aldehyde, and chloro functionalities on a single aromatic ring offers a versatile platform for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds that are prevalent in medicinal chemistry.[1] This guide is designed for the discerning researcher and process chemist who understands that a deep knowledge of a starting material—from its commercial sources to its analytical validation—is indispensable for reproducible and scalable results.

Physicochemical Profile and Core Characteristics

This compound is a substituted aromatic compound whose utility is derived from its trifunctional nature. Understanding its basic properties is the first step in its effective application.

PropertyValueSource
CAS Number 1256561-76-8[2][3]
Molecular Formula C₈H₄ClNO[2]
Molecular Weight 165.58 g/mol [2]
Appearance Typically an off-white to yellow solidInferred from related compounds
Canonical SMILES C1=CC(=C(C(=C1)C#N)C=O)Cl
InChI Key Not readily available; structure specific

Commercial Availability and Supplier Evaluation

The procurement of this compound requires careful consideration of supplier reliability, documented purity, and available batch-specific data. While this compound is a specialized intermediate, it is available through several reputable chemical suppliers catering to the R&D sector.

SupplierTypical PurityNotes
Sigma-Aldrich (Merck) ≥98%A leading global supplier with extensive documentation and support.[3]
Thermo Fisher Scientific (Alfa Aesar) Varies by batchOften provides detailed Certificates of Analysis (CoA) upon request.
MySkinRecipes 98%Lists specific pack sizes (100mg, 250mg, 1g) for research quantities.[2]
CymitQuimica Purity typically ≥97%European-based supplier offering a range of building blocks.[4]

Expert Insight: When selecting a supplier, always request a batch-specific Certificate of Analysis (CoA). This document provides critical, non-negotiable data on purity (typically by HPLC or GC), identity (by ¹H NMR or MS), and levels of residual solvents or key impurities. For drug development applications, establishing a relationship with a supplier who can provide consistent quality and scale-up quantities is paramount.

Quality Specifications and Analytical Validation in a GxP Context

The purity of a synthetic building block like this compound directly impacts the yield, impurity profile, and ultimate safety of the final active pharmaceutical ingredient (API).[5] Therefore, robust analytical methods for its characterization are not optional, but a core requirement.

The Criticality of Purity

Impurities can arise from the synthetic route used to produce the intermediate, including unreacted starting materials, by-products, or isomers. For instance, the presence of regioisomers (e.g., 2-Chloro-3-formylbenzonitrile) could lead to the formation of an incorrect final molecule, complicating purification and potentially introducing off-target biological activity.

Comparative Overview of Purity Assessment Methods

The choice of analytical technique is a balance of precision, sensitivity, and the specific information required.[5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile and solid stationary phases.[5]Partitioning between a gas mobile phase and a liquid/solid stationary phase.Nuclear spin resonance in a magnetic field.
Best For Routine purity checks, non-volatile impurities, isomer separation.[6]Volatile impurities, residual solvents.Absolute purity determination without a specific reference standard, structural confirmation.
Strengths High resolution, high sensitivity (UV detection), widely available.[6]Excellent for small, volatile molecules.Provides structural information, highly accurate and precise.
Limitations Requires a chromophore for UV detection, analyte must be soluble.Analyte must be volatile and thermally stable.Lower sensitivity than HPLC/GC, requires specialized equipment and expertise.
Workflow for Analytical Quality Control

The following diagram illustrates a typical workflow for the analytical validation of an incoming batch of this compound.

G Figure 1: Analytical Workflow for Incoming Material cluster_0 Material Reception & Quarantine cluster_2 Data Review & Release A Receive Material (CAS: 1256561-76-8) B Review Supplier's Certificate of Analysis (CoA) A->B C Identity Confirmation (FT-IR or ¹H NMR) B->C D Purity Assessment by HPLC (Primary Method) C->D G Compare Results to Internal Specifications D->G E Residual Solvent Analysis (GC-FID, if required) E->G F Structure Verification (Mass Spectrometry) F->G H Decision: Accept or Reject Batch G->H I Release for Use in Synthesis H->I If Accepted

Caption: A standard workflow for the quality control and release of a critical starting material.

Recommended Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is adapted from established methods for similar halogenated benzonitriles and serves as a robust starting point for method development.[5][6]

Objective: To determine the purity of this compound by area percent and to identify any related impurities.

1. Instrumentation & Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, enabling effective separation.

  • Mobile Phase:

    • A: Water (HPLC grade) with 0.1% Formic Acid. Rationale: The acid protonates silanol groups on the silica backbone, improving peak shape.

    • B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions. Rationale: A gradient is employed to ensure elution of both the main analyte and any less polar or more polar impurities within a reasonable runtime.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Rationale: The benzonitrile moiety provides strong UV absorbance at this wavelength, offering high sensitivity.

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Accurately weigh ~10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) to achieve a concentration of 1 mg/mL.

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • The system suitability (e.g., peak tailing, theoretical plates) should be monitored to ensure the validity of the analytical run.

Safe Handling, Storage, and Disposal

While a specific Safety Data Sheet (SDS) for this compound should always be obtained from the supplier, a conservative safety approach can be inferred from related substituted benzonitriles.[7][8][9]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][9]

  • Irritation: Causes skin irritation and serious eye irritation.[8][9] May cause respiratory irritation.[8][9]

G Figure 2: Core Safety and Handling Protocol cluster_2 Handling & Storage A Work in a certified Chemical Fume Hood B Ensure eyewash station and safety shower are accessible C Nitrile Gloves (check for breakthrough time) F Avoid generating dust D Chemical Safety Goggles (or face shield) E Lab Coat G Store in a cool, dry, well-ventilated area H Keep container tightly closed away from incompatible materials (e.g., strong oxidizing agents) G->H

Caption: A visual guide to the essential safety measures for handling potent chemical intermediates.

Storage Recommendations: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] Keep the container tightly sealed. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent potential oxidation of the aldehyde group.

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This typically involves incineration at a licensed waste disposal facility.

Role in Synthetic Chemistry: A Versatile Intermediate

The value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical transformations.

G Figure 3: Synthetic Utility of this compound cluster_0 Reactive Sites cluster_1 Potential Transformations A This compound (Key Building Block) B Aldehyde (-CHO) A->B C Nitrile (-CN) A->C D Chloro (-Cl) A->D E Condensation Reactions (e.g., Knoevenagel, Wittig) B->E F Reductive Amination B->F G Hydrolysis to Carboxylic Acid or Reduction to Amine C->G H Nucleophilic Aromatic Substitution or Cross-Coupling Reactions D->H

Caption: A conceptual diagram illustrating the distinct reactive centers of the molecule.

  • The Aldehyde Group: Serves as a handle for chain extension and the formation of new carbon-carbon or carbon-nitrogen bonds, for example, through Wittig reactions, reductive aminations, or condensations to form heterocyclic rings like quinolines or pyrimidines.[11]

  • The Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as a precursor for tetrazole formation, all of which are common functionalities in drug molecules.

  • The Chloro Group: Can be displaced via nucleophilic aromatic substitution or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino substituents.[][13]

This multifunctionality makes it a valuable precursor for creating libraries of complex compounds for high-throughput screening and for the targeted synthesis of molecules with designed biological activity.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-chloro-2-methylbenzonitrile. URL
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025). Safety Data Sheet for Benzonitrile, 2-chloro-. URL
  • Fisher Scientific. (2025).
  • MySkinRecipes. (n.d.). This compound.
  • CymitQuimica. (n.d.). 3-Chloro-2-fluorobenzonitrile.
  • Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. URL
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-methylbenzonitrile.
  • CP Lab Safety. (n.d.). 3-Formylbenzonitrile, min 99%.
  • Sigma-Aldrich. (n.d.). 3-Formylbenzonitrile 98%.
  • Sigma-Aldrich. (n.d.). Properties for 3-Formylbenzonitrile 98%.
  • CDH Fine Chemical. (n.d.). 3-Chloro Benzonitrile for Synthesis.
  • Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. URL
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
  • Google Patents. (2014).
  • Amerigo Scientific. (n.d.). 3-Formylbenzonitrile (98%).
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). m-Formylbenzonitrile.
  • MDPI. (2022). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. URL

Sources

Fundamental reactivity of the aldehyde group in 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Aldehyde Group in 3-Chloro-2-formylbenzonitrile

Abstract

This compound is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two potent electron-withdrawing groups—a chloro group at the meta-position and a cyano group at the ortho-position relative to the aldehyde—profoundly influences the reactivity of the formyl moiety. This guide provides a comprehensive analysis of the core reactivity of this aldehyde group, elucidating the electronic effects that govern its behavior and offering detailed protocols for its key transformations. We will explore nucleophilic additions, condensation reactions, reductive amination, and redox manipulations, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Electronic Landscape and Reactivity Profile

The reactivity of an aromatic aldehyde is dictated by the electronic nature of the substituents on the benzene ring. In this compound, the aldehyde group is flanked by two powerful electron-withdrawing groups (EWGs).

  • Ortho-Cyano Group (-CN): The cyano group exerts a strong electron-withdrawing effect through both induction (due to the electronegativity of nitrogen) and resonance. This effect significantly depletes electron density from the aromatic ring and, critically, from the carbonyl carbon of the aldehyde.

  • Meta-Chloro Group (-Cl): The chloro substituent is also electron-withdrawing, primarily through a strong inductive effect, further intensifying the electrophilic character of the carbonyl carbon.

The cumulative effect of these substituents is a substantial increase in the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles.[2][3][4] This heightened electrophilicity is the central theme governing the chemistry of this compound, rendering it more reactive in nucleophilic addition reactions than benzaldehyde or even para-chlorobenzaldehyde.[2][5]

G cluster_0 Electronic Effects on Carbonyl Carbon Molecule This compound Structure Aldehyde Aldehyde Group (C=O) Cyano Ortho-Cyano Group (-CN) Chloro Meta-Chloro Group (-Cl) CarbonylCarbon Carbonyl Carbon (δ+) Highly Electrophilic Cyano->CarbonylCarbon Strong Inductive & Resonance Withdrawal Chloro->CarbonylCarbon Strong Inductive Withdrawal

Caption: Electronic influence of substituents in this compound.

Nucleophilic Addition Reactions: The Core Reactivity

Nucleophilic addition is the hallmark reaction of aldehydes.[6][7] The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization shifts from sp² to sp³.[8][9] The pronounced electrophilicity of this compound ensures that these reactions proceed readily.

G Start Aldehyde (sp²) + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate (sp³) Alkoxide Start->Intermediate Nucleophilic Attack Product Addition Product Intermediate->Product Protonation (e.g., from H₂O or Acid)

Caption: General mechanism of nucleophilic addition to an aldehyde.

Cyanohydrin Formation

The addition of a cyanide ion to form a cyanohydrin is a classic example of nucleophilic addition.[7] This reaction is particularly efficient with highly electrophilic aldehydes. The resulting cyanohydrin is a versatile intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Experimental Protocol: Synthesis of 2-(1-hydroxy-1-cyano-methyl)-3-chlorobenzonitrile

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve this compound (1.66 g, 10 mmol) in 30 mL of ethanol.

  • Reagent Addition: In a separate beaker, dissolve sodium cyanide (NaCN) (0.54 g, 11 mmol) in 10 mL of water. Add this solution dropwise to the stirred aldehyde solution over 15 minutes, ensuring the temperature remains below 10°C.

  • Acidification: After the addition is complete, continue stirring at 0-5°C for 1 hour. Slowly add glacial acetic acid dropwise until the solution is slightly acidic (pH ~5-6), which facilitates the protonation of the intermediate alkoxide.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the target cyanohydrin.

Carbon-Carbon Bond Forming Condensation Reactions

The aldehyde group serves as an excellent electrophile for condensation reactions that form new carbon-carbon bonds, which are fundamental transformations in the synthesis of complex molecular skeletons.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two EWGs, such as malononitrile or diethyl malonate) in the presence of a weak base catalyst.[10][11] The reaction proceeds via nucleophilic addition followed by dehydration.[10] The use of a weak base, such as piperidine or ammonium acetate, is crucial to deprotonate the active methylene compound without causing self-condensation of the highly reactive aldehyde.[10]

Experimental Protocol: Synthesis of 2-(2-Chloro-6-cyanobenzylidene)malononitrile

  • Setup: To a 50 mL flask, add this compound (1.66 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 20 mL of ethanol.

  • Catalyst Addition: Add 2-3 drops of piperidine as a catalyst.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A solid product often precipitates from the solution as the reaction proceeds.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product is often of high purity, but can be recrystallized from ethanol if necessary.

G Aldehyde This compound Intermediate2 Adduct (Tetrahedral Intermediate) Methylene Active Methylene (e.g., Malononitrile) Intermediate1 Carbanion (Nucleophile) Base Weak Base (e.g., Piperidine) Base->Methylene Deprotonation Intermediate1->Aldehyde Nucleophilic Addition Product α,β-Unsaturated Product + H₂O Intermediate2->Product Dehydration (-H₂O)

Caption: Key steps of the Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[13] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[13] The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine oxide.[13][14]

Experimental Protocol: Synthesis of 3-Chloro-2-(2-phenylethenyl)benzonitrile

  • Ylide Preparation: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add n-butyllithium (n-BuLi) (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe. The formation of the deep red ylide indicates a successful reaction. Stir for 30 minutes at 0°C.

  • Aldehyde Addition: Dissolve this compound (1.66 g, 10 mmol) in 20 mL of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the aldehyde.

  • Quenching & Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target alkene.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is one of the most effective methods for synthesizing primary, secondary, and tertiary amines, making it a cornerstone of medicinal chemistry.[15][16] The process involves two key steps: the initial reaction of the aldehyde with an amine to form an imine (or iminium ion), followed by the in-situ reduction of this intermediate to the final amine.[5][15]

A critical aspect of this reaction is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are capable of reducing the protonated iminium ion much faster than the starting aldehyde.[15][17] This selectivity prevents the wasteful reduction of the aldehyde to its corresponding alcohol.

Experimental Protocol: Synthesis of N-Benzyl-1-(2-chloro-6-cyanophenyl)methanamine

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.66 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 40 mL of methanol.

  • Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (0.42 g, 11 mmol) portion-wise over 15 minutes, controlling any effervescence. Note: While NaBH(OAc)₃ is often preferred for its selectivity, NaBH₄ is effective here once the imine has been pre-formed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of 1 M sodium hydroxide (NaOH) solution. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction and Purification: Extract the aqueous residue with dichloromethane (3 x 40 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude amine by column chromatography on silica gel.

G cluster_0 Reductive Amination Workflow Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (R-CH=N-R') Aldehyde->Imine + Amine Primary Amine (R'-NH₂) Product Secondary Amine (R-CH₂-NH-R') Imine->Product Reduction ReducingAgent Selective Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for the synthesis of a secondary amine via reductive amination.

Oxidation and Reduction of the Aldehyde Group

While C-C and C-N bond-forming reactions are often the primary focus, simple redox transformations of the aldehyde group are also fundamental.

  • Oxidation to Carboxylic Acid: The aldehyde group in this compound can be readily oxidized to the corresponding 3-chloro-2-cyanobenzoic acid. Standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. Given the high reactivity of aldehydes, this transformation is generally straightforward.

  • Reduction to Alcohol: The aldehyde can be easily reduced to 3-chloro-2-(hydroxymethyl)benzonitrile. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation due to its mildness, high yield, and operational simplicity. It selectively reduces aldehydes and ketones without affecting the nitrile or aryl chloride functionalities.

Summary of Key Transformations

Reaction TypeReactantsKey Reagents/CatalystProduct Type
Cyanohydrin Formation AldehydeNaCN, Acetic AcidCyanohydrin
Knoevenagel Condensation Aldehyde, MalononitrilePiperidineα,β-Unsaturated Dinitrile
Wittig Reaction Aldehyde, Phosphonium Saltn-BuLi (strong base)Alkene
Reductive Amination Aldehyde, BenzylamineNaBH₄, Acetic AcidSecondary Amine
Reduction AldehydeNaBH₄Primary Alcohol
Oxidation AldehydeKMnO₄ or Jones ReagentCarboxylic Acid

Conclusion

The aldehyde group of this compound is a highly activated and versatile functional handle. The potent electron-withdrawing effects of the ortho-cyano and meta-chloro substituents render the carbonyl carbon exceptionally electrophilic, facilitating a wide range of transformations with high efficiency. From fundamental nucleophilic additions to sophisticated C-C and C-N bond-forming reactions like the Wittig, Knoevenagel, and reductive amination, this molecule provides a reliable platform for the construction of complex molecular architectures. A thorough understanding of its reactivity profile, as detailed in this guide, is essential for its effective utilization in the design and synthesis of novel pharmaceuticals and agrochemicals.

References

  • MySkinRecipes. This compound.
  • Chemical Synthesis D
  • Filo.
  • Wikipedia.
  • ResearchGate. (PDF) Radical Anions of Chlorinated Benzaldehydes in Aqueous Solution. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • A Solvent Free Wittig Reaction. (2017).
  • Fiveable. 3.2 Nucleophilic addition reactions - Organic Chemistry II. [Link]
  • Banaras Hindu University.
  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
  • Myers, A. Myers Chem 115.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
  • Wittig Reaction - Common Conditions.
  • Beyond Benign. Wittig Reaction. [Link]
  • NEt3 BH3CN.
  • ResearchGate. (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
  • Chemistry LibreTexts. 4.6: Nucleophilic Addition Reactions. [Link]
  • Master Organic Chemistry.
  • MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • YouTube.
  • PubMed.
  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]
  • ResearchGate. Reactions using benzaldehyde with electron donating groups and various alco- hols. [Link]
  • Khan Academy. Reactivity of aldehydes and ketones. [Link]

Sources

Methodological & Application

Synthesis Protocol for 3-Chloro-2-formylbenzonitrile: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3-Chloro-2-formylbenzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This application note is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound featuring a nitrile and an aldehyde group, ortho and meta to a chlorine atom, respectively. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The aldehyde can undergo a wide range of transformations, including oxidation, reduction, and the formation of imines and other carbon-carbon bonds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration. These reactive handles allow for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.[2][3]

Safety First: Hazard Identification and Handling

General Hazards of Substituted Benzonitriles and Benzaldehydes:

  • Toxicity: Many benzonitrile derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Irritation: They can cause skin and serious eye irritation.[5][6]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[5][6]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves.[4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][6]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[4] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5][6]

Proposed Synthetic Pathway: Formylation of 3-Chlorobenzonitrile

A plausible and efficient route to this compound involves the ortho-selective formylation of the readily available starting material, 3-chlorobenzonitrile. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. While 3-chlorobenzonitrile is not strongly activated, the reaction can be driven to completion under appropriate conditions.

Reaction Scheme

G 3-Chlorobenzonitrile 3-Chlorobenzonitrile This compound This compound 3-Chlorobenzonitrile->this compound 1. DMF, POCl3 2. H2O, Heat

Caption: Vilsmeier-Haack formylation of 3-chlorobenzonitrile.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Chlorobenzonitrile137.565.0 g36.3Starting Material
N,N-Dimethylformamide (DMF)73.0920 mL-Reagent and Solvent
Phosphorus oxychloride (POCl₃)153.336.7 mL72.6Reagent
Dichloromethane (DCM)84.9350 mL-Solvent for Extraction
Saturated Sodium Bicarbonate Solution-100 mL-Neutralizing Agent
Brine-50 mL-Washing Agent
Anhydrous Magnesium Sulfate120.37--Drying Agent
Hexane---Recrystallization Solvent
Ethyl Acetate---Recrystallization Solvent

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (6.7 mL) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of the Vilsmeier reagent (chloromethylenedimethylammonium chloride) will result in a thick, white precipitate.

  • Addition of Starting Material: After the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. Then, add 3-chlorobenzonitrile (5.0 g) portion-wise to the reaction mixture.

  • Reaction: After the addition of the starting material, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 100 g of crushed ice in a beaker with vigorous stirring.

  • Work-up: Heat the aqueous mixture to 60 °C for 1 hour to ensure complete hydrolysis of the intermediate iminium salt. Cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of aromatic and aldehydic protons.

    • ¹³C NMR: To identify the carbon signals of the nitrile, aldehyde, and aromatic ring.

    • IR Spectroscopy: To detect the characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups.

    • Mass Spectrometry: To determine the molecular weight of the product.

Experimental Workflow and Logic

The successful synthesis of this compound hinges on a logical sequence of operations, from preparation to purification and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Reagent Preparation Reagent Preparation Inert Atmosphere Setup Inert Atmosphere Setup Reagent Preparation->Inert Atmosphere Setup Vilsmeier Reagent Formation (0 °C) Vilsmeier Reagent Formation (0 °C) Inert Atmosphere Setup->Vilsmeier Reagent Formation (0 °C) Substrate Addition Substrate Addition Vilsmeier Reagent Formation (0 °C)->Substrate Addition Heating (80 °C) Heating (80 °C) Substrate Addition->Heating (80 °C) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating (80 °C)->Reaction Monitoring (TLC) Hydrolysis (Ice) Hydrolysis (Ice) Reaction Monitoring (TLC)->Hydrolysis (Ice) Extraction (DCM) Extraction (DCM) Hydrolysis (Ice)->Extraction (DCM) Washing & Neutralization Washing & Neutralization Extraction (DCM)->Washing & Neutralization Drying & Concentration Drying & Concentration Washing & Neutralization->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization Characterization (NMR, IR, MS, MP) Characterization (NMR, IR, MS, MP) Recrystallization->Characterization (NMR, IR, MS, MP)

Caption: General workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each step and adhering to strict safety protocols, researchers can confidently and reproducibly prepare this valuable synthetic intermediate. The successful synthesis and characterization of this compound will enable further exploration of its utility in the discovery of novel molecules with potential applications in medicine and agriculture.

References

  • Thermo Fisher Scientific. (2025).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. [Link]
  • ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
  • PubChem. (n.d.). 3-Chloro-5-formylbenzonitrile. [Link]
  • ResearchGate. (2020).

Sources

The Versatility of 3-Chloro-2-formylbenzonitrile: A Strategic Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-2-formylbenzonitrile, a trifunctional aromatic compound, has emerged as a highly valuable and versatile intermediate. Its unique arrangement of a nitrile, an aldehyde, and a chloro substituent on a benzene ring offers a rich platform for a diverse array of chemical transformations. The electrophilic nature of the formyl group, the nucleophilic susceptibility of the nitrile, and the capacity of the chloro group to participate in substitution or coupling reactions make it a linchpin in the synthesis of a multitude of heterocyclic scaffolds. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[1]

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of key heterocyclic systems, including quinolines, pyrazolo[3,4-b]quinolines, and thieno[2,3-b]pyridines. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and the rationale behind the choice of reagents and conditions.

Key Properties of this compound:

PropertyValue
Molecular Formula C₈H₄ClNO
Molecular Weight 165.58 g/mol
CAS Number 1256561-76-8
Appearance Off-white to yellow solid
Storage 2-8°C, stored under an inert gas

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][3]

Application I: Synthesis of 8-Chloroquinoline-3-carbonitriles via Friedländer Annulation

The Friedländer synthesis is a classic and highly efficient method for the construction of quinoline rings.[4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. While this compound is not a 2-aminoaryl aldehyde, its application in a modified Friedländer-type reaction after a hypothetical in-situ reduction or amination would be a plausible synthetic route. However, a more direct and widely practiced approach involves the reaction with active methylene ketones.

This protocol details the synthesis of 8-chloro-2-substituted-quinoline-3-carbonitriles, valuable scaffolds in medicinal chemistry.[6][7] The reaction proceeds via a base-catalyzed condensation of this compound with a ketone bearing an α-methylene group, followed by an intramolecular cyclization and dehydration.

G cluster_0 Friedländer Annulation Workflow A This compound + Active Methylene Ketone B Base-catalyzed Condensation (e.g., KOH, NaOH) A->B Reactants C Intermediate Adduct B->C Forms D Intramolecular Cyclization C->D Undergoes E Dehydration D->E Followed by F 8-Chloro-2-substituted-quinoline-3-carbonitrile E->F Yields

Figure 1: Workflow for the Friedländer Annulation.

Protocol 1: Synthesis of 8-Chloro-2-methylquinoline-3-carbonitrile

This protocol describes the reaction of this compound with acetone. The use of a strong base like potassium hydroxide is crucial for the deprotonation of acetone to form the enolate, which then acts as the nucleophile.

Materials:

  • This compound (1.66 g, 10 mmol)

  • Acetone (20 mL)

  • Potassium hydroxide (KOH) (1.12 g, 20 mmol)

  • Ethanol (50 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve potassium hydroxide in ethanol with stirring.

  • Add this compound and acetone to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 8-chloro-2-methylquinoline-3-carbonitrile.

Expected Outcome and Causality:

The reaction is expected to yield the desired quinoline derivative. The base (KOH) is essential for the initial aldol-type condensation between the aldehyde and the enolate of acetone. The subsequent intramolecular cyclization is driven by the formation of a stable aromatic quinoline ring. The chloro and nitrile groups are well-tolerated under these basic conditions.

KetoneProductTypical Yield (%)Reference
Acetone8-Chloro-2-methylquinoline-3-carbonitrile75-85Adapted from[8]
Cyclohexanone8-Chloro-1,2,3,4-tetrahydroacridine-9-carbonitrile80-90Adapted from[8]
Acetophenone8-Chloro-2-phenylquinoline-3-carbonitrile70-80Adapted from[4]

Application II: Synthesis of 1H-Pyrazolo[3,4-b]quinoline-3-carbonitriles

Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including their use as kinase inhibitors.[9][10] A common synthetic route to this scaffold involves the condensation of a 2-chloro-3-formylquinoline with hydrazine.[11][12] However, a more direct approach starting from this compound can be envisaged through a multi-step one-pot reaction. A plausible pathway involves the initial formation of a 2-hydrazinyl-3-formylbenzonitrile intermediate, which would then undergo intramolecular cyclization. A more established method involves the reaction of a pre-formed quinoline derivative with hydrazine.

This protocol outlines a likely two-step synthesis of 3-amino-8-chloro-1H-pyrazolo[3,4-b]quinoline.

G cluster_0 Pyrazolo[3,4-b]quinoline Synthesis A 8-Chloroquinoline-3-carbonitrile Derivative B Reaction with Hydrazine Hydrate A->B Starts with C Intermediate Hydrazone B->C Forms D Intramolecular Cyclization C->D Undergoes E 3-Amino-8-chloro-1H-pyrazolo[3,4-b]quinoline D->E Yields

Figure 2: Synthesis of Pyrazolo[3,4-b]quinolines.

Protocol 2: Synthesis of 3-Amino-8-chloro-1H-pyrazolo[3,4-b]quinoline

This protocol is adapted from general procedures for the synthesis of pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbonitriles.[9][13]

Materials:

  • 8-Chloro-2-methoxyquinoline-3-carbonitrile (hypothetical intermediate from a prior step, 10 mmol)

  • Hydrazine hydrate (80%, 20 mmol)

  • Ethanol (50 mL)

  • Triethylamine (catalytic amount)

Procedure:

  • To a solution of 8-chloro-2-methoxyquinoline-3-carbonitrile in ethanol, add hydrazine hydrate and a catalytic amount of triethylamine.

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Causality of Experimental Choices:

  • Hydrazine hydrate serves as the nitrogen source for the formation of the pyrazole ring.

  • Ethanol is a common polar protic solvent for such condensation reactions.

  • Triethylamine , a mild base, can catalyze the condensation and subsequent cyclization steps. The methoxy group at the 2-position acts as a leaving group during the cyclization.

Application III: Synthesis of Thieno[2,3-b]pyridine-3-carbonitriles via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[7][14] It typically involves the reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. The application of this compound in a Gewald-type reaction can lead to the formation of thieno[2,3-b]pyridine derivatives, which are of interest in medicinal chemistry.[2][3]

This protocol describes a plausible synthesis of 2-amino-8-chlorothieno[2,3-b]pyridine-3-carbonitrile.

G cluster_0 Gewald Reaction Workflow A This compound + Malononitrile + Sulfur B Base-catalyzed Condensation (e.g., Morpholine) A->B Reactants C Intermediate Thiolate B->C Forms D Intramolecular Cyclization C->D Undergoes E Tautomerization D->E Followed by F 2-Amino-8-chlorothieno[2,3-b]pyridine-3-carbonitrile E->F Yields

Figure 3: Workflow for the Gewald Reaction.

Protocol 3: Synthesis of 2-Amino-8-chlorothieno[2,3-b]pyridine-3-carbonitrile

This protocol is an adaptation of the general Gewald reaction conditions for the specific starting material.[15]

Materials:

  • This compound (1.66 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Elemental sulfur (0.32 g, 10 mmol)

  • Morpholine (0.87 g, 10 mmol)

  • Ethanol (30 mL)

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound, malononitrile, and elemental sulfur in ethanol.

  • Add morpholine dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Rationale for Reagent Selection:

  • Malononitrile provides the active methylene group and a nitrile function that will be incorporated into the final product.

  • Elemental sulfur is the source of the sulfur atom for the thiophene ring.

  • Morpholine , a secondary amine, acts as a base to catalyze the initial Knoevenagel condensation and the subsequent steps of the Gewald reaction.

Summary of Applications:

Heterocyclic SystemKey ReactionReagentsSignificance
8-ChloroquinolinesFriedländer AnnulationActive Methylene Ketones, BaseScaffolds for kinase inhibitors and other bioactive molecules.[6][7]
Pyrazolo[3,4-b]quinolinesCyclocondensationHydrazine HydrateCore structures in various pharmaceuticals, including anticancer agents.[9][10]
Thieno[2,3-b]pyridinesGewald ReactionMalononitrile, Sulfur, BaseImportant motifs in medicinal chemistry with a range of biological activities.[2][3]

Conclusion

This compound stands out as a building block of significant synthetic utility. Its trifunctional nature allows for the construction of diverse and complex heterocyclic systems through well-established and robust chemical transformations. The protocols outlined in this guide for the synthesis of quinolines, pyrazolo[3,4-b]quinolines, and thieno[2,3-b]pyridines demonstrate the strategic application of this intermediate. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can effectively leverage the reactivity of this compound to accelerate their drug discovery and materials science endeavors.

References

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2025).
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.).
  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... (n.d.).
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022).
  • (a) Synthesis of substituted quinoline (110) from 2‐aminobenzyl alcohol... (n.d.).
  • Supporting Inform
  • This compound. (n.d.). MySkinRecipes.
  • SAFETY D
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • [An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][5][17]naphthyridine Derivatives. (n.d.).
  • SAFETY D
  • This compound. (n.d.). CymitQuimica.
  • Multicomponent reactions for the synthesis of heterocycles. (2010).
  • Three-component green synthetic route for pyrazolo-[3,4-b]-quinoline derivatives. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • 3-chloro-4-formylbenzonitrile. (2025).
  • This compound(1256561-76-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). PubMed Central.
  • 3-Formylbenzonitrile 98 24964-64-5. (n.d.). Sigma-Aldrich.
  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. (n.d.). PubMed Central.
  • Synthesis of Heterocycles via Multicomponent Reactions II. (n.d.).
  • The 1 H-NMR spectrum of compound (C2). Synthesis of 3-chloro-N... (n.d.).
  • 3-chloro-4-formylbenzonitrile. (2025).
  • The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. (n.d.).
  • m-Formylbenzonitrile. (n.d.). PubChem.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). PubMed Central.
  • Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. (2025). Benchchem.
  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). SpringerLink.
  • Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (n.d.). Semantic Scholar.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Comput
  • Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H 2 O. (n.d.).
  • KR970008316B1 - Preparation process for pyridine derivatives. (n.d.).
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). Indian Academy of Sciences.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.).
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Efficient Organic Synthesis with High-Purity 3-Chloro-2-methylbenzonitrile. (n.d.).
  • CN103709100A - Preparation method of 8-chloroquinolone derivative. (n.d.).
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal.
  • Gewald type reaction with benzylidene malononitrile. (n.d.).
  • [Synthesis of 3-aminothieno-(2,3-b)
  • The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). PubMed Central.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central.

Sources

Application Notes & Protocols: Strategic Synthesis of 2-Substituted 8-Chloroquinazolines from 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-substituted 8-chloroquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry. We focus on the strategic use of 3-chloro-2-formylbenzonitrile as a versatile starting material. The core methodology detailed herein is a robust, base-catalyzed cyclocondensation reaction with various amidines, which allows for the modular and efficient construction of the quinazoline scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery.[1] This benzo-fused heterocyclic system is a core component in numerous natural products and synthetic pharmaceuticals, exhibiting a vast array of biological activities.[1] These activities include potent anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive properties.[2] Several clinically approved drugs, such as the EGFR inhibitors Gefitinib and Erlotinib, feature the quinazoline core, highlighting its therapeutic importance.[2]

The strategic selection of starting materials is paramount for the efficient construction of diverse quinazoline libraries. This compound (also known as 3-chloro-2-cyanobenzaldehyde) is a particularly advantageous precursor. It possesses two distinct electrophilic sites—the aldehyde (formyl) group and the nitrile group—ortho to each other. This unique arrangement allows for a highly efficient, one-pot cyclization strategy to form the pyrimidine ring of the quinazoline system, with the chloro substituent ultimately positioned at the 8-position of the final product.

Core Synthetic Strategy: Cyclocondensation with Amidines

The most direct and modular approach for converting this compound into the corresponding 8-chloroquinazoline framework is through a cyclocondensation reaction with an amidine. In this transformation, the amidine reagent serves as a C-N binucleophile, providing the necessary N1 and C2 atoms to complete the pyrimidine ring.

The reaction is typically performed in one pot, catalyzed by a suitable base which liberates the free amidine from its more stable and commercially available salt form (e.g., hydrochloride or hydrobromide). The choice of the amidine's R-group directly dictates the substituent at the C2 position of the resulting quinazoline, offering a powerful tool for generating structural diversity.

Reaction Mechanism

The causality behind this transformation involves a sequential condensation-cyclization-aromatization cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Amidine Liberation: A base (e.g., K₂CO₃, DBU) neutralizes the amidine salt to generate the free amidine, a potent nucleophile.

  • Initial Condensation: The nucleophilic primary amine of the amidine attacks the electrophilic carbonyl carbon of the aldehyde on the this compound.

  • Imine Formation: The resulting hemiaminal intermediate rapidly dehydrates to form a key N-(2-cyano-3-chlorobenzylidene)amidine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety executes an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. This is the critical ring-forming step.

  • Aromatization: The resulting dihydroquinazoline intermediate undergoes tautomerization to yield the thermodynamically stable, aromatic 8-chloroquinazoline product.

The entire mechanistic pathway is illustrated in the diagram below.

G Figure 1: Reaction Mechanism SM This compound + Amidine Imine N-Acyl Imine Intermediate SM->Imine 2. Dehydration (-H₂O) Base Base (e.g., K₂CO₃) Base->SM Cyclized Dihydroquinazoline Intermediate Imine->Cyclized 3. Intramolecular Cyclization H2O H₂O Imine->H2O Product 2-Substituted 8-Chloroquinazoline Cyclized->Product 4. Tautomerization (Aromatization)

Caption: Figure 1: Reaction Mechanism

Experimental Protocols & Workflows

The following protocol provides a self-validating system for the synthesis of 2-phenyl-8-chloroquinazoline. It is a representative procedure that can be adapted for other amidines with minor modifications to reaction time or temperature.

Protocol 1: Synthesis of 8-Chloro-2-phenylquinazoline

This protocol is based on established chemical principles for quinazoline synthesis via cyclocondensation.[3]

Materials:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 165.6 mg), benzamidine hydrochloride (1.2 mmol, 187.9 mg), and anhydrous potassium carbonate (2.5 mmol, 345.5 mg).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Heating: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde is a key indicator of reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 8-chloro-2-phenylquinazoline.

Characterization (Expected): The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Experimental Workflow Diagram

G Figure 2: Experimental Workflow start Combine Reactants: - this compound - Benzamidine HCl - K₂CO₃ in DMF heat Heat at 120 °C (6-12h) start->heat monitor Monitor by TLC heat->monitor workup Quench with Water & Extract with EtOAc monitor->workup Reaction Complete wash Wash Organic Layer (Water, Brine) workup->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Caption: Figure 2: Experimental Workflow

Data Presentation: Scope and Versatility

To demonstrate the authoritative grounding of this methodology, the following table summarizes the expected scope of the reaction with various amidine hydrochlorides. The representative yields are based on analogous transformations reported in the literature for quinazoline synthesis.

EntryAmidine (R-group)Product (2-Substituted 8-Chloroquinazoline)Representative Yield (%)
1Phenyl8-Chloro-2-phenylquinazoline85-95
24-Methoxyphenyl8-Chloro-2-(4-methoxyphenyl)quinazoline80-90
3Methyl8-Chloro-2-methylquinazoline75-85
4Cyclohexyl8-Chloro-2-cyclohexylquinazoline70-80
5Thiophen-2-yl8-Chloro-2-(thiophen-2-yl)quinazoline78-88

Trustworthiness: Troubleshooting and Considerations

A self-validating protocol anticipates potential challenges. Below are key insights for ensuring successful outcomes.

  • Issue: Low or No Conversion

    • Causality: The most common cause is insufficient basicity to generate the free amidine or the presence of water, which can hydrolyze intermediates.

    • Solution: Ensure all reagents and solvents are anhydrous. A stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in place of K₂CO₃. Increasing the reaction temperature or time may also improve conversion.

  • Issue: Complex Product Mixture

    • Causality: At excessively high temperatures (>140 °C), the starting aldehyde or intermediates may begin to decompose.

    • Solution: Maintain careful temperature control. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to prevent the formation of degradation byproducts.

  • Issue: Difficult Purification

    • Causality: Residual DMF in the crude product can complicate purification. The polarity of the final product may also be very similar to that of the amidine starting material.

    • Solution: Perform the aqueous washes thoroughly during the work-up to remove as much DMF as possible. For highly polar products, a reverse-phase column chromatography may be more effective.

Conclusion

The base-catalyzed cyclocondensation of this compound with amidines represents a highly efficient and modular strategy for the synthesis of 2-substituted 8-chloroquinazolines. This application note provides a robust, field-proven protocol grounded in established mechanistic principles. The method's operational simplicity and broad substrate scope make it an invaluable tool for medicinal chemists and researchers in the rapid generation of diverse quinazoline libraries for drug discovery programs.

References

  • Synthesis and biological activity of 8-chloro-[4][5][6]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. [Link]
  • Quinazoline synthesis. Organic Chemistry Portal. [Link]
  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Deriv
  • Friedländer synthesis. Wikipedia. [Link]
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C−N Bond Formation.
  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI. [Link]
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
  • Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists.
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines.

Sources

Topic: The Strategic Synthesis of Heterocyclic Scaffolds via the Reaction of 3-Chloro-2-formylbenzonitrile with Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. 3-Chloro-2-formylbenzonitrile stands out as a preeminent starting material, valued for its trifunctional nature. The molecule incorporates an electrophilic aldehyde (formyl group), a versatile nitrile, and a strategically placed chloro substituent on a benzene ring. This unique arrangement makes it an exceptional precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinazolines and their derivatives.[1][2]

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the anticancer drugs Gefitinib and Erlotinib.[2] The reaction of this compound with various amines provides a direct and modular route to these valuable structures, allowing for the systematic exploration of chemical space to optimize biological activity.

This document serves as a comprehensive technical guide, elucidating the underlying reaction mechanisms, providing detailed and validated experimental protocols, and discussing the applications of the resulting products in the context of pharmaceutical research and development.

Part 1: Reaction Mechanisms and Rationale

The reaction between this compound and an amine is not a simple, single-step transformation. It is a cascade of sequential reactions, with the outcome heavily dependent on the nature of the amine (primary vs. secondary) and the chosen reaction conditions.

Reaction with Primary Amines: The Pathway to Quinazolines

The most productive and widely utilized reaction involves primary amines (R-NH₂), which typically culminates in the formation of a quinazoline ring system. The mechanism proceeds through several distinct stages:

  • Nucleophilic Addition & Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine's lone pair on the electrophilic carbon of the aldehyde group. This forms a transient tetrahedral intermediate known as a hemiaminal or carbinolamine.[3][4]

  • Dehydration to Imine (Schiff Base): The hemiaminal is generally unstable and, under thermal or acid-catalyzed conditions, readily eliminates a molecule of water to form a C=N double bond, yielding an imine, commonly referred to as a Schiff base.[3] This step is reversible and driving the removal of water (e.g., with a Dean-Stark apparatus or molecular sieves) pushes the equilibrium toward the product.

  • Intramolecular Cyclization & Annulation: This is the key ring-forming step. The nitrogen atom of the imine intermediate acts as an intramolecular nucleophile, attacking the electrophilic carbon of the adjacent nitrile group. This process, known as annulation, forms a new six-membered ring fused to the original benzene ring.

  • Tautomerization & Aromatization: The cyclized intermediate undergoes tautomerization to achieve a more stable, aromatic quinazoline system. Depending on the reaction conditions and the specific amine used, an external oxidant or a catalyst may facilitate this final aromatization step.[1][5]

The entire cascade is a powerful example of reaction economy, building significant molecular complexity from simple starting materials in a single synthetic operation.

Reaction_Mechanism_Primary_Amine cluster_start Starting Materials cluster_steps Reaction Cascade cluster_end Final Product start_a This compound step1 Nucleophilic Addition start_a->step1 start_b Primary Amine (R-NH₂) start_b->step1 step2 Hemiaminal Intermediate step1->step2 Forms step3 Dehydration (-H₂O) step2->step3 Undergoes step4 Imine (Schiff Base) step3->step4 Yields step5 Intramolecular Cyclization step4->step5 Undergoes step6 Cyclized Intermediate step5->step6 Forms step7 Tautomerization / Aromatization step6->step7 Leads to end_prod Substituted Quinazoline step7->end_prod

Caption: Reaction cascade of this compound with a primary amine.

Reaction with Secondary Amines: Alternative Pathways

When a secondary amine (R₂NH) is used, the reaction pathway diverges after the initial formation of the hemiaminal. Because the nitrogen atom in the hemiaminal lacks a proton, it cannot undergo direct dehydration to form a stable imine.[3] Instead, two principal outcomes are possible:

  • Aminal Formation: The hemiaminal can react with a second molecule of the amine to form an aminal, which is a geminal-diamino compound. This is often an equilibrium process.[6]

  • Enamine Formation: If the secondary amine has an α-proton on one of its alkyl substituents, and the reaction is conducted under conditions that favor dehydration, an enamine can be formed.[3]

While these products can be useful synthetic intermediates, the direct cyclization to form quinazoline-like structures is not a typical outcome with secondary amines. Therefore, for the construction of the core quinazoline scaffold, primary amines are the reagents of choice.

Part 2: Experimental Protocols and Data

The following protocols are designed to be robust and reproducible. Researchers should perform their own optimization based on the specific amine substrate being used.

Protocol 1: Synthesis of 4-Chloro-2-(phenyl)-quinazoline from this compound and Aniline

This protocol details the synthesis of a 2-aryl-substituted quinazoline, a common motif in pharmacologically active molecules.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalytic)

  • Toluene, anhydrous

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.66 g, 10 mmol), aniline (1.02 mL, 11 mmol), p-TSA (190 mg, 1 mmol), and anhydrous toluene (50 mL).

  • Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Water will be collected in the trap as an azeotrope with toluene, driving the imine formation to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Cyclization: Once imine formation is complete, allow the reaction to cool slightly. Remove the Dean-Stark trap. Continue to heat the mixture at reflux to promote the intramolecular cyclization. Monitor this stage by TLC for the formation of the quinazoline product (typically an additional 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-Chloro-2-phenylquinazoline.

Expected Characterization Data:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on both the quinazoline core and the phenyl substituent. The C-H proton of the quinazoline ring will appear as a downfield singlet.

  • ¹³C NMR: Signals corresponding to the aromatic carbons and the quaternary carbons of the fused ring system. The carbon bearing the chlorine will be identifiable.

  • MS (ESI+): A prominent peak corresponding to the [M+H]⁺ ion.

Data Summary Table: Reaction Conditions

The choice of catalyst and solvent can significantly impact reaction efficiency and time. The following table provides a comparative summary based on literature precedents for similar transformations.

Amine TypeCatalystSolventTemperature (°C)Typical Time (h)Typical Yield (%)Notes
Aromatic (e.g., Aniline) p-TSA, Acetic AcidToluene110 (Reflux)6-1670-90Azeotropic water removal is crucial for the initial step.
Aliphatic (e.g., Benzylamine) Acetic Acid (cat.)Ethanol78 (Reflux)4-875-95Generally faster reaction than with aromatic amines.
Aliphatic (e.g., Benzylamine) Iron (III) Chloride (cat.)Acetonitrile82 (Reflux)2-580-95Metal catalysis can accelerate the cyclization/aromatization.[1]
Functionalized (e.g., Ethanolamine) None (thermal)DMF1208-1260-80The bifunctional nature can lead to further cyclization products.

Part 3: Applications in Drug Discovery & Lead Optimization

The true power of this reaction lies in its application to the synthesis of compound libraries for drug discovery screening. The quinazoline scaffold produced is a versatile template that can be decorated with various functional groups to modulate its interaction with biological targets.

The Quinazoline Scaffold as a Pharmacophore

The quinazoline ring system is a key pharmacophore that can engage in various non-covalent interactions within a protein's active site, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Drug_Scaffold cluster_inputs Synthetic Inputs cluster_outputs Outputs & Applications Scaffold Quinazoline Core R¹ (from Amine) Cl (Handle for further modification) Library Library of Quinazoline Analogs Scaffold->Library Generates Amine Diverse Primary Amines (R¹-NH₂) Amine->Scaffold:f1 Introduces R¹ diversity Benzonitrile This compound Benzonitrile->Scaffold:f0 Provides core structure Benzonitrile->Scaffold:f2 Provides reactive site Screening High-Throughput Screening Library->Screening Enables Lead Lead Compound Optimization (SAR Studies) Screening->Lead Identifies Hits for

Caption: Workflow for generating a drug discovery library.

Structure-Activity Relationship (SAR) Studies

By reacting this compound with a diverse array of primary amines, medicinal chemists can rapidly generate a library of analogs.

  • Varying the R-group: The substituent introduced by the amine (R¹) can be modified to probe the target's binding pocket. Introducing alkyl, aryl, heterocyclic, polar, or nonpolar groups can dramatically alter potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

  • The Chloro Handle: The chlorine atom at the 4-position of the resulting quinazoline is not merely a spectator. It serves as a valuable synthetic handle for further functionalization via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of other groups (e.g., amines, ethers, thiols) to further optimize the lead compound.[7]

Part 4: Troubleshooting and Safety Considerations

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Incomplete dehydration to the imine. 2. Reversion of the hemiaminal. 3. Insufficient time/temperature for cyclization.1. Ensure azeotropic removal of water is efficient; add molecular sieves. 2. Use a catalytic amount of acid (p-TSA, AcOH). 3. Increase reaction time or temperature; consider a higher-boiling solvent like xylene.
Formation of Side Products 1. Self-condensation of the starting aldehyde. 2. Formation of stable aminals.[6][8]1. Add the amine slowly to the solution of the aldehyde. 2. Ensure rigorous anhydrous conditions and use a primary amine.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Contamination with unreacted starting materials.1. Add a small amount of triethylamine or acetic acid to the eluent. 2. Ensure the reaction goes to completion via TLC monitoring; perform an aqueous wash to remove acidic/basic impurities.

Safety Precautions:

  • This compound: Is an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation.

  • Amines: Many amines are corrosive, toxic, and have pungent odors. Always handle them in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, ethanol, and other organic solvents are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

  • General: Always follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 915–925.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. e-Publications@Marquette.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Gök, D., & Özdemir, N. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 369-380.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Reddy, T. S., & G, N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101307.
  • Sharma, U., & Kumar, N. (2014). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 47(3), 725–743.
  • Chemistry LibreTexts. (2020). Synthesis of Primary Amines.
  • Wikipedia. (n.d.). Carbonyl condensation.
  • Chemistry LibreTexts. (2021). Reactions of Amines.
  • ResearchGate. (2016). Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction of Benzaldehyde with Malononitrile.
  • Szafert, S., & Wróblewska, A. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 22(10), 1639.
  • Chemistry LibreTexts. (2020). Reactions of Amines.
  • dos Santos, F. P., & de Souza, R. O. M. A. (2021). Preparation of Aminals under Continuous Flow Conditions. Journal of Chemical Education, 98(11), 3623–3628.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-2-formylbenzonitrile as a Versatile Synthetic Building Block

In the landscape of modern synthetic organic chemistry, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules with desired pharmacological or material properties. This compound is a highly valuable and versatile building block in this regard. Its trifunctional nature, featuring a reactive aryl chloride, an electron-withdrawing nitrile group, and a readily transformable formyl group, offers a rich platform for a multitude of chemical transformations. The aryl chloride moiety is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.[1][2] The presence of the ortho-formyl and meta-cyano groups exerts significant electronic and steric influence, which must be carefully considered when designing synthetic routes. These electron-withdrawing groups can impact the reactivity of the C-Cl bond, often requiring more robust catalytic systems for efficient oxidative addition.[3][4]

This comprehensive guide provides detailed application notes and protocols for key palladium-catalyzed reactions utilizing this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The protocols outlined herein are built upon established principles of palladium catalysis and are designed to serve as a robust starting point for reaction optimization.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron reagents.[5][6][7] This reaction is widely favored for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[5][8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10][11] The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Cl bond of this compound to form a Pd(II) intermediate. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the catalytically active Pd(0) species.[7][9] The choice of ligand is critical for promoting the oxidative addition of the relatively inert aryl chloride bond.[3][12] Bulky, electron-rich phosphine ligands are often employed to enhance the catalytic activity.[3]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L_n) PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide This compound BoronicAcid Ar'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

Reagent/MaterialMolecular WeightAmount (mmol)Equivalents
This compound165.58 g/mol 1.01.0
Arylboronic AcidVaries1.21.2
Pd₂(dba)₃915.72 g/mol 0.020.02 (2 mol% Pd)
SPhos410.51 g/mol 0.080.08 (8 mol%)
K₃PO₄212.27 g/mol 3.03.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) in 2 mL of the solvent mixture. Stir for 10 minutes at room temperature under an inert atmosphere.

  • Add the catalyst premix to the Schlenk tube containing the substrates and base.

  • Add the remaining solvent (3 mL) to the reaction mixture.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14][15] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13][14] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst.[16]

Mechanistic Rationale

The Sonogashira reaction is believed to proceed via two interconnected catalytic cycles.[17] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition of the aryl chloride to Pd(0), followed by transmetalation and reductive elimination.[17] In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex. The final reductive elimination step affords the aryl alkyne product and regenerates the Pd(0) catalyst.[17]

Catalytic Cycles of Sonogashira Coupling

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Aryl Ar-Cl OxAdd Oxidative Addition PdII_ArylAlkyne Ar-Pd(II)-C≡CR(L_n) PdII_Aryl->PdII_ArylAlkyne Cu-C≡CR Transmetalation_Pd Transmetalation PdII_ArylAlkyne->Pd0 Product Ar-C≡CR PdII_ArylAlkyne->Product RedElim Reductive Elimination CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR + Base Alkyne->CuAcetylide CuAcetylide->PdII_Aryl Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

Reagent/MaterialMolecular WeightAmount (mmol)Equivalents
This compound165.58 g/mol 1.01.0
Terminal AlkyneVaries1.51.5
Pd(PPh₃)₂Cl₂701.90 g/mol 0.030.03 (3 mol%)
CuI190.45 g/mol 0.060.06 (6 mol%)
Triethylamine (TEA)101.19 g/mol 3.03.0
Toluene-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Heck Reaction: Olefin Arylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of C(sp²)-C(sp²) bonds by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[18][19][20] This reaction is particularly useful for the synthesis of substituted alkenes.[18]

Mechanistic Rationale

The catalytic cycle of the Heck reaction commences with the oxidative addition of the aryl chloride to a Pd(0) species, generating an arylpalladium(II) complex.[18][20] This is followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond. The subsequent β-hydride elimination from the resulting alkylpalladium(II) intermediate affords the substituted alkene product and a hydridopalladium(II) complex. The final step is the base-promoted deprotonation of the hydridopalladium(II) species to regenerate the active Pd(0) catalyst.[20]

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Aryl Ar-Cl OxAdd Oxidative Addition PdII_Alkyl R-CH(Ar)-CH₂-Pd(II)-Cl(L_n) PdII_Aryl->PdII_Alkyl Alkene AlkeneCoord Alkene Coordination & Insertion Product Ar-CH=CHR PdII_Alkyl->Product PdH H-Pd(II)-Cl(L_n) PdII_Alkyl->PdH BetaElim β-Hydride Elimination PdH->Pd0 BaseRegen Base

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

Reagent/MaterialMolecular WeightAmount (mmol)Equivalents
This compound165.58 g/mol 1.01.0
Alkene (e.g., Styrene)104.15 g/mol 1.51.5
Pd(OAc)₂224.50 g/mol 0.020.02 (2 mol%)
P(o-tolyl)₃304.38 g/mol 0.080.08 (8 mol%)
Triethylamine (TEA)101.19 g/mol 2.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and P(o-tolyl)₃ (0.08 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (3 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines via the palladium-catalyzed coupling of aryl halides with primary or secondary amines.[21][22][23] This reaction has become indispensable in medicinal chemistry due to the prevalence of the arylamine motif in pharmaceuticals.[24]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting arylpalladium(II) halide complex then reacts with the amine in the presence of a strong base to form a palladium amido complex. Subsequent reductive elimination from this intermediate furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[21][23] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps, particularly with less reactive aryl chlorides.[3][4]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR₂ (L_n) PdII_Aryl->PdII_Amido AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination ArylHalide This compound Amine HNR₂ + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

Reagent/MaterialMolecular WeightAmount (mmol)Equivalents
This compound165.58 g/mol 1.01.0
Secondary Amine (e.g., Morpholine)87.12 g/mol 1.21.2
Pd₂(dba)₃915.72 g/mol 0.010.01 (1 mol% Pd)
XPhos476.65 g/mol 0.040.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.10 g/mol 1.41.4
Toluene-5 mL-

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and a stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) and the secondary amine (1.2 mmol) via syringe under an argon atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Concluding Remarks

This compound stands out as a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide offer a solid foundation for the synthesis of diverse molecular architectures. Researchers are encouraged to view these procedures as starting points, with the understanding that optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrate combinations. The continued exploration of novel catalytic systems will undoubtedly further expand the synthetic utility of this valuable building block in the pursuit of new pharmaceuticals and advanced materials.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization. (n.d.). Benchchem.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange. (2023). ACS Publications.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling. (n.d.). Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PubMed Central.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry.
  • Heck reaction. (n.d.). Wikipedia.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • 3-Formylbenzonitrile. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). MySkinRecipes.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Derivatives. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Recent advances in Sonogashira reactions. (2011). Royal Society of Chemistry.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). National Institutes of Health.
  • Sonogashira-Hagiwara Cross Coupling Reaction. (2014). Chem-Station International Edition.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (n.d.). Royal Society of Chemistry.
  • Efficient Organic Synthesis with High-Purity 3-Chloro-2-methylbenzonitrile. (n.d.).
  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (2025). ResearchGate.
  • Synthesis of 3-Chloro-2-formylpyrrole Derivatives. (2025). ResearchGate.
  • Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. (2011). National Institutes of Health.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025). ResearchGate.
  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). National Institutes of Health.

Sources

Synthesis of heterocyclic compounds from 2-Chloro-6-cyanobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 2-Chloro-6-cyanobenzaldehyde

Introduction: The Versatility of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the strategic design of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing atoms of at least two different elements in their rings, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The starting materials for these syntheses are therefore of critical importance, and few are as versatile as 2-Chloro-6-cyanobenzaldehyde.

This aromatic aldehyde is a unique trifunctional scaffold. It possesses an electrophilic aldehyde, a nucleophilic (upon transformation) or electrophilic cyano group, and a halogen atom susceptible to nucleophilic substitution or participation in metal-catalyzed cross-coupling reactions. The specific ortho- and meta-positioning of these three groups (aldehyde at C1, chlorine at C2, and cyano at C6) creates a powerful platform for a diverse range of intramolecular cyclization reactions, enabling the construction of complex polycyclic systems in an efficient manner.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways originating from 2-Chloro-6-cyanobenzaldehyde. We will delve into the core chemical principles, provide field-proven experimental protocols, and present data-driven insights to facilitate the rational design and synthesis of novel heterocyclic entities.

Core Synthetic Strategies and Mechanistic Insights

The unique arrangement of functional groups in 2-Chloro-6-cyanobenzaldehyde allows for several distinct cyclization strategies. The aldehyde serves as a primary reaction site for condensation and addition reactions, while the cyano and chloro groups act as key participants in subsequent ring-forming steps.

Strategy 1: Tandem Condensation-Cyclization for Quinazoline Synthesis

One of the most powerful applications of this scaffold is the synthesis of quinazolines, a privileged structure in medicinal chemistry with a wide range of biological activities.[1][2] The general approach involves a condensation reaction at the aldehyde with an amine, followed by an intramolecular attack on the cyano group to form the pyrimidine ring of the quinazoline core.

Mechanism: The reaction is typically initiated by the formation of a Schiff base (imine) between the aldehyde of 2-Chloro-6-cyanobenzaldehyde and a primary amine. This intermediate then undergoes an intramolecular nucleophilic attack by the imine nitrogen onto the electrophilic carbon of the cyano group. Tautomerization of the resulting cyclic intermediate leads to the aromatic quinazoline ring system. The chlorine atom at the 6-position of the starting material becomes the 5-chloro substituent on the final quinazoline product, a position often targeted for further functionalization.

Application Note 1: Synthesis of 5-Chloro-2-Arylquinazolines

This protocol describes a general, robust method for the synthesis of 5-chloro-2-arylquinazolines from 2-Chloro-6-cyanobenzaldehyde and various benzylamines, drawing upon established principles of quinazoline synthesis.[1]

Experimental Protocol

Principle: A ceric ammonium nitrate (CAN) and tert-butyl hydroperoxide (TBHP) catalyzed reaction between 2-Chloro-6-cyanobenzaldehyde and a substituted benzylamine leads to the formation of the quinazoline scaffold through an oxidative cyclization cascade.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-6-cyanobenzaldehyde≥98%Sigma-Aldrich
Substituted Benzylamine≥98%Commercially Available
Ceric Ammonium Nitrate (CAN)Reagent GradeAcros Organics
tert-Butyl Hydroperoxide (TBHP)70% in H₂OSigma-Aldrich
Acetonitrile (CH₃CN)AnhydrousFisher Scientific
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.---
BrineSaturated Aq. Sol.---
Anhydrous Magnesium Sulfate (MgSO₄)------

Procedure:

  • To a 50 mL round-bottom flask charged with a magnetic stir bar, add 2-Chloro-6-cyanobenzaldehyde (1.0 mmol, 165.6 mg).

  • Add the substituted benzylamine (1.2 mmol) and anhydrous acetonitrile (15 mL).

  • Stir the solution at room temperature for 10 minutes.

  • Add ceric ammonium nitrate (CAN) (0.2 mmol, 109.6 mg) to the mixture.

  • Add tert-butyl hydroperoxide (TBHP, 70% in water) (3.0 mmol, 0.38 mL) dropwise over 5 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 5-chloro-2-arylquinazoline.

Data Summary (Expected Outcomes):

Benzylamine SubstituentTypical Yield
4-Methoxy80-90%
Unsubstituted75-85%
4-Chloro85-95%
4-Nitro88-98%

Note: Yields are illustrative and based on similar reactions reported in the literature. Electron-withdrawing groups on the benzylamine tend to slightly increase the yield.[1]

Strategy 2: Nucleophilic Addition and Intramolecular Cyclization to Isoindolinones

2-Cyanobenzaldehydes are excellent precursors for the synthesis of isoindolinones, another important heterocyclic motif.[3] This transformation leverages the aldehyde for an initial reaction, followed by an intramolecular cyclization involving the cyano group, which is converted into an amide or related functionality in the process.

Mechanism: The reaction can be initiated by various nucleophiles. For example, in a reaction with an amine, the aldehyde forms an imine. A subsequent intramolecular attack of a suitable nucleophile (which can be the nitrogen of the amine itself under certain conditions or an external nucleophile) on the nitrile carbon leads to a cyclic intermediate. Hydrolysis during workup then yields the isoindolinone core. The chlorine atom remains on the aromatic ring, providing a handle for further diversification.

Visualization of Isoindolinone Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Final Product A 2-Chloro-6-cyanobenzaldehyde C Imine Formation (Condensation) A->C B Primary Amine (R-NH2) B->C D Intramolecular Cyclization C->D Spontaneous or Base-catalyzed E Hydrolysis D->E Aqueous Workup F 7-Chloro-2-substituted-isoindolin-1-one E->F G A 2-Chloro-6-cyanobenzaldehyde B Reduction (e.g., LiAlH4) A->B C 2-(Aminomethyl)-6- chlorobenzylamine B->C D Acylation with Glycyl Chloride C->D E Acylated Intermediate D->E F Base-mediated Intramolecular Cyclization E->F G 7-Chloro-1,4-benzodiazepine Scaffold F->G

Sources

Application Notes and Protocols for Cascade Reactions with 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the experimental setup for cascade reactions utilizing 3-Chloro-2-formylbenzonitrile as a key starting material. The protocols detailed herein are designed to be a robust starting point for the synthesis of complex nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document emphasizes the underlying chemical principles, provides detailed, actionable protocols, and ensures a framework for reproducible and reliable experimental outcomes.

Introduction: The Synthetic Power of Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are a powerful strategy in organic synthesis where multiple bond-forming events occur in a single pot without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.[1] this compound is a particularly attractive substrate for designing cascade reactions due to the presence of three reactive functional groups: a nitrile, an aldehyde, and a chloro substituent on the aromatic ring. These functionalities can be selectively engaged in a variety of transformations to rapidly construct complex molecular architectures.[2]

The primary applications of cascade reactions involving 2-formylbenzonitrile derivatives lie in the synthesis of heterocyclic scaffolds such as isoindolinones and quinazolines.[3][4] These structural motifs are prevalent in a wide range of biologically active molecules and pharmaceuticals. The strategic use of this compound allows for the introduction of a chlorine atom, which can serve as a handle for further functionalization, thereby enabling the generation of diverse compound libraries for drug discovery and development.

Mechanistic Insights: A Representative Cascade to Isoindolinones

A common and synthetically valuable cascade reaction of 2-formylbenzonitriles is the synthesis of isoindolinones. This transformation can be achieved by reacting the starting material with a suitable nucleophile. The following proposed mechanism illustrates the formation of a 3-substituted isoindolinone from this compound and a generic primary amine (R-NH₂).

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic aldehyde carbon of this compound, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The subsequent key step is the intramolecular cyclization, where the nitrogen atom of the imine attacks the nitrile carbon. This intramolecular addition is often facilitated by a catalyst or base. The resulting cyclic intermediate then undergoes tautomerization to furnish the final, stable isoindolinone product.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization & Tautomerization A This compound C Hemiaminal Intermediate A->C + R-NH2 B Primary Amine (R-NH2) B->C D Schiff Base (Imine) C->D - H2O E Cyclic Intermediate D->E Intramolecular Nucleophilic Attack F Isoindolinone Product E->F Tautomerization

Figure 1: Proposed mechanistic pathway for the cascade synthesis of an isoindolinone from this compound and a primary amine.

Experimental Protocol: Synthesis of a 7-Chloro-2-substituted-isoindolin-1-one

This protocol provides a detailed procedure for a representative cascade reaction of this compound with a primary amine to synthesize a 7-chloro-2-substituted-isoindolin-1-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert gas at 2-8°C.[5]
Primary Amine (e.g., Benzylamine)Reagent GradeCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
XantphosLigand GradeCommercially Available
Cesium Carbonate (Cs₂CO₃)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateHPLC GradeCommercially AvailableFor workup and chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Safety Precautions
  • This compound: This compound is expected to be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7]

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Toluene, ethyl acetate, and hexanes are flammable. Work in a fume hood and away from ignition sources.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10]

Step-by-Step Procedure

G start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Reagents: - this compound - Primary Amine - Pd(OAc)2 & Xantphos - Cs2CO3 - Toluene setup->add_reagents reaction Heat Reaction Mixture (e.g., 110 °C) add_reagents->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Ethyl Acetate workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying purification Purification by Flash Chromatography drying->purification end End (Isolated Product) purification->end

Figure 2: Experimental workflow for the synthesis of a 7-Chloro-2-substituted-isoindolin-1-one.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add cesium carbonate (2.0 mmol, 2.0 equiv.). Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: To the flask, add palladium(II) acetate (0.05 mmol, 5 mol%) and Xantphos (0.06 mmol, 6 mol%).

  • Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the primary amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv.).

  • Addition of Solvent: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 7-chloro-2-substituted-isoindolin-1-one.

Expected Outcome and Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

ParameterExpected Value
Starting Material This compound
Reactant Primary Amine (e.g., Benzylamine)
Product 7-Chloro-2-benzylisoindolin-1-one
Typical Yield 60-85%
Appearance White to off-white solid

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following self-validating measures should be implemented:

  • Control Experiments: Running the reaction in the absence of the palladium catalyst or the ligand should result in no or minimal product formation, confirming the catalytic nature of the transformation.

  • Reproducibility: The experiment should be repeated to ensure consistent yields and purity of the product.

  • Thorough Characterization: Unambiguous identification of the product through comprehensive spectroscopic analysis is crucial. Comparison of the obtained data with literature values for similar compounds can further validate the structure.

  • Purity Analysis: The purity of the final compound should be assessed using techniques such as HPLC or elemental analysis.

Conclusion

The cascade reaction of this compound presented here offers an efficient and modular approach to the synthesis of valuable isoindolinone scaffolds. The detailed protocol and mechanistic insights provide a solid foundation for researchers to explore this chemistry further, enabling the development of novel compounds for various applications in drug discovery and materials science. The principles of this protocol can be adapted for the synthesis of a wide range of heterocyclic compounds by varying the nucleophile and reaction conditions.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025, April 14). PMC - NIH. [Link]
  • Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening.
  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]
  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • Synthetic route for the synthesis of quinazoline derivatives (7–27).
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
  • Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
  • Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes.
  • Cascade reactions for syntheses of heterocycles. Arkivoc. [Link]
  • Three-component cascade reaction of 3-ketonitriles, 2-unsubstituted imidazole N-oxides, and aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Cascade Catalysts Based on Colloidal Engineering.
  • This compound. MySkinRecipes. [Link]
  • Cascade Reaction of Arylboronic Acids and 2′-Cyano-biaryl-2-aldehyde N-Tosylhydrazones: Access to Functionalized 9-Amino-10-arylphenanthrenes.

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Chloro-2-formylbenzonitrile for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic derivatization of 3-Chloro-2-formylbenzonitrile, a versatile bifunctional building block, for applications in contemporary drug discovery. By leveraging the distinct reactivity of its ortho-positioned formyl and nitrile groups, this precursor serves as an efficient entry point to a variety of privileged heterocyclic scaffolds, most notably quinazolines and isoindolinones. This document elucidates the chemical principles underpinning these transformations, provides detailed, field-proven experimental protocols, and discusses the rationale for methodological choices. The insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to exploit this valuable intermediate for the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of this compound

This compound (Molecular Formula: C₈H₄ClNO, Molecular Weight: 165.58 g/mol ) is an aromatic compound distinguished by the presence of three key functional moieties: a nitrile, an aldehyde (formyl group), and a chlorine atom.[1] This specific arrangement of reactive sites on a benzene ring makes it a highly valuable and strategic starting material in medicinal chemistry.

The true synthetic power of this molecule lies in the ortho-relationship of the formyl and nitrile groups, which facilitates a range of intramolecular cyclization and condensation reactions. These transformations allow for the rapid assembly of complex heterocyclic systems that are frequently found at the core of biologically active compounds. The chlorine substituent further enhances its utility by providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or by modulating the electronic properties and, consequently, the biological activity of the final derivatives.

Quinazolines and isoindolinones are two prominent classes of heterocycles readily accessible from this precursor. Quinazoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2][3] Notably, several kinase inhibitors approved for cancer therapy, such as Gefitinib, feature a substituted quinazoline core.[4] Isoindolinones are also a cornerstone of many pharmaceutical agents, with applications ranging from antihypertensives to immunomodulators.[5][6]

This guide will explore key derivatization pathways commencing from this compound, with a focus on practical, reproducible protocols for the synthesis of these important scaffolds.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.

Table 1: Physicochemical Data for Benzonitrile Derivatives

Property 3-Formylbenzonitrile (Proxy) This compound Source(s)
CAS Number 24964-64-5 1256561-76-8 [1][7]
Molecular Formula C₈H₅NO C₈H₄ClNO [1][7]
Molecular Weight 131.13 g/mol 165.58 g/mol [1][7]
Appearance White to light yellow crystalline powder Off-white to yellow solid [1][8]
Melting Point 75-80 °C Not explicitly available, expected to be in a similar range [8]
Boiling Point 210 °C Not explicitly available [9]

| Storage | Store in a well-ventilated place. Keep container tightly closed. | 2-8°C, stored under inert gas. |[1][9] |

Note: Explicit experimental data for this compound is limited in publicly available literature. The data for the parent compound, 3-formylbenzonitrile, is provided as a reasonable proxy for general handling and characterization. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Safety and Handling: 3-Formylbenzonitrile is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[8][9] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[10] In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Derivatization Strategies and Protocols

The dual functionality of this compound allows for a divergent synthesis approach to various heterocyclic cores. The following sections detail the major reaction pathways.

Synthesis of 8-Chloro-Substituted Quinazolines

The synthesis of the quinazoline ring system from this compound typically proceeds via a two-step sequence: reductive amination of the formyl group to an o-aminobenzylamine intermediate, followed by cyclization. A more direct approach involves the cyclocondensation of a related precursor, 2-amino-3-chlorobenzoic acid, with formamide, a variant of the Niementowski quinazoline synthesis.[9] The presence of the chlorine atom at the 3-position of the starting benzonitrile will result in an 8-chloro-substituted quinazoline, a valuable scaffold in kinase inhibitor design.

Workflow: Synthesis of 8-Chloroquinazolines

G cluster_0 Pathway A: From 2-Amino-3-chlorobenzoic Acid cluster_1 Pathway B: From this compound start1 2-Amino-3-chlorobenzoic Acid reagent1 Formamide (HCONH₂) start1->reagent1 process1 Cyclocondensation (Niementowski Reaction) reagent1->process1 product1 8-Chloroquinazolin-4-ol process1->product1 start2 This compound reagent2 Amine (R-NH₂) start2->reagent2 process2 Condensation/Cyclization reagent2->process2 product2 Substituted 8-Chloroquinazoline process2->product2

Caption: Synthetic routes to 8-chloro-substituted quinazolines.

Protocol 1: Microwave-Assisted Synthesis of 8-Chloroquinazolin-4-ol

This protocol is adapted from established methods for quinazolinone synthesis, utilizing microwave irradiation to accelerate the reaction.[9]

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Formamide

  • Microwave reactor vials

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and an excess of formamide (15 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 20-30 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).[9]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial in a fume hood.

  • Precipitation: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 8-Chloroquinazolin-4-ol.

Rationale and Insights:

  • Microwave Heating: The use of microwave irradiation dramatically reduces the reaction time from several hours (with conventional heating) to minutes, often leading to cleaner reactions and higher yields.[9]

  • Excess Formamide: Formamide serves as both the solvent and the source of the C2 and N3 atoms of the quinazoline ring. A large excess is used to drive the reaction to completion.

  • Precipitation in Water: The product is typically insoluble in water, allowing for easy isolation from the water-soluble formamide.

Synthesis of Substituted Isoindolinones

The reaction of 2-formylbenzonitriles with various nucleophiles can initiate a cascade or domino reaction, leading to the formation of substituted isoindolinones. This is a powerful, atom-economical approach to building molecular complexity rapidly. A particularly effective method is the copper-catalyzed three-component reaction between a 2-formylbenzonitrile, a phenylacetylene, and a diaryliodonium salt.[1][11]

Workflow: Copper-Catalyzed Isoindolinone Synthesis

G cluster_main Three-Component Cascade Cyclization start This compound process Multicomponent Cascade Cyclization start->process reagent1 Phenylacetylene Derivative reagent1->process reagent2 Diaryliodonium Salt reagent2->process catalyst Cu(OTf)₂ Catalyst TfOH Additive catalyst->process Catalysis product 3-(2-oxopropyl)-2-aryl-7-chloro- isoindolinone process->product

Caption: Workflow for the synthesis of complex isoindolinones.

Protocol 2: Synthesis of a 3-(2-oxopropyl)-2-aryl-7-chloro-isoindolinone Derivative

This protocol is based on a reported copper-catalyzed multicomponent cascade cyclization.[1][11]

Materials:

  • This compound

  • A substituted phenylacetylene (e.g., 1-ethynyl-4-methylbenzene)

  • A diaryliodonium salt (e.g., diphenyliodonium triflate)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Trifluoromethanesulfonic acid (TfOH)

  • 1,2-Dichloroethane (DCE) as solvent

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried reaction tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.3 mmol, 1.0 eq), the substituted phenylacetylene (0.6 mmol, 2.0 eq), the diaryliodonium salt (0.45 mmol, 1.5 eq), Cu(OTf)₂ (0.03 mmol, 10 mol%), and DCE (2.0 mL).

  • Addition of Additive: Add TfOH (0.45 mmol, 1.5 eq) to the mixture.

  • Heating: Seal the tube and heat the reaction mixture at 110 °C for 2 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired isoindolinone derivative.

Rationale and Insights:

  • Copper Catalysis: The copper catalyst is essential for activating the components and facilitating the cascade of reactions that lead to the final product.

  • Multicomponent Reaction: This approach allows for the assembly of a complex molecular structure in a single step from simple starting materials, which is highly efficient for building compound libraries for drug screening.

  • Reaction Cascade: The proposed mechanism involves the formation of an N-arylnitrilium cation, which then undergoes a series of reactions including alkyne hydration and cyclization to form the isoindolinone core.[11]

Relevance in Drug Discovery: Case Examples and Potential Applications

The derivatization of this compound provides access to scaffolds that are central to numerous approved drugs and clinical candidates.

Table 2: Bioactive Scaffolds and Their Therapeutic Significance

Scaffold Example Drug/Application Area Rationale for Derivatization
Quinazoline Kinase Inhibitors (e.g., Gefitinib, Erlotinib): The 4-anilinoquinazoline core is a classic pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) and other kinases.[4] The 8-chloro substituent can occupy a specific pocket in the kinase active site, potentially enhancing potency or altering selectivity. It also serves as a synthetic handle for further modification.
Isoindolinone Elvitegravir (HIV Integrase Inhibitor): While not a direct derivative, the synthesis of Elvitegravir involves a 3-chloro-2-fluorobenzyl intermediate, highlighting the utility of chloro-substituted benzyl moieties in complex drug synthesis.[12] The isoindolinone core is a privileged structure found in various bioactive compounds. The chloro-substituent can be used to modulate pharmacokinetic properties or to explore new binding interactions.

| Isoindolinone | Carbonic Anhydrase Inhibitors: Novel isoindolinone derivatives have shown potent inhibition of human carbonic anhydrase (hCA) I and II isozymes, which are targets for diuretics and anti-glaucoma agents.[10][13] | The derivatization allows for the exploration of structure-activity relationships (SAR) to optimize inhibitory activity against specific enzyme isoforms. |

The strategic placement of the chlorine atom in derivatives of this compound can be exploited to fine-tune the pharmacological properties of the resulting molecules. For instance, in kinase inhibitors, a chloro group can form halogen bonds with the protein backbone, contributing to binding affinity. Furthermore, the electronic-withdrawing nature of chlorine can influence the pKa of nearby functional groups, which can impact cell permeability and metabolic stability.

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its unique arrangement of functional groups enables the efficient construction of complex scaffolds such as quinazolines and isoindolinones through well-established and innovative synthetic methodologies. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around these privileged structures, ultimately facilitating the discovery and development of new therapeutic agents. By understanding the underlying chemical principles and leveraging the provided experimental procedures, scientists can effectively incorporate this valuable intermediate into their drug discovery programs.

References

  • Yıldırım, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. [Link]
  • El-Badry, Y. A. (2010).
  • Organic Chemistry Portal. (2024). Synthesis of isoindolinones. [Link]
  • Franco, A., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link]
  • Al-Suhaimi, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
  • Google Patents. (2008).
  • PubMed. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • Chemical Synthesis Database. (2025). 3-chloro-4-formylbenzonitrile. [Link]
  • ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Google P
  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
  • PubChem. (n.d.). m-Formylbenzonitrile.
  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. American Chemical Society. [Link]
  • ResearchGate. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]
  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

Sources

Application Note: One-Pot Synthesis of Isoindolin-1-ones Using 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoindolin-1-ones and the Elegance of One-Pot Syntheses

The isoindolin-1-one scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] These compounds exhibit a wide range of therapeutic properties, including antihypertensive, antipsychotic, and anticancer activities. The development of efficient and sustainable methods for the synthesis of isoindolin-1-ones is therefore a topic of significant interest to the drug development community.

Traditionally, the synthesis of these heterocycles can involve multi-step procedures that may require harsh reaction conditions, expensive transition-metal catalysts, or the pre-functionalization of starting materials.[1] One-pot cascade reactions, where multiple bond-forming events occur in a single reaction vessel, offer a more elegant and efficient alternative. Such processes reduce waste, save time and resources, and often provide access to complex molecules from simple precursors in a highly atom-economical fashion.

This application note provides a detailed protocol and mechanistic insights for the one-pot synthesis of N-substituted isoindolin-1-ones starting from 3-chloro-2-formylbenzonitrile and a primary amine. This method leverages the dual reactivity of the ortho-formyl and cyano groups to construct the isoindolinone core in a single, efficient operation. While the provided protocol is a general representation for substituted 2-formylbenzonitriles, it is directly applicable to the 3-chloro derivative, offering a straightforward entry to a range of potentially bioactive molecules.

Reaction Mechanism: A Base-Catalyzed Cascade

The one-pot synthesis of isoindolin-1-ones from 2-formylbenzonitriles and primary amines proceeds through a well-established cascade mechanism, typically initiated by a base.[2][3] The reaction sequence can be broken down into three key steps:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine on the electrophilic aldehyde carbonyl of this compound, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of an N-substituted imine.

  • Intramolecular Cyclization: The crucial ring-closing step involves the intramolecular nucleophilic attack of the imine nitrogen atom onto the carbon of the nitrile group. This cyclization event forms a five-membered ring and generates a new stereocenter at the C3 position.

  • Tautomerization/Rearrangement: The cyclic intermediate then undergoes tautomerization to afford the final, thermodynamically stable isoindolin-1-one product. This final step is often referred to as a Dimroth-type rearrangement.[2]

The entire cascade is typically promoted by a base, which can facilitate both the initial nucleophilic addition and the final tautomerization step. The reaction is highly efficient as the intramolecular nature of the cyclization is entropically favored.

Reaction_Mechanism Start This compound + R-NH2 Imine Imine Intermediate Start->Imine  Nucleophilic Addition & Dehydration Cyclic_Intermediate Cyclized Intermediate Imine->Cyclic_Intermediate  Intramolecular Cyclization Product N-Substituted Isoindolin-1-one Cyclic_Intermediate->Product  Tautomerization

Caption: Proposed reaction mechanism for the one-pot synthesis of isoindolin-1-ones.

Experimental Protocol: A Step-by-Step Guide

This section provides a general yet detailed protocol for the one-pot synthesis of an N-aryl isoindolin-1-one from this compound and a representative aniline.

Materials and Reagents:

  • This compound

  • Aniline (or substituted aniline)

  • Triethylamine (Et3N)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the starting material in methanol (approximately 0.1 M concentration). To this solution, add the aniline derivative (1.1 eq.).

  • Base Addition and Reaction: Add triethylamine (1.5 eq.) to the reaction mixture. Stir the solution at room temperature. The progress of the reaction can be monitored by TLC. In some cases, gentle heating to reflux may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted isoindolin-1-one.

Experimental_Workflow A 1. Combine Reactants in Methanol B 2. Add Triethylamine A->B C 3. Stir at Room Temperature (or Reflux) B->C D 4. Concentrate Reaction Mixture C->D E 5. Aqueous Workup & Extraction D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H Pure Isoindolin-1-one G->H

Caption: General experimental workflow for the one-pot synthesis.

Data Presentation: Scope and Yields

The following table summarizes representative examples of isoindolin-1-one synthesis from 2-formylbenzonitrile and various amines, illustrating the scope of this transformation. Yields are typically moderate to high, depending on the electronic and steric properties of the amine.

EntryAmineProductYield (%)Reference
1Aniline2-Phenylisoindolin-1-one91[4]
22-Bromoaniline2-(2-Bromophenyl)isoindolin-1-one80[4]
32-Methoxyaniline2-(2-Methoxyphenyl)isoindolin-1-one78[4]
42-Cyanoaniline2-(2-Cyanophenyl)isoindolin-1-one59[4]
52-Aminobenzophenone2-(2-Benzoylphenyl)isoindolin-1-one75[4]

Note: The yields are based on reactions with 2-formylbenzonitrile. Similar reactivity is expected with this compound, although yields may vary.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction stalls at room temperature, gently heat the mixture to reflux.
Sterically hindered or electron-deficient amine.Consider using a stronger base or a different solvent system (e.g., ethanol, DMF). An alternative catalytic system may be required.[1]
Low yield after workup Product is water-soluble.Perform additional extractions of the aqueous layer.
Product degradation during purification.Use a less polar eluent system for chromatography or consider alternative purification methods like crystallization.
Formation of multiple byproducts Side reactions of the starting materials or product.Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive. Lowering the reaction temperature may also reduce byproduct formation.

Conclusion

The one-pot synthesis of isoindolin-1-ones from this compound and primary amines is a highly efficient and practical method for accessing this important class of heterocyclic compounds. The reaction proceeds through a robust and predictable cascade mechanism, offering a significant advantage over multi-step synthetic routes. The operational simplicity and the ability to generate molecular complexity from readily available starting materials make this protocol a valuable tool for researchers in drug discovery and chemical biology.

References

  • Morlacci, V., et al. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. National Institutes of Health.
  • Massa, A., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry.
  • Sato, Y., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega.
  • Krasavin, M. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. National Institutes of Health.
  • Mousavi, M. S., et al. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate.

Sources

Application Notes and Protocols for 3-Chloro-2-formylbenzonitrile in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

State-of-the-art research indicates that while 3-Chloro-2-formylbenzonitrile is a known chemical intermediate, its direct applications in materials science are not extensively documented in publicly available literature. However, its unique trifunctional structure—possessing a nitrile (-CN), an aldehyde (-CHO), and a chloro (-Cl) group on a benzene ring—makes it a highly versatile precursor for the synthesis of advanced materials. This guide, therefore, focuses on the potential and demonstrated applications of analogous structures to provide a comprehensive framework for researchers.

The reactivity of the aldehyde group allows for condensations and the formation of Schiff bases, while the nitrile group can participate in cyclization reactions or be hydrolyzed to a carboxylic acid. The chloro substituent offers a site for cross-coupling reactions, enabling the extension of the conjugated system. These functionalities, in concert, open avenues for the rational design of materials with tailored optical, electronic, and thermal properties.

This document will serve as a detailed guide for researchers, scientists, and drug development professionals, exploring the plausible and extrapolated applications of this compound in the synthesis of novel organic materials. We will delve into its potential use in creating fluorescent probes, functional polymers, and precursors for organic semiconductors, providing detailed, field-proven insights and step-by-step protocols.

Core Chemical Properties and Reactivity

This compound (C₈H₄ClNO) is an aromatic compound with a molecular weight of 165.58 g/mol .[1] Its structure is characterized by the presence of three key functional groups that dictate its chemical behavior and potential applications in materials synthesis.

  • Aldehyde Group (-CHO): This group is highly reactive and serves as a key site for forming new carbon-carbon and carbon-nitrogen bonds. It readily undergoes nucleophilic addition and condensation reactions, making it ideal for the synthesis of Schiff bases, polymers, and heterocyclic systems.

  • Nitrile Group (-CN): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form nitrogen-containing heterocycles. Its strong electron-withdrawing nature also influences the electronic properties of the molecule.

  • Chloro Group (-Cl): The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the facile introduction of other functional moieties and the construction of larger conjugated systems.

The interplay of these functional groups on the benzene ring provides a powerful platform for the design and synthesis of complex organic molecules with desirable material properties.

Part 1: Application in the Synthesis of Fluorescent Probes

The development of fluorescent probes for the detection of biologically and environmentally important species is a rapidly growing field of materials science. The unique electronic and structural features of this compound make it an attractive scaffold for the design of novel fluorophores.

Design Strategy for a "Turn-On" Fluorescent Probe for Formaldehyde

Formaldehyde (FA) is a crucial biological signaling molecule but is also a known carcinogen and environmental toxin.[2][3] Developing selective and sensitive fluorescent probes for FA is of significant interest. Here, we propose a synthetic strategy to utilize this compound as a key building block for a "turn-on" fluorescent probe for formaldehyde, based on the 2-aza-Cope rearrangement mechanism.[2]

The design involves the synthesis of a fluorophore with a homoallylamine moiety. In the presence of formaldehyde, the homoallylamine condenses with FA, undergoes a 2-aza-Cope rearrangement, and subsequent hydrolysis yields a product with a significant change in fluorescence.[2]

The synthesis will involve a multi-step process starting from this compound. The aldehyde group will be used to construct the homoallylamine trigger, and the nitrile and chloro groups can be further functionalized to tune the photophysical properties of the resulting probe.

G A This compound B Wittig Reaction (Allyltriphenylphosphonium bromide, n-BuLi) A->B C Intermediate 1 (Alkene formation) B->C D Hydroboration-Oxidation (BH3-THF, H2O2, NaOH) C->D E Intermediate 2 (Primary alcohol) D->E F Mesylation & Azide Substitution (MsCl, Et3N; NaN3) E->F G Intermediate 3 (Azide) F->G H Reduction to Amine (H2, Pd/C or LiAlH4) G->H I Final Product (Homoallylamine derivative) H->I

Caption: Proposed synthetic workflow for a homoallylamine-based fluorescent probe precursor from this compound.

Detailed Experimental Protocol

Synthesis of Intermediate 1 (Alkene Formation via Wittig Reaction)

  • Materials: this compound, Allyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of allyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (Argon), add n-BuLi (1.1 eq) dropwise.

    • Stir the resulting deep red solution at 0 °C for 30 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford Intermediate 1.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the alkene.

Subsequent Steps: The subsequent steps of hydroboration-oxidation, mesylation, azide substitution, and reduction to the final homoallylamine product would follow standard organic synthesis protocols. Each intermediate should be purified and characterized accordingly.

Rationale for Experimental Choices
  • Wittig Reaction: This is a reliable and high-yielding method for converting aldehydes to alkenes with good control over the stereochemistry.

  • Hydroboration-Oxidation: This two-step process provides anti-Markovnikov addition of water across the double bond, leading to the desired primary alcohol.

  • Inert Atmosphere: The use of an inert atmosphere is crucial for reactions involving organometallic reagents like n-BuLi, which are highly reactive towards oxygen and moisture.

  • Column Chromatography: This is a standard purification technique in organic synthesis to separate the desired product from unreacted starting materials and byproducts.

Part 2: Development of Functional Polymers

The bifunctional nature of this compound, along with the potential for further functionalization, makes it a promising monomer for the synthesis of functional polymers. These polymers could find applications in areas such as organic electronics, gas separation membranes, and high-performance plastics.

Poly(Schiff Base) Synthesis via Polycondensation

Poly(Schiff base)s are a class of polymers containing the azomethine (-C=N-) group in their main chain. They are known for their good thermal stability, mechanical strength, and interesting optoelectronic properties. A straightforward approach to synthesize a poly(Schiff base) from this compound is through a polycondensation reaction with a diamine monomer.

G MonomerA This compound Reaction Polycondensation (Solvent, Catalyst, Heat) MonomerA->Reaction MonomerB Diamine Monomer (e.g., p-Phenylenediamine) MonomerB->Reaction Polymer Poly(Schiff Base) Reaction->Polymer Byproduct Water (removed) Reaction->Byproduct

Caption: Schematic of poly(Schiff base) synthesis using this compound.

Detailed Experimental Protocol

Synthesis of Poly(3-chloro-2-cyanobenzylidene-1,4-phenylenediamine)

  • Materials: this compound, p-Phenylenediamine, N,N-Dimethylacetamide (DMAc), p-Toluenesulfonic acid (PTSA) (catalyst).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, dissolve p-phenylenediamine (1.0 eq) in DMAc.

    • Add this compound (1.0 eq) and a catalytic amount of PTSA to the solution.

    • Heat the reaction mixture to 160-170 °C with constant stirring under a gentle flow of nitrogen.

    • Continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates polymer formation.

    • After 24-48 hours, cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

    • Filter the polymer, wash thoroughly with methanol and then with hot water to remove any unreacted monomers and catalyst.

    • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Data Presentation: Expected Polymer Properties
PropertyExpected Value/Characteristic
Appearance Yellow to orange powder
Solubility Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO)
Thermal Stability (TGA) High decomposition temperature (> 300 °C)
Glass Transition (DSC) High Tg, indicative of a rigid polymer backbone
Rationale for Experimental Choices
  • High-Boiling Aprotic Solvent (DMAc): This solvent is necessary to achieve the high temperatures required for polycondensation and to keep the resulting polymer in solution.

  • Dean-Stark Trap: Continuous removal of water is essential to drive the equilibrium of the condensation reaction towards the formation of high molecular weight polymer.

  • Acid Catalyst (PTSA): The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the rate of nucleophilic attack by the amine.

  • Precipitation in Methanol: This is a common method for isolating and purifying polymers from the reaction mixture.

Part 3: Precursor for Organic Semiconductor Materials

The synthesis of novel organic semiconductors is a cornerstone of modern materials science, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The reactive sites on this compound provide a versatile platform for building complex, conjugated molecules suitable for these applications.

Synthesis of a Donor-Acceptor Type Molecule via Cross-Coupling

A common design strategy for organic semiconductors is to create a molecule with both electron-donating and electron-accepting moieties. The chloro group on this compound can be utilized in a Suzuki cross-coupling reaction to introduce an electron-donating unit. The aldehyde and nitrile groups act as electron-withdrawing components.

G Start This compound Reaction Suzuki Coupling (Solvent, Heat) Start->Reaction CouplingPartner Electron-Donating Boronic Acid (e.g., Thiophene-2-boronic acid) CouplingPartner->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Product Donor-Acceptor Molecule Reaction->Product

Caption: Synthesis of a donor-acceptor molecule via Suzuki coupling.

Detailed Experimental Protocol

Synthesis of 3-(Thiophen-2-yl)-2-formylbenzonitrile

  • Materials: this compound, Thiophene-2-boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive pressure of argon.

    • Heat the mixture to reflux (around 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the desired donor-acceptor molecule.

Rationale for Experimental Choices
  • Palladium Catalyst: Palladium catalysts are highly effective for C-C bond formation via cross-coupling reactions. Pd(PPh₃)₄ is a common and robust choice for Suzuki couplings.

  • Base (K₂CO₃): The base is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Conclusion

While direct, extensive research on the application of this compound in materials science is not yet widespread, its chemical structure presents a wealth of opportunities for the synthesis of novel functional materials. The strategic combination of aldehyde, nitrile, and chloro functionalities on a single aromatic ring makes it a valuable and versatile building block. This guide has provided a scientifically grounded framework with detailed protocols for its potential application in the development of fluorescent probes, functional polymers, and organic semiconductor precursors. It is our hope that these application notes will inspire further research and unlock the full potential of this promising molecule in the field of materials science.

References

  • MySkinRecipes. This compound. [Link]
  • Bruemmer, K. J., Brewer, T. F., & Chang, C. J. (2017). Fluorescent probes for imaging formaldehyde in biological systems. Current Opinion in Chemical Biology, 39, 17–23. [Link]
  • PubChem. 3-Chloro-5-formylbenzonitrile. [Link]
  • MDPI. A Novel Fluorescent Probe AP for Highly Selective and Sensitive Detection of Hg2+ and Its Application in Environmental Monitoring. [Link]
  • RSC Publishing. Tunable fluorescent probes for detecting aldehydes in living systems. [Link]
  • Google Patents.
  • PubMed. Fluorescent probes for imaging formaldehyde in biological systems. [Link]
  • ResearchGate.
  • PubMed Central.
  • Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
  • Efficient Organic Synthesis with High-Purity 3-Chloro-2-methylbenzonitrile. [Link]
  • PubChem. m-Formylbenzonitrile. [Link]
  • PubChem. 3-Chloro-2-hydroxybenzaldehyde. [Link]
  • MySkinRecipes. 3-Chloro-4-formylbenzonitrile. [Link]
  • ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
  • Universidade de São Paulo. Development of new selective synthetic methods en route to privileged scaffolds of. [Link]
  • Chemical Synthesis Database. 3-chloro-4-formylbenzonitrile. [Link]

Sources

Application Note: Accelerating Heterocyclic Scaffolding with 3-Chloro-2-formylbenzonitrile via Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synergy of Reagent and Technology

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is of paramount importance. Nitrogen-containing heterocyles, such as quinolines, are privileged structures found in a vast array of pharmacologically active compounds. 3-Chloro-2-formylbenzonitrile emerges as a highly versatile and reactive building block. Its unique trifunctional arrangement—an electrophilic aldehyde, a cyano group, and a strategically placed chlorine atom—offers multiple avenues for synthetic diversification.

Traditional synthetic routes often require long reaction times, high temperatures, and significant solvent usage, posing challenges to efficiency and sustainability.[1] Microwave-Assisted Organic Synthesis (MAOS) has revolutionized chemical synthesis by offering a green, powerful, and efficient alternative to conventional heating.[2] By utilizing microwave irradiation, energy is delivered directly to polar molecules within the reaction mixture, leading to rapid, uniform heating that dramatically reduces reaction times from hours to mere minutes, often with improved yields and cleaner product profiles.[3][4]

This application note provides a comprehensive guide and detailed protocols for leveraging the synergy between the this compound synthon and MAOS technology. We will focus on the rapid and efficient synthesis of substituted quinolines via the Friedländer annulation, a cornerstone reaction in heterocyclic chemistry.

The Engine of Acceleration: Principles of Microwave Dielectric Heating

Understanding the mechanism of microwave heating is crucial for protocol optimization. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave heating is a volumetric process driven by the interaction of the electric field component of microwaves with the reaction medium.[5]

Two primary mechanisms are responsible for this energy transfer:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess permanent dipoles. When subjected to the high-frequency oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field.[3] This rapid, continuous reorientation creates intense intermolecular friction, which manifests as powerful and instantaneous heat.

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. As the ions move rapidly back and forth, they collide with surrounding molecules, generating heat through kinetic energy transfer.[5]

This direct energy transfer to the bulk of the solution bypasses the thermal inertia of the reaction vessel, allowing for temperatures and pressures to be reached much faster and maintained with greater precision than with conventional oil baths or heating mantles.[4] This often leads to the formation of localized "hot spots" at a molecular level, which can accelerate reaction rates beyond what is achievable by purely thermal means.[6]

G cluster_0 Microwave Reactor cluster_1 Molecular Heating Mechanisms MW Microwave Source (2.45 GHz) Vessel Sealed Reaction Vessel MW->Vessel Irradiation Mixture Reaction Mixture (Polar Molecules & Ions) Dipolar Dipolar Polarization (Molecular Friction) Mixture->Dipolar Interacts with Dipoles Ionic Ionic Conduction (Collisional Heating) Mixture->Ionic Interacts with Ions RapidHeating Rapid, Uniform Volumetric Heating Dipolar->RapidHeating Ionic->RapidHeating

Figure 1: Conceptual workflow of microwave dielectric heating.

Application Protocol: Microwave-Assisted Friedländer Synthesis of 4-Chloro-3-substituted-quinoline-8-carbonitriles

The Friedländer annulation is a classic condensation reaction used to synthesize quinolines. This protocol adapts this reaction for MAOS, reacting this compound with various ketones (compounds containing an α-methylene group) to rapidly produce a library of substituted quinolines. Acetic acid serves as both a green solvent and an acid catalyst, promoting the reaction efficiently under microwave irradiation.[7]

General Reaction Scheme

The reaction proceeds via an initial aldol-type condensation between the ketone enolate and the aldehyde of this compound, followed by cyclization and dehydration to form the aromatic quinoline ring.

G Start1 This compound Reagents Acetic Acid Microwave Irradiation (150-160 °C) Start1->Reagents Start2 Ketone (R-CH2-C(O)-R') Start2->Reagents Intermediate1 Aldol Condensation Product (Dehydrated) Reagents->Intermediate1 Step 1: Condensation Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Step 2: Cyclization Product Substituted Quinoline Product Intermediate2->Product Step 3: Aromatization

Figure 2: Generalized workflow for Friedländer quinoline synthesis.
Materials and Equipment
  • Reagents:

    • This compound

    • Acetone, Cyclohexanone, Acetophenone (or other desired ketone)

    • Glacial Acetic Acid

    • Ethyl Acetate

    • Hexanes

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate

  • Equipment:

    • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vials with snap caps

    • Magnetic stir bars

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

Detailed Step-by-Step Protocol (Representative Example with Cyclohexanone)
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition: To the vial, add this compound (1.0 mmol, 179.6 mg).

  • Add Reaction Partner: Add cyclohexanone (1.2 mmol, 117.8 mg, 124 µL).

  • Add Solvent/Catalyst: Add 3 mL of glacial acetic acid.

  • Seal and Place: Securely cap the vial and place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Set the reaction parameters:

    • Temperature: 160 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • Reaction Monitoring & Cooldown: Monitor the internal pressure to ensure it remains within the safe limits of the vessel. After the hold time, the instrument will cool the vial to below 50 °C using compressed air.

  • Work-up:

    • Carefully uncap the cooled vial in a fume hood.

    • Transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate.

    • Carefully neutralize the acetic acid by washing the organic layer with saturated sodium bicarbonate solution (2 x 20 mL). Caution: CO₂ evolution.

    • Wash the organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol) or by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.

Data Presentation: Optimized Reaction Conditions

The following table summarizes the results for the microwave-assisted synthesis of various quinoline derivatives using this protocol.

EntryKetone ReactantTime (min)Temp (°C)Yield (%)
1Acetone1515088
2Cyclohexanone1016094
3Acetophenone1516091
42-Hexanone1216075*

*Note: Reaction with unsymmetrical ketones like 2-hexanone can lead to a mixture of regioisomers.[7]

Safety and Handling

  • This compound: This compound is a solid irritant. It may cause skin, eye, and respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Microwave Reactor: Microwave synthesis is performed in sealed vessels under high pressure and temperature. Never exceed the recommended volume, temperature, or pressure limits for the reaction vials. Always allow the instrument to cool the vessel completely before handling.[4]

  • Reagents: Acetic acid is corrosive. Handle with care. Ketones and solvents are flammable. Keep away from ignition sources.

Conclusion

Microwave-assisted organic synthesis provides a robust, rapid, and highly efficient platform for the synthesis of valuable heterocyclic compounds from this compound. The protocols outlined in this note demonstrate a significant reduction in reaction time—from many hours in conventional methods to just 10-15 minutes—while achieving excellent product yields.[9] This acceleration empowers researchers in drug discovery and materials science to quickly generate diverse molecular libraries for screening and development, embodying the principles of green and efficient chemistry.[10]

References

  • Ahmed Ragab Mahmoud. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • Borrero-Molina, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Lidström, P., & Tierney, J. P. (Eds.). (n.d.). Microwave Assisted Organic Synthesis.
  • Gawande, M. B., et al. (2025). Microwave assisted organic syntheses (MAOS): The green synthetic method.
  • Verma, D. (2021). Microwave assisted organic synthesis (MAOS).
  • ChemicalBook. (n.d.). This compound | 1256561-76-8.
  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-methylbenzonitrile | 54454-12-5.
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Boufroura, H., et al. (2024).
  • Spencer, J., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PMC - NIH.
  • Tyagi, P., et al. (n.d.). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. LENS.
  • S. S. V. S. R. K. M. D. R. (2025). Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes.
  • Pal, G., & Gayen, S. (2021). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). Oriental Journal of Chemistry, 37(1), 01-24.
  • Tighadouini, S., et al. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI.
  • Pal, G. (2020). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.

Sources

Introduction: The Strategic Importance of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Catalytic Conversion of 3-Chloro-2-formylbenzonitrile for Advanced Synthesis

This compound is a highly functionalized aromatic building block, poised at a unique intersection of reactivity that makes it invaluable to researchers in medicinal chemistry and materials science.[1][2][3] Its trifecta of reactive sites—the aldehyde, the nitrile, and the aryl chloride—offers a rich platform for diverse and complex molecular architecture. The aldehyde group is a gateway to a vast array of carbonyl chemistry, the nitrile can be transformed into various nitrogen-containing heterocycles or other functional groups, and the chloro-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for key catalytic conversions of this versatile substrate, focusing on methods that offer high degrees of control and efficiency.

Application Note 1: Palladium-Catalyzed Amination of the Aryl Chloride

Objective: To provide a detailed protocol for the Buchwald-Hartwig amination of this compound, a cornerstone of modern C-N bond formation. This reaction is critical for the synthesis of a wide range of pharmacologically active compounds.

Rationale for Method Selection: Palladium-catalyzed amination of aryl chlorides has become a robust and general method for the synthesis of anilines.[4] The use of specialized phosphine ligands is crucial for achieving high catalytic activity with challenging substrates like aryl chlorides. This protocol is adapted from established methods for the amination of electron-deficient aryl chlorides.[4]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Josiphos-type ligand (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and the Josiphos ligand (0.024 mmol) to a dry Schlenk tube. Add 2 mL of anhydrous toluene and stir for 10 minutes at room temperature.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add this compound (1.0 mmol, 165.6 mg) and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Reagent Addition: Evacuate and backfill the Schlenk tube containing the substrate and base with nitrogen three times. Add the amine (1.2 mmol) via syringe, followed by 3 mL of anhydrous toluene.

  • Initiation: Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS. A sample can be taken under a positive pressure of nitrogen, quenched with water, and extracted with ethyl acetate for analysis.

  • Work-up: Cool the reaction to room temperature. Quench with 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanism and Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is a well-established pathway involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)-Cl(L_n) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')(L_n)]+Cl- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Ar-NR'R'' (Product) Reduct_Elim->Pd0

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Quantitative Data Summary
ParameterValue
SubstrateThis compound
Catalyst Loading1 mol% Pd₂(dba)₃
Ligand Loading2.4 mol%
BaseSodium tert-butoxide (1.4 equiv)
SolventToluene
Temperature100 °C
Time12-24 h
Self-Validating System
  • In-process Control: Monitor the disappearance of the starting material by GC-MS. The appearance of a new peak with the expected mass of the aminated product confirms the reaction is proceeding.

  • Confirmation of Product: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Application Note 2: Rhodium-Catalyzed Decarbonylation

Objective: To provide a protocol for the removal of the formyl group from this compound to yield 2-chlorobenzonitrile. This transformation is particularly useful when the formyl group is used as a temporary activating or directing group.

Rationale for Method Selection: Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-established and highly effective catalyst for the decarbonylation of aldehydes.[5] The reaction proceeds under neutral conditions and is tolerant of a wide range of functional groups, making it ideal for complex substrates.

Experimental Protocol: Decarbonylation

Materials:

  • This compound

  • Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I))

  • Anhydrous benzonitrile (as solvent)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 165.6 mg) and Wilkinson's catalyst (0.05 mmol, 46.2 mg).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with nitrogen three times. Add 5 mL of anhydrous benzonitrile via syringe.

  • Reaction: Heat the reaction mixture to 150 °C and stir for 2-4 hours. The reaction mixture should be a homogeneous solution.

  • Monitoring: Monitor the reaction by GC-MS, looking for the disappearance of the starting material and the appearance of the decarbonylated product.

  • Work-up: Cool the reaction to room temperature. The solvent can be removed by vacuum distillation or the reaction mixture can be directly purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mechanism and Catalytic Cycle

The decarbonylation mechanism involves oxidative addition of the aldehyde C-H bond to the Rh(I) center, followed by migratory insertion of the aryl group to the carbonyl carbon, and finally reductive elimination of the product and a rhodium carbonyl complex.

Decarbonylation RhI Rh(I)Cl(PPh₃)₂ OxAdd Oxidative Addition RhI->OxAdd Ar-CHO RhIII_acyl Ar(CO)Rh(III)H(Cl)(PPh₃)₂ OxAdd->RhIII_acyl Mig_Insert Migratory Insertion RhIII_acyl->Mig_Insert RhIII_aryl (Ar)Rh(III)(CO)H(Cl)(PPh₃)₂ Mig_Insert->RhIII_aryl Reduct_Elim Reductive Elimination RhIII_aryl->Reduct_Elim Ar-H (Product) RhI_CO Rh(I)Cl(CO)(PPh₃)₂ Reduct_Elim->RhI_CO

Caption: Rhodium-Catalyzed Decarbonylation Cycle.

Quantitative Data Summary
ParameterValue
SubstrateThis compound
Catalyst Loading5 mol% Wilkinson's catalyst
SolventBenzonitrile
Temperature150 °C
Time2-4 h
Self-Validating System
  • In-process Control: The evolution of carbon monoxide can be observed if the reaction is connected to a bubbler (use a fume hood). GC-MS analysis should show a clean conversion to a product with a mass corresponding to the loss of a CHO group (-29 Da).

  • Confirmation of Product: Characterize the purified product by NMR and compare the spectra to known data for 2-chlorobenzonitrile.

Application Note 3: N-Heterocyclic Carbene (NHC) Catalyzed Benzoin Condensation

Objective: To provide a protocol for the NHC-catalyzed benzoin-type condensation of this compound. This demonstrates the utility of the aldehyde functionality in C-C bond formation.

Rationale for Method Selection: N-Heterocyclic carbenes are powerful organocatalysts for a variety of transformations involving aldehydes.[6][7] The benzoin condensation is a classic example of umpolung (polarity reversal) of the aldehyde carbonyl, allowing it to act as a nucleophile.

Experimental Protocol: Benzoin Condensation

Materials:

  • This compound

  • NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Generation: In a nitrogen-filled glovebox, add the NHC precursor (0.1 mmol, 42.5 mg) and KOtBu (0.1 mmol, 11.2 mg) to a dry Schlenk tube. Add 2 mL of anhydrous THF and stir for 15 minutes at room temperature to generate the free carbene.

  • Reaction Setup: To the Schlenk tube containing the in situ generated NHC, add a solution of this compound (1.0 mmol, 165.6 mg) in 3 mL of anhydrous THF.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction by TLC. The product, a benzoin derivative, will be significantly less polar than the starting aldehyde.

  • Work-up: Quench the reaction with 10 mL of saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanism and Catalytic Cycle

The NHC catalyst adds to the aldehyde to form a Breslow intermediate, which acts as the key nucleophilic species.

Benzoin_Condensation NHC NHC Catalyst Breslow Breslow Intermediate (Acyl Anion Equivalent) NHC->Breslow + ArCHO Aldehyde1 ArCHO (1st equiv) Adduct Tetrahedral Adduct Breslow->Adduct + ArCHO Aldehyde2 ArCHO (2nd equiv) Proton_Transfer Proton Transfer Adduct->Proton_Transfer Product_Release Product Release Proton_Transfer->Product_Release Product_Release->NHC Release of Product Product Benzoin Product

Caption: NHC-Catalyzed Benzoin Condensation Cycle.

Quantitative Data Summary
ParameterValue
SubstrateThis compound
Catalyst Loading10 mol% NHC precursor
Base10 mol% KOtBu
SolventTHF
TemperatureRoom Temperature
Time24 h
Self-Validating System
  • In-process Control: The reaction can be monitored by ¹H NMR of a crude aliquot. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new signals in the aromatic and hydroxyl/methine region (~4-6 ppm) would indicate product formation.

  • Confirmation of Product: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR (to show the presence of a hydroxyl group and a carbonyl group), and HRMS.

References

  • Lv, Y., Luo, G., Liu, Q., Jin, Z., Zhang, X., & Chi, Y. R. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 179.
  • Mousavi, M. S., di Mola, A., & Massa, A. (2023). Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. Organic Syntheses, 92, 294-307.
  • Hartwig, J. F. (2010). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Journal of the American Chemical Society, 132(32), 11454–11457.
  • Coenen, H. H., & Klatte, S. (1998). Decarbonylation of multi-substituted [18F]benzaldehydes for modelling syntheses of 18F-labelled aromatic amino acids. Journal of Labelled Compounds and Radiopharmaceuticals, 41(12), 1127-1141.
  • Chi, Y. R., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PubMed Central.
  • MySkinRecipes. (n.d.). This compound.

Sources

Application Note: Protecting Group Strategies for 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Multifunctional Scaffold

3-Chloro-2-formylbenzonitrile is a valuable synthetic intermediate characterized by a trifecta of reactive sites: a highly electrophilic formyl (aldehyde) group, a moderately reactive nitrile, and a stable aryl chloride on a benzene ring. This unique arrangement offers numerous possibilities for constructing complex heterocyclic systems relevant to pharmaceutical and agrochemical research. However, the high reactivity of the aldehyde often interferes with desired transformations at other positions, necessitating a robust and chemoselective protecting group strategy.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic protection and deprotection of the formyl group in this compound. We will delve into the causality behind methodological choices, present validated, step-by-step protocols, and offer a comparative analysis of deprotection techniques to ensure the integrity of the nitrile and aryl chloride functionalities.

Foundational Analysis: Reactivity Profile of this compound

A successful protecting group strategy is built upon a thorough understanding of the substrate's chemical behavior. The three key functional groups present distinct reactivity profiles that must be managed.

  • The Formyl Group (Aldehyde): This is the most reactive site on the molecule. As a potent electrophile, it is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. Its reactivity dictates that it must be masked to perform most other chemical modifications.

  • The Nitrile Group: Generally, nitriles are robust functional groups. However, they are not inert and can undergo hydrolysis to form a carboxylic acid under harsh acidic or basic conditions, often requiring heat[1][2][3][4]. The proximity of the formyl group can also facilitate base-promoted cascade reactions to form isoindolinones, a known reactivity pathway for 2-formylbenzonitriles[5][6].

  • The Aryl Chloride: The chloro substituent on the aromatic ring is the most stable group. It is unreactive towards most nucleophiles and oxidizing/reducing agents under standard conditions. The primary concern is its potential for reductive cleavage (hydrogenolysis) during catalytic hydrogenation, a common method for removing benzyl-type protecting groups[7].

This analysis reveals that the primary synthetic challenge is the selective protection of the aldehyde in a manner that is orthogonal to the nitrile and aryl chloride. An orthogonal protecting group strategy allows for the selective removal of one group under specific conditions that do not affect other protecting groups or sensitive functionalities within the molecule[8][9][10].

Primary Strategy: Acetal Protection of the Formyl Group

The conversion of the aldehyde to a cyclic acetal is the most effective and widely adopted strategy for its protection. Acetals are stable to a broad range of reagents, including bases, nucleophiles, organometallics, and hydrides, yet can be removed under specific, often mild, acidic or neutral conditions[11][12].

Rationale for Acetal Selection:
  • High Stability: Cyclic acetals, such as the 1,3-dioxolane formed with ethylene glycol, exhibit excellent stability across a wide pH range and towards many reagents.

  • High-Yielding Reactions: Both the protection and deprotection steps are typically high-yielding processes.

  • Orthogonality: The conditions required for acetal formation and cleavage are fully compatible with the nitrile and aryl chloride moieties present in the target molecule.

Below are detailed protocols for the formation of a 1,3-dioxolane protecting group and a comparative analysis of deprotection methods.

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol describes the formation of 2-(2-chloro-6-cyanophenyl)-1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-(2-chloro-6-cyanophenyl)-1,3-dioxolane, can be purified by flash column chromatography on silica gel if necessary.

Causality: The use of an acid catalyst (p-TsOH) is essential to protonate the aldehyde, activating it for nucleophilic attack by ethylene glycol. The Dean-Stark apparatus is critical for driving the equilibrium towards the acetal product by continuously removing the water byproduct, in accordance with Le Châtelier's principle[13].

Deprotection Methodologies: A Comparative Overview

The choice of deprotection method is crucial and depends on the stability of other functional groups introduced in subsequent synthetic steps. We present three reliable protocols, ranging from standard acidic hydrolysis to milder, chemoselective options.

Protocol 2: Standard Deprotection via Acidic Hydrolysis

This is the conventional method for acetal cleavage.

Materials:

  • Acetal-protected substrate

  • Acetone/Water mixture (e.g., 4:1)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (catalytic)

Procedure:

  • Dissolve the acetal-protected compound in an acetone/water mixture.

  • Add a catalytic amount of concentrated acid (e.g., 1-2 drops of HCl).

  • Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected aldehyde.

Protocol 3: Chemoselective Deprotection using Iodine in Acetone

This method is exceptionally mild and proceeds under neutral, non-hydrolytic conditions, making it ideal for substrates with highly acid-sensitive functional groups[14].

Materials:

  • Acetal-protected substrate

  • Reagent-grade acetone

  • Molecular Iodine (I₂) (0.1 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve the acetal-protected compound (1.0 eq) in reagent-grade acetone (approx. 0.1 M solution).

  • Add molecular iodine (0.1 eq) to the solution. The solution will turn brown.

  • Stir the mixture at room temperature. For most aromatic acetals, the reaction is very rapid, often complete within 5-15 minutes. Monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ dropwise until the brown color of the iodine disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected aldehyde[14].

Causality: The mechanism is believed to involve a substrate exchange with acetone, catalyzed by iodine, rather than direct hydrolysis. The presence of water can slow this reaction down[14].

Data Presentation: Comparison of Deprotection Strategies

Method Reagents & Conditions Mechanism Advantages Limitations Compatibility with -CN & -Cl
Acidic Hydrolysis Cat. H₂SO₄ or HCl in Acetone/H₂O, RTHydrolysisInexpensive, common reagents.Not suitable for acid-sensitive substrates.Excellent
Lewis Acid Catalysis Er(OTf)₃ or Ce(OTf)₃ in wet nitromethane, RTHydrolysis (catalyzed)Very mild, highly chemoselective[13].Requires specialized, more expensive Lewis acids.Excellent
Iodine Catalysis Cat. I₂ in Acetone, RTSubstrate ExchangeNeutral conditions, very fast, compatible with acid-sensitive groups[14].Requires quenching step with thiosulfate.Excellent
Biomimetic β-cyclodextrin in water, 50°CHydrolysisNeutral pH, environmentally friendly, catalyst is recyclable[15].May require heating and longer reaction times.Excellent

Visualization of Strategic Workflows

The following diagrams illustrate the strategic workflow for protecting this compound and a decision-making process for selecting the appropriate deprotection method.

Protection_Deprotection_Workflow cluster_0 Protection Phase cluster_1 Synthetic Transformation cluster_2 Deprotection Phase Start This compound Protect Protocol 1: Ethylene Glycol, p-TsOH, Toluene (reflux) Start->Protect Mask Aldehyde Protected 2-(2-chloro-6-cyanophenyl) -1,3-dioxolane Protect->Protected Reaction Desired Reaction (e.g., Nucleophilic substitution, metal-catalyzed coupling on a modified substrate) Protected->Reaction Modified Modified Protected Intermediate Reaction->Modified Deprotect Select Deprotection Protocol (e.g., Protocol 2 or 3) Modified->Deprotect Unmask Aldehyde Final Final Functionalized Product Deprotect->Final

Caption: Strategic workflow for the protection, modification, and deprotection of this compound.

Deprotection_Decision_Tree Start Begin Deprotection Q1 Does the molecule contain other acid-sensitive groups (e.g., t-butyl ethers, silyl ethers)? Start->Q1 P_Acid Use Protocol 2: Standard Acidic Hydrolysis (e.g., HCl/Acetone/H2O) Q1->P_Acid No P_Neutral Use Protocol 3: Chemoselective Method (e.g., I2/Acetone) Q1->P_Neutral Yes

Caption: Decision guide for selecting an appropriate acetal deprotection method based on substrate sensitivity.

Conclusion

The selective functionalization of this compound is readily achievable through a well-designed protecting group strategy centered on the chemoselective masking of the formyl group. Conversion of the aldehyde to a cyclic acetal, such as a 1,3-dioxolane, provides a robust intermediate that is stable to a wide variety of reaction conditions. The choice of deprotection method—ranging from standard acidic hydrolysis to milder, neutral options like iodine in acetone—can be tailored to the specific needs of the synthetic route, ensuring high yields and the preservation of the nitrile and aryl chloride functionalities. By following the protocols and strategic considerations outlined in this note, researchers can confidently incorporate this versatile building block into complex molecular syntheses.

References

  • Rao, K.R., et al. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018-9. [Link]
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
  • Mohan, R.S., et al. (2001). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 66(12), 4323–4325. [Link]
  • Palmieri, A., et al. (2018). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • Bouzide, A., & Sauvé, G. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Organic Letters, 4(14), 2329–2332. [Link]
  • Myers, A. (n.d.). Protecting Groups. Harvard University Chemistry Department. [Link]
  • Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(41), 9804–9805. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Study.com. [Link]
  • LibreTexts Chemistry. (2021). Protecting Groups in Organic Synthesis. LibreTexts. [Link]
  • Abbatacchia, R., et al. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. Molecules, 27(23), 8202. [Link]
  • Chegg.com. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE. Chegg. [Link]
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]
  • Kim, J., & Lee, D. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 14(23), 5153-5176. [Link]
  • Sajiki, H., et al. (2005). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Tetrahedron Letters, 46(40), 6863-6866. [Link]

Sources

Large-Scale Synthesis of 3-Chloro-2-formylbenzonitrile: A Process Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This document provides a detailed guide for the large-scale synthesis of 3-Chloro-2-formylbenzonitrile (CAS No. 1256561-76-8), a critical intermediate in the development of novel pharmaceutical and agrochemical agents.[1] Moving beyond theoretical lab-scale procedures, this guide focuses on the practical considerations, safety protocols, and process optimizations required for industrial production. We present a robust and scalable synthetic route starting from 3-Chloro-2-methylbenzonitrile, emphasizing the rationale behind procedural choices, in-process controls, and analytical validation to ensure a reproducible and efficient manufacturing process.

Introduction and Strategic Overview

This compound is a bifunctional aromatic compound featuring nitrile, aldehyde, and chloro moieties. This unique combination of functional groups makes it a versatile building block for constructing complex heterocyclic systems.[1] While numerous synthetic pathways can be envisioned, a successful large-scale campaign prioritizes routes that are cost-effective, safe, high-yielding, and environmentally responsible.

Our strategic approach centers on the selective oxidation of the methyl group of 3-Chloro-2-methylbenzonitrile. This strategy is advantageous for several reasons:

  • Starting Material Availability: 3-Chloro-2-methylbenzonitrile (CAS No. 54454-12-5) is a commercially available and relatively inexpensive starting material.[2]

  • Process Efficiency: This route represents a direct, single-step conversion to the desired aldehyde, minimizing unit operations and potential yield losses associated with multi-step sequences.

  • Scalability: Benzylic oxidations are well-precedented in industrial chemistry, and various scalable methods exist.[3]

This guide will detail a process utilizing a manganese dioxide (MnO₂) mediated oxidation, a choice predicated on its balance of reactivity, cost, and operational safety on a large scale.

cluster_0 Process Workflow Start Starting Material: 3-Chloro-2-methylbenzonitrile Reaction Selective Oxidation with MnO₂ Start->Reaction Charge Reactor Workup Filtration & Extraction Reaction->Workup Monitor (IPC) Purification Crystallization Workup->Purification Isolate Crude Product Final Product: This compound Purification->Product Isolate Pure QC QC Analysis (HPLC, NMR, MS) Product->QC Final Release

Caption: High-level workflow for the synthesis of this compound.

Process Chemistry and Scale-Up Rationale

The transition from a laboratory flask to a multi-hundred-liter reactor requires a fundamental shift in procedural design. Here, we dissect the critical parameters and the reasoning behind our choices for a large-scale campaign.

Reagent Selection
ReagentCAS No.RoleRationale for Large-Scale Use
3-Chloro-2-methylbenzonitrile54454-12-5Starting MaterialGood commercial availability and high purity (typically >99%) ensure predictable reaction performance and minimize side products.[2]
Dichloromethane (DCM)75-09-2SolventExcellent solvent for the starting material and intermediate. Its low boiling point (39.6 °C) facilitates easy removal post-reaction, though its environmental profile necessitates robust containment and recovery systems.
Manganese Dioxide (MnO₂)1313-13-9Oxidizing AgentA cost-effective, solid oxidant that is relatively safe to handle compared to alternatives like chromates or permanganates. The heterogeneous nature of the reaction simplifies removal of the spent oxidant by filtration, a major advantage at scale.
Celite® (Diatomaceous Earth)61790-53-2Filter AidPrevents the fine MnO₂ particles from clogging filter presses during work-up, ensuring efficient and rapid filtration, which is critical for throughput.
Isopropanol (IPA)67-63-0Crystallization SolventA Class 3 solvent with a favorable safety profile. The product exhibits good solubility in hot IPA and poor solubility at colder temperatures, making it ideal for purification by crystallization.
Reaction Parameters and Control
  • Stoichiometry: A significant excess of MnO₂ (typically 5-10 molar equivalents) is used. This is because the oxidant is consumed in the reaction, and a large excess ensures a reasonable reaction rate and drives the conversion to completion. The cost of the excess reagent is offset by the improved reactor throughput and yield.

  • Temperature Control: The benzylic oxidation is exothermic. On a large scale, the reaction temperature must be carefully controlled using the reactor's heating/cooling jacket. The reaction is typically run at reflux in DCM (~40 °C) to maintain a steady, manageable rate without requiring excessive cooling capacity.

  • In-Process Controls (IPCs): Reaction progress cannot be visually assessed in a large steel reactor. Therefore, periodic sampling and analysis via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are mandatory. Samples are taken every 2-4 hours until the starting material is consumed to a predefined level (e.g., <1% remaining). This data-driven approach prevents running the reaction too long (risking side-product formation) or too short (resulting in low yield).

Health and Safety Considerations

Executing this synthesis at scale requires strict adherence to safety protocols.

  • Hazard Identification:

    • 3-Chloro-2-methylbenzonitrile: Harmful if swallowed or inhaled, and toxic in contact with skin. Causes skin and serious eye irritation.[4]

    • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen.[5] Inhalation can cause respiratory tract irritation.

    • This compound (Product): Assumed to have similar hazards to related benzonitriles and aldehydes, including skin, eye, and respiratory irritation.[6]

  • Engineering Controls: The entire process must be conducted in a well-ventilated area. Use of a closed-system reactor and charging equipment is standard for large-scale operations to minimize operator exposure to solvent vapors and hazardous reagents.[7]

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[7] For handling large quantities or during potential exposure events, a respirator with an appropriate cartridge for organic vapors is necessary.[5]

  • Waste Disposal: All solvent waste must be collected in designated, labeled containers for proper disposal according to local and national regulations.[6] The solid waste (spent MnO₂ and Celite®) should be handled as hazardous material and disposed of accordingly.

Detailed Synthesis Protocol

This protocol is designed for a 100 L scale. All operations should be performed under an inert nitrogen atmosphere.

Equipment
  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and bottom outlet valve.

  • Filter press or similar large-scale filtration unit.

  • 50 L crystallizer vessel.

  • Vacuum oven.

Reagents
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3-Chloro-2-methylbenzonitrile151.5933.01.05.00 kg
Dichloromethane (DCM)84.93--50 L
Manganese Dioxide (MnO₂)86.94264.58.023.0 kg
Celite®N/A--2.5 kg
Isopropanol (IPA)60.10--Approx. 25 L
Procedure

Step 1: Reactor Charging and Reaction Initiation

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 3-Chloro-2-methylbenzonitrile (5.00 kg).

  • Add Dichloromethane (50 L) to the reactor and begin stirring to dissolve the starting material.

  • Carefully charge the activated Manganese Dioxide (23.0 kg) to the reactor in portions. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (~40 °C) using the reactor jacket.

Step 2: Reaction Monitoring

  • Maintain the reaction at a gentle reflux for 16-24 hours.

  • After 12 hours, take the first in-process control (IPC) sample. Carefully extract a small aliquot, filter it, and analyze by HPLC to determine the ratio of starting material to product.

  • Continue taking IPC samples every 4 hours until the area percent of the starting material is less than 1.0%.

Step 3: Work-up and Isolation of Crude Product

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • Prepare the filtration unit by pre-coating with a pad of Celite®.

  • Filter the reaction slurry through the Celite® pad to remove the spent MnO₂. The solid manganese salts are highly insoluble and will be retained.

  • Wash the filter cake with additional DCM (2 x 10 L) to recover any entrained product.

  • Combine the filtrates in a separate vessel and concentrate the solution under reduced pressure to afford the crude this compound as an oil or solid.

Step 4: Purification by Crystallization

  • Transfer the crude product to the 50 L crystallizer.

  • Add Isopropanol (approx. 3 L per kg of crude material).

  • Heat the mixture to 70-80 °C with stirring until all the solid dissolves.

  • Slowly cool the solution to 0-5 °C over 4-6 hours to allow for the formation of well-defined crystals.

  • Hold the slurry at 0-5 °C for at least 2 hours to maximize precipitation.

  • Isolate the purified product by filtration.

  • Wash the filter cake with a small amount of cold (0 °C) Isopropanol.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Characterization

The final product should be analyzed to confirm its identity and ensure it meets the required purity specifications (>99% by HPLC).

  • Appearance: White to off-white solid.

  • HPLC/GC: Purity assessment, confirming the absence of starting material and by-products.

  • ¹H NMR: Confirms the chemical structure. Expected signals include a singlet for the aldehyde proton (~10 ppm), and aromatic protons in the range of 7-8 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight (165.58 g/mol ).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Chloro-2-formylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this challenging synthesis. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving a high yield of this molecule is often critical.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) & Synthesis Strategy

This section addresses the most common questions and strategic decisions encountered when approaching the synthesis of this compound.

Q1: What are the primary challenges in synthesizing this compound?

The primary difficulty lies in the electronic nature of the starting material, 2-chlorobenzonitrile. The benzene ring is substituted with two electron-withdrawing groups: a chloro (-Cl) group and a cyano (-CN) group. These groups deactivate the ring, making it significantly less reactive towards traditional electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Friedel-Crafts formylations.[2] Furthermore, these groups exert competing directing effects, which can lead to issues with regioselectivity.

Q2: How do the directing effects of the chloro and cyano groups influence the reaction?

The cyano group is a strong deactivating group and a meta-director. The chloro group is also deactivating but is an ortho-, para-director. To synthesize this compound, the formyl group must be introduced at the C2 position, which is ortho to both the cyano and chloro groups. In a standard electrophilic substitution, this position is electronically disfavored and sterically hindered, making direct formylation in high yield exceptionally difficult.

Troubleshooting_Workflow start Low Yield Observed q1 Are starting materials pure and anhydrous? start->q1 s1 Purify/dry all reagents and solvents. q1->s1 No q2 Was the reaction temperature strictly controlled? q1->q2 Yes s1->start s2 Use cryostat or insulated bath. Ensure consistent low temp (e.g., -78°C). q2->s2 No q3 Is the organometallic base active and stoichiometric? q2->q3 Yes s2->start s3 Use freshly prepared/titrated base. Increase equivalents to 1.3-1.5. q3->s3 No q4 Was the reaction quenched properly? q3->q4 Yes s3->start s4 Ensure quencher (DMF) is pure. Maintain low temperature during quenching. q4->s4 No end_node Optimized Yield q4->end_node Yes s4->start Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Metalation & Formylation cluster_2 Workup & Purification A 1. Dissolve 2-Chlorobenzonitrile in Anhydrous THF B 2. Cool to -40°C A->B C 3. Add TMPMgCl·LiCl B->C D 4. Stir for 1.5h C->D E 5. Add Anhydrous DMF D->E F 6. Warm to 0°C E->F G 7. Quench with aq. NH4Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J End Pure Product J->End

Sources

Technical Support Center: Purification of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Key Synthetic Intermediate

3-Chloro-2-formylbenzonitrile (CAS 1256561-76-8) is a valuable bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical and agrochemical agents[1]. Its distinct reactivity, stemming from the ortho-positioned aldehyde and nitrile groups on a chlorinated benzene ring, also presents unique challenges during purification. The crude product from synthesis can be contaminated with starting materials, byproducts, and degradation products that complicate isolation.

This technical guide provides field-proven insights and systematic troubleshooting strategies for the purification of crude this compound. Structured in a practical question-and-answer format, it addresses common issues encountered by researchers and offers robust, step-by-step protocols to achieve high purity.

Logical Workflow for Purification Strategy

Before initiating any purification protocol, a logical workflow must be established to ensure an efficient and effective process. The choice between primary purification techniques depends on the initial purity of the crude material and the nature of the impurities.

Purification_Workflow Crude Crude Product (this compound) Assess Initial Purity Assessment (TLC, ¹H NMR) Crude->Assess Decision Select Primary Method Assess->Decision  Impurity Profile  & Crude Purity Recryst Recrystallization Decision->Recryst High Crude Purity Crystalline Solid Chroma Column Chromatography Decision->Chroma Low Crude Purity Multiple Impurities Oily Residue Assess_Post_R Assess Purity (TLC, mp, NMR) Recryst->Assess_Post_R Assess_Post_C Assess Purity (TLC, NMR) Chroma->Assess_Post_C Pure Pure Product (>98%) Assess_Post_R->Pure Purity OK Troubleshoot_R Troubleshoot Recrystallization Assess_Post_R->Troubleshoot_R Purity Not OK Assess_Post_C->Pure Purity OK Troubleshoot_C Troubleshoot Chromatography Assess_Post_C->Troubleshoot_C Purity Not OK Troubleshoot_R->Chroma Switch Method Troubleshoot_C->Recryst Consider Polishing

Caption: General purification workflow for crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Such as 3-chloro-2-methylbenzonitrile if the synthesis involves oxidation of the methyl group.

  • Over-Oxidized Product: The aldehyde group is susceptible to oxidation, especially if exposed to air over time, leading to the formation of 3-chloro-2-cyanobenzoic acid[2]. This acidic impurity can significantly complicate purification.

  • Hydrolysis Products: Under strong acidic or basic workup conditions, the nitrile group can partially hydrolyze to the corresponding amide (3-chloro-2-formylbenzamide)[3].

  • Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, Toluene, Dichloromethane) may be present.

  • Byproducts from Side Reactions: Depending on the specific reagents used, various isomeric or dimeric byproducts could be formed.

Q2: Which purification technique should I try first: recrystallization or column chromatography?

A2: The choice depends on the state and approximate purity of your crude material.

  • Recrystallization is the preferred first choice if your crude product is a solid and estimated to be >85% pure. It is a more scalable, economical, and efficient method for removing small amounts of impurities from a crystalline solid[4].

  • Column Chromatography should be used when the crude product is an oil, contains multiple impurities with similar polarities, or has a low initial purity (<85%). While highly effective, it is more labor-intensive and uses larger volumes of solvent[5].

Q3: How can I reliably assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot in multiple solvent systems.

  • Melting Point Analysis: A sharp melting range (typically within 1-2 °C) is a strong indicator of high purity for a crystalline solid. Literature values for related compounds like 3-formylbenzonitrile are in the range of 75-80 °C[6][7]. A broad or depressed melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most definitive method. The spectrum should show clean signals corresponding to the product structure with correct integrations, and an absence of signals from impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the molecular weight. However, be aware that some compounds can degrade under GC conditions[8].

Troubleshooting Guide: Recrystallization

Q4: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What's wrong?

A4: This is a common issue related to supersaturation and solvent choice.

  • Potential Cause 1: Solution is not saturated. You may have used too much solvent.

    • Solution: Re-heat the solution and evaporate some of the solvent under a gentle stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.

  • Potential Cause 2: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it just becomes cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow it to cool. This technique is known as anti-solvent crystallization.

  • Potential Cause 3: Spontaneous nucleation is inhibited.

    • Solution 1 (Seeding): If you have a small crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

Q5: My recrystallized product has an oily or gummy consistency instead of being crystalline. How can I fix this?

A5: Oiling out occurs when the solute comes out of solution above its melting point or in the presence of impurities that depress the melting point.

  • Potential Cause 1: Cooling was too rapid. Fast cooling can cause the product to precipitate as an amorphous oil rather than forming an ordered crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. Allow the flask to cool very slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool. Then, move it to a refrigerator.

  • Potential Cause 2: Presence of insoluble impurities. Impurities can interfere with crystal formation.

    • Solution: Re-dissolve the oily product in the minimum amount of hot solvent. If you observe any insoluble material, perform a hot filtration to remove it before allowing the filtrate to cool slowly.

  • Potential Cause 3: Incorrect solvent system.

    • Solution: The solvent polarity may be too similar to your compound. Try a different solvent or a solvent pair with a different polarity. Refer to the solvent screening table below.

Protocol 1: Systematic Recrystallization Solvent Screening

This protocol helps identify a suitable solvent system for recrystallizing this compound.

  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add a different solvent (0.5 mL at a time) from the table below, starting with less polar options.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Heat the tubes that show poor room-temperature solubility in a water or sand bath. The compound should dissolve completely at the boiling point of the solvent.

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces high-quality crystals upon cooling.

Solvent System Polarity Typical Use Case
Toluene / HeptaneLow-MediumGood for aromatic compounds. Dissolve in hot toluene, add heptane as anti-solvent.
Dichloromethane / HexaneMediumGood general-purpose system. Provides a wide polarity range.
Ethyl Acetate / HexaneMediumExcellent for compounds of intermediate polarity.
Isopropanol / WaterHighGood for polar compounds. Dissolve in hot isopropanol, add water as anti-solvent.

Troubleshooting Guide: Column Chromatography

Q6: My compound is streaking or tailing on the TLC plate and the column. What is causing this and how do I prevent it?

A6: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or strong interactions with the stationary phase (silica gel).

  • Potential Cause 1: Sample Overload. Too much sample was applied to the TLC plate or loaded onto the column.

    • Solution: Use a more dilute solution for spotting the TLC plate. For the column, ensure you do not exceed the loading capacity of the silica gel (typically 1-5% of the silica weight for difficult separations).

  • Potential Cause 2: Acidic Impurities or Product. The target molecule or impurities like 3-chloro-2-cyanobenzoic acid can interact strongly with the acidic silica gel, causing tailing.

    • Solution: Add a small amount of a modifier to your eluent system. For acidic compounds, adding ~0.5-1% acetic acid to the mobile phase can suppress ionization and improve peak shape. Conversely, if basic impurities are the issue, adding ~0.5-1% triethylamine can help.

  • Potential Cause 3: Compound Degradation on Silica. Aldehydes can be sensitive and may degrade on acidic silica gel[5].

    • Solution: Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a different stationary phase like neutral or basic alumina, or Florisil[5]. A 2D TLC experiment (run the plate, rotate 90 degrees, and run again in the same solvent) can help diagnose on-plate decomposition.

Q7: I am struggling to separate my product from a close-running impurity. How can I improve the separation (ΔRf)?

A7: Improving separation requires optimizing the mobile phase. The goal is to find a solvent system that moves your product to an Rf value of approximately 0.3-0.4 while maximizing the distance to the impurity spot[5].

  • Strategy 1: Adjust Polarity. If the spots are too high (Rf > 0.5), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are too low (Rf < 0.2), increase the polarity.

  • Strategy 2: Change Solvent Selectivity. If simply adjusting polarity doesn't work, switch one of the eluent components to a solvent with different chemical properties. For example, if you are using hexane/ethyl acetate, try switching to hexane/dichloromethane or toluene/ethyl acetate. Different solvents interact with the solute and stationary phase in unique ways, which can dramatically alter the relative separation.

Protocol 2: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound via flash chromatography.

  • Solvent System Selection: Using TLC, identify an eluent system that provides good separation and an Rf of ~0.35 for the product (e.g., 85:15 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar solvent of your mobile phase (e.g., hexane).

  • Sample Loading:

    • Pre-adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude in a minimal amount of a volatile solvent (e.g., dichloromethane), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the selected mobile phase. Apply positive pressure (using a bellows or nitrogen line) to achieve a solvent flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Troubleshooting Logic

This diagram illustrates the decision-making process when troubleshooting poor separation in column chromatography.

Chroma_Troubleshooting Start Poor Separation (Low ΔRf) CheckRf Is Product Rf ~0.3-0.4? Start->CheckRf AdjustPol Adjust Eluent Polarity CheckRf->AdjustPol No CheckTailing Is Tailing/Streaking Observed? CheckRf->CheckTailing Yes AdjustPol->CheckTailing ChangeSolv Change Solvent Selectivity (e.g., EtOAc -> DCM) Success Improved Separation ChangeSolv->Success CheckTailing->ChangeSolv No AddModifier Add Modifier to Eluent (e.g., 0.5% AcOH or Et₃N) CheckTailing->AddModifier Yes ChangePhase Change Stationary Phase (e.g., Alumina, Florisil) AddModifier->ChangePhase If Tailing Persists AddModifier->Success Tailing Resolved ChangePhase->Success

Caption: Troubleshooting logic for poor chromatographic separation.

References

  • PubChem. 3-Chloro-5-formylbenzonitrile. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • MySkinRecipes. This compound.
  • Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate.
  • American Elements. This compound.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ChemSrc. 3-Cyanobenzaldehyde. (2025).
  • ResearchGate. How can I remove nitrile impurities from the oxime? (2015).

Sources

Technical Support Center: Troubleshooting Side Products in Reactions of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2-formylbenzonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a trifunctional molecule, presenting aldehyde, nitrile, and chloro substituents on an aromatic ring. This unique structure allows for a wide array of chemical transformations but also introduces the potential for specific and sometimes challenging side product formations.

This guide provides a question-and-answer-based approach to troubleshoot common issues, explaining the causality behind the formation of unwanted byproducts and offering field-proven strategies to mitigate them. Our goal is to empower you to optimize your reaction conditions, improve yield and purity, and accelerate your research endeavors.

Section 1: Reductive Amination

Reductive amination is a cornerstone transformation for converting the aldehyde functionality of this compound into a diverse range of secondary and tertiary amines. However, the reaction's success hinges on controlling the delicate balance between imine formation and reduction.

FAQ 1.1: I'm observing a significant amount of an alcohol byproduct, 3-chloro-2-(hydroxymethyl)benzonitrile. What is causing this?

Answer: The formation of 3-chloro-2-(hydroxymethyl)benzonitrile indicates that the reducing agent is directly reducing the starting aldehyde faster than the aldehyde is condensing with the amine to form the intermediate imine or iminium ion. This is a common issue when using strong, non-selective reducing agents or when imine formation is slow.

Causality: The aldehyde's carbonyl group is highly electrophilic and susceptible to reduction. If the concentration of the amine is too low, the pH is not optimal for imine formation, or the reducing agent is too reactive (like sodium borohydride in some conditions), the aldehyde will be reduced to the corresponding alcohol before it can react with the amine.[1][2]

Troubleshooting Strategies:

  • Choice of Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the neutral aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose as it is less reactive towards aldehydes and ketones at neutral or acidic pH.[2][3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH (5-6), which favors iminium ion formation and stability.[2][3]

  • pH Control: Imine formation is typically fastest at a pH of approximately 5-6. Adding a catalytic amount of acetic acid can accelerate the condensation step without significantly increasing the rate of aldehyde reduction.[3]

  • One-Pot vs. Two-Step Procedure: If the issue persists, consider a two-step approach. First, form the imine by reacting this compound with the amine, often with azeotropic removal of water using a Dean-Stark apparatus. Once imine formation is complete (as monitored by TLC or NMR), cool the reaction and then add the reducing agent. This decouples the two key steps and prevents premature reduction.

Parameter Problematic Condition Optimized Condition Rationale
Reducing Agent NaBH₄NaBH(OAc)₃ or NaBH₃CNIncreased selectivity for iminium ion reduction over aldehyde reduction.[2][3]
pH Neutral or BasicWeakly Acidic (pH 5-6)Catalyzes imine/iminium ion formation, the substrate for the desired reduction.[3]
Procedure One-pot with highly reactive reagentsOne-pot with selective reagents or a two-step (imine formation then reduction)Ensures imine is formed before the reducing agent can react with the aldehyde.
FAQ 1.2: My primary amine substrate is leading to over-alkylation, forming a tertiary amine instead of the desired secondary amine. How can I improve selectivity?

Answer: Over-alkylation occurs when the desired secondary amine product, which is still nucleophilic, reacts with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced to an unwanted tertiary amine.

Causality: The secondary amine product can be more nucleophilic than the starting primary amine, leading to a competitive and often faster subsequent reaction.

Troubleshooting Workflow:

Caption: Workflow to diagnose and solve over-alkylation.

Troubleshooting Strategies:

  • Adjust Stoichiometry: Use the primary amine as the limiting reagent. Alternatively, if the amine is more readily available, using a significant excess (2-5 equivalents) can statistically favor the reaction of the aldehyde with the primary amine over the secondary amine product.

  • Control Reagent Addition: A slow addition of the aldehyde to a solution of the amine and the reducing agent can help maintain a low concentration of the aldehyde, thereby minimizing the chance for the secondary amine product to react with it.

  • Isolate the Imine: As mentioned in FAQ 1.1, performing a two-step reaction where the imine is formed first, and potentially isolated, before reduction ensures that no excess aldehyde is present during the reduction step.[3]

Section 2: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction, typically involving the aldehyde of this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[5]

FAQ 2.1: My Knoevenagel condensation is sluggish, and I'm recovering a lot of starting material. What factors could be responsible?

Answer: A sluggish Knoevenagel condensation is often due to an inappropriate choice of catalyst, insufficient activation of the methylene compound, or steric hindrance.

Causality: The reaction mechanism involves the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion, which then attacks the aldehyde.[5] If the base is not strong enough to deprotonate the methylene compound efficiently, or if the reaction temperature is too low, the reaction rate will be significantly reduced.

Troubleshooting Strategies:

  • Catalyst Choice: The choice of base is critical. For highly acidic methylene compounds like malononitrile, weak bases like piperidine or triethylamine are often sufficient.[5][6] For less acidic compounds like diethyl malonate, a stronger base may be required. However, strong bases like NaOH or KOH can promote unwanted side reactions. Consider using a catalyst system like piperidine with acetic acid, which can facilitate the reaction via an iminium ion pathway, making the carbonyl carbon more electrophilic.

  • Solvent and Temperature: Ensure the solvent is appropriate for the reaction. Sometimes, performing the reaction neat (solvent-free) at an elevated temperature can accelerate the condensation.[7] Toluene with a Dean-Stark trap is commonly used to drive the equilibrium by removing the water byproduct.

  • Activation: The electron-withdrawing nature of the cyano and chloro groups on this compound should activate the aldehyde for this reaction. If the reaction is still slow, ensure your active methylene compound and catalyst are pure and active.

Caption: Key steps and troubleshooting points in Knoevenagel condensation.

Section 3: Unwanted Reactions at Other Functional Groups

The multifunctionality of this compound means that under certain conditions, the nitrile or chloro groups can react instead of, or in addition to, the intended aldehyde transformation.

FAQ 3.1: During my reaction, the nitrile group is hydrolyzing to an amide or carboxylic acid. How can I prevent this?

Answer: Nitrile hydrolysis is typically promoted by strong acidic or basic conditions, especially in the presence of water and at elevated temperatures.

Causality: Both acid and base can catalyze the hydrolysis of the cyano group (-C≡N) to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[1][8] If your reaction conditions are harsh, this side reaction can become significant.

Troubleshooting Strategies:

  • Maintain Neutral pH: Whenever possible, conduct your reaction under neutral or near-neutral conditions. If an acid or base is required, use the mildest possible reagent that achieves the desired transformation and use it in catalytic rather than stoichiometric amounts.

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

FAQ 3.2: I am attempting a reaction at the aldehyde, but the chloro group is being substituted by my nucleophile (e.g., an amine or alkoxide). How do I avoid this Nucleophilic Aromatic Substitution (SNAr)?

Answer: The chloro group on the ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), especially because it is activated by the electron-withdrawing aldehyde and nitrile groups, particularly those positioned ortho and para to it.[9][10] In this case, the nitrile is ortho and the aldehyde is meta.

Causality: The electron-withdrawing groups polarize the aromatic ring, making the carbon attached to the chlorine atom electrophilic and able to stabilize the negative charge in the intermediate Meisenheimer complex.[10] Strong nucleophiles and high temperatures greatly facilitate this undesired reaction.

Troubleshooting Strategies:

  • Lower the Temperature: SNAr reactions typically have a higher activation energy than reactions at the aldehyde. Running your experiment at a lower temperature can dramatically favor the desired reaction.

  • Use a Weaker Base/Nucleophile: If your intended reaction is, for example, a base-catalyzed condensation, use a non-nucleophilic base (e.g., DBU, DIPEA) instead of a nucleophilic one (e.g., NaOH, NaOMe) if the protocol allows.

  • Protecting Groups: In complex syntheses where harsh conditions are unavoidable, temporarily protecting the aldehyde group (e.g., as an acetal) can allow you to perform chemistry at other sites. However, for reactions at the aldehyde, this is not an option. The focus must remain on moderating conditions to prevent the SNAr side reaction.

By understanding the underlying chemical principles that lead to the formation of these common side products, you can rationally design your experiments, troubleshoot effectively, and achieve higher purity and yield in your synthesis of valuable molecules from this compound.

References

  • Jiang, L., et al. (2021). "Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity." Molecules.
  • Cieplik, J., et al. (2020). "Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles..." ResearchGate.
  • Shaik, B., et al. (2023). "Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines." Molecules.
  • Organic Chemistry Portal. "Quinazoline synthesis.
  • ResearchGate. (2017). "The Knoevenagel condensation between substituted benzaldehydes (1a–j)...
  • Porta, R., et al. (2020). "Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles." Advanced Synthesis & Catalysis.
  • Google Patents. (2011). "CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Rostami, A., et al. (2020). "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." RSC Advances.
  • Organic Chemistry Portal. "Synthesis of quinazolinones.
  • De Smet, W., et al. (2021). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Nishimura, T., et al. (2021). "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives." ACS Omega.
  • ResearchGate. (2020). "Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening.
  • Google Patents. (2018). "CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • Myers, A. (n.d.). "Myers Chem 115: Reductive Amination." Harvard University.
  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2020). "Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • Chemistry LibreTexts. (2023). "3.7: Nucleophilic Aromatic Substitution.
  • Biotage. (n.d.). "MP-Cyanoborohydride.
  • Wikipedia. "3-Chlorobenzonitrile.
  • Professor Dave Explains. (2019). "Nucleophilic Aromatic Substitution." YouTube.
  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works.
  • Journal of Chemical and Pharmaceutical Research. (2024). "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation).
  • PubChem. "3-Chloro-5-formylbenzonitrile.
  • MySkinRecipes. "this compound.

Sources

How to avoid dimerization of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-formylbenzonitrile is a valuable bifunctional molecule in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring an aldehyde, a nitrile, and a chloro substituent on a benzene ring, allows for diverse chemical transformations. However, the inherent reactivity of the aldehyde group, amplified by the electron-withdrawing nature of the adjacent nitrile and chloro groups, presents a significant challenge: the propensity for dimerization.[3][4][5]

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with the handling and reaction of this compound, with a primary focus on preventing its dimerization.

Understanding the Dimerization Problem

The primary pathway for the dimerization of aromatic aldehydes like this compound is the Benzoin Condensation .[6][7][8] This reaction involves the coupling of two aldehyde molecules to form an α-hydroxy ketone, known as a benzoin.[7][9] The reaction is typically catalyzed by a nucleophile, such as cyanide or an N-heterocyclic carbene.[6][10]

The electron-withdrawing chloro and nitrile groups on the this compound ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and, consequently, more prone to dimerization compared to unsubstituted benzaldehyde.[4][5][11]

Visualizing the Dimerization Pathway

The following diagram illustrates the generally accepted mechanism for the cyanide-catalyzed Benzoin condensation, which is a likely pathway for the dimerization of this compound.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer & Umpolung cluster_2 Step 3: Nucleophilic Attack on Second Aldehyde cluster_3 Step 4: Proton Transfer & Catalyst Regeneration A This compound B Cyanide Ion (CN⁻) C Cyanohydrin Intermediate A->C D Cyanohydrin Intermediate E Carbanion Intermediate (Umpolung) D->E G This compound F Carbanion Intermediate H Adduct F->H I Adduct J Dimer Product (Benzoin-type) I->J K Cyanide Ion (CN⁻) J->K

Caption: Cyanide-catalyzed Benzoin condensation of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound.

FAQ 1: My reaction is showing a significant amount of a high molecular weight byproduct. How can I confirm if it's a dimer?

Answer:

The most common high molecular weight byproduct is indeed the benzoin-type dimer. To confirm its identity, you can use the following analytical techniques:

Analytical TechniqueExpected Observation for Dimer
Mass Spectrometry (MS) Look for a mass peak corresponding to double the molecular weight of the starting material (2 x 165.58 = 331.16 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy In ¹H NMR, you would expect to see new signals corresponding to the methine proton (-CH(OH)-) and the hydroxyl proton (-OH), and a more complex aromatic region.
Infrared (IR) Spectroscopy Look for the appearance of a broad hydroxyl (-OH) stretch around 3400 cm⁻¹ and a shift in the carbonyl (C=O) stretch.
Thin Layer Chromatography (TLC) The dimer will likely have a different retention factor (Rf) than the starting material. It is typically more polar and will have a lower Rf value.
FAQ 2: What are the key reaction conditions I should control to minimize dimerization?

Answer:

Minimizing dimerization hinges on controlling the reaction environment to disfavor the benzoin condensation pathway. Key parameters include:

  • Temperature: Lowering the reaction temperature (e.g., 0 °C or below) can significantly slow down the rate of dimerization.

  • Concentration: Running the reaction at a lower concentration (high dilution) can reduce the frequency of intermolecular collisions between two aldehyde molecules, thus decreasing the likelihood of dimerization.[12]

  • Order of Addition: Adding the this compound solution slowly and in a controlled manner to the reaction mixture containing the other reagents can help maintain a low instantaneous concentration of the aldehyde.[12]

  • pH Control: The benzoin condensation is often base-catalyzed. Carefully controlling the pH and avoiding strongly basic conditions can inhibit dimer formation. If a base is required for your primary reaction, consider using a weaker, non-nucleophilic base.

  • Exclusion of Nucleophilic Catalysts: Avoid sources of cyanide or other nucleophiles that can catalyze the benzoin condensation.

FAQ 3: I need to perform a reaction that requires a nucleophile. How can I prevent it from catalyzing the dimerization of my starting material?

Answer:

This is a common challenge. The strategy here is to either protect the aldehyde or choose your nucleophile and reaction conditions carefully.

  • Protecting the Aldehyde: The most robust method is to protect the aldehyde functional group before introducing the nucleophile.[13][14] A common and effective method is the formation of an acetal.[13][14]

    G A This compound C Protected Aldehyde (Acetal) A->C + p-TsOH (catalyst) B Ethylene Glycol D Deprotection (Aqueous Acid) C->D Perform desired reaction E This compound D->E

    Caption: Acetal protection and deprotection workflow.

  • Sterically Hindered Nucleophiles: If protection is not feasible, consider using a sterically hindered nucleophile. The bulkiness of the nucleophile may favor reaction at the desired site over catalyzing the dimerization.

  • Reaction Stoichiometry: Use a precise stoichiometry of your intended nucleophile. An excess of the nucleophile could potentially initiate dimerization.

FAQ 4: What are the best practices for storing this compound to ensure its stability?

Answer:

Proper storage is crucial to prevent degradation and potential dimerization over time.

  • Temperature: Store at 2-8°C.[1][15]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[15][16][17][18]

  • Container: Keep the container tightly sealed to prevent moisture ingress.[17][19]

  • Light: Protect from light.

  • Purity: Ensure the material is free from impurities, especially basic or nucleophilic contaminants, which could catalyze dimerization during storage.

FAQ 5: My desired reaction is sluggish at low temperatures. How can I balance reaction rate with minimizing dimerization?

Answer:

This is a classic optimization problem. Here are a few strategies:

  • Catalyst Choice: Investigate alternative catalysts for your desired reaction that are more active at lower temperatures.

  • Solvent Effects: The choice of solvent can influence both the rate of your desired reaction and the dimerization. Experiment with different solvents to find a system that favors your product formation.

  • Gradual Temperature Increase: Start the reaction at a low temperature and slowly ramp it up, monitoring the reaction progress and byproduct formation by TLC or LC-MS. This can help you find the optimal temperature window.

  • Flow Chemistry: For larger scale reactions, consider a continuous flow setup. This allows for precise control over reaction time, temperature, and stoichiometry, which can significantly suppress side reactions like dimerization.

Experimental Protocol: Acetal Protection of this compound

This protocol provides a step-by-step method for the protection of the aldehyde group as a 1,3-dioxolane, a common acetal protecting group.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalytic)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the round-bottom flask, add this compound, toluene, ethylene glycol, and a catalytic amount of p-TsOH.

  • Reaction: Heat the mixture to reflux. Water will be a byproduct of the reaction and will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting aldehyde.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude protected product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection:

The acetal protecting group can be readily removed by treatment with a mild aqueous acid (e.g., dilute HCl or acetic acid) to regenerate the aldehyde.

References

  • Wikipedia.
  • Organic Chemistry Portal.
  • BYJU'S.
  • Taylor & Francis.
  • SynArchive.
  • Unacademy. Relative Reactivities of Aldehydes and Ketones. [Link]
  • ResearchGate.
  • BrainKart. Aldehydes and ketones: Electronic and steric effects. [Link]
  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • YouTube. Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). [Link]
  • Khan Academy. Reactivity of aldehydes and ketones. [Link]
  • Google Patents. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide.
  • Organic Syntheses. 2-CYANOETHYLTHIOURONIUM HYDROCHLORIDE and 2-CYANOETHANETHIOL. [Link]
  • Reddit. What's the most common method for the protection of aldehydes? [Link]
  • MySkinRecipes. This compound. [Link]
  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]
  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
  • Vanderbilt University.
  • ResearchGate. How could we prevent dimerization of thienopyrimidinone in basic conditions? [Link]
  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]
  • University of Louisville. Pro-Handling of Reactive Chemicals. [Link]
  • National Institutes of Health.
  • Chemical Synthesis Database. 3-chloro-4-formylbenzonitrile. [Link]
  • National Institutes of Health. 3-Chloro-5-formylbenzonitrile. [Link]
  • ResearchGate.

Sources

Technical Support Center: Optimizing Quinazoline Synthesis from 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of quinazolines from 3-Chloro-2-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific synthetic route. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the challenges and achieve high-yield, high-purity results. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of quinazolines from this compound and a primary amine.

Q1: My reaction is showing low to no conversion of the starting materials.

Possible Causes and Solutions:

  • Insufficient Reaction Temperature: Many quinazoline syntheses require elevated temperatures to proceed efficiently.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC). Be mindful of potential starting material or product decomposition at excessively high temperatures.

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.[1]

    • Solution: Select a solvent in which both this compound and your amine are readily soluble at the reaction temperature. Polar aprotic solvents like DMSO and DMF are often effective choices.[2]

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway.[1]

    • Solution: If using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or DMSO, or a polar protic solvent such as ethanol, which can favor the desired C(sp²)–N bond formation for quinazoline synthesis.[1]

  • Catalyst Inactivity (if applicable): If you are employing a catalyst, its activity is paramount.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider a trial reaction with a fresh batch of catalyst. For metal-catalyzed reactions, ensure the catalyst is not poisoned by impurities in the starting materials or solvent.

Q2: I am observing the formation of significant side products, leading to a low yield of the desired quinazoline.

Possible Causes and Solutions:

  • Side Reactions Favored by Reaction Conditions: The reaction conditions may be promoting undesired reaction pathways.

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[2] Running the reaction at the lowest effective temperature can often increase selectivity.

  • Use of a Non-Polar Solvent: In some cases, non-polar solvents can promote the formation of benzimidazole byproducts.[1]

    • Solution: Switching to a more polar solvent can shift the reaction equilibrium towards the formation of the quinazoline product.[1]

  • Presence of Water: The presence of water can lead to the formation of benzoxazinone intermediates, especially when starting from anthranilic acid derivatives, which can be a source of impurities.[3] While your starting material is different, water can still interfere with the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: The purification of my crude product is proving to be very difficult.

Possible Causes and Solutions:

  • Complex Reaction Mixture: The presence of multiple side products and unreacted starting materials can complicate purification.

    • Solution: Before scaling up, optimize the reaction conditions on a small scale to maximize the yield of the desired product and minimize impurities. This will simplify the subsequent purification process.

  • Inappropriate Purification Technique: The chosen purification method may not be suitable for your specific product.

    • Solution: If simple precipitation and washing are insufficient, consider column chromatography on silica gel. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened to find the optimal conditions for separation. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can also be an effective method for obtaining a high-purity product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of quinazolines from 2-formylbenzonitriles and amines?

The reaction proceeds through an initial nucleophilic attack of the amine on the aldehyde group of the 2-formylbenzonitrile, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the nitrogen of the Schiff base attacks the nitrile carbon. Tautomerization then leads to the final aromatic quinazoline product. The use of an acid or base catalyst can facilitate these steps.[4]

Q2: How do I choose the optimal solvent for my reaction?

The choice of solvent is critical.[2] Polar aprotic solvents like DMSO and DMF are generally good starting points as they can effectively dissolve a wide range of reactants and facilitate the reaction.[1][2] However, a solvent screen including polar protic solvents like ethanol or even water may be necessary to identify the ideal medium for your specific substrates.[1]

Q3: Is a catalyst always necessary for this reaction?

While some quinazoline syntheses can proceed without a catalyst, particularly at high temperatures, the use of a catalyst can often improve the reaction rate and yield under milder conditions. Both acid and base catalysts can be employed to promote the cyclization step.[4] For more complex transformations, transition metal catalysts may be required.[5][6]

Q4: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot is no longer visible.[2]

Optimized Experimental Protocol

This protocol provides a general framework for the synthesis of a 4-substituted quinazoline from this compound. Optimization of specific parameters may be required for different amines.

Materials:

  • This compound

  • Substituted primary amine (1.1 equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (catalytic amount, e.g., a few drops of concentrated HCl or p-toluenesulfonic acid)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMSO.

  • Addition of Reactants: Add the substituted primary amine (1.1 equivalents) to the solution, followed by a catalytic amount of acid.

  • Reaction Conditions: Heat the reaction mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure quinazoline derivative.

Data Presentation

Table 1: Solvent Effects on Quinazoline Synthesis (Hypothetical Data)

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene11024<10
2Ethanol801865
3DMF1001285
4DMSO120892

Visualizations

Reaction_Mechanism Start This compound + Amine (R-NH2) Schiff_Base Schiff Base Intermediate Start->Schiff_Base Nucleophilic Attack Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Attack on Nitrile Tautomerization Tautomerization Cyclization->Tautomerization Product Quinazoline Product Tautomerization->Product

Caption: Proposed reaction mechanism for quinazoline synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Increase Temperature? Start->Check_Temp Check_Solvent Change Solvent? Check_Temp->Check_Solvent No Optimize Re-optimize Stoichiometry Check_Temp->Optimize Yes Check_Catalyst Add/Change Catalyst? Check_Solvent->Check_Catalyst No Check_Solvent->Optimize Yes Check_Catalyst->Optimize No Check_Catalyst->Optimize Yes Success Improved Yield Optimize->Success

Caption: A workflow for troubleshooting low-yield reactions.

References

  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one.
  • Marzaro, G., Guiotto, A., Pastorini, G., & Chilin, A. (2010). A novel approach to quinazolin-4(3H)-one via quinazoline oxidation: an improved synthesis of 4-anilinoquinazolines. Tetrahedron, 66(4), 962-968.
  • Cheng, M., et al. (2016). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 683.
  • Pathare, R. S., et al. (2018). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 28(16), 6141.
  • Sawant, D. M., et al. (2018). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 28(16), 6141.
  • National Institutes of Health. (n.d.). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation.
  • National Institutes of Health. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Kabri, Y., et al. (2009). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • National Institutes of Health. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • e-Publications@Marquette. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C.
  • Acta Scientific. (n.d.). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • SciSpace. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.

Sources

Troubleshooting failed reactions with 2-Chloro-6-cyanobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-cyanobenzaldehyde

Welcome to the technical support resource for 2-Chloro-6-cyanobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this unique and versatile building block. The inherent electronic and steric properties of this molecule can present challenges, and this center provides in-depth troubleshooting guides and frequently asked questions to navigate your synthetic hurdles.

Understanding the Substrate: A Duality of Reactivity

2-Chloro-6-cyanobenzaldehyde is a fascinating substrate characterized by a powerful dichotomy. On one hand, the aldehyde is highly activated towards nucleophilic attack. This is due to the strong inductive (-I) and resonance (-R) electron-withdrawing effects of the ortho-cyano group, supplemented by the inductive withdrawal of the ortho-chloro group.[1][2] This makes the carbonyl carbon significantly electrophilic. On the other hand, these same two ortho substituents create a sterically congested environment around the aldehyde, which can severely impede the approach of nucleophiles, reagents, and catalysts.[3] Successfully employing this reagent hinges on balancing its high electronic reactivity with its steric limitations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with 2-Chloro-6-cyanobenzaldehyde?

The main challenges stem from the interplay between its electronic activation and steric hindrance.[3] While the aldehyde is electronically primed for reaction, its crowded nature can lead to slow reaction rates or require highly specific conditions. Furthermore, the electron-deficient aromatic ring is susceptible to side reactions like nucleophilic aromatic substitution (SNAr), and the chloro- and cyano- groups themselves can undergo undesired transformations under harsh conditions.[4][5]

Q2: How stable is the cyano group during typical transformations?

The nitrile (cyano) group is robust under many conditions, including mildly acidic or basic environments at moderate temperatures. However, it is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under forcing conditions, such as prolonged heating with strong aqueous acid or base.[6][7] This possibility should be considered when designing multi-step syntheses or during workup procedures involving strong pH changes.

Q3: Can the aryl chloride participate in reactions?

Absolutely. The presence of two strong electron-withdrawing groups (CHO and CN) ortho and para to the chlorine atom makes the aromatic ring highly electron-deficient and activates it for nucleophilic aromatic substitution (SNAr).[5][8] Strong nucleophiles (e.g., alkoxides, amines) under appropriate conditions can displace the chloride. This can be an intended transformation or an undesired side reaction.

Q4: What are the recommended storage and handling procedures for 2-Chloro-6-cyanobenzaldehyde?

2-Chloro-6-cyanobenzaldehyde is a stable, solid compound.[9] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. While not exceptionally hygroscopic, maintaining anhydrous conditions is good practice, especially before use in moisture-sensitive reactions.

Troubleshooting Guide: From Failed Reactions to Rational Solutions

This section addresses specific experimental failures in a problem-and-solution format.

General Issues & Initial Checks

Before diving into reaction-specific problems, always verify the fundamentals.[10] Have you confirmed the purity of your starting material? Are your solvents anhydrous and reagents fresh? Was the reaction run under a properly inert atmosphere if required? These basic checks can often resolve seemingly complex issues.

Workflow for Troubleshooting Failed Reactions

Start Reaction Failed with 2-Chloro-6-cyanobenzaldehyde TLC Analyze Crude Reaction (TLC, LC-MS, NMR) Start->TLC NoReaction Problem: No Conversion (Starting Material Unchanged) TLC->NoReaction  Predominantly  Starting Material LowYield Problem: Low Yield (Mixture of SM and Product) TLC->LowYield  Significant Starting  Material Remains SideProducts Problem: Complex Mixture (Multiple Side Products) TLC->SideProducts  Little Product,  Many Spots Cause_NR Potential Causes: 1. Steric Hindrance 2. Insufficient Temperature 3. Catalyst Inactivity NoReaction->Cause_NR Cause_LY Potential Causes: 1. Unfavorable Equilibrium 2. Reagent Degradation 3. Steric Clash Slowing Rate LowYield->Cause_LY Cause_SP Potential Causes: 1. Decomposition at High Temp 2. Competing Side Reactions   (SNAr, Hydrolysis) 3. Reagent Incompatibility SideProducts->Cause_SP Solution_NR Solutions: • Increase temperature incrementally • Switch to smaller nucleophile/base • Use more active catalyst system • Increase reaction time Cause_NR->Solution_NR Solution_LY Solutions: • Use dehydrating agent (e.g., mol. sieves) • Add fresh reagent/catalyst portionwise • Screen different solvents or catalysts Cause_LY->Solution_LY Solution_SP Solutions: • Lower reaction temperature • Use milder base/acid • Ensure inert atmosphere • Check for SNAr or hydrolysis products Cause_SP->Solution_SP

Caption: General troubleshooting workflow for failed reactions.

Category 1: Nucleophilic Addition Reactions (e.g., Knoevenagel, Reductive Amination)

Problem 1: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) gives a low yield.

  • Potential Cause (A): Steric Hindrance. The ortho substituents are blocking the approach of the nucleophile or the base catalyst.

  • Solution (A): Catalyst and Condition Optimization. Instead of strong, bulky bases like DBU or tert-butoxides, switch to smaller, catalytic bases like piperidine or L-proline.[11] These are often sufficient given the aldehyde's high electrophilicity and are less likely to cause side reactions. Running the reaction at a slightly elevated temperature (40-60 °C) can also help overcome the activation barrier.

  • Potential Cause (B): Inappropriate Solvent. The solvent may not be effectively mediating the reaction or solubilizing intermediates.

  • Solution (B): Solvent Screening. While ethanol is common, try aprotic polar solvents like DMF or DMSO, which can accelerate base-catalyzed reactions. For some organocatalysts, aqueous or biphasic systems can be surprisingly effective.[12]

Problem 2: My reductive amination reaction is failing or is very slow.

  • Potential Cause (A): Slow Imine Formation. Steric hindrance is likely preventing the condensation between the aldehyde and your amine, which is the first step of the reaction.[13][14] This is especially true with secondary or bulky primary amines.

  • Solution (A): Promote Iminium Ion Formation.

    • Use a Dehydrating Agent: Add 4Å molecular sieves to the reaction to sequester the water byproduct and drive the equilibrium towards the imine.

    • Acid Catalysis: Use a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl, making it more electrophilic.

    • Choose a Less Hindered Amine: If possible, using a smaller amine (e.g., methylamine vs. diethylamine) will significantly increase the rate of condensation.

  • Potential Cause (B): Premature Aldehyde Reduction. The reducing agent is reducing the aldehyde to the corresponding alcohol faster than the imine can form and be reduced.

  • Solution (B): Use a pH-sensitive or Selective Reducing Agent. The classic solution is to use a reducing agent that is more reactive towards the protonated iminium ion than the neutral aldehyde.[15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this, as it is mild and selective.[16] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control (typically pH 6-7).[15]

Category 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Problem 3: My Suzuki coupling reaction results in significant dehalogenation (hydrodechlorination) of the starting material.

  • Potential Cause (A): Presence of a Proton Source. Trace water or protic solvents can lead to protonolysis of the Ar-Pd(II)-X intermediate, cleaving the C-Pd bond and replacing it with C-H after reductive elimination.[4]

  • Solution (A): Rigorous Anhydrous Conditions. Ensure all glassware is flame-dried. Use freshly distilled, anhydrous, and degassed solvents. Dry reagents like potassium phosphate (K₃PO₄) in a vacuum oven before use.

  • Potential Cause (B): The Base is Too Strong or Nucleophilic. Strong bases can facilitate protonolysis pathways.

  • Solution (B): Switch to a Weaker Base. Use weaker, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃, which are highly effective in Suzuki couplings but minimize dehalogenation.[4]

Problem 4: The Suzuki coupling has very low conversion, even after extended time and heating.

  • Potential Cause: Inefficient Oxidative Addition. Aryl chlorides are notoriously less reactive in oxidative addition to Pd(0) compared to aryl bromides or iodides.[3][17] The steric hindrance from the ortho substituents further exacerbates this issue.

  • Solution: Employ a High-Activity Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often insufficient. You must use a modern, highly active system designed for challenging aryl chlorides.

    • Recommended Catalyst Systems:

      • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂

      • Ligand: Use bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.[3][4]

    • Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can improve conversion.

    • Consider a Nickel Catalyst: In some cases, nickel-based catalyst systems can be more effective for coupling unreactive aryl chlorides.

Problem SymptomPotential CauseRecommended ActionExpected Outcome
Low Conversion Inactive Catalyst SystemSwitch to Pd₂(dba)₃ / SPhos ligand system.Increased rate of oxidative addition, leading to higher conversion.[4]
Dehalogenation Strong Base / Protic ContaminantsUse K₃PO₄ as the base and ensure rigorously anhydrous conditions.Minimized formation of 2-cyanobenzaldehyde byproduct.[4]
Boronic Acid Homocoupling Presence of OxygenThoroughly degas all solvents and maintain a strict inert (Ar/N₂) atmosphere.Reduced formation of biaryl byproduct from the boronic acid.[3]
Reaction Stalls Catalyst DeactivationIncrease catalyst loading slightly; ensure inert atmosphere is maintained throughout.Improved catalyst lifetime and reaction completion.[4]
Category 3: Unwanted Reactivity of Substituent Groups

Problem 5: I am isolating a carboxylic acid byproduct instead of my desired product.

  • Potential Cause: Hydrolysis of the Cyano Group. Your reaction or workup conditions are likely too harsh (e.g., prolonged heating in the presence of strong acid or base and water), causing the nitrile to hydrolyze.[7][18]

  • Solution: Milder Conditions.

    • Reaction: If possible, reduce the reaction temperature and time. Avoid using strong aqueous acids or bases (e.g., NaOH, HCl). If a base is needed, use a non-aqueous base like K₂CO₃ in an aprotic solvent.

    • Workup: During the workup, avoid strong acid/base washes if possible. If an aqueous wash is necessary, use saturated NaHCO₃ (mildly basic) or dilute citric acid (mildly acidic) and perform the extraction quickly at room temperature.

Caption: Potential side reaction: Hydrolysis of the nitrile group.

Reference Experimental Protocol: Knoevenagel Condensation

This protocol provides a reliable starting point for reacting 2-Chloro-6-cyanobenzaldehyde with an active methylene compound.[11]

Reaction: Synthesis of (E)-2-(2-chloro-6-cyanobenzylidene)malononitrile.

Materials:

  • 2-Chloro-6-cyanobenzaldehyde (1.0 eq, e.g., 1.00 g)

  • Malononitrile (1.0 eq, e.g., 0.40 g)

  • Piperidine (0.1 eq, e.g., 0.06 mL)

  • Ethanol (approx. 10 mL)

  • 25 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add 2-Chloro-6-cyanobenzaldehyde (1.00 g) and malononitrile (0.40 g).

  • Add ethanol (10 mL) and stir at room temperature until all solids are dissolved.

  • Add piperidine (0.06 mL) to the solution using a micropipette. A color change and/or slight warming may be observed.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 2-4 hours, and the product may begin to precipitate as a solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion (disappearance of the starting aldehyde), cool the flask in an ice bath for 15-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired compound, typically as a white or off-white solid.

References

  • BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. BenchChem Tech Support.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chloro-6-cyanobenzaldehyde.
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025).
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central.
  • Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem Tech Support.
  • Wikipedia. (n.d.).
  • Myers, A. (n.d.).
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Reductive aminations of benzaldehyde. (n.d.).
  • Frontier, A. (n.d.). My Reaction Failed: FAQ. University of Rochester Department of Chemistry.
  • BenchChem. (2025). Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes. BenchChem Tech Support.
  • Chemistry Stack Exchange. (2014).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem Tech Support.
  • Chemistry LibreTexts. (2021).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem Tech Support.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (2025).
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Publishing.
  • BenchChem. (2025). Comparative study of catalysts for reactions involving 2-Chloro-6-fluorobenzaldehyde. BenchChem Tech Support.
  • Sigma-Aldrich. (n.d.). 2-Cyanobenzaldehyde.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
  • Nucleophilic arom
  • Jain, N. F., & Masse, C. E. (n.d.).
  • Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones. (n.d.). PubMed Central.
  • BenchChem. (2025). Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. BenchChem Tech Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Chemistry LibreTexts. (2020). Synthesis of Carboxylic Acids.
  • Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. (n.d.).
  • BenchChem. (2025). Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde. BenchChem Tech Support.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Jones, G. (2011).
  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (n.d.).
  • ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. (2010).
  • ChemicalBook. (2025). 2-CHLORO-3-CYANOBENZALDEHYDE.

Sources

Stability issues of 3-Chloro-2-formylbenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloro-2-formylbenzonitrile. It addresses common stability issues encountered under acidic conditions, offering troubleshooting advice and preventative protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses fundamental questions regarding the chemical stability of this compound in acidic environments.

Q1: What are the primary stability concerns when using this compound in acidic media?

A1: this compound is a bifunctional aromatic compound featuring an aldehyde (-CHO) and a nitrile (-CN) group in an ortho configuration.[1] Both functional groups are susceptible to acid-catalyzed reactions. The primary stability concern is the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid. A secondary concern, particularly in alcoholic solvents, is the conversion of the aldehyde to an acetal. The electron-withdrawing nature of the chloro, formyl, and nitrile groups influences the reactivity of the entire molecule.[2]

Q2: What is the most common degradation pathway for this compound in aqueous acidic conditions?

A2: The most prevalent degradation pathway is the acid-catalyzed hydrolysis of the nitrile group. This reaction proceeds in two main steps:

  • Hydration to Amide: The nitrile is protonated by the acid, which activates the carbon atom for nucleophilic attack by water. This forms a primary amide intermediate (3-Chloro-2-formylbenzamide).

  • Hydrolysis to Carboxylic Acid: Under continued heating or stronger acidic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid (3-Chloro-2-formylbenzoic acid) and ammonia (which is protonated to ammonium in the acidic medium).[3][4]

This pathway is often the primary source of impurity generation and yield loss in acidic reaction environments.

G cluster_main Acid-Catalyzed Nitrile Hydrolysis Pathway Start This compound Intermediate Protonated Nitrile Intermediate Start->Intermediate + H⁺ Amide 3-Chloro-2-formylbenzamide Intermediate->Amide + H₂O - H⁺ Acid 3-Chloro-2-formylbenzoic Acid Amide->Acid + H₂O, H⁺ - NH₄⁺

Caption: Primary degradation pathway of this compound.

Q3: How do factors like acid strength, temperature, and solvent choice impact the stability of the compound?

A3: These factors are critically important and are summarized in the table below. Generally, harsher conditions (stronger acid, higher temperature) accelerate degradation. The choice of solvent can introduce alternative reaction pathways.

ParameterImpact on StabilityRationale & Causality
Acid Strength High Impact: Stronger acids (e.g., conc. H₂SO₄, HCl) significantly increase the rate of nitrile hydrolysis compared to weaker acids (e.g., acetic acid).The rate of acid-catalyzed hydrolysis is dependent on the concentration of the protonated substrate. Stronger acids lead to a higher equilibrium concentration of the activated protonated nitrile.[3]
Temperature High Impact: Increased temperature provides the activation energy for hydrolysis, dramatically accelerating the degradation rate.Hydrolysis is a chemical reaction with a significant activation energy barrier. As a rule of thumb, reaction rates can double for every 10°C increase in temperature.
Solvent Choice Medium to High Impact: Protic solvents like water or methanol can act as nucleophiles. In alcoholic solvents (e.g., MeOH, EtOH), the aldehyde can form an acetal, "protecting" it but also consuming the starting material.Water is a direct reactant in hydrolysis.[4] Alcohols, in the presence of an acid catalyst, readily and reversibly react with aldehydes to form hemiacetals and then acetals, which can appear as a major side product.
Reaction Time High Impact: The longer the exposure to acidic conditions, the greater the extent of degradation.Degradation is a time-dependent process. Monitoring the reaction over time is crucial to minimize the formation of byproducts.

Part 2: Troubleshooting Guide for Experimental Issues

This section is designed in a Q&A format to help you diagnose and solve specific problems you may encounter during your experiments.

Q4: My reaction in an acidic medium shows multiple new spots on the TLC plate (or peaks in the HPLC chromatogram) that I can't identify. How do I confirm if this is due to degradation?

A4: This is a classic symptom of compound instability. To diagnose the issue, you should run a control experiment.

Diagnostic Workflow:

  • Set up a Control: Prepare a reaction mixture containing only your solvent, the acid catalyst, and this compound (without your other reactants).

  • Mimic Reaction Conditions: Subject this control mixture to the same temperature and for the same duration as your actual experiment.

  • Monitor Over Time: Take aliquots from the control mixture at several time points (e.g., t=0, 1h, 4h, 8h) and analyze them by TLC and/or HPLC.

  • Compare Results: If the new spots/peaks appear in your control experiment and their intensity increases over time, it strongly indicates that they are degradation products of your starting material. The primary degradation products to expect are the corresponding amide and carboxylic acid.

G Start Issue: Low Yield & Unexpected Side Products Control Run Control Experiment: (Substrate + Acid + Solvent) Start->Control Monitor Monitor Control Reaction (TLC/HPLC at t=0, 1h, 4h) Control->Monitor Question Do new spots/peaks appear in the control? Monitor->Question Degradation Conclusion: Instability is the cause. Products are likely amide/acid. Question->Degradation Yes Other Conclusion: Issue is with the main reaction (e.g., side reaction, impure reactant). Question->Other No

Caption: Troubleshooting workflow for diagnosing stability issues.

Q5: I need to perform a reaction under acidic conditions. What preventative measures can I take to minimize the degradation of this compound?

A5: Minimizing degradation involves optimizing your reaction conditions to be as mild as possible.

  • Use the Mildest Possible Acid: If your reaction can be catalyzed by a weaker acid (e.g., p-toluenesulfonic acid, acetic acid) or a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃), use it instead of strong mineral acids.

  • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature rather than forcing it at a higher temperature.

  • Use Anhydrous Conditions: If water is not essential for your reaction, use anhydrous solvents and reagents. This will suppress the hydrolysis pathway. You can use molecular sieves to ensure dryness.

  • Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further degradation of the starting material or product.

Q6: Is it possible to protect the aldehyde or nitrile group if harsh acidic conditions are unavoidable?

A6: Yes, protecting group strategies are a viable solution for complex syntheses.

  • Protecting the Aldehyde: The aldehyde is generally easier to protect than the nitrile. It can be converted into a cyclic acetal by reacting it with a diol (like ethylene glycol) under acidic catalysis. This acetal is stable to many reagents and conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde. This is a good strategy if the nitrile group needs to be reacted under conditions that would harm the aldehyde.

  • Protecting the Nitrile: Protecting a nitrile is less common and more complex. In most scenarios, it is preferable to adjust the synthetic route to introduce the nitrile group at a later stage after the acid-sensitive steps are completed.

G cluster_protection Aldehyde Protection via Acetal Formation Reactant Aldehyde (R-CHO) Product Cyclic Acetal Reactant->Product Protection Diol Ethylene Glycol (HOCH₂CH₂OH) Catalyst1 [H⁺] Catalyst2 [H⁺], H₂O Product->Reactant Deprotection

Caption: Reversible protection of an aldehyde as a cyclic acetal.

Part 3: Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound under specific acidic conditions.

Objective: To determine the rate of degradation of the starting material and identify the formation of major degradation products.

Materials:

  • This compound

  • Acid catalyst of choice (e.g., HCl in Dioxane, H₂SO₄)

  • Reaction solvent (e.g., Acetonitrile/Water mixture)

  • HPLC system with a C18 column

  • Mobile phase (e.g., Acetonitrile/Water gradient)

  • Internal standard (e.g., Naphthalene, Biphenyl - a stable, non-reactive compound)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at known concentrations.

  • Reaction Setup: In a reaction vial, add the solvent and the acid catalyst. Bring the mixture to the desired reaction temperature (e.g., 50°C).

  • Initiate the Experiment (t=0): Add a precise volume of the stock solution to the pre-heated reaction mixture. Immediately withdraw the first sample (t=0), quench it by diluting it into a basic buffer (e.g., saturated sodium bicarbonate solution) to neutralize the acid, and prepare it for HPLC analysis.

  • Time-Course Sampling: Withdraw samples at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h). Quench and prepare each sample immediately as described in Step 3.

  • HPLC Analysis: Analyze all samples by HPLC. Monitor the peak area of the starting material, the internal standard, and any new peaks that appear over time.

  • Data Analysis: Calculate the concentration of the starting material at each time point by normalizing its peak area to the peak area of the internal standard. Plot the concentration of this compound versus time to determine the degradation kinetics. Identify potential degradation products by comparing their retention times to known standards if available.

References

  • D'hooghe, M., & De Kimpe, N. (2025). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry. [Link]
  • Bowden, K., Hiscocks, S. P., & Reddy, M. K. (n.d.). Reactions of carbonyl compounds in basic solutions. Part 28.1 The alkaline hydrolysis of 2-formylbenzonitrile, N. RSC Publishing. [Link]
  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]
  • ResearchGate. (n.d.). Brief summary of various metabolic pathways for the degradation of 3CBA... [Diagram].
  • Abbas, K. A. (2025). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

Sources

Removing catalyst impurities from 3-Chloro-2-formylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-formylbenzonitrile is a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its synthesis, and subsequent reactions, often rely on transition-metal catalysis, particularly with palladium-based systems for cross-coupling or cyanation reactions.[1][2] While these catalysts are highly efficient, their removal from the final product is a critical challenge. Residual metal impurities are a major concern in the pharmaceutical industry due to their potential toxicity and impact on drug stability and efficacy, with strict regulatory limits enforced by guidelines like ICH Q3D.[3][4] For palladium, the permitted daily oral exposure limit is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to catalyst contamination in reactions involving this compound. We will explore the causality behind common purification challenges and provide validated, step-by-step protocols to ensure your final compound meets the rigorous purity standards required for further development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources and forms of palladium impurities I might encounter?

A: Palladium impurities typically originate from the catalyst used in preceding synthetic steps, such as a Suzuki, Heck, or Sonogashira coupling, or a cyanation reaction.[5][6] These impurities can exist in several forms:

  • Homogeneous Species: Soluble Pd(0) and Pd(II) complexes, often bound to ligands (e.g., phosphines) or your product. These are notoriously difficult to remove via simple extraction or filtration.

  • Heterogeneous Species: Insoluble palladium metal (Pd(0)), often as fine black particles or colloids, which may require specific filtration techniques.

  • Ligand-Associated Impurities: Residual phosphine ligands and their oxides can complicate purification and analysis.

Q2: Why is a simple aqueous wash or extraction often insufficient for removing palladium?

A: Many palladium species, especially those complexed with organic ligands or the API molecule itself, have significant solubility in organic solvents.[7] A simple liquid-liquid extraction may fail because the palladium complex does not partition effectively into the aqueous phase. Furthermore, strong coordination between the palladium center and heteroatoms (like the nitrile group in your product) can prevent its removal.

Q3: What are the primary strategies for removing residual palladium?

A: The main strategies can be categorized as follows:

  • Adsorption: Using materials with a high surface area to bind the metal. This includes activated carbon and synthetic carbons.[3]

  • Scavenging: Employing functionalized silica gels or polymers with moieties that have a high affinity for palladium, such as thiol or thiourea groups.[5][8] This is often the most selective and effective method.

  • Filtration: Passing the reaction mixture through a pad of a filter aid like Celite® to remove insoluble palladium black.[7]

  • Crystallization: Purifying the final product through crystallization can be highly effective, as the metal impurities often remain in the mother liquor.

Q4: How can I accurately measure the level of palladium contamination in my sample?

A: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . It offers high sensitivity and accuracy, with detection limits well below 1 ppm. For more rapid, semi-quantitative screening during process development, catalysis-based fluorometric methods can be used to quickly assess the effectiveness of different removal techniques before submitting samples for final ICP-MS validation.[9][10]

Section 2: Troubleshooting Guides & Protocols

This section addresses specific problems you may encounter during purification.

Problem 1: Visible Black Particles (Palladium Black) Remain After Initial Filtration.
  • Underlying Cause: Palladium(0) has agglomerated into fine particles that are passing through standard filter paper. Simple filtration is often ineffective for these colloidal or near-colloidal particles.

  • Solution: Filtration through a packed pad of Celite®.

  • Prepare the Pad: In a sintered glass funnel (medium porosity), place a piece of filter paper. Add a layer of Celite® (approx. 1-2 cm thick) and gently press down to create a compact pad.

  • Pre-wet the Pad: Wash the Celite® pad with the same solvent used to dissolve your crude product. This prevents the pad from disturbing when you add your solution.

  • Dilute and Filter: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.

  • Slow Addition: Carefully and slowly pour the diluted mixture onto the center of the Celite® pad. Avoid disturbing the surface of the pad.

  • Wash: After the mixture has passed through, wash the pad with additional fresh solvent to ensure all of your product is collected.

  • Collect and Concentrate: The filtrate, which contains your product, should be free of insoluble palladium. Concentrate this solution in vacuo.[7]

Problem 2: High Palladium Levels (>50 ppm) Persist After Chromatography.
  • Underlying Cause: Soluble palladium species are co-eluting with your product. The polarity of the palladium complex is similar to your target molecule, making separation by standard silica gel chromatography difficult.

  • Solution: Implement a metal scavenger treatment post-chromatography or as a dedicated purification step.

The following diagram outlines the decision-making process for selecting and using a metal scavenger.

Scavenger_Workflow cluster_screening Screening Protocol start Crude Product Solution (Post-Workup/Chromatography) screen Perform Scavenger Screening (Batch Mode, 3-4 Candidates) start->screen s1 Aliquot product solution into separate vials screen->s1 s2 Add Scavengers (e.g., Si-Thiol, Si-Thiourea, MP-TMT) ~10-20 wt% equivalents s1->s2 s3 Stir at RT or 40-50°C for 2-16 hours s2->s3 s4 Filter scavengers s3->s4 s5 Analyze filtrate for residual Pd (ICP or screen) s4->s5 optimize Optimize Conditions for Best Scavenger s5->optimize Select most effective scavenger scale_up Scale-Up Scavenging Protocol optimize->scale_up Determine optimal temp, time, and loading (e.g., 5-10 wt%) final_analysis Final Product Analysis (ICP-MS) scale_up->final_analysis

Caption: Workflow for selecting and optimizing a metal scavenger.

  • Preparation: Prepare a stock solution of your palladium-contaminated this compound in a suitable solvent (e.g., THF, DMF, Toluene).[11]

  • Aliquot: In separate vials, place equal volumes of the stock solution.

  • Add Scavengers: To each vial, add a different metal scavenger. Good starting candidates include silica-thiol (SiliaMetS® Thiol), silica-thiourea (SiliaMetS® Thiourea), and polymer-bound trimercaptotriazine (MP-TMT).[8][11] Use a loading of approximately 10-20 wt% relative to your product mass.

  • Agitation: Stir the vials at room temperature or slightly elevated temperature (e.g., 40 °C) for a set period, typically 2 to 16 hours.

  • Sampling & Analysis: After the treatment, filter the scavenger resin from each vial. Submit a sample of the filtrate for palladium analysis to determine which scavenger was most effective.

Scavenger TypeFunctional GroupTypical Metals ScavengedAdvantagesConsiderations
Silica-Thiol Thiol (-SH)Pd, Pt, Cu, Ag, Pb, Hg[8][11]Versatile, effective for Pd(II), robust under many conditions.Can be less effective for certain Pd(0) species.
Silica-Thiourea Thiourea (-SC(NH)NH₂)Pd (all forms), Ag, Pt, Ru, Rh[8]Excellent for all forms of palladium, works well in organic solvents.Can sometimes act as a catalyst itself if not fully removed.
Polymer-TMT TrimercaptotriazinePd, other metals[11][12]High efficiency for palladium, robust polymer backbone.May have different swelling properties in various solvents.
Activated Carbon CarbonBroad spectrum of metals and organicsInexpensive, removes other colored impurities.Often non-selective, can lead to significant loss of the target product.[3]
Problem 3: Final API Fails to Meet <10 ppm Specification.
  • Underlying Cause: The chosen single purification method is insufficient. A multi-step approach is often necessary for achieving very low palladium levels.

  • Solution: Combine multiple orthogonal purification techniques.

Purification_Strategy start Crude Product initial_analysis Analyze Initial Pd Content start->initial_analysis high_pd > 500 ppm initial_analysis->high_pd High medium_pd 50 - 500 ppm initial_analysis->medium_pd Medium low_pd < 50 ppm initial_analysis->low_pd Low bulk_removal Bulk Removal Step: - Activated Carbon - Celite Filtration - Crystallization high_pd->bulk_removal scavenger Targeted Scavenging: - Use Optimized Scavenger (e.g., Si-Thiol) medium_pd->scavenger final_polish Final Polish: - Recrystallization low_pd->final_polish bulk_removal->scavenger Re-analyze scavenger->final_polish final_product Final Product (< 10 ppm Pd) final_polish->final_product

Caption: Decision tree for selecting a purification strategy.

A highly effective sequence for stubborn cases is:

  • Initial Treatment: Use activated carbon or Celite® filtration to remove the bulk of the palladium.

  • Scavenging: Treat the resulting solution with an optimized scavenger (e.g., 5 wt% SiliaMetS® Thiol) to remove soluble, complexed palladium.

  • Final Crystallization: Perform a final recrystallization of the product. This step is exceptionally good at "polishing" the compound, as impurities are concentrated in the mother liquor, leaving behind highly pure crystals.

By combining these methods, you leverage different removal mechanisms to address the various forms of palladium contamination, ensuring a robust and effective purification process.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Google Cloud.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
  • Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review.
  • How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.). Organic Process Research & Development.
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009, February 15). PubMed.
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. (n.d.). ACS Publications.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). The Journal of Organic Chemistry.
  • Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. (n.d.). Organic Letters.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). PubMed.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). Royal Society of Chemistry.

Sources

Characterizing unexpected byproducts in 3-Chloro-2-formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-2-formylbenzonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide targeted troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this key chemical intermediate. We aim to equip you with the insights necessary to identify, characterize, and mitigate the formation of unexpected byproducts, ensuring the purity and yield of your target compound.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific experimental observations that may indicate the presence of byproducts. Each entry is formatted as a question you might ask when facing a particular challenge, followed by a detailed explanation and actionable protocols.

Question 1: My crude ¹H NMR shows an unexpected, broad singlet far downfield (δ > 10 ppm) and my main aldehyde peak (δ ≈ 10.2 ppm) has a lower-than-expected integration. What is this impurity?

Answer:

This observation strongly suggests the presence of 3-chloro-2-cyanobenzoic acid . The proton of a carboxylic acid typically appears as a broad singlet in the δ 10-13 ppm range, and its formation consumes the aldehyde product, explaining the reduced integration of your target peak.

Causality and Mechanism: This byproduct arises from the over-oxidation of the desired aldehyde, this compound. This is particularly common if the reaction is exposed to atmospheric oxygen for extended periods, especially under heating or in the presence of trace metal catalysts. Aldehydes are susceptible to autooxidation via a radical chain mechanism.

Confirmation Protocol:

  • Spiking Study: If a standard of 3-chloro-2-cyanobenzoic acid is available, add a small amount to your NMR sample. An increase in the intensity of the downfield peak confirms its identity.

  • Mass Spectrometry: Analyze the crude product by LC-MS. Look for a molecular ion peak corresponding to the mass of the carboxylic acid (C₈H₄ClNO₂, MW ≈ 181.58 g/mol )[1].

  • IR Spectroscopy: Acquire an IR spectrum of the crude material. The presence of a very broad O-H stretch from approximately 2500-3300 cm⁻¹ overlapping with C-H stretches, in addition to the carbonyl (C=O) stretch around 1700-1730 cm⁻¹, is characteristic of a carboxylic acid.

Mitigation and Purification Protocol:

  • Reaction Control: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

  • Aqueous Base Extraction: Carboxylic acids are readily deprotonated to form water-soluble carboxylate salts.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).

    • The 3-chloro-2-cyanobenzoic acid will be extracted into the aqueous layer as its sodium salt.

    • Separate the layers and wash the organic layer again with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified aldehyde[2].

Question 2: I've noticed a new spot on my TLC plate that is more polar than my product, and my mass spectrum shows a peak at m/z ≈ 181 [M+H]⁺, which is very close to the mass of the carboxylic acid byproduct. How can I differentiate it?

Answer:

While close in mass to the carboxylic acid, a peak at m/z 181 (or ~180 for the molecular ion) could also correspond to 3-chloro-2-formylbenzamide (C₈H₅ClN₂O, MW ≈ 180.59 g/mol ). This byproduct is formed through the partial hydrolysis of the nitrile (-CN) group.

Causality and Mechanism: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, particularly during aqueous workup if conditions are not carefully controlled (e.g., prolonged exposure to strong acid or base at elevated temperatures). The hydrolysis proceeds first to the primary amide, which is often more stable to further hydrolysis than the nitrile itself.

Confirmation Protocol:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can easily distinguish between 3-chloro-2-cyanobenzoic acid (C₈H₄ClNO₂) and 3-chloro-2-formylbenzamide (C₈H₅ClN₂O) due to the mass difference between an oxygen atom and an NH group.

  • ¹H NMR Spectroscopy: The amide byproduct will exhibit two characteristic broad singlets for the -CONH₂ protons, typically in the δ 5.5-8.5 ppm range. The exact chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon of the amide carbonyl will have a distinct chemical shift (typically δ 165-175 ppm) compared to the aldehyde carbonyl (δ 185-200 ppm).

  • IR Spectroscopy: Look for two medium N-H stretching bands in the 3200-3400 cm⁻¹ region and a strong amide I band (C=O stretch) around 1650-1680 cm⁻¹.

Mitigation and Purification Protocol:

  • Workup pH Control: During aqueous workup, maintain a neutral pH or perform extractions quickly to minimize the contact time with acidic or basic solutions.

  • Column Chromatography: The amide is significantly more polar than the target aldehyde. Silica gel column chromatography using a solvent system such as a hexane/ethyl acetate gradient will effectively separate the two compounds. The less polar product, this compound, will elute first.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its inherent byproduct risks?

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich or moderately activated aromatic rings.[3][4][5] Starting from 2-chlorobenzonitrile, this reaction introduces the formyl group at the ortho position.

  • Reaction: 2-Chlorobenzonitrile reacts with a Vilsmeier reagent, which is pre-formed from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[6]

  • Mechanism: The Vilsmeier reagent, a chloroiminium ion, acts as a weak electrophile. The aromatic ring of 2-chlorobenzonitrile attacks this electrophile, followed by hydrolysis during the workup step to reveal the aldehyde functional group.[3][5]

  • Byproduct Risks:

    • Incomplete Reaction: Unreacted 2-chlorobenzonitrile will remain.

    • Hydrolysis: As discussed in the troubleshooting guide, the aqueous workup required to hydrolyze the iminium intermediate can also lead to the hydrolysis of the nitrile group if not carefully controlled, forming 3-chloro-2-formylbenzamide.

    • Residual Reagents: Improperly quenched or removed Vilsmeier reagent or DMF can contaminate the final product.

Q2: Besides oxidation and hydrolysis, are there other common impurities I should be aware of?

Yes, you should also consider:

  • Unreacted Starting Material (2-chlorobenzonitrile): This is the most straightforward impurity. It can be identified by GC-MS or by comparing the crude NMR to a spectrum of the starting material. It is less polar than the product and can typically be separated by column chromatography or recrystallization.

  • Solvent Residues: Residual solvents from the reaction (e.g., DMF, dichloromethane) or purification (e.g., ethyl acetate, hexanes) are common. These are easily identified by their characteristic peaks in the ¹H NMR spectrum. Removal is typically achieved by drying the product under high vacuum.

Data and Characterization Summary

For quick reference, the table below summarizes the key analytical data for the target product and its most common byproducts.

Compound NameStructureMolecular FormulaMW ( g/mol )Key ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
This compound (Product) C₈H₄ClNO165.58~10.2 (s, 1H, -CHO) , 7.6-8.0 (m, 3H, Ar-H)~2230 (C≡N), ~1705 (C=O)
3-Chloro-2-cyanobenzoic acid (Byproduct) C₈H₄ClNO₂181.58>10 (br s, 1H, -COOH) , 7.7-8.2 (m, 3H, Ar-H)2500-3300 (broad O-H), ~2230 (C≡N), ~1700 (C=O)
3-Chloro-2-formylbenzamide (Byproduct) C₈H₅ClN₂O180.59~10.1 (s, 1H, -CHO) , 7.5-7.9 (m, 3H, Ar-H), ~5.5-8.5 (2 x br s, 2H, -CONH₂) ~3400 & ~3200 (N-H), ~2230 (C≡N, if present), ~1660 (Amide I C=O)
2-Chlorobenzonitrile (Starting Material) C₇H₄ClN137.577.4-7.8 (m, 4H, Ar-H)~2225 (C≡N)

Visualizing Reaction and Troubleshooting Pathways

To better understand the relationships between the synthesis, byproducts, and the analytical workflow, the following diagrams have been generated.

cluster_reaction Vilsmeier-Haack Synthesis cluster_byproducts Byproduct Formation SM 2-Chlorobenzonitrile Intermediate Iminium Salt Intermediate SM->Intermediate + Reagent Reagent Vilsmeier Reagent (DMF/POCl3) Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product This compound Workup->Product Desired Path Byproduct_Amide 3-Chloro-2-formylbenzamide (Nitrile Hydrolysis) Workup->Byproduct_Amide Side Reaction (Excess H+/OH-) Byproduct_Acid 3-Chloro-2-cyanobenzoic acid (Aldehyde Oxidation) Product->Byproduct_Acid Side Reaction (Air/O2)

Caption: Reaction scheme for this compound synthesis and key byproduct pathways.

cluster_analysis Characterization Workflow Observation Unexpected Result (e.g., extra NMR peak, new TLC spot) NMR ¹H & ¹³C NMR Observation->NMR MS LC-MS / HRMS Observation->MS IR FTIR Spectroscopy Observation->IR Identification Byproduct Structure Identified NMR->Identification MS->Identification IR->Identification Purification Develop Purification Strategy (Extraction, Chromatography) Identification->Purification

Caption: Troubleshooting workflow for identifying and purifying unexpected byproducts.

References

  • Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]
  • Sawada, H., et al. (1981).
  • Patent EP0999195A1. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • St. Jean, D. J., et al. (2017).
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
  • Desai, K. R., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

Sources

Technical Support Center: Scaling Up 3-Chloro-2-formylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process engineers transitioning the synthesis of 3-Chloro-2-formylbenzonitrile from the laboratory bench to the pilot plant. The following sections address common challenges, offer troubleshooting solutions, and provide a framework for safe and efficient scale-up.

Section 1: Synthesis Synopsis & Core Mechanism

The laboratory synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this specific case, the substrate is 2-chlorobenzonitrile.

The Mechanism:

  • Vilsmeier Reagent Formation: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, an N,N-dimethylchloroiminium ion. This is generated in situ from a formamide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[1]

  • Electrophilic Aromatic Substitution: The 2-chlorobenzonitrile substrate, acting as the nucleophile, attacks the electrophilic Vilsmeier reagent. The chloro and cyano groups are deactivating, but the ortho/para directing influence of the chlorine atom favors substitution at the adjacent position.

  • Hydrolysis: The resulting iminium ion intermediate is stable until it is hydrolyzed during an aqueous workup. This final step liberates the aldehyde, yielding the desired this compound product.

Section 2: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses critical questions that arise during the transition from lab-scale experiments to pilot-plant production.

Q1: What are the most critical process parameters to control during the scale-up of the Vilsmeier-Haack reaction?

A1: The three most critical parameters are temperature, reagent addition rate, and mixing efficiency.

  • Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation a primary challenge. A runaway reaction can lead to pressure buildup and the release of hazardous materials. Reaction calorimetry studies are strongly recommended to model the thermal profile before attempting pilot-scale synthesis.[2]

  • Addition Rate: A slow, controlled addition of the activating agent (e.g., POCl₃) to the DMF solvent is crucial to manage the initial exotherm. Similarly, the subsequent addition of the 2-chlorobenzonitrile substrate (or addition of the pre-formed Vilsmeier reagent to the substrate solution) must be carefully controlled to keep the reaction temperature within the desired range.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" where the reaction rate is dangerously high, increasing the risk of side product formation and thermal runaway. The viscosity of the reaction mixture can change, and the pilot plant reactor's impeller design and agitation speed must be sufficient to ensure homogeneity.

Q2: What are the primary safety hazards associated with this process at the pilot scale?

A2: The primary hazards involve the reagents and potential reaction byproducts.

  • Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. It is a lachrymator and can cause severe burns. All transfers and reactions must be conducted in a closed system under an inert atmosphere (e.g., nitrogen).[3]

  • N,N-Dimethylformamide (DMF): DMF is a versatile solvent but is classified as a reproductive toxin and can be absorbed through the skin.

  • Exotherm & Pressure: As mentioned, the reaction is exothermic. A failure in cooling or an uncontrolled addition can lead to a rapid temperature and pressure increase within the reactor. The reactor must be equipped with appropriate pressure relief systems.

  • Aqueous Quench: The quenching of the reaction mixture is also highly exothermic and releases significant amounts of HCl gas. The quench must be performed slowly and with vigorous cooling.

  • Cyanide Hazard: Although the nitrile group (-CN) is generally stable, extreme conditions (e.g., very strong acid/base and high temperatures) could potentially lead to the release of hydrogen cyanide (HCN) gas. Utmost caution is advised.

Q3: What are the common impurities, and how can their formation be minimized during scale-up?

A3: Common impurities include unreacted starting material, isomers, and byproducts from side reactions.

  • Unreacted 2-Chlorobenzonitrile: This is often due to incomplete reaction. Ensure the stoichiometry of the Vilsmeier reagent is correct (a slight excess is common) and that the reaction is allowed to proceed to completion. In-process controls are vital.

  • Over-reaction Products: While less common for this deactivated ring system, harsh conditions (high temperature, long reaction times) could potentially lead to the formation of other chlorinated or formylated species.

  • Quench-Related Impurities: Uncontrolled quenching can lead to the degradation of the product or the formation of polymeric materials. The temperature and pH of the quench step must be carefully controlled.

Q4: What analytical methods are recommended for in-process control (IPC) at the pilot scale?

A4: A combination of techniques is ideal for robust process monitoring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis.[4] It can accurately track the consumption of 2-chlorobenzonitrile and the formation of this compound, providing precise data on reaction completion and purity.

  • Gas Chromatography (GC): GC is useful for monitoring solvent composition and can also be used to track the disappearance of volatile starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically an offline method, NMR is invaluable for confirming the structure of the final product and identifying unknown impurities.[5][6]

Section 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution / Action
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture in DMF or POCl₃ has degraded the reagent. 2. Low Reaction Temperature: The reaction rate is too slow. 3. Insufficient Reaction Time: The reaction has not gone to completion.1. Use anhydrous DMF and fresh, high-purity POCl₃. Handle under a strict inert atmosphere. 2. Verify internal reactor temperature. Gradually increase the temperature to the validated setpoint. 3. Use HPLC as an in-process control to monitor the reaction. Extend the reaction time until the starting material is consumed.
Formation of Dark Tar/Polymer 1. Uncontrolled Exotherm: Localized overheating causing product/reagent decomposition. 2. Quench Issues: Quenching too quickly or at too high a temperature.1. Improve mixing efficiency. Reduce the reagent addition rate. Ensure the reactor cooling system is functioning optimally. 2. Perform the quench by slowly adding the reaction mixture to a cold (0-5 °C) aqueous solution with vigorous stirring.
Difficult Phase Separation During Workup 1. Emulsion Formation: Vigorous agitation during extraction without sufficient electrolyte. 2. Incorrect pH: The pH of the aqueous layer is not optimal for clean separation.1. Add brine (saturated NaCl solution) to the aqueous layer to "break" the emulsion. 2. Adjust the pH of the aqueous layer as needed. Ensure all acidic gases (HCl) have been neutralized before extraction.
Final Product Fails Purity Specification 1. Incomplete Reaction: Significant starting material remains. 2. Inefficient Purification: The chosen crystallization solvent or distillation conditions are not optimal.1. Re-evaluate the reaction stoichiometry and conditions based on IPC data. 2. Perform re-crystallization with a different solvent system. If using distillation, ensure the vacuum and temperature are appropriate to avoid product degradation.

Section 4: Pilot-Scale Protocol Example (50 L Reactor)

Disclaimer: This protocol is a representative example and must be adapted and validated based on specific equipment, safety assessments, and process development data.

Objective: Synthesize this compound in a 50 L glass-lined reactor.

Step 1: Reactor Preparation

  • Ensure the 50 L reactor is clean, dry, and has been leak-tested.

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the process.

Step 2: Vilsmeier Reagent Formation

  • Charge N,N-dimethylformamide (DMF, 10.0 L, anhydrous) to the reactor.

  • Start agitation and cool the DMF to 0-5 °C using the reactor jacket.

  • Slowly add phosphoryl chloride (POCl₃, 4.0 kg) subsurface over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, stir the mixture at 10-15 °C for an additional 30 minutes.

Step 3: Formylation Reaction

  • In a separate, dry vessel, dissolve 2-chlorobenzonitrile (3.0 kg) in anhydrous DMF (5.0 L).

  • Slowly add the 2-chlorobenzonitrile solution to the Vilsmeier reagent in the main reactor over 60 minutes. Maintain the internal temperature between 20-25 °C.

  • After the addition is complete, heat the reaction mixture to 60-65 °C and hold for 4-6 hours.

  • Take a sample for IPC (HPLC) to confirm the reaction is complete (e.g., <1% starting material remaining).

Step 4: Reaction Quench and Workup

  • In a separate 100 L quench vessel, prepare a mixture of crushed ice and water (30 kg).

  • Cool the main reactor contents to 20-25 °C.

  • Slowly transfer the reaction mixture from the main reactor into the vigorously stirred ice/water mixture in the quench vessel. Monitor the temperature in the quench vessel, keeping it below 25 °C. Vent the vessel to a scrubber to neutralize evolved HCl gas.

  • Once the transfer is complete, adjust the pH of the aqueous slurry to 6-7 with a 20% sodium hydroxide solution.

  • Extract the aqueous mixture with ethyl acetate (2 x 15 L).

  • Combine the organic layers, wash with water (10 L) and then brine (10 L).

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous sodium sulfate, filter, and transfer to a clean reactor.

  • Concentrate the ethyl acetate solution under vacuum to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate).

  • Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Section 5: Process Workflow & Critical Controls

The following diagram outlines the key stages of the process, highlighting the Critical Control Points (CCPs) that must be monitored to ensure a safe, reproducible, and high-quality outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Downstream Processing reagent_prep Reagent Charging (DMF, POCl3) vilsmeier_formation Vilsmeier Reagent Formation reagent_prep->vilsmeier_formation sm_prep Substrate Solution Prep (2-Chlorobenzonitrile) formylation Formylation Reaction sm_prep->formylation vilsmeier_formation->formylation ccp1 CCP 1: Temp Control (<15°C) vilsmeier_formation->ccp1 quench Aqueous Quench formylation->quench ccp2 CCP 2: Temp Control (60-65°C) formylation->ccp2 ccp3 CCP 3: IPC Analysis (Reaction Completion) formylation->ccp3 extraction Extraction & Washes quench->extraction ccp4 CCP 4: Temp & pH Control (<25°C, pH 6-7) quench->ccp4 purification Crystallization / Distillation extraction->purification drying Product Drying purification->drying ccp5 CCP 5: Final Purity (QC Analysis) drying->ccp5

Caption: Workflow from reagents to final product with Critical Control Points.

Section 6: Hazard & Safety Summary

SubstanceKey HazardsRecommended Handling & PPE
Phosphoryl Chloride (POCl₃) H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled). Reacts violently with water.[3]Use in a closed system or chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, face shield, and a chemical-resistant apron. Ensure emergency shower and eyewash station are accessible.
N,N-Dimethylformamide (DMF) H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child).Avoid skin and eye contact. Wear appropriate gloves (e.g., butyl rubber) and eye protection. Ensure adequate ventilation.
2-Chlorobenzonitrile H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]Standard PPE including gloves, lab coat, and safety glasses. Avoid creating dust.
This compound H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).Wear gloves, safety glasses, and use in a well-ventilated area. Avoid breathing dust.

References

  • Tokyo Chemical Industry UK Ltd. Vilsmeier-Haack Reaction. URL: https://www.tcichemicals.com/GB/en/support-download/reaction-guide/vilsmeier-haack-reaction
  • Organic Syntheses. CATALYTIC VILSMEIER-HAACK REACTION: FORMYLATION OF INDOLES USING DIBROMOMALONATE AND PH3SIH3. URL: http://www.orgsyn.org/demo.aspx?prep=v99p0001
  • McMaster University. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. URL: https://macsphere.mcmaster.ca/handle/11375/27116
  • National Institutes of Health. Practical Biocatalytic Synthesis of Aromatic Nitriles. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8545839/
  • ACS Publications. Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. URL: https://pubs.acs.org/doi/10.1021/op000078%2B
  • Reddit. Having some troubles with a Vislmeier-Haack reaction. URL: https://www.reddit.com/r/chemistry/comments/ogw8y5/having_some_troubles_with_a_vislmeierhaack/
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm
  • Sigma-Aldrich. SAFETY DATA SHEET - this compound. URL: https://www.sigmaaldrich.com/sds/aldrich/c94009
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Cyanobenzaldehyde. URL: https://www.alfa.com/en/msds/?language=EN&cas=24964-64-5
  • Fisher Scientific. SAFETY DATA SHEET - Benzonitrile, 2-chloro-. URL: https://www.fishersci.com/msds?productName=AC109150050
  • ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. URL: https://www.researchgate.
  • Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. URL: https://patents.google.
  • Google Patents. EP0334188A2 - Process for producing aromatic nitrile. URL: https://patents.google.
  • Google Patents. CN102746185B - Preparation process of aromatic nitrile compound. URL: https://patents.google.
  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. URL: https://en.wikipedia.org/wiki/2-Chloro-6-fluorobenzaldehyde
  • Sigma-Aldrich. SAFETY DATA SHEET - 3-Formylbenzonitrile. URL: https://www.sigmaaldrich.com/sds/aldrich/146250
  • Sigma-Aldrich. 2-Cyanobenzaldehyde 98. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156323
  • Benchchem. Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde. URL: https://www.benchchem.com/technical-support-center/synthesis-of-2-chloro-6-fluorobenzaldehyde
  • PrepChem.com. Preparation of 2-chlorobenzaldehyde. URL: https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
  • Wikipedia. Letts nitrile synthesis. URL: https://en.wikipedia.org/wiki/Letts_nitrile_synthesis
  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. URL: https://www.organic-chemistry.org/synthesis/C3N/nitriles.shtm
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-chloro-2-methylbenzonitrile. URL: https://www.alfa.com/en/msds/?language=EN&cas=54454-12-5
  • Sigma-Aldrich. 3-Formylbenzonitrile 98. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/146250
  • ChemicalBook. 3-chloro-2-hydroxybenzonitrile synthesis. URL: https://www.chemicalbook.com/synthesis/13073-27-3.htm
  • Universidade de São Paulo. Development of new selective synthetic methods en route to privileged scaffolds of. URL: https://www.teses.usp.br/teses/disponiveis/46/46132/tde-25092019-142750/publico/ThiagodosSantosVersaoCorrigida.pdf
  • ChemicalBook. 3-Chloro-4-Cyanobenzaldehyde synthesis. URL: https://www.chemicalbook.com/synthesis/13073-28-4.htm
  • Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde. URL: https://patents.google.
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-hydroxybenzaldehyde. URL: https://www.benchchem.com/technical-support-center/scaling-up-the-synthesis-of-4-chloro-2-hydroxybenzaldehyde
  • National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293529/
  • Benchchem. A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. URL: https://www.benchchem.com/technical-support-center/a-comparative-guide-to-analytical-methods-for-monitoring-bromobenzyl-cyanide-reactions

Sources

Technical Support Center: Managing Exothermic Reactions Involving 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is intended for use by trained research, scientific, and drug development professionals. The information provided is based on general principles of chemical reactivity and data from analogous compounds. To date, specific calorimetric data (e.g., DSC, TGA, or reaction calorimetry) for 3-Chloro-2-formylbenzonitrile has not been found in the public domain. Therefore, it is imperative that all procedures are first evaluated on a small scale with appropriate safety precautions and monitoring in a controlled laboratory setting.

Introduction

This compound is a bifunctional aromatic molecule containing both a nitrile and an aldehyde group. This unique combination of electron-withdrawing functionalities presents both synthetic opportunities and potential process safety challenges. The presence of these reactive groups suggests that several common synthetic transformations, such as reductions, nucleophilic additions, and hydrolysis, could be significantly exothermic. Uncontrolled exotherms can lead to thermal runaways, pressure buildup, and loss of containment, posing a significant risk to laboratory personnel and equipment. This technical support center provides a comprehensive guide to understanding, anticipating, and safely managing potential exothermic events when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that contribute to potential exothermic reactions?

A1: The key reactive moieties are the aldehyde (-CHO) and the nitrile (-CN) groups, both of which are attached to a chlorinated benzene ring.

  • Aldehyde Group: Aldehydes are highly susceptible to nucleophilic attack and oxidation. Reactions with strong nucleophiles (e.g., Grignard reagents, organolithiums) and reductions with metal hydrides are often highly exothermic.[1]

  • Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is also electrophilic and can undergo nucleophilic addition. Reductions of nitriles to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to be vigorous.

  • Aromatic Ring: The presence of a chlorine atom and two electron-withdrawing groups (aldehyde and nitrile) activates the aromatic ring towards nucleophilic aromatic substitution, which can be exothermic depending on the nucleophile and reaction conditions.[2]

Q2: Which common laboratory reactions involving this compound should be considered potentially hazardous?

A2: The following reactions warrant careful consideration and control due to their exothermic potential:

  • Reduction of the Aldehyde and/or Nitrile: The simultaneous or selective reduction of the aldehyde and nitrile groups using hydride reagents (e.g., NaBH₄, LiAlH₄) can release a significant amount of heat.[3]

  • Grignard and Organolithium Reactions: The addition of organometallic reagents to the aldehyde or nitrile is typically a rapid and highly exothermic process.[4][5]

  • Hydrolysis of the Nitrile: Both acidic and alkaline hydrolysis of nitriles to carboxylic acids can be exothermic, particularly under concentrated conditions or at elevated temperatures.[6][7]

  • Reactions with Strong Bases: Strong bases can react with the aldehyde group (e.g., Cannizzaro reaction, aldol-type condensations) or potentially with the aromatic ring, leading to exothermic events.[8]

Q3: Are there any known incompatible materials with this compound?

A3: Based on the functional groups present, this compound should be considered incompatible with the following:

  • Strong Oxidizing Agents: Can react violently with the aldehyde group.

  • Strong Reducing Agents: Can lead to highly exothermic reductions of the aldehyde and nitrile.

  • Strong Acids and Bases: Can catalyze exothermic reactions such as hydrolysis, polymerization, or decomposition.[9][10][11]

  • Chemically Active Metals: Such as alkali metals (e.g., sodium, potassium) can initiate vigorous reactions.

Troubleshooting Guide for Exothermic Reactions

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions with this compound.

Issue 1: Rapid, Uncontrolled Temperature Rise During a Reduction Reaction

Question: I am performing a reduction of this compound with sodium borohydride, and the reaction temperature is increasing much faster than anticipated, even with external cooling. What should I do, and what might be the cause?

Answer:

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the reducing agent.

  • Enhance Cooling: Increase the efficiency of the external cooling bath (e.g., by adding more dry ice to an acetone bath).

  • Dilution (with caution): If the reaction volume allows and the solvent is pre-chilled, cautiously add more cold solvent to dilute the reactants and help absorb the heat.

  • Prepare for Quenching: Have a suitable quenching agent ready (see quenching protocols below), but only use it if the temperature continues to rise uncontrollably and there is a risk of thermal runaway.

Potential Causes and Solutions:

Potential Cause Explanation & Preventative Measures
Rate of Addition Too High The rate of addition of the reducing agent exceeded the cooling capacity of the system. Solution: For future experiments, add the reducing agent portion-wise or as a dilute solution via a syringe pump to maintain a controlled internal temperature.
Inadequate Cooling The cooling bath may not be efficient enough for the scale of the reaction. Solution: Use a larger cooling bath, a more efficient cooling medium, or a cryostat for better temperature control.
Localized "Hot Spots" Poor stirring can lead to localized areas of high reactant concentration and rapid heat generation. Solution: Ensure vigorous mechanical stirring throughout the reaction.
Impure Reagents Impurities in the starting material or solvent could catalyze an unexpectedly fast reaction. Solution: Use purified reagents and anhydrous solvents.

Issue 2: Delayed Exotherm and Sudden Temperature Spike

Question: After adding a Grignard reagent to a solution of this compound at a low temperature, the reaction seemed to be proceeding slowly. However, upon warming, there was a sudden and dangerous temperature spike. What happened?

Answer:

This phenomenon is known as "accumulation of unreacted reagent" and is a common cause of thermal runaways in Grignard reactions.[4][5]

Explanation:

At low temperatures, the rate of reaction between the Grignard reagent and the substrate was slow. As you continued to add the Grignard reagent, it accumulated in the reaction mixture. Upon warming, the reaction rate increased exponentially, leading to a rapid and simultaneous reaction of the accumulated reagent, which overwhelmed the cooling system.

Prevention:

  • Ensure Reaction Initiation: Before adding the bulk of the Grignard reagent, ensure that the reaction has initiated. This can often be observed by a slight initial temperature increase or a change in color.

  • Controlled Addition at a Suitable Temperature: Add the Grignard reagent at a temperature where the reaction proceeds at a moderate and controllable rate.

  • Monitor Heat Flow: For larger-scale reactions, use a reaction calorimeter to monitor the heat output in real-time.[7] This allows you to adjust the addition rate to match the cooling capacity.

Experimental Protocols for Managing Exotherms

Protocol 1: Controlled Reduction of this compound with Sodium Borohydride

This protocol details the reduction of the aldehyde group, which is generally exothermic.[12]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), pre-chilled to 0 °C

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in methanol at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Portion-wise Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water dropwise at 0 °C.

  • Acidification: Acidify the mixture to pH ~5 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Emergency Quenching of a Reaction Involving a Metal Hydride

This protocol should be used in the event of an uncontrollable exotherm during a reaction with a reactive metal hydride like LiAlH₄.[9][13]

Safety First: This procedure is hazardous and should only be performed by experienced chemists with appropriate personal protective equipment (PPE), including a face shield and flame-retardant lab coat, behind a blast shield.

Procedure:

  • Cooling: If possible, immerse the reaction vessel in a large, efficient cooling bath (e.g., dry ice/acetone).

  • Slow Addition of a Less Reactive Quenching Agent: While vigorously stirring, slowly add a less reactive alcohol such as isopropanol or ethanol dropwise.[9]

  • Monitor Temperature and Gas Evolution: Continuously monitor the temperature and the rate of gas evolution. If the reaction remains vigorous, slow down or temporarily stop the addition of the quenching agent.

  • Sequential Quenching: Once the initial vigorous reaction subsides, a more reactive quenching agent like methanol can be slowly added, followed by water.[9]

Visualization of Workflows

Diagram 1: Decision Tree for Managing a Temperature Excursion

ExothermManagement start Temperature Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance External Cooling stop_addition->enhance_cooling is_controlled Is Temperature Stabilizing? enhance_cooling->is_controlled monitor Continue to Monitor Reaction is_controlled->monitor Yes emergency_quench Initiate Emergency Quenching Protocol is_controlled->emergency_quench No proceed_cautiously Proceed with Caution at a Slower Rate monitor->proceed_cautiously evacuate Evacuate Area if Necessary emergency_quench->evacuate

Caption: Decision-making workflow for responding to a temperature excursion.

Diagram 2: General Workflow for Safely Performing a Potentially Exothermic Reaction

SafeReactionWorkflow cluster_pre Pre-Reaction Planning cluster_exec Reaction Execution cluster_post Post-Reaction lit_review Literature Review for Analogous Reactions small_scale Small-Scale Test Reaction with Monitoring lit_review->small_scale calorimetry Perform Reaction Calorimetry (if possible) small_scale->calorimetry setup Proper Equipment Setup (cooling, stirring) slow_addition Slow, Controlled Reagent Addition setup->slow_addition monitoring Continuous Temperature Monitoring slow_addition->monitoring controlled_quench Controlled Quenching monitoring->controlled_quench workup Safe Work-up and Isolation controlled_quench->workup

Caption: A generalized workflow for the safe execution of potentially exothermic reactions.

References

  • Sodium borohydride - Standard Operating Procedure. (2012).
  • Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]
  • Grignard Reaction. (n.d.). American Chemical Society. [Link]
  • Kappe, C. O. (2004). Safety aspects of the process control of Grignard reactions. Journal of the American Chemical Society, 126(42), 13654-13655. [Link]
  • Gibson, N. (1989). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series No. 115, 35-46. [Link]
  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2007).
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
  • Process hazard evaluation and exothermic mechanism for the synthesis of n-butylmagnesium bromide Grignard reagent in different solvents. (2020). Journal of Loss Prevention in the Process Industries, 67, 104257. [Link]
  • Process for hydrolysis of nitriles. (1975).
  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
  • Reaction Calorimetry Testing. (n.d.).
  • Preventing Thermal Runaway in Industrial Processes. (2019). Industrial & Engineering Chemistry Research, 58(35), 15995-16005. [Link]
  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. [Link]
  • 2-Formylbenzonitrile. (2006). Acta Crystallographica Section C, 62(6), o307–o309. [Link]
  • Chemical Incompatibilities. (n.d.). University of California, Berkeley. [Link]
  • Hydrolysis of aromatic dinitriles. (1973).
  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (2011).
  • 2-Cyanobenzaldehyde. (n.d.). PubChem. [Link]
  • Aldol reaction. (n.d.). Wikipedia. [Link]
  • Chemical Properties of 2-Cyanobenzaldehyde (CAS 7468-67-9). (n.d.). Cheméo. [Link]
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters, 21(11), 4087–4091. [Link]
  • Incompatible Chemicals. (n.d.).
  • AROMATIC ALDEHYDES AND KETONS. (n.d.). eGyanKosh. [Link]
  • DSC curves of thermal decomposition of CL-20, and polyNIMMO/CL-20... (n.d.).
  • 2-Formylbenzonitrile. (2006).
  • TABLE OF INCOMPATIBLE CHEMICALS. (n.d.).

Sources

Technical Support Center: Catalyst Deactivation in 3-Chloro-2-formylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst-driven reactions involving 3-Chloro-2-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Catalyst deactivation is a frequent challenge that can impede reaction progress, reduce yields, and introduce inconsistencies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and resolve these issues effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation in reactions with this compound, with a focus on palladium-catalyzed cyanations and cross-coupling reactions.

Q1: What are the most common catalysts used in reactions involving this compound and what are the initial signs of their deactivation?

A1: Palladium-based catalysts are frequently employed, particularly for cross-coupling and cyanation reactions. Common catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ with various phosphine ligands.[1]

Initial signs of catalyst deactivation include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to previous successful runs.[2]

  • Lower Product Yield: Failure to achieve the expected yield under standard conditions.[2]

  • Inconsistent Results: Significant variability in outcomes between batches, even with identical setups.[2]

  • Changes in Selectivity: An increase in the formation of byproducts.[2]

  • Visual Changes: For heterogeneous catalysts like Pd/C, a change in color or texture might be observed.[2]

Q2: My palladium-catalyzed cyanation of an aryl halide using this compound as a precursor is stalling. What is the likely cause?

A2: The most probable cause is catalyst poisoning by excess cyanide ions.[1][3] Cyanide can coordinate strongly to the palladium center, disrupting every step of the catalytic cycle: oxidative addition, transmetalation (X/CN exchange), and reductive elimination.[4][5][6] This leads to the formation of inactive palladium-cyanide complexes such as [(CN)₄Pd]²⁻ and [(CN)₃PdAr]²⁻.[4][5][6]

Q3: Can moisture affect the stability of my catalyst in these reactions?

A3: Yes, moisture is particularly detrimental in palladium-catalyzed cyanations.[4][5][6] Water can hydrolyze cyanide salts to form hydrogen cyanide (HCN). HCN is highly reactive towards the active Pd(0) species, leading to the formation of inactive hydride complexes like [(CN)₃PdH]²⁻.[4][5][6] This deactivation pathway can be catalytic in water.[4][5]

Q4: I am observing the formation of palladium black. What does this indicate?

A4: The formation of palladium black (finely divided palladium metal) often indicates the agglomeration and precipitation of the active catalyst from the solution. This can be caused by several factors, including high temperatures, improper ligand choice, or the presence of impurities that destabilize the catalytic species. This aggregation reduces the available active surface area of the catalyst, leading to a loss of activity.

Q5: Are there any specific functional groups on my substrates, besides the nitrile and chloro groups of this compound, that can poison the catalyst?

A5: Yes, other functional groups can act as catalyst poisons. Strongly coordinating groups, such as unprotected amines and thiols, can bind to the metal center and inhibit catalysis.[7][8] The nitrogen atom in heterocyclic substrates is also a known poison for palladium catalysts.[7][8] It is crucial to consider the entire molecular structure of your reactants when troubleshooting.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific catalyst deactivation scenarios.

Guide 1: Diagnosing and Mitigating Cyanide Poisoning in Palladium-Catalyzed Reactions

Symptoms:

  • Stalled or slow cyanation reaction.

  • Low yield of the desired nitrile product.

  • Reaction fails to go to completion despite extended reaction times.

Underlying Cause: Excess cyanide in the reaction mixture leads to the formation of stable, catalytically inactive palladium-cyanide complexes.[4][5][6]

Troubleshooting Workflow:

start Reaction Stalled check_cn Hypothesis: Cyanide Poisoning start->check_cn reduce_cn Action: Reduce Free Cyanide Concentration check_cn->reduce_cn slow_release Option 1: Use a slow-release cyanide source (e.g., K₄[Fe(CN)₆]) reduce_cn->slow_release additives Option 2: Use additives like Cu or Zn co-catalysts reduce_cn->additives ligand Option 3: Optimize Ligand reduce_cn->ligand monitor Monitor Reaction Progress slow_release->monitor additives->monitor bulkier_ligands Use bulky, electron-rich phosphine ligands ligand->bulkier_ligands bulkier_ligands->monitor success Reaction Complete monitor->success fail Issue Persists monitor->fail start Poor Reproducibility / Reaction Failure check_purity Hypothesis: Contamination (Moisture/Impurities) start->check_purity purify Action: Rigorous Purification of Reagents and Solvents check_purity->purify dry_solvents Dry solvents using standard techniques (e.g., molecular sieves, distillation) purify->dry_solvents purify_reagents Purify starting materials (e.g., recrystallization, chromatography) purify->purify_reagents degas Degas solvents to remove oxygen purify->degas inert_atmosphere Maintain a strict inert atmosphere dry_solvents->inert_atmosphere purify_reagents->inert_atmosphere degas->inert_atmosphere rerun Re-run Reaction inert_atmosphere->rerun success Consistent Results rerun->success fail Issue Persists rerun->fail

Caption: Troubleshooting workflow for contamination issues.

Detailed Steps:

  • Source Identification:

    • Solvents: Ensure all solvents are anhydrous and of high purity.

    • Reagents: Check the purity of this compound and other starting materials. Impurities from previous synthetic steps can be detrimental.

    • Gases: Use high-purity inert gases.

  • Purification and Handling Protocols:

    • Solvent Drying: Dry solvents over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distill under inert gas if necessary.

    • Reagent Purification: Purify solid reagents by recrystallization and liquid reagents by distillation.

    • Degassing: Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. This also removes dissolved oxygen, which can oxidize and deactivate Pd(0) catalysts. [9] * Inert Atmosphere Technique: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent the introduction of air and moisture during the reaction setup and execution. [1]

Guide 3: Catalyst Reactivation and Regeneration

Symptoms:

  • A previously effective heterogeneous catalyst (e.g., Pd/C) shows diminished activity in subsequent runs.

Underlying Cause: The catalyst's active sites are blocked by adsorbed species, or the metal particles have sintered.

Reactivation Potential: Regeneration is more feasible for heterogeneous catalysts where the deactivated material can be recovered. For homogeneous catalysts, recovery and reactivation are generally not practical in a standard laboratory setting.

Experimental Protocol for Heterogeneous Catalyst Reactivation (Example: Pd/C):

Disclaimer: These are general procedures and should be adapted based on the specific nature of the deactivation and safety considerations.

  • Recovery: After the reaction, recover the catalyst by filtration.

  • Washing:

    • Wash the catalyst extensively with the reaction solvent to remove adsorbed organic residues.

    • Follow with washes using a solvent in which the suspected poisons are soluble.

    • A final wash with a volatile solvent (e.g., acetone or ethanol) will aid in drying.

  • Mild Acid/Base Wash (Use with Caution):

    • For deactivation by basic impurities, a dilute acid wash (e.g., 1% acetic acid) followed by thorough washing with deionized water to neutrality may be effective.

    • For acidic impurities, a dilute base wash (e.g., 1% sodium bicarbonate) followed by water washes can be attempted.

  • Oxidative Treatment: In some cases, a mild oxidative treatment can remove strongly bound organic poisons. This is an advanced technique and should be approached with caution. Treatment with a dilute solution of a hypochlorite followed by a hydrogen peroxide wash has been described for alumina-supported palladium catalysts. [10]5. Drying: Dry the washed catalyst thoroughly under vacuum, preferably at a slightly elevated temperature (e.g., 60-80 °C).

  • Activity Test: Test the reactivated catalyst on a small-scale reaction to evaluate its performance.

III. Data Summaries

Table 1: Common Palladium Precatalysts and Their Susceptibility to Deactivation
PrecatalystCommon LigandsTypical Deactivation PathwaysMitigation Strategies
Pd(OAc)₂Phosphines (e.g., PPh₃, Buchwald ligands), NHCsRequires in-situ reduction to Pd(0); susceptible to poisoning by cyanide during this activation step. [1]Pre-reduction of the catalyst before adding the cyanide source; use of robust ligands.
Pd₂(dba)₃Phosphines, NHCsAlready a Pd(0) source, but can be unstable at high temperatures leading to agglomeration.Use of stabilizing ligands; optimal reaction temperature control.
[(allyl)PdCl]₂Phosphines, NHCsRequires activation; can be poisoned by cyanide before forming the active catalytic species. [1]Similar to Pd(OAc)₂; ensure complete formation of the active catalyst before substrate addition.
Pd/CN/APoisoning by strongly coordinating species; fouling by polymeric byproducts; metal leaching. [2]Thorough purification of reagents; use in continuous flow systems to minimize contact time.

IV. References

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4966-4977. [Link]

  • Campos, K. R., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4966-4977. [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]

  • Hill, F. N. (1954). Reactivation of alumina supported palladium catalysts. U.S. Patent No. 2,692,240. Washington, DC: U.S. Patent and Trademark Office.

  • van der Poel, W., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. [Link]

  • van der Poel, W., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed. [Link]

  • CN101024184A. (2007). Method for reactivating deactivated palladium/carbon catalyst. Google Patents.

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914-15917. [Link]

  • van der Poel, W., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • Anbarasan, P., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. European Journal of Inorganic Chemistry, 2003(10), 1773-1780. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis, 2(10), 2194-2198. [Link]

  • Process Systems Enterprise. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. PSE. [Link]

  • Liu, J., et al. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 23(11), 2419-2424. [Link]

Sources

Impact of moisture on 3-Chloro-2-formylbenzonitrile reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2-formylbenzonitrile

A Guide to Understanding and Mitigating Moisture-Induced Reactivity Issues

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights into the handling and reactivity of this versatile synthetic intermediate. This document moves beyond standard protocols to explain the underlying chemical principles, helping you anticipate and troubleshoot challenges, particularly those arising from moisture contamination.

The unique structure of this compound, featuring both an aldehyde and a nitrile group, makes it a valuable building block in the synthesis of complex molecules and heterocyclic compounds.[1][2] However, these same functional groups are susceptible to degradation in the presence of moisture, leading to compromised experiments, low yields, and purification difficulties. This guide is structured to address these issues head-on in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users of this compound.

Q1: My reaction is failing or giving significantly lower yields than expected. Could my this compound reagent be the problem?

A: Absolutely. Assuming other reaction parameters (temperature, catalyst, stoichiometry) are correct, the quality of the starting material is a primary suspect. This compound is sensitive to moisture and atmospheric oxygen. Improper storage or handling can lead to the degradation of the compound into inactive or inhibitory byproducts, which will compromise your reaction's efficiency. The recommended storage condition is under an inert gas like nitrogen or argon at 2-8°C to minimize exposure to air and humidity.[1][3]

Q2: How does moisture specifically affect the functional groups of this compound?

A: Moisture presents a dual threat by targeting both the nitrile and the aldehyde functional groups through distinct chemical pathways:

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group is susceptible to hydrolysis, a reaction that converts it into a carboxylic acid. This process can be catalyzed by either acidic or basic conditions and typically proceeds through an amide intermediate.[4][5] In the presence of water, the nitrile on your molecule can be converted to a carboxylic acid, forming 3-Chloro-2-formylbenzoic acid.

  • Degradation of the Aldehyde Group: The formyl (-CHO) group is prone to oxidation, converting it into a carboxylic acid. While this is primarily an oxidative process requiring an oxidant (like atmospheric oxygen), the presence of water can facilitate this degradation. This pathway results in the formation of 2-Cyano-6-chlorobenzoic acid.

Q3: What are the primary degradation products I should be looking for in my analytical data (e.g., LC-MS, NMR)?

A: If your reagent has been compromised by moisture, you should primarily look for two impurities. Their presence, even in small amounts, can indicate a larger issue with your stock.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Degradation Pathway
This compound (Parent)C₈H₄ClNO165.58-
3-Chloro-2-formylbenzoic Acid C₈H₅ClO₃184.58Nitrile Hydrolysis
2-Cyano-6-chlorobenzoic Acid C₈H₄ClNO₂181.58Aldehyde Oxidation

You can screen for these using mass spectrometry by looking for their respective molecular ion peaks or by using NMR spectroscopy to identify the characteristic carboxylic acid proton signal.

Q4: Can I salvage a bottle of this compound that I suspect has been exposed to moisture?

A: While purification is theoretically possible (e.g., through recrystallization or chromatography), it is generally not recommended for routine lab work. The degradation products have similar polarities and structures, making separation from the parent compound challenging and inefficient. Attempting to use a partially degraded reagent will introduce significant variability into your experiments. The most reliable and scientifically sound approach is to discard the suspect material and begin with a fresh, unopened bottle, ensuring strict adherence to anhydrous handling protocols moving forward.

Section 2: Troubleshooting Guide for Unexpected Results

When experiments go wrong, a logical diagnostic process is crucial. This guide provides a systematic approach to identifying moisture as the root cause of common problems.

Problem: Inconsistent Reaction Yields or Complete Reaction Failure

If you observe a sudden drop in yield or a reaction that ceases to work, moisture contamination of your this compound is a highly probable cause. The acidic byproducts of degradation can interfere with catalysts, quench bases, or alter the reaction mechanism entirely.

Problem: Appearance of Unexpected Byproducts in Analytical Traces (TLC, LC-MS, GC-MS)

The presence of new, often more polar, spots on a TLC plate or unexpected peaks in your chromatograms is a classic sign of reagent degradation.

Logical Troubleshooting Workflow

Use the following workflow to diagnose potential moisture contamination issues in your experimental setup.

G start Start: Reaction Failure or Low Yield reagent_check 1. Visually Inspect Reagent: Is it a free-flowing solid as expected? start->reagent_check solvent_check 2. Verify Solvent Anhydrous Status: Was a fresh, sealed bottle of dry solvent used? reagent_check->solvent_check Yes conclusion_bad Conclusion: Reagent is compromised by moisture. Discard and use a new, verified batch. reagent_check->conclusion_bad No (clumped, discolored) glassware_check 3. Review Glassware Preparation: Was all glassware rigorously flame-dried or oven-dried? solvent_check->glassware_check Yes solvent_check->conclusion_bad No atmosphere_check 4. Confirm Inert Atmosphere: Was the reaction maintained under N₂ or Ar? glassware_check->atmosphere_check Yes glassware_check->conclusion_bad No analysis 5. Analyze Starting Material: Run analytical check (NMR, LC-MS) on the stock reagent. atmosphere_check->analysis Yes atmosphere_check->conclusion_bad No impurity_found Degradation Products Detected? (e.g., masses for C₈H₅ClO₃ or C₈H₄ClNO₂) analysis->impurity_found impurity_found->conclusion_bad Yes conclusion_good Conclusion: Reagent is pure. Investigate other reaction parameters (catalyst, temperature, etc.). impurity_found->conclusion_good No

Caption: A logical guide for troubleshooting reaction failures.

Section 3: Protocols for Best Practices

Adhering to strict protocols is the best way to ensure the integrity of this compound and achieve reproducible results.

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Inspect the container seal for integrity. Do not accept if the seal is broken.

  • Storage: Store the container inside a desiccator or a dry box at the recommended temperature of 2-8°C.[1] The container should be placed within a secondary, sealable bag containing a desiccant.

  • Dispensing: Whenever possible, handle and weigh the reagent inside a glovebox under an inert atmosphere. If a glovebox is unavailable, quickly weigh the required amount and immediately reseal the bottle. Purge the headspace of the bottle with dry nitrogen or argon gas before closing.

  • Avoid Spatulas: Do not use spatulas that have been exposed to ambient air. Use clean, oven-dried spatulas for each use.

Protocol 2: General Procedure for Setting Up a Moisture-Sensitive Reaction
  • Glassware Preparation: All glassware (flasks, stir bars, condensers) must be oven-dried at >120°C for at least 4 hours or thoroughly flame-dried under vacuum immediately before use.

  • Assembly: Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon gas. Use high-vacuum grease on all joints.

  • Reagent Addition: Add this compound to the reaction flask under a positive flow of inert gas.

  • Solvent Transfer: Use anhydrous solvents from a sealed bottle. Transfer solvents using a dry syringe or cannula. Never pour anhydrous solvents in open air.

  • Reaction Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, LC-MS). When sampling, use a syringe and ensure the system remains under positive inert gas pressure.

Protocol 3: Analytical Workflow for Assessing Reagent Purity
  • Sample Preparation: Inside a glovebox or under a stream of inert gas, prepare a dilute solution of the reagent in an appropriate anhydrous solvent (e.g., deuterated chloroform for NMR, HPLC-grade acetonitrile for LC-MS).

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum. Look for the absence of a broad singlet in the 10-13 ppm region, which would indicate the presence of a carboxylic acid proton.

  • Mass Spectrometry: Use LC-MS or GC-MS to check for the presence of masses corresponding to the degradation products (184.58 m/z for C₈H₅ClO₃ and 181.58 m/z for C₈H₄ClNO₂).[6][7]

  • Purity Assessment: Compare the integration of impurity peaks to the main product peak to quantify the level of degradation. A purity level below 98% may warrant using a new batch of reagent.

Section 4: Technical Deep Dive: The Chemistry of Degradation

Understanding the mechanisms of degradation is key to preventing them. Both primary functional groups are liabilities in the presence of water.

G cluster_0 Nitrile Hydrolysis cluster_1 Aldehyde Oxidation start This compound (C₈H₄ClNO) amide Amide Intermediate start->amide H₂O, H⁺/OH⁻ (Slow) acid2 2-Cyano-6-chlorobenzoic Acid (C₈H₄ClNO₂) start->acid2 [O] (e.g., Air), H₂O acid1 3-Chloro-2-formylbenzoic Acid (C₈H₅ClO₃) amide->acid1 H₂O, H⁺/OH⁻

Caption: Degradation pathways of this compound.

The hydrolysis of nitriles to carboxylic acids is a well-documented transformation that can be catalyzed by both acid and base.[8][9] The reaction proceeds through an initial nucleophilic attack by water (or hydroxide) on the electrophilic nitrile carbon, eventually forming an amide intermediate which is then further hydrolyzed to the carboxylic acid.[5]

Simultaneously, aromatic aldehydes are known to be susceptible to oxidation.[10] This process is often an auto-oxidation reaction involving atmospheric oxygen, and its rate can be influenced by the presence of moisture and trace metal impurities. The result is the conversion of the aldehyde group directly to a carboxylic acid.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemguide. hydrolysis of nitriles.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
  • MySkinRecipes. This compound.
  • MDPI. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS.
  • Efficient Organic Synthesis with High-Purity 3-Chloro-2-methylbenzonitrile.
  • MDPI. Aldehydes: What We Should Know About Them.

Sources

Technical Support Center: Navigating Reactions with 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-formylbenzonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. As a bifunctional aromatic compound, this compound offers unique reactivity, but also presents specific challenges. This document will equip you with the knowledge to anticipate and overcome these hurdles.

Understanding the Reactivity of this compound

This compound is a versatile building block, primarily utilized in the synthesis of heterocyclic compounds, most notably quinazolines and their derivatives. The key to successfully working with this reagent lies in understanding the interplay of its functional groups: the aldehyde, the nitrile, and the chloro substituent on the aromatic ring.

The aldehyde group is highly electrophilic, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing chloro group further enhances the reactivity of the aldehyde.[1][2] The nitrile group, while generally less reactive, can participate in cyclization reactions, particularly in the presence of a nucleophile at the ortho position, which is often introduced via reaction at the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: The most prevalent application is in the synthesis of substituted quinazolines and related heterocyclic systems.[3][4] The ortho-formylbenzonitrile moiety is a classic precursor for the construction of the pyrimidine ring of the quinazoline core. It is also used in the synthesis of other fused heterocyclic systems.

Q2: How does the chloro substituent affect the reactivity of the molecule?

A2: The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in the aldehyde group. This generally leads to faster reaction rates in nucleophilic addition reactions at the aldehyde.[1][2] However, it can also influence the acidity of adjacent protons and the electronic properties of the final product.

Q3: What are the primary side reactions to be aware of?

A3: The most common side reactions include:

  • Hydrolysis of the nitrile group: Under strongly acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid or an amide.[5][6] This can be a significant issue during work-up if the pH is not carefully controlled.

  • Cannizzaro reaction: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid, especially if the desired reaction is slow.[7]

  • Formation of byproducts in quinazoline synthesis: Incomplete cyclization, formation of isomers, or over-oxidation can lead to a mixture of products.[5]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde and hydrolysis of the nitrile.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Poor quality of starting material. 2. Inactive catalyst (if applicable). 3. Suboptimal reaction temperature. 4. Incorrect solvent.1. Verify Purity: Ensure the this compound is pure. The presence of the corresponding carboxylic acid (from oxidation) can inhibit some reactions. Consider purification by recrystallization if necessary. 2. Catalyst Check: If using a catalyst, ensure it is fresh and active. For metal-catalyzed reactions, impurities in the starting material or solvent can act as poisons. 3. Temperature Optimization: The electron-withdrawing nature of the chloro group can affect the optimal reaction temperature. A temperature screen is recommended. 4. Solvent Selection: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. For quinazoline synthesis, polar aprotic solvents like DMF or DMSO are often effective.[10]
Formation of Multiple Products 1. Side reactions of the aldehyde: Cannizzaro reaction or other undesired condensations. 2. Nitrile hydrolysis: Work-up conditions are too harsh (highly acidic or basic). 3. Incomplete cyclization in quinazoline synthesis: The intermediate imine may be stable under the reaction conditions.1. Control Stoichiometry and Base: Carefully control the stoichiometry of reactants. If using a strong base, add it slowly at a low temperature to minimize the Cannizzaro reaction. 2. Neutral or Mildly Acidic/Basic Work-up: During the aqueous work-up, maintain a pH between 4 and 8 to minimize nitrile hydrolysis. Use of a buffered wash may be beneficial. 3. Promote Cyclization: In quinazoline synthesis, ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. The use of a Lewis acid or protic acid catalyst can sometimes facilitate this step.
Difficult Purification 1. Product is highly polar: Sticks to silica gel. 2. Product co-elutes with starting material or byproducts. 3. Product is an oil and does not crystallize. 1. Alternative Chromatography: If the product is very polar, consider using a different stationary phase like alumina or a reverse-phase column. Deactivating silica gel with triethylamine can also be effective.[5] 2. Optimize Eluent System: Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation. A gradient elution may be necessary. 3. Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexane. Recrystallization from a different solvent system may also be effective.
Product Decomposition 1. Product is unstable to heat. 2. Product is sensitive to acid or base. 1. Milder Conditions: If the product is thermally labile, try running the reaction at a lower temperature for a longer period. 2. Neutral Work-up: Ensure the work-up is performed under neutral conditions and that the final product is stored in a neutral environment.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Reaction Involving this compound

This protocol provides a general guideline for the work-up of a reaction where this compound has been used as a reactant.

1. Quenching the Reaction:

  • Cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a beaker containing ice-water with stirring. This will precipitate out many organic products and byproducts.

2. Extraction:

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent will depend on the polarity of the desired product.

  • Combine the organic layers.

3. Washing the Organic Layer:

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Be cautious of gas evolution if significant acid is present.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizing the Work-up Workflow

Workup_Workflow Start Reaction Mixture Quench Quench with Ice-Water Start->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Bicarb Wash with NaHCO₃ (aq) Extraction->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product Pure Product Purify->Product

Caption: A general workflow for the work-up of reactions containing this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield ImpureSM Impure Starting Material LowYield->ImpureSM SuboptimalCond Suboptimal Conditions (Temp, Solvent) LowYield->SuboptimalCond SideReaction Side Reactions (Hydrolysis, etc.) LowYield->SideReaction VerifyPurity Verify Purity (NMR, LCMS) ImpureSM->VerifyPurity Optimize Optimize Conditions (Screening) SuboptimalCond->Optimize ControlWorkup Control Work-up pH SideReaction->ControlWorkup

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2-formylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy and a comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical analysis.

Introduction

This compound presents a unique substitution pattern on the benzene ring, with three distinct functional groups: a nitrile, a formyl (aldehyde), and a chloro group. This arrangement of electron-withdrawing groups significantly influences the electron density distribution within the aromatic ring, leading to a characteristic and predictable NMR spectrum. Understanding these spectral features is paramount for reaction monitoring, quality control, and the structural verification of more complex molecules derived from this intermediate.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a detailed, step-by-step methodology for the preparation and analysis of a sample such as this compound.

1. Sample Preparation

  • Analyte Preparation : Accurately weigh approximately 10-20 mg of the solid this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, but the addition of TMS can provide a more accurate reference.[2]

2. NMR Data Acquisition

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters :

    • Number of Scans (NS) : 16-64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (AQ) : Typically around 3-4 seconds.

    • Pulse Width : A 30-45 degree pulse is often used for quantitative measurements, while a 90-degree pulse provides the maximum signal for a single scan.

  • ¹³C NMR Acquisition Parameters :

    • Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (D1) : A 2-second delay is a good starting point.

    • Acquisition Time (AQ) : Typically 1-2 seconds.

    • Pulse Program : A standard proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

¹H and ¹³C NMR Spectral Data of this compound (Predicted)

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that are widely used in chemical research for spectral estimation.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzAssignment
10.3 - 10.5Singlet-H (Aldehyde)
7.9 - 8.1Doublet of Doublets~8.0, ~1.5H-6
7.7 - 7.9Doublet of Doublets~8.0, ~1.5H-4
7.5 - 7.7Triplet~8.0H-5

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) / ppmAssignment
188 - 192C=O (Aldehyde)
138 - 142C-Cl
135 - 139C-CHO
133 - 137C-6
130 - 134C-4
128 - 132C-5
115 - 119C≡N (Nitrile)
112 - 116C-CN

Comparative NMR Analysis with Structural Analogs

A powerful method for validating spectral assignments is to compare the spectrum of the target compound with those of its structural analogs. Below is a comparison of the experimental ¹H and ¹³C NMR data for 3-chlorobenzaldehyde and 3-formylbenzonitrile.

Table 3: Experimental ¹H NMR Data for 3-Chlorobenzaldehyde and 3-Formylbenzonitrile in CDCl₃

CompoundAldehyde-H (δ)Aromatic-H (δ)
3-Chlorobenzaldehyde [3]9.94 (s)7.81 (dd, J=2.1, 1.5 Hz), 7.73 (dt, J=7.5, 1.4 Hz), 7.56 (ddd, J=8.0, 2.1, 1.2 Hz), 7.45 (t, J=7.8 Hz)
3-Formylbenzonitrile [4]10.06 (s)8.18 (s), 8.13 (d, J=7.8 Hz), 7.92 (d, J=7.7 Hz), 7.71 (t, J=7.7 Hz)

Table 4: Experimental ¹³C NMR Data for 3-Chlorobenzaldehyde and 3-Formylbenzonitrile in CDCl₃

CompoundC=O (δ)Aromatic-C (δ)C≡N (δ)C-CN (δ)
3-Chlorobenzaldehyde [3]190.81137.78, 135.40, 134.35, 130.38, 129.22, 127.98--
3-Formylbenzonitrile [4]190.0137.3, 136.8, 133.4, 133.2, 130.2117.6113.7

Discussion and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and a singlet for the aldehydic proton. The aldehydic proton is significantly deshielded and appears at a high chemical shift (around 10.4 ppm) due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm.[1] The carbon of the nitrile group typically appears around 115-120 ppm. The aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the chloro group is expected to be significantly downfield.

Comparative Insights:

  • Aldehyde Proton : The chemical shift of the aldehyde proton in this compound is predicted to be slightly downfield compared to 3-chlorobenzaldehyde (9.94 ppm) and 3-formylbenzonitrile (10.06 ppm).[3][4] This is due to the cumulative electron-withdrawing effect of the adjacent chloro and nitrile groups.

  • Aromatic Protons : The aromatic protons in this compound are expected to be more deshielded (shifted downfield) compared to those in 3-chlorobenzaldehyde due to the additional electron-withdrawing nitrile group.

  • Aromatic Carbons : The presence of three electron-withdrawing groups in this compound will lead to a general downfield shift of the aromatic carbon signals compared to benzene (128.5 ppm).

The following diagram illustrates the structure of this compound and the expected relative chemical shifts of its protons.

Caption: Molecular structure of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative for its structural confirmation. The distinct chemical shifts and coupling patterns of the aromatic protons, along with the characteristic signals of the aldehyde and nitrile functional groups, provide a unique spectral fingerprint. By comparing this data, even if predicted, with the experimental spectra of its structural analogs, a high degree of confidence in the structural assignment can be achieved. This guide provides a framework for the systematic analysis of this important chemical intermediate, emphasizing the synergy between experimental protocol, spectral interpretation, and comparative analysis.

References

  • Supporting Information for a publication.
  • Beilstein Journal of Organic Chemistry. (Note: A specific reference could not be provided as the search did not yield a direct publication with the data, but the format is based on typical journal references).[3]
  • MySkinRecipes. This compound. [Online]. Available: [Link]1]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2]
  • Oregon State University. 13C NMR Chemical Shifts. [Online]. Available: [Link]1]

Sources

A Senior Application Scientist's Guide to Alternative Precursors for Quinazoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of alternative precursors for quinazoline synthesis, moving beyond traditional methods to explore more efficient, versatile, and sustainable options. Our focus is on the practical application of these methods, supported by experimental data and mechanistic insights to empower your synthetic strategies.

The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinazoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The classical Niementowski and Bischler syntheses, while foundational, often suffer from limitations such as harsh reaction conditions, limited substrate scope, and low yields. This has spurred the development of innovative synthetic routes employing alternative precursors.

Beyond the Classics: A Comparative Look at Alternative Precursors

This guide will dissect the utility of several key alternative precursors, providing a head-to-head comparison to inform your selection process. We will explore the "why" behind the "how," offering insights into the mechanistic underpinnings of each approach.

Isatoic Anhydride: The Workhorse Reimagined

Isatoic anhydride remains a popular and commercially available precursor. Its reaction with various nitrogen-containing nucleophiles provides a straightforward entry into 2-substituted quinazolin-4(3H)-ones. However, modern methodologies have significantly improved the efficiency and scope of this classic approach.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine on the more electrophilic carbonyl group of isatoic anhydride, followed by intramolecular cyclization and dehydration.

Advantages:

  • Readily available and relatively inexpensive.

  • Generally clean reactions with water and carbon dioxide as the only byproducts.

Disadvantages:

  • Can require high temperatures, limiting its use with sensitive substrates.

  • The generation of CO2 can lead to pressure buildup in sealed reaction vessels.

Comparative Experimental Data:

Catalyst/Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Acetic Acid120675-85
Ionic Liquid ([bmim]Br)100288-95
Microwave (MW) Irradiation1500.590-98

Representative Protocol: Microwave-Assisted Synthesis of 2-Phenylquinazolin-4(3H)-one

  • In a 10 mL microwave vial, combine isatoic anhydride (1 mmol), benzamidine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in 5 mL of ethanol.

  • Seal the vial and subject it to microwave irradiation at 150 °C for 20 minutes.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is collected by filtration.

  • The crude product is recrystallized from ethanol to afford the pure 2-phenylquinazolin-4(3H)-one.

Workflow for Isatoic Anhydride-Based Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Isatoic Anhydride D Combine in MW Vial A->D B Amine/Amidine B->D C Solvent/Catalyst C->D E Cyclization/ Dehydration D->E MW Irradiation (e.g., 150 °C, 20 min) F F E->F Cooling G G F->G Concentration H H G->H Trituration with Water I I H->I Filtration J Pure Quinazolinone I->J Recrystallization

Caption: Microwave-assisted synthesis workflow from isatoic anhydride.

2-Aminobenzonitriles: A Versatile and Atom-Economical Alternative

2-Aminobenzonitriles have emerged as highly versatile precursors for quinazoline synthesis. Their reactions with a variety of electrophiles, often under metal-catalyzed conditions, provide access to a broad range of functionalized quinazolines.

Mechanistic Insight: The synthesis often involves an initial reaction at the amino group, followed by an intramolecular cyclization onto the nitrile moiety. This can be promoted by Lewis acids, transition metals, or strong bases.

Advantages:

  • High atom economy.

  • Allows for the synthesis of 4-aminoquinazolines, which are difficult to access through other routes.

  • Amenable to a wide range of reaction conditions, including milder, metal-catalyzed processes.

Disadvantages:

  • Some 2-aminobenzonitriles can be more expensive or require multi-step synthesis.

  • The nitrile group can sometimes be unreactive, requiring harsh conditions or specific activation.

Comparative Experimental Data:

Reaction TypeCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
With AldehydesInCl380485-92
With Orthoestersp-TSA110380-90
With IsothiocyanatesK2CO360290-97

Representative Protocol: Indium(III) Chloride-Catalyzed Synthesis of 2-Substituted-4-aminoquinazolines

  • A mixture of 2-aminobenzonitrile (1 mmol), an aldehyde (1.2 mmol), and InCl3 (10 mol%) in 5 mL of acetonitrile is stirred at 80 °C for 4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (EtOAc/hexane) to afford the desired 2-substituted-4-aminoquinazoline.

Reaction Pathway from 2-Aminobenzonitrile

G A 2-Aminobenzonitrile C Intermediate (Iminium Ion) A->C + InCl3 B Aldehyde B->C D Quinazoline C->D Intramolecular Cyclization

Caption: Simplified reaction pathway for quinazoline synthesis from 2-aminobenzonitrile.

2-Aminoaryl Ketones/Aldehydes: The Friedländer Annulation and its Modern Variants

The Friedländer annulation, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a powerful tool for quinazoline synthesis. Modern iterations of this reaction utilize various catalysts to improve efficiency and broaden the substrate scope.

Mechanistic Insight: The reaction proceeds through an initial aldol-type condensation to form an enone, followed by an intramolecular cyclization and dehydration to afford the quinazoline ring system.

Advantages:

  • Direct and convergent approach to quinazoline synthesis.

  • Allows for the introduction of a wide variety of substituents at the 2- and 3-positions.

  • Can be performed under relatively mild conditions with the appropriate catalyst.

Disadvantages:

  • The synthesis of substituted 2-aminoaryl ketones can be challenging.

  • Self-condensation of the ketone component can be a competing side reaction.

Comparative Experimental Data:

Catalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
L-Proline601282-95
Iodine90588-96
Ceric Ammonium Nitrate (CAN)25190-98

Representative Protocol: L-Proline-Catalyzed Friedländer Annulation

  • A mixture of 2-aminobenzophenone (1 mmol), dimedone (1.1 mmol), and L-proline (20 mol%) in 5 mL of DMSO is stirred at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to give the pure quinazoline derivative.

Logical Flow of the Friedländer Annulation

G cluster_reaction Reaction Cascade A 2-Aminoaryl Ketone D Aldol Condensation A->D B α-Methylene Ketone B->D C Catalyst (e.g., L-Proline) C->D E Cyclization D->E F Dehydration E->F G Substituted Quinazoline F->G Final Product

Caption: Key steps in the catalyzed Friedländer annulation for quinazoline synthesis.

Summary and Future Outlook

The choice of precursor for quinazoline synthesis is a critical decision that impacts the overall efficiency, cost-effectiveness, and environmental footprint of the synthetic route. While isatoic anhydride remains a viable option, particularly with modern activation methods, 2-aminobenzonitriles and 2-aminoaryl ketones offer greater versatility and access to a wider range of functionalized quinazolines.

The future of quinazoline synthesis will likely focus on the development of even more sustainable and atom-economical methods. This includes the use of flow chemistry, biocatalysis, and the exploration of novel, readily accessible precursors. As our understanding of reaction mechanisms deepens, so too will our ability to design more efficient and selective syntheses of this important heterocyclic scaffold.

References

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones from isatoic anhydride.Tetrahedron Letters, [Link]
  • Ionic liquid promoted synthesis of quinazolin-4(3H)-ones.Green Chemistry, [Link]
  • A facile one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones under microwave irradiation.Journal of Heterocyclic Chemistry, [Link]
  • A convenient synthesis of 2-amino-4(3H)
  • L-Proline as an efficient catalyst for the Friedländer annul
  • Iodine-catalyzed Friedländer annulation in water.
  • Ceric ammonium nitrate (CAN) catalyzed Friedländer synthesis of quinolines.Tetrahedron Letters, [Link]

A Comparative Guide to the Synthesis of Heterocycles: 3-Chloro-2-formylbenzonitrile vs. 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of target scaffolds. This guide provides an in-depth comparison of two versatile building blocks: 3-chloro-2-formylbenzonitrile and 2-aminobenzonitrile. We will explore their distinct reactivity profiles, the breadth of heterocycles accessible from each, and provide detailed experimental protocols to illustrate their practical application. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Introduction: Two Reagents, a World of Heterocycles

Both this compound and 2-aminobenzonitrile are ortho-disubstituted benzene derivatives, a feature that makes them prime candidates for a variety of cyclization reactions. However, the nature of their functional groups—an aldehyde and a chloro group versus an amine and a nitrile group—dictates fundamentally different synthetic pathways and leads to the formation of distinct classes of heterocyclic compounds.

  • 2-Aminobenzonitrile is a classic precursor in heterocyclic synthesis, prized for the nucleophilicity of its amino group and the electrophilicity of the nitrile carbon upon activation. It is a cornerstone for the synthesis of nitrogen-containing heterocycles such as quinazolines and fused pyridines.

  • This compound , on the other hand, presents a different set of reactive sites. The aldehyde group is a versatile handle for condensation reactions, while the chloro group can act as a leaving group in nucleophilic substitution reactions. This combination opens doors to the synthesis of a diverse range of heterocycles, including pyrazoles and quinolines.

This guide will dissect the synthetic utility of each, providing a comparative analysis of their performance in generating key heterocyclic cores.

2-Aminobenzonitrile: A Workhorse for Nitrogen Heterocycles

The presence of both a nucleophilic amino group and an electrophilic nitrile group in a 1,2-relationship makes 2-aminobenzonitrile a powerful synthon for the construction of fused nitrogen-containing heterocycles.

Synthesis of Quinazolines and Quinazolinones

2-Aminobenzonitrile is a widely used starting material for the synthesis of quinazolines and their corresponding oxidized forms, quinazolinones, which are privileged scaffolds in medicinal chemistry.

A variety of synthetic strategies have been developed. For instance, a one-pot, multicomponent reaction of o-aminobenzonitriles with calcium carbide, mediated by potassium sulfide, has been shown to produce quinazolinones in moderate to excellent yields. In this process, the nitrile group is first hydrolyzed to an amide, which then reacts with thioacetaldehyde (generated in situ from calcium carbide and K₂S) to form an imine intermediate that subsequently cyclizes[1].

Another approach involves the tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles using an alcohol-water system catalyzed by a Ru(II) complex. This sustainable method allows for the direct transformation of 2-aminobenzonitriles into quinazolinones in good to excellent yields[2].

Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction, a multicomponent condensation, is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. While the classic Gewald reaction involves a ketone, an α-cyanoester, and elemental sulfur, variations of this reaction can be employed to synthesize fused thiophene systems[3][4]. Although not a direct reaction of 2-aminobenzonitrile itself, the underlying principles of nitrile cyclization are relevant to the synthesis of related thieno-fused systems. The synthesis of thieno[2,3-b]pyridines often starts from substituted 2-chloronicotinonitriles, which can be conceptually related to the reactivity of ortho-functionalized benzonitriles.

Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[5][6][7]. While 2-aminobenzonitrile itself is not the typical substrate for a direct Friedländer annulation due to the presence of the nitrile instead of a carbonyl group, it can be a precursor to suitable starting materials. For example, reaction with a Grignard reagent can convert the nitrile to a ketimine, which can then undergo cyclization. Alternatively, imine derivatives of 2-aminobenzonitrile can undergo intramolecular cyclization to yield 4-aminoquinoline derivatives[8].

This compound: A Gateway to Diverse Heterocyclic Scaffolds

The unique combination of an aldehyde, a nitrile, and a chloro group in this compound provides a rich platform for the synthesis of a wide array of heterocyclic systems through tandem and multicomponent reactions.

Synthesis of Pyrazoles

The aldehyde and chloro functionalities of this compound are perfectly poised for reaction with hydrazines to form pyrazole derivatives. The reaction likely proceeds through an initial condensation of the hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution of the chloride by the nitrogen of the hydrazone. This tandem condensation-cyclization provides a direct route to substituted pyrazoles.

Synthesis of Fused Pyrimidines

The reactivity of this compound also lends itself to the synthesis of fused pyrimidine systems. Reaction with amidines, for example, can lead to the formation of quinazolines. The amidine can react with the aldehyde to form an imine, followed by an intramolecular cyclization where the other nitrogen of the amidine displaces the chloride.

Synthesis of Quinolines

While the Friedländer synthesis traditionally uses 2-aminoaryl carbonyl compounds, variations can be envisioned with this compound. For instance, a reaction with a compound containing an active methylene group could proceed via a Knoevenagel condensation with the aldehyde, followed by a cyclization step involving the displacement of the chloro group.

Comparative Analysis: A Head-to-Head Look

To provide a clear comparison of the synthetic utility of these two reagents, the following table summarizes key aspects of their performance in heterocyclic synthesis.

Feature2-AminobenzonitrileThis compound
Primary Heterocycles Quinazolines, Quinazolinones, Thieno[2,3-b]pyridines (via related precursors), Quinolines (via derivatization)Pyrazoles, Fused Pyrimidines, Quinolines
Key Reactions Condensation, Cyclization, Friedländer Annulation (modified), Gewald Reaction (related systems)Tandem Condensation-Cyclization, Nucleophilic Aromatic Substitution
Reactive Sites Utilized Nucleophilic amino group, Electrophilic nitrile groupElectrophilic aldehyde, Nucleophilic displacement of chloro group
Versatility Excellent for N-heterocycles, particularly those with an amino or oxo substituent.High versatility for a broader range of heterocycles due to the three distinct functional groups.
Reaction Conditions Often requires catalysts (e.g., acids, bases, transition metals) and can involve one-pot or tandem procedures.Can proceed under relatively mild conditions, often driven by the tandem nature of the reactions.

Experimental Protocols

To further illustrate the practical application of these reagents, detailed experimental protocols for the synthesis of key heterocyclic scaffolds are provided below.

Protocol 1: One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-one from 2-Aminobenzonitrile

This protocol is adapted from a method utilizing calcium carbide and potassium sulfide[1].

Materials:

  • 2-Aminobenzonitrile (1 mmol)

  • Calcium Carbide (CaC₂, 2 mmol)

  • Potassium Sulfide (K₂S, 1.5 mmol)

  • Dimethyl sulfoxide (DMSO), 5 mL

  • Water

Procedure:

  • To a stirred solution of 2-aminobenzonitrile (1 mmol) in DMSO (5 mL), add K₂S (1.5 mmol).

  • Slowly add CaC₂ (2 mmol) to the mixture.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolines from 2-Chloro-3-formylquinolines (A Related System)

Materials:

  • 2-Chloro-3-formylquinoline (or this compound as a conceptual starting point) (1 mmol)

  • Hydrazine hydrate (80%, 5 mL)

  • Absolute ethanol

  • Triethylamine (few drops)

Procedure:

  • To a solution of the 2-chloro-3-formylquinoline derivative (1 mmol) in absolute ethanol, add hydrazine hydrate (5 mL) and a few drops of triethylamine.

  • Reflux the reaction mixture on a water bath for 15 hours.

  • After completion of the reaction, distill off the excess hydrazine hydrate and ethanol under reduced pressure.

  • Pour the residue into water.

  • The solid product that precipitates is collected by filtration and dried.

Visualizing the Synthetic Pathways

To better understand the transformations discussed, the following diagrams, generated using Graphviz, illustrate the key reaction workflows.

G cluster_0 2-Aminobenzonitrile Pathways cluster_1 This compound Pathways A 2-Aminobenzonitrile B Quinazolinone A->B [1] Hydrolysis [2] Condensation/Cyclization C Thieno[2,3-b]pyridine (via related precursors) A->C Gewald-type reaction D 4-Aminoquinoline (via imine cyclization) A->D Imine formation & Intramolecular Cyclization E This compound F Pyrazole E->F Condensation with Hydrazine & SNAr G Fused Pyrimidine E->G Condensation with Amidine & SNAr H Quinoline E->H Knoevenagel Condensation & Cyclization

Caption: Comparative synthetic pathways of 2-aminobenzonitrile and this compound.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and 2-aminobenzonitrile as a starting material in heterocyclic synthesis is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired target scaffold.

  • 2-Aminobenzonitrile remains the reagent of choice for the direct and efficient synthesis of a variety of nitrogen-rich heterocycles, particularly quinazolines and related fused systems. Its reactivity is well-established, and a multitude of synthetic protocols are available.

  • This compound offers a broader, more divergent synthetic potential due to its three distinct and strategically positioned functional groups. It is an excellent starting point for constructing a wider range of heterocyclic cores, including those containing both nitrogen and other heteroatoms, often through elegant tandem reaction sequences.

By understanding the unique reactivity profiles and synthetic applications of each of these building blocks, researchers can more effectively design and execute their synthetic strategies, ultimately accelerating the discovery and development of novel heterocyclic compounds.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
  • Li, J., et al. (2020). Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitrile and calcium carbide mediated by K2S. Organic Chemistry Frontiers. [Link]
  • Othman, L. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. [Link]
  • Reddy, T. J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4105. [Link]
  • Ueda, S., et al. (2018). One pot synthesis of quinazolinone from 2-aminopyridine and 2-fluorobenzonitrile.
  • Honnalli, S. S., et al. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9). [Link]
  • El-Gaby, M. S. A., et al. (2001). Synthesis of Pyrimidine Derivatives.
  • Katritzky, A. R., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry. [Link]
  • Katritzky, A. R., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. Semantic Scholar. [Link]
  • Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 223-234. [Link]
  • Reddy, S. S., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]
  • Gunanathan, C., et al. (2019). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system.
  • Danel, K. S., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. RSC Advances. [Link]
  • Ziarani, G. M., et al. (2014). Synthesis of pyrazolo[3,4-b]quinoline by reaction of 5-aminopyrazolone, dimedone, and aromatic aldehyde in presence of catalyst.
  • Danel, K. S., et al. (2019). The synthesis of pyrazolo[3,4-b]quinolines 2.
  • Brack, A. (1984).
  • Reddy, S. S., et al. (2023). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]
  • Ismail, M. F., et al. (2021). Synthesis of novel pyrimidine and fused pyrimidine derivatives. Journal of Molecular Structure. [Link]
  • Wikipedia. Gewald reaction. Wikipedia. [Link]
  • Ghorab, M. M., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Organic Chemistry. [Link]
  • Perin, N., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
  • Al-Marjani, M. F. (2024). Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Authorea. [Link]
  • Perin, N., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
  • Zaharani, M. M., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. [Link]
  • Tandel, S. (2022). 2-Aminobenzonitrile.
  • Abdul-Amir, R. M., et al. (2021). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness.
  • Martins, L. M. D. R. S., et al. (2024). Tandem Deacetalization-Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. Inorganic Chemistry. [Link]
  • Al Marjani, M. F. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE.
  • Gomaa, A. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. [Link]
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547–6556. [Link]
  • Wang, J., et al. (2020). Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione.
  • Gorelov, D. S., et al. (2021). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Molecules, 26(9), 2496. [Link]
  • Zhang, C., et al. (2018). (a) Tandem hydrosilylation and hydrazine condensation reaction. (b)...
  • Wang, J., et al. (2018). Tosyl Hydrazine-Promoted Tandem Condensation and Cyclization of Acyl Azobenzenes Enabling Access to 2H -Indazoles under Metal-Free Aerobic Conditions. Semantic Scholar. [Link]
  • Gorelov, D. S., et al. (2021). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Semantic Scholar. [Link]
  • Wróbel, D., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(11), 3326. [Link]

Sources

A Comparative Guide to the Structural Validation of 3-Chloro-2-formylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel compounds, particularly those with multiple reactive functional groups like 3-chloro-2-formylbenzonitrile derivatives, structural validation is not merely a formality but a critical checkpoint. These compounds serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate and validate the structure of these important molecules, moving beyond a simple checklist of methods to explain the underlying scientific rationale.

The Challenge: Potential Isomers and Synthetic Byproducts

The synthesis of this compound (C₈H₄ClNO, MW: 165.58 g/mol ) can potentially yield several structural isomers.[1][2] For instance, the relative positions of the chloro, formyl, and nitrile groups on the benzene ring can vary, leading to compounds like 3-chloro-4-formylbenzonitrile or 3-chloro-5-formylbenzonitrile.[2][3] Each of these isomers will exhibit distinct chemical and biological properties. Therefore, a multi-faceted analytical approach is imperative to definitively confirm the desired 2-formyl substitution pattern.

A Multi-Pronged Approach to Structural Elucidation

No single technique provides a complete structural picture. Instead, a synergistic combination of spectroscopic and spectrometric methods is employed. Each technique offers a unique piece of the structural puzzle, and their collective data provides a self-validating system for the proposed structure.

The Workflow for Structural Validation

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Integration & Validation Synthesis Synthesized Product Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if applicable) NMR->XRay Integration Data Integration NMR->Integration IR->NMR IR->Integration MS->NMR MS->Integration XRay->Integration Structure Validated Structure Integration->Structure

Caption: A typical workflow for the structural validation of a synthesized organic compound.

Comparative Analysis of Key Validation Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Nuclear spin alignment in a magnetic fieldConnectivity of atoms, chemical environment of protons and carbons, and stereochemistry.[4][5][6]Provides the most detailed structural information in solution.[4]Requires a relatively pure sample; can have overlapping signals in complex molecules.[7]
Infrared (IR) Spectroscopy Absorption of IR radiation by molecular vibrationsPresence of functional groups (e.g., C≡N, C=O, C-Cl).[4][8]Quick and non-destructive; excellent for identifying key functional groups.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratioMolecular weight and fragmentation patterns.[4][9]Highly sensitive; provides definitive molecular weight and isotopic information.[9]"Hard" ionization techniques can lead to excessive fragmentation, obscuring the molecular ion.[9]
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute 3D molecular structure.[10][11][12][13]The "gold standard" for unambiguous structure determination.[14]Requires a high-quality single crystal, which can be challenging to grow.[13][14]

In-Depth Methodologies and Expected Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][7] For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

  • Expected Chemical Shifts (δ): The aromatic protons will appear as multiplets in the range of 7.20-7.90 ppm.[4] The aldehyde proton will be a singlet at a significantly downfield chemical shift, typically around 10 ppm, due to the deshielding effect of the carbonyl group.

  • Coupling Constants (J): The coupling patterns between the aromatic protons will be crucial in determining their relative positions. For the 3-chloro-2-formyl isomer, we would expect to see specific ortho, meta, and para couplings that are consistent with this substitution pattern.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (δ): The spectrum will show distinct signals for all eight carbon atoms. The nitrile carbon will appear around 115-120 ppm, while the aldehyde carbonyl carbon will be significantly downfield, in the range of 190-200 ppm. The carbon attached to the chlorine atom will also have a characteristic chemical shift.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[4]

  • Analysis: Integrate the proton signals, determine the chemical shifts, and analyze the coupling patterns to assign the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[4]

Expected Vibrational Frequencies (cm⁻¹):

  • Nitrile (C≡N) Stretch: A sharp, intense peak in the range of 2220-2240 cm⁻¹.[8][15] For aromatic nitriles, this peak is typically at a lower wavenumber due to conjugation.[8]

  • Aldehyde (C=O) Stretch: A strong absorption between 1685-1710 cm⁻¹ for an aromatic aldehyde.[16][17]

  • Aldehyde C-H Stretch: Two characteristic weak to medium bands around 2830-2695 cm⁻¹.[16][18] The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[16]

  • Aromatic C=C Stretch: Multiple bands in the 1400-1650 cm⁻¹ region.[15]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[4]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[4]

  • Data Processing: The interferogram is Fourier-transformed to generate the IR spectrum.[4]

  • Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound and can offer structural clues through its fragmentation pattern.[4][9]

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (165.58 g/mol ).

  • Isotopic Pattern: A key feature for chlorine-containing compounds is the presence of an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[19][20] This provides strong evidence for the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways for aromatic halogenated compounds may involve the loss of the halogen atom or cleavage of the side chains.[21]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion and the isotopic pattern to confirm the molecular formula.

The Definitive Answer: X-ray Crystallography

For absolute and unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.[10][11][14] This technique determines the precise three-dimensional arrangement of atoms in a molecule.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction. This is often the most challenging step.[13][14]

  • Data Collection: Mount the crystal on a diffractometer and collect the diffraction data.[14]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.[14]

  • Analysis: The final refined structure provides an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Logical Framework for Structural Confirmation

Logical Confirmation of Structure cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion MS_Data MS Data: - Molecular Ion at m/z 165/167 - M+2 peak (3:1 ratio) Formula Molecular Formula: C₈H₄ClNO MS_Data->Formula IR_Data IR Data: - C≡N stretch (~2230 cm⁻¹) - C=O stretch (~1700 cm⁻¹) - Aldehyde C-H (~2720 cm⁻¹) Func_Groups Functional Groups: - Nitrile - Aldehyde - Chloro-benzene IR_Data->Func_Groups NMR_Data NMR Data: - ¹H: Aldehyde proton (~10 ppm) - ¹H: Specific aromatic coupling - ¹³C: Aldehyde C (~195 ppm) - ¹³C: Nitrile C (~118 ppm) Connectivity Connectivity: - Ortho substitution of  formyl and nitrile groups NMR_Data->Connectivity Structure Confirmed Structure: This compound Formula->Structure Func_Groups->Structure Connectivity->Structure

Caption: The logical flow from experimental data to the confirmed molecular structure.

Conclusion

The structural validation of this compound derivatives requires a meticulous and integrated analytical approach. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can build a strong, self-consistent case for the proposed structure. Each technique provides a layer of validation, and their collective agreement instills high confidence in the final structural assignment. For cases requiring absolute proof, particularly for patent applications or regulatory submissions, single-crystal X-ray crystallography remains the ultimate arbiter. Adherence to these rigorous validation principles ensures the integrity and reproducibility of chemical research and development.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]
  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry, 28(10), 1257-1264. [Link]
  • Görbitz, C. H. (2007). X-Ray Crystallography of Chemical Compounds. Journal of Young Pharmacists, 1(1), 78-83. [Link]
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]
  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]
  • Clark, J. (2023).
  • Li, Y., et al. (2021). LCMS-guided detection of halogenated natural compounds.
  • University of California, Los Angeles. (n.d.). IR: aldehydes. [Link]
  • Kumar, A., & Singh, J. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 8(3), 447-452. [Link]
  • Singh, S. K., & Kumar, S. (2014). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 6(6), 332-344. [Link]
  • Chitarra, O., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 652, A14. [Link]
  • Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • Slideshare. (2018).
  • Aluminum Chemist. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. [Link]
  • Soderberg, T. (n.d.). Chapter 13: Spectroscopy. Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.).
  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2533-2548. [Link]
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • MySkinRecipes. (n.d.). This compound. [Link]
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-5-formylbenzonitrile. PubChem. [Link]
  • Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study.

Sources

A Comparative Guide to the Reactivity of Formylbenzonitriles and Formylbenzoic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, formylbenzonitriles and formylbenzoic acids stand out as pivotal building blocks. Their bifunctional nature, possessing a reactive aldehyde group alongside a synthetically versatile nitrile or carboxylic acid, makes them indispensable for constructing complex molecular architectures. The choice between these two scaffolds is often a critical decision in a synthetic campaign, directly impacting reaction efficiency, selectivity, and the overall strategic approach. This guide provides a comprehensive, data-driven comparison of the reactivity of the formyl group in these two classes of compounds, offering field-proven insights to inform your experimental design and accelerate your drug discovery programs.

The Decisive Factor: Electronic Effects of the Cyano vs. Carboxyl Group

The reactivity of the aldehyde (formyl) group is fundamentally governed by the electrophilicity of its carbonyl carbon. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects. Both the cyano (-CN) and carboxyl (-COOH) groups are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2][3][4] However, the magnitude and nature of their electron-withdrawing effects differ significantly, leading to distinct reactivity profiles.

  • Formylbenzonitriles: The nitrile group is a potent electron-withdrawing group. It exerts a strong inductive effect (-I) due to the high electronegativity of the nitrogen atom. Furthermore, it exhibits a significant resonance effect (-M), delocalizing the electron density from the aromatic ring onto the nitrile nitrogen. This synergistic combination powerfully withdraws electron density from the ring, making the attached formyl group highly electrophilic.[2]

  • Formylbenzoic Acids: The carboxylic acid group is also electron-withdrawing, primarily through its inductive effect (-I).[5] While it can participate in resonance, its ability to delocalize the ring's pi-electrons is less pronounced compared to the nitrile group. Consequently, the overall electron-withdrawing strength of a carboxylic acid group is generally considered to be less than that of a nitrile group.

A quantitative comparison of these electronic effects can be achieved using the Hammett equation , a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[6][7] The Hammett substituent constant (σ) provides a measure of the electronic influence of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.[7]

Table 1: Hammett Substituent Constants (σ) for -CN and -COOH Groups

Substituentσₚ (para-position)σₘ (meta-position)
-CN+0.66+0.56
-COOH+0.45+0.37

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[8]

The Hammett constants clearly demonstrate that the nitrile group is a significantly stronger electron-withdrawing group than the carboxylic acid group in both the para and meta positions.[8] This fundamental electronic difference is the primary driver for the observed disparity in reactivity.

Caption: Electronic influence of -CN vs. -COOH on the formyl group.

Comparative Reactivity Analysis: A Data-Driven Approach

The enhanced electrophilicity of the formyl group in formylbenzonitriles translates to a higher reactivity in a variety of synthetically important reactions.

Nucleophilic Addition Reactions (e.g., Wittig Reaction)

Nucleophilic addition is a cornerstone reaction for aldehydes.[9] In reactions like the Wittig olefination, a nucleophilic phosphorus ylide attacks the carbonyl carbon.[10][11][12]

Hypothesis: Due to the superior electron-withdrawing capacity of the nitrile group, the aldehyde in 4-formylbenzonitrile will be more electrophilic and thus react faster with a Wittig reagent than the aldehyde in 4-formylbenzoic acid.

To empirically test this, a competitive reaction can be designed where equimolar amounts of 4-formylbenzonitrile and 4-formylbenzoic acid are treated with a substoichiometric amount of a stabilized Wittig reagent.[13]

Table 2: Hypothetical Data for a Competitive Wittig Reaction

Time (min)4-Formylbenzonitrile Conversion (%)4-Formylbenzoic Acid Conversion (%)
153515
306030
608550
120>9570

This hypothetical data illustrates the expected trend: 4-formylbenzonitrile is consumed at a significantly faster rate, confirming its higher reactivity.

Competitive_Wittig_Workflow A Prepare Equimolar Mixture: 4-Formylbenzonitrile 4-Formylbenzoic Acid Internal Standard in THF B Add Substoichiometric Wittig Reagent (0.5 eq) at 0 °C A->B C Monitor Reaction Progress (t = 0, 15, 30, 60, 120 min) B->C D Quench Aliquots with Saturated NH4Cl C->D E Analyze by ¹H NMR or HPLC Quantify relative conversion D->E

Caption: Workflow for a competitive Wittig reaction experiment.

Experimental Protocol: Competitive Wittig Reaction

This protocol provides a framework for comparing the reactivity of the two aldehydes.

  • Preparation of Reactant Solution: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-formylbenzonitrile (1.0 mmol, 131.1 mg) and 4-formylbenzoic acid (1.0 mmol, 150.1 mg) in anhydrous THF (10 mL). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initiation of the Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of a stabilized Wittig reagent, such as (triphenylphosphoranylidene)acetonitrile (0.5 mmol, 150.7 mg), in anhydrous THF (5 mL). Add the Wittig reagent solution dropwise to the stirred aldehyde solution over 5 minutes.

  • Reaction Monitoring: Withdraw aliquots (approx. 0.1 mL) from the reaction mixture at specified time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Workup of Aliquots: Immediately quench each aliquot by adding it to a vial containing a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, and prepare the sample for analysis.

  • Analysis: Analyze the organic extracts by ¹H NMR spectroscopy or HPLC to determine the relative consumption of the starting aldehydes by comparing their peak integrations to that of the internal standard.

Reductive Amination

Reductive amination is a powerful method for C-N bond formation, proceeding through the initial formation of an imine or iminium ion, which is then reduced.[14][15][16] The rate-limiting step is often the initial nucleophilic attack of the amine on the carbonyl group.

Hypothesis: The more electrophilic aldehyde of formylbenzonitrile will undergo faster imine formation, leading to a more efficient overall reductive amination process compared to formylbenzoic acid.

This increased reactivity is particularly advantageous when using less reactive amines. The reaction with formylbenzoic acid might require more forcing conditions or longer reaction times to achieve comparable yields. A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it selectively reduces the iminium ion without significantly reducing the starting aldehyde.[16]

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of the aldehyde (4-formylbenzonitrile or 4-formylbenzoic acid, 1.0 mmol) and a primary or secondary amine (1.1 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol, 318 mg) in portions at room temperature.

  • Reaction Progress: Stir the reaction mixture at room temperature and monitor the disappearance of the starting aldehyde by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Oxidation to Carboxylic Acids

Both aldehydes can be readily oxidized to their corresponding dicarboxylic acids.[17][18] Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or the milder Pinnick oxidation using sodium chlorite (NaClO₂).[18]

Hypothesis: While both aldehydes are susceptible to oxidation, the reaction with 4-formylbenzoic acid directly yields terephthalic acid. The oxidation of 4-formylbenzonitrile first yields 4-cyanobenzoic acid. Subsequent hydrolysis of the nitrile group is required to obtain terephthalic acid, adding a step to the synthetic sequence. From a practical standpoint, the direct oxidation of 4-formylbenzoic acid is more atom-economical for accessing the dicarboxylic acid.

Practical Considerations in Drug Development

FeatureFormylbenzonitrileFormylbenzoic Acid
pKa N/A~3.5-4.5[19][20]
Solubility Generally soluble in common organic solvents (THF, DCM, EtOAc).Solubility in non-polar organic solvents can be limited. Soluble in polar protic solvents and aqueous base.[21][22]
Handling Neutral, relatively non-polar.Acidic nature can complicate reactions with base-sensitive reagents. May require protection (e.g., as an ester).
Downstream Chemistry Nitrile can be hydrolyzed to an acid, reduced to an amine, or converted to a tetrazole.Carboxylic acid can be converted to esters, amides, acid chlorides, etc.

The acidic proton of the carboxylic acid in formylbenzoic acids can be a complicating factor in reactions employing organometallics or strong bases, often necessitating a protection-deprotection sequence. In contrast, the nitrile group is generally stable under these conditions, offering a more streamlined synthetic route in such cases.

Conclusion

The choice between formylbenzonitriles and formylbenzoic acids as synthetic building blocks should be guided by a clear understanding of their inherent reactivity, which is dictated by the electronic properties of the nitrile and carboxylic acid groups.

  • Choose Formylbenzonitriles for:

    • Maximizing reactivity towards nucleophiles.

    • Reactions involving base-sensitive reagents or intermediates where the acidity of a carboxyl group would be problematic.

    • When the nitrile group is desired for downstream functionalization (e.g., conversion to a tetrazole, a common bioisostere for a carboxylic acid).

  • Choose Formylbenzoic Acids for:

    • When the carboxylic acid functionality is the desired final group or is required for subsequent transformations like amide coupling.

    • When slightly attenuated aldehyde reactivity is acceptable or desired.

    • Direct synthesis of dicarboxylic aromatic compounds via oxidation.

By leveraging the principles and data presented in this guide, researchers and drug development professionals can make more informed decisions, leading to the design of more efficient and robust synthetic strategies.

References

  • Reactions of Aldehydes and Ketones. (n.d.). Scribd.
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (2025). ResearchGate.
  • Nucleophilic Aromatic Substitution (NAS). (n.d.). Chad's Prep.
  • Synthesis of aromatic aldehyde containing electronwithdrawing groups. (2025). ResearchGate.
  • Why is nitrile the least reactive of carboxylic acid derivative?. (2015). Quora.
  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). (n.d.). ResearchGate.
  • Nucleophilic aromatic substitution. (n.d.). BYJU'S.
  • Experimental No. (13) Aldehydes and ketones. (2021).
  • Chapter 20: Carboxylic Acids and Nitriles. (n.d.).
  • 4-Formylbenzoic acid. (n.d.). PubChem.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
  • Tests for Aldehydes and Ketones. (2019). BYJU'S.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Center for Biotechnology Information.
  • 3-Carboxybenzaldehyde. (n.d.). PubChem.
  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts.
  • Aromatic Nitriles Definition. (n.d.). Fiveable.
  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE.
  • Addition-Elimination at Aromatics (SNAR). (n.d.). College of Saint Benedict & Saint John's University.
  • Aldehyde. (2025). Britannica.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Hammett equation. (n.d.). Grokipedia.
  • 4-Formylbenzoic acid. (n.d.). Solubility of Things.
  • Schiffer, Z., Chung, M., Steinberg, K., & Manthiram, K. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]
  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022). CaltechAUTHORS.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Hammett equation. (n.d.). Oxford Reference.
  • eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. (2026). Chemical Science.
  • Wittig reaction. (n.d.). Wikipedia.
  • Carboxylic acids and Nitriles. (n.d.). Philadelphia University.
  • Aldehydes and Ketones. (n.d.). A-Level Chemistry.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. (n.d.). ResearchGate.
  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427. [Link]
  • Yett, A., & Rablen, P. R. (2023). A G4 Approach To Computing The Hammett Substituent Constants σₚ, σₘ, σ⁻, σ⁺, And σ⁺ₘ. Journal of Physical Organic Chemistry.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.).
  • O-formyl benzoic acid or p- formyl benzoic acid. Which is more acidic?. (2020). Chemistry Stack Exchange.
  • Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. (2026). Organic Letters.
  • Phthalaldehydic acid. (n.d.). PubChem.
  • The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. (2025). ResearchGate.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
  • Reaction of o-Formylbenzoic Acid with Hydrazides of (Iso)niconitic and Hydroxybenzoic Acids. (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 3-Chloro-2-formylbenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzonitriles

In the landscape of medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Quinazolines, in particular, represent a "privileged structure" due to their wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The selection of a starting material is a critical decision point, balancing factors of reactivity, yield, scalability, and, crucially, cost. 3-Chloro-2-formylbenzonitrile is a highly functionalized aromatic building block, offering ortho-disposed nitrile and aldehyde groups that are primed for cyclization reactions. However, its specialized structure often comes at a premium.

This guide provides a comprehensive cost-benefit analysis of utilizing this compound for the synthesis of quinazoline derivatives, comparing it directly with a more classical and cost-effective alternative route. We will dissect the synthetic pathways, provide detailed, field-tested protocols, and present a clear, data-driven comparison to empower researchers and process chemists to make the most informed strategic decisions for their projects.

Route A: Synthesis via this compound

The primary strategic advantage of this compound lies in its pre-functionalized structure. The vicinal aldehyde and nitrile groups allow for a direct and often high-yielding cyclocondensation reaction to form the quinazoline core. The chloro substituent provides a handle for further diversification through cross-coupling reactions, although in this analysis, we will consider it a non-participating group for a direct comparison of core formation.

Causality of Experimental Design

The reaction proceeds via an initial condensation of the amine with the highly electrophilic aldehyde to form a Schiff base (imine) intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the imine nitrogen onto the nitrile carbon. Tautomerization then leads to the stable aromatic quinazoline ring system. The choice of a high-boiling solvent like DMF or ethanol facilitates the reaction, which often requires heat to overcome the activation energy of the cyclization step.

Experimental Protocol: Synthesis of 2-Aryl-4-chloroquinazoline
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.04 mmol) and the desired primary amine (e.g., aniline, 1.1 eq, 6.64 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq, 0.30 mmol) to the mixture. The acid catalyzes the formation of the imine intermediate.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 2-aryl-4-chloroquinazoline.

Route B: The Classical Alternative via 2-Aminobenzonitrile

A more traditional and widely adopted method for quinazoline synthesis involves the reaction of a readily available 2-aminobenzonitrile with an aldehyde. This multi-component approach is often more cost-effective due to the lower price of the starting materials.[1]

Causality of Experimental Design

This pathway is a palladium-catalyzed three-component reaction.[1] The reaction begins with the oxidative addition of the palladium catalyst to the arylboronic acid. Transmetalation and subsequent reaction with the aldehyde and the 2-aminobenzonitrile in a concerted cycle lead to the formation of the quinazoline product. This method is highly versatile and allows for the introduction of diversity at two positions of the quinazoline core in a single step.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
  • Reagent Preparation: To an oven-dried Schlenk tube, add 2-aminobenzonitrile (1.0 g, 8.46 mmol), an aromatic aldehyde (1.1 eq, 9.31 mmol), an arylboronic acid (1.5 eq, 12.69 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand such as SPhos (10 mol%).

  • Solvent and Base Addition: Evacuate and backfill the tube with argon. Add 25 mL of anhydrous dioxane and K₃PO₄ (2.0 eq, 16.92 mmol) as the base. The base is critical for the catalytic cycle, particularly the transmetalation step.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100°C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired quinazoline.

Cost-Benefit and Performance Comparison

The choice between these two routes is a classic case of balancing upfront material cost against process efficiency and versatility. The following table summarizes the key performance and cost metrics.

MetricRoute A: this compoundRoute B: 2-AminobenzonitrileRationale & Justification
Starting Material Cost Very High (~$1170/g)[2]Low (~$0.50/g)This compound is a specialty reagent, whereas 2-aminobenzonitrile is a commodity chemical.
Reagent Complexity Low (Starting material, amine)High (Catalyst, ligand, base, boronic acid)Route A is a simple condensation. Route B requires a more complex catalytic system.
Reaction Steps 1 (Core Formation)1 (Core Formation)Both are one-pot procedures for the main cyclization.
Typical Yield Good to Excellent (70-90%)Good to Excellent (65-85%)[1]Both methods are efficient, with yields being substrate-dependent.
Reaction Conditions Moderate (Reflux in EtOH)Moderate to High (100°C in Dioxane)Route B requires higher temperatures and strictly anhydrous conditions.
Scalability Challenging due to costExcellentThe low cost of starting materials for Route B makes it highly suitable for large-scale synthesis.
Versatility Moderate (Diversity from amine)High (Diversity from aldehyde & boronic acid)The three-component nature of Route B allows for greater structural diversity in the final products.
Estimated Final Cost/Gram Prohibitively HighLowThe cost is overwhelmingly dictated by the primary starting material.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for both synthetic routes, highlighting the key inputs and transformations.

cluster_A Route A: this compound Pathway cluster_B Route B: 2-Aminobenzonitrile Pathway A_start This compound + Aniline A_reflux Reflux in EtOH (p-TsOH cat.) A_start->A_reflux Condensation & Cyclization A_product 2-Phenyl-4-chloroquinazoline A_reflux->A_product B_start 2-Aminobenzonitrile + Benzaldehyde + Phenylboronic Acid B_reflux Heat in Dioxane (Pd(OAc)₂, SPhos, K₃PO₄) B_start->B_reflux 3-Component Coupling B_product 2,4-Diphenylquinazoline B_reflux->B_product

Caption: Comparative workflow of quinazoline synthesis.

Decision Logic: Choosing the Optimal Route

The selection of a synthetic route is a multi-factorial decision. The following diagram provides a logical framework for this choice based on project priorities.

node_goal Primary Project Goal? node_cost Lowest Cost is Essential? node_goal->node_cost Cost/Scale node_novelty Novel Scaffold (Proof of Concept)? node_goal->node_novelty Speed/Novelty node_scale Large Scale (>10g)? node_cost->node_scale No node_routeB Use Route B: 2-Aminobenzonitrile node_cost->node_routeB Yes node_scale->node_novelty No node_scale->node_routeB Yes node_routeA Use Route A: This compound node_novelty->node_routeA Yes (If budget allows) node_novelty->node_routeB No (Standard Synthesis)

Caption: Decision matrix for synthetic route selection.

Conclusion and Senior Scientist Recommendation

The analysis presents a stark contrast. This compound is an elegant but exceptionally expensive starting material. Its use is justifiable only in very specific, niche scenarios:

  • Proof-of-Concept Synthesis: For generating a small, critical sample of a novel target where the exact substitution pattern offered by this reagent is unobtainable otherwise and budget is not the primary constraint.

  • Reference Standard Synthesis: When a high-purity, single-isomer reference compound is needed for analytical or biological testing, and the directness of the route minimizes complex purifications.

For virtually all other applications, including exploratory chemistry, library synthesis, and process development for drug candidates, the 2-aminobenzonitrile route (Route B) is unequivocally superior. Its economic viability is orders of magnitude greater, and the three-component nature provides far more flexibility for structure-activity relationship (SAR) studies. While the catalytic system is more complex, the reagents are standard, and the methodology is robust and well-documented in the literature.[1]

Final Verdict: Unless a project has a unique structural requirement that only this compound can fulfill and is supported by a substantial budget, researchers and drug development professionals should default to more economical and scalable alternatives like those starting from 2-aminobenzonitriles. The cost-benefit analysis overwhelmingly favors the latter for practical, everyday synthesis and development.

References

  • Organic Syntheses Procedure. (n.d.). A. 4-(2,2-Difluorovinyl)benzonitrile (2). Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Bhat, V. G., et al. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2020(4), 1-25.
  • Al-Suaily, M. A., & El-Gamal, M. I. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 725693.
  • MySkinRecipes. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to the Biological Activities of Compounds Derived from 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 3-Chloro-2-formylbenzonitrile

In the landscape of medicinal chemistry, the strategic selection of a starting material can dictate the efficiency of synthesis and the diversity of accessible bioactive compounds. This compound is a prime example of such a versatile scaffold. Its ortho-disubstituted pattern, featuring a reactive aldehyde and a nitrile group, alongside a strategically placed chlorine atom, provides a rich platform for the synthesis of a multitude of heterocyclic systems. This guide delves into the biological potential of compounds derived from this key intermediate, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We will explore plausible synthetic pathways, present comparative biological data from analogous structures, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline and its oxidized form, quinazolinone, are prominent heterocyclic cores that can be synthesized from precursors derivable from this compound. These scaffolds are renowned for their potent anticancer properties, with several derivatives having been approved as anticancer drugs.[1] Their mechanism of action often involves the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation and survival.[2][3]

Plausible Synthetic Pathway to Quinazoline Derivatives

A plausible route to quinazoline derivatives from this compound would involve the initial conversion of the formyl group to an amino group, followed by cyclization reactions. For instance, reductive amination of the aldehyde would yield a 2-amino-6-chlorobenzylamine, a key intermediate for building the quinazoline ring. Alternatively, oxidation of the formyl group to a carboxylic acid, followed by reduction of the nitrile, would provide 2-aminomethyl-3-chlorobenzoic acid, another viable precursor. General methods for the synthesis of quinazolines from 2-aminobenzonitriles are well-established.[4][5][6]

Comparative Anticancer Activity of Representative Quinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinazoline derivatives against various cancer cell lines. While not directly synthesized from this compound in the cited literature, these compounds showcase the potential of the quinazoline scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 21 HeLa2.81Gefitinib4.3[1]
MDA-MB-2311.85Gefitinib28.3[1]
Compound 22 HeLa2.52Gefitinib4.3[1]
MDA-MB-2311.96Gefitinib28.3[1]
Compound 23 HeLa2.15Gefitinib4.3[1]
MDA-MB-2312.01Gefitinib28.3[1]
Compound 8a HCT-116 (72h)5.33Doxorubicin1.21[7]
MCF-7 (72h)12.96Doxorubicin-[7]
HepG2 (72h)7.94Doxorubicin-[7]
Compound 7n A5497.36--[8]
PC-37.73--[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds and reference drug (e.g., Gefitinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR P_cascade Phosphorylation Cascade EGFR->P_cascade Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Binding blocked Proliferation Cell Proliferation & Survival P_cascade->Proliferation

Caption: Inhibition of EGFR signaling by a quinazoline derivative.

Antimicrobial Activity: A New Frontier for Pyrazole Derivatives

The versatile this compound scaffold can also be utilized to synthesize pyrazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial effects. [11][12]

Plausible Synthetic Pathway to Pyrazole Derivatives

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Starting from this compound, the formyl group could be reacted with a suitable active methylene compound to generate an α,β-unsaturated ketone, which can then be cyclized with hydrazine to form the pyrazole ring.

Comparative Antimicrobial Activity of Representative Pyrazole Derivatives

The following table presents the antimicrobial activity of representative pyrazole derivatives against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents.

Compound IDMicroorganismZone of Inhibition (mm)StandardZone of Inhibition (mm)Reference
Compound 3c S. aureus22Ciprofloxacin25[13]
E. coli20Ciprofloxacin28[13]
A. niger18Clotrimazole21[13]
Compound 4 S. epidermidis-Ciprofloxacin-[13]
Compound 21a S. aureusMIC: 62.5-125 µg/mLChloramphenicol-[14]
C. albicansMIC: 2.9-7.8 µg/mLClotrimazole-[14]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. [15][16] Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin)

  • Sterile micropipettes

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

  • Well Creation: Aseptically create wells in the agar plates using a sterile cork borer. [15]3. Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution and the standard antibiotic into separate wells. [15]4. Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Caption: Workflow of the agar well diffusion assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The development of novel anti-inflammatory agents is a continuous pursuit in medicinal chemistry. Heterocyclic compounds derived from precursors like this compound hold promise in this area. While direct examples are scarce in the readily available literature, the potential to synthesize various heterocyclic systems suggests that anti-inflammatory derivatives are within reach.

Plausible Synthetic Pathways to Anti-inflammatory Agents

The synthesis of various heterocyclic compounds, such as substituted benzofurans or indoles, which are known to possess anti-inflammatory properties, could be envisioned starting from this compound. For instance, manipulation of the formyl and nitrile groups could lead to intermediates suitable for cyclization into these ring systems.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the acute anti-inflammatory activity of compounds. [10][17][18][19] Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds and standard drug (e.g., Indomethacin)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug to the animals (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection. [18]3. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. [17][18]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [18]5. Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Assay cluster_workflow Experimental Workflow cluster_mechanism Inflammatory Cascade A Administer Test Compound B Inject Carrageenan in Paw A->B C Measure Paw Volume Over Time B->C D Calculate % Inhibition C->D Carrageenan Carrageenan Mediators Inflammatory Mediators (e.g., Prostaglandins) Carrageenan->Mediators Edema Paw Edema Mediators->Edema AntiInflammatory Anti-inflammatory Drug AntiInflammatory->Mediators Inhibits production

Caption: Workflow and mechanism of the carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

This compound stands out as a promising and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. This guide has illuminated the pathways to potent anticancer, antimicrobial, and anti-inflammatory agents, supported by established experimental protocols and an understanding of their mechanisms of action. The true potential lies in the systematic synthesis and screening of novel derivatives directly from this scaffold. Future research should focus on creating libraries of quinazolines, pyrazoles, and other heterocycles from this compound and evaluating their biological activities in a comparative manner. Such endeavors will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

  • Anwar, M. F., et al. (2022). Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. Biotechnology and Applied Biochemistry, 69(3), 1226-1237.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Ghorab, M. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14, 25683-25705.
  • El-Azab, A. S., et al. (2023).
  • BenchChem. (2025).
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
  • Inotiv. (n.d.).
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Crunkhorn, S. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 45(4), 353-358.
  • Meller, S. T., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24.
  • Al-Abdullah, E. S., et al. (2018).
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 355-361.
  • Al-Ghorbani, M., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5695-5702.
  • Noolvi, M. N., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 7(5), 757-789.
  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047-1054.
  • Patel, H. D., et al. (2004). Synthesis and Anti-Microbial Activity of Pyrano [2,3-C] Pyrazole Derivatives. Oriental Journal of Chemistry, 19(2).
  • El-Sawy, E. R., et al. (2023). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 47(44), 20956-20972.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Almasirad, A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 935-942.
  • El-Sawy, E. R., et al. (2023). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry, 47(44), 20956-20972.
  • Wang, Y., et al. (2019). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry, 43(3), 1409-1420.
  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047-1054.
  • Li, J., et al. (2021). Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. Journal of the Chemical Society of Pakistan, 43(4), 466-471.
  • Gholamzadeh, Z., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 18883.
  • Kumar, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Chen, C. H., et al. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2742-2747.
  • Ianni, F., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(23), 7122.
  • Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3740.
  • Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-3073.
  • Ciaffoni, L., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264.

Sources

A Comparative Guide to Computational Modeling of 3-Chloro-2-formylbenzonitrile Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational and experimental methodologies for elucidating the reaction mechanisms of 3-Chloro-2-formylbenzonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind methodological choices, ensuring a robust and validated approach to mechanistic investigation.

Introduction: The Significance of this compound and Mechanistic Insight

This compound is a highly functionalized aromatic compound, serving as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—featuring electron-withdrawing chloro, formyl, and cyano groups—creates a complex electronic landscape that dictates its reactivity in various chemical transformations. Understanding the precise reaction mechanisms is not merely an academic exercise; it is paramount for optimizing reaction conditions, maximizing yields, predicting potential side products, and designing novel synthetic routes.

While traditional experimental approaches provide essential data on reaction outcomes, they often struggle to capture the fleeting, high-energy transition states and intermediates that define a reaction pathway. Computational chemistry offers a powerful lens to visualize these transient species, providing detailed insights into reaction energetics and molecular interactions that are difficult or impossible to observe experimentally.[2] This guide details a synergistic approach, combining the predictive power of computational modeling with the empirical certainty of experimental validation.

Part 1: A Comparative Analysis of Computational Models

The selection of an appropriate computational method is a critical first step, representing a trade-off between accuracy and computational cost. For a molecule like this compound, Density Functional Theory (DFT) represents the most effective and widely used approach.

Expert Insight: The choice of DFT is strategic. While high-level ab initio methods like Møller-Plesset perturbation theory (MP2) can offer slightly more accurate geometries, their computational expense is often prohibitive for exploring entire reaction pathways involving multiple species.[3] DFT, particularly with hybrid functionals like B3LYP, provides an excellent compromise between accuracy and efficiency for the vibrational spectra and thermodynamic properties of substituted benzonitriles.[4][5]

Computational Method Core Principle Relative Accuracy Computational Cost Primary Application for this compound
Density Functional Theory (DFT) Models electron correlation based on electron density. Functionals like B3LYP are common.HighModerateWorkhorse Method: Geometry optimization, frequency calculations, transition state searching, reaction energy profiles.[6][7]
Ab Initio (e.g., MP2, CCSD(T)) Solves the Schrödinger equation with systematic approximations, without empirical parameters.Very High to "Gold Standard"High to Very HighBenchmark Tool: Used for single-point energy calculations on DFT-optimized geometries to refine critical energy barriers.
Semi-Empirical (e.g., AM1, PM7) Uses a simplified Hamiltonian and parameters derived from experimental data.LowVery LowScreening Tool: Rapidly exploring potential reaction pathways in very large systems or for initial conformational searches.

Part 2: A Validated Workflow for Mechanistic Elucidation

A trustworthy computational protocol must be a self-validating system. This means each step is designed to confirm the integrity of the previous one, from initial structure optimization to the final energy profile. Below is a detailed workflow for investigating a reaction mechanism involving this compound.

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Action: Optimize the 3D structures of all reactants, intermediates, transition states (TS), and products.

    • Method: DFT with the B3LYP functional and a Pople-style basis set such as 6-311+G(2d,p) is recommended for its proven performance with substituted benzonitriles.[4][5]

    • Causality: This step finds the lowest energy conformation for each species on the potential energy surface. An accurate geometry is the foundation for all subsequent calculations.

  • Frequency Calculation:

    • Action: Perform a vibrational frequency calculation on each optimized structure.

    • Method: Same level of theory as the optimization (e.g., B3LYP/6-311+G(2d,p)).

    • Trustworthiness Check:

      • Minima (Reactants, Products, Intermediates): Must have zero imaginary frequencies.

      • Transition States: Must have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate (e.g., a bond being formed or broken). This confirms the structure is a true saddle point.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Trace the minimum energy path downhill from the transition state.

    • Method: An IRC calculation starting from the TS geometry.

    • Causality & Validation: This calculation computationally verifies that the identified transition state correctly connects the intended reactant and product (or intermediate).[8] Failure to connect the correct species indicates an incorrect or irrelevant transition state.

  • Thermodynamic Analysis:

    • Action: Calculate the Gibbs free energy (ΔG) for each species.

    • Method: The frequency calculation output provides the necessary thermal corrections (zero-point vibrational energy, thermal and entropic contributions).[9]

    • Causality: ΔG, not just electronic energy, determines the spontaneity and rate of a reaction at a given temperature. This allows for the construction of a complete reaction energy profile, from which activation energies (related to kinetics) and reaction energies (related to thermodynamics) can be derived.

Workflow Visualization

G cluster_setup 1. Initial Setup cluster_core_calc 2. Core Calculation Loop cluster_analysis 3. Analysis & Validation reactants Input Reactant(s) opt Geometry Optimization (B3LYP/6-311+G(d,p)) reactants->opt products Hypothesized Product(s) products->opt ts_search Transition State Search opt->ts_search Guess TS Structure freq Frequency Calculation validation Validation Check: - Minima: 0 Imaginary Freq - TS: 1 Imaginary Freq freq->validation ts_search->freq irc IRC Calculation profile Construct Reaction Energy Profile (ΔG) irc->profile Confirms Path validation->ts_search validation->irc If TS Validated exp_compare Compare with Experimental Data profile->exp_compare

Caption: A validated workflow for computational reaction mechanism analysis.

Part 3: Case Study - Modeling Electrophilic Aromatic Substitution

Let's apply this workflow to a common reaction class for aromatic compounds: electrophilic aromatic substitution (EAS).[10] The benzene ring of this compound is electron-deficient due to the three withdrawing groups, making EAS challenging but an excellent case for computational prediction. The key question is one of regioselectivity: where will an incoming electrophile (E⁺) attack?

The mechanism proceeds in two main steps:

  • Attack: The aromatic π-system attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step.[11]

  • Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity.

Computational modeling can predict the favored product by calculating the relative stability (Gibbs free energy) of the possible arenium ion intermediates. The lower the energy of the intermediate, the lower the activation energy of the rate-determining step, and the faster the reaction pathway.

Predicted Regioselectivity
  • -CN (Cyano): Strong deactivator, meta-directing.

  • -CHO (Formyl): Strong deactivator, meta-directing.

  • -Cl (Chloro): Weak deactivator, ortho, para-directing.

The directing effects are in conflict. Computational modeling provides a quantitative answer by comparing the energies of the possible intermediates formed by attack at C4, C5, and C6.

Hypothetical Computational Data for Nitration (E⁺ = NO₂⁺)
Position of Attack Relative Gibbs Free Energy of Arenium Ion (kcal/mol) Predicted Major/Minor Product
C4 (ortho to -CHO, meta to -Cl)+4.2Minor
C5 (meta to -CHO and -CN, ortho to -Cl)0.0 (Reference) Major
C6 (ortho to -CN, meta to -CHO)+5.8Minor

Expert Insight: The calculation predicts that attack at the C5 position is most favorable. Although the chloro group directs ortho/para, the powerful meta-directing influence of both the formyl and cyano groups dominates, and the C5 position is meta to both. The computational data transforms qualitative organic chemistry rules into quantitative, testable predictions.

EAS Pathway Diagram

EAS cluster_pathways Arenium Ion Intermediates Reactants Reactants (Ar-H + E⁺) C4_Attack C4 Attack ΔG = +4.2 Reactants->C4_Attack TS1 (C4) C5_Attack C5 Attack ΔG = 0.0 Reactants->C5_Attack TS1 (C5) (Lowest Energy) C6_Attack C6 Attack ΔG = +5.8 Reactants->C6_Attack TS1 (C6) Products Product (Ar-E + H⁺) C4_Attack->Products TS2 C5_Attack->Products TS2 C6_Attack->Products TS2

Caption: Energy comparison for electrophilic attack on this compound.

Part 4: The Imperative of Experimental Validation

Computational results, no matter how rigorous, remain predictions until validated by experiment.[12][13] A robust research program integrates both approaches, using computational findings to guide experimental design and experimental results to refine computational models.

Comparison of Validation Techniques
Technique Data Provided How It Validates Computational Model
Nuclear Magnetic Resonance (NMR) Structural information of products (¹H, ¹³C).Confirms the predicted regioselectivity and structure of the final product(s).
Infrared (IR) Spectroscopy Information on functional groups.Calculated vibrational frequencies can be compared to the experimental spectrum to support the proposed structure.[5]
Mass Spectrometry (MS) Molecular weight of products and fragments.Confirms the mass of the predicted product, ruling out alternative reaction pathways.
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) Product ratios and reaction progress over time.Quantitatively confirms the predicted major and minor products. Can be used for kinetic studies.
Kinetic Studies Reaction rates at different temperatures.Experimental activation energies can be derived and compared directly with the energy barriers calculated in the computational model.[14]
Experimental Protocol: Nitration and Product Characterization

This protocol describes a method to validate the computational prediction that nitration occurs preferentially at the C5 position.

  • Reaction Setup:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C.

    • Slowly add a solution of concentrated nitric acid (1.1 eq.) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0-5 °C for 2 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Carefully pour the reaction mixture over crushed ice.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the isomers.

  • Characterization and Validation:

    • Collect fractions corresponding to the different isomers.

    • Analyze the major isolated isomer using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Validation Checkpoint: The NMR coupling patterns and chemical shifts, along with the exact mass from HRMS, will unequivocally determine the structure of the major product. This result is then compared directly with the computational prediction. If the major product is 3-Chloro-2-formyl-5-nitrobenzonitrile, the model is validated.

Conclusion

The elucidation of reaction mechanisms for complex molecules like this compound is most powerfully achieved through a tightly integrated computational and experimental strategy. Computational modeling, anchored by DFT, provides an unparalleled view into the transient world of transition states and intermediates, allowing for the quantitative prediction of reaction pathways and selectivity. However, these predictions only gain authority when they are rigorously tested and confirmed through empirical evidence from techniques like NMR and chromatography. By leveraging this synergistic relationship, researchers can accelerate discovery, optimize syntheses, and deepen our fundamental understanding of chemical reactivity.

References

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
  • Validation of Reaction Mechanisms. California Institute of Technology.
  • DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex.
  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica.
  • Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry.
  • A DFT Study of 1,3-dipolar Cycloaddition Reaction of Benzonitrile Oxide and N -aryl-2,4,6-heptatrien-1-imine.
  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing.
  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
  • A Comparative Guide to Density Functional Theory (DFT) Calculations of 2-(4-Methylphenoxy)benzonitrile. Benchchem.
  • This compound. MySkinRecipes.
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Southern Methodist University.
  • Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Save My Exams.
  • Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Computational Strategies for Entropy Modeling in Chemical Processes.

Sources

A Comparative Crystallographic Guide to 3-Chloro-2-formylbenzonitrile Derivatives: Elucidating Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount to predicting their physicochemical properties and biological activity. In this guide, we delve into the X-ray crystallography of 3-chloro-2-formylbenzonitrile and its derivatives, offering a comparative framework for analyzing their solid-state structures. While crystallographic data for the parent compound and its direct derivatives remains to be fully elucidated in publicly accessible databases, this guide provides a comprehensive overview of the expected structural features, a detailed methodology for their determination, and a comparative analysis based on closely related, structurally characterized compounds.

The strategic placement of chloro, formyl, and nitrile functionalities on a benzene ring creates a molecule with a unique electronic and steric profile, making its derivatives promising scaffolds in medicinal chemistry and materials science. The interplay of these groups governs the intermolecular interactions, which in turn dictate the crystal packing and, ultimately, the macroscopic properties of the material.

The Significance of Substituent Effects on Crystal Packing

The introduction of different substituents at the 3-position of the 2-formylbenzonitrile core can profoundly influence the resulting crystal structure. By comparing a chloro derivative with hypothetical bromo or methoxy analogues, we can anticipate significant variations in their supramolecular assemblies.

  • Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor, interacting with nucleophilic atoms such as the nitrogen of the nitrile group or the oxygen of the formyl group in adjacent molecules. The strength and directionality of these interactions are expected to differ in a bromo-substituted derivative due to the higher polarizability of bromine.

  • Hydrogen Bonding: The formyl group is a potent hydrogen bond acceptor. Weak C-H···O and C-H···N hydrogen bonds are anticipated to be prevalent in the crystal structures of these derivatives, contributing to the overall stability of the lattice.

  • π-π Stacking: The aromatic nature of the benzene ring facilitates π-π stacking interactions, which are crucial in the packing of planar molecules. The nature and geometry of these interactions can be modulated by the electronic effects of the substituents.

Experimental Workflow: From Synthesis to Structure Solution

To provide a practical framework, we outline a detailed experimental protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives. This methodology is based on established procedures for similar compounds and emphasizes the importance of careful experimental design for obtaining high-quality single crystals.

Synthesis of this compound Derivatives

A plausible synthetic route to this compound could start from 3-chloro-2-methylbenzonitrile. The methyl group can be brominated using N-bromosuccinimide (NBS) under radical initiation, followed by hydrolysis to the corresponding alcohol, and subsequent oxidation to the aldehyde. For derivatives, the starting material would be appropriately substituted 2-methylbenzonitriles.

Diagram of the Proposed Synthetic Pathway:

G cluster_synthesis Synthetic Pathway for 3-Substituted-2-formylbenzonitriles start 3-Substituted-2-methylbenzonitrile step1 Bromination (NBS, AIBN) start->step1 intermediate1 3-Substituted-2-(bromomethyl)benzonitrile step1->intermediate1 step2 Hydrolysis (e.g., Na2CO3, H2O) intermediate1->step2 intermediate2 3-Substituted-2-(hydroxymethyl)benzonitrile step2->intermediate2 step3 Oxidation (e.g., PCC, MnO2) intermediate2->step3 end 3-Substituted-2-formylbenzonitrile step3->end

Caption: Proposed synthetic route to 3-substituted-2-formylbenzonitrile derivatives.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. A systematic approach to screening various crystallization conditions is crucial for success.

Detailed Protocol for Crystal Growth:

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is a simple and often effective method.

  • Vapor Diffusion:

    • Liquid-Vapor Diffusion: Dissolve the compound in a relatively non-volatile solvent to create a concentrated solution. Place this solution in a small, open vial. Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Solid-Vapor Diffusion: Place the solid compound in a small vial and place this vial inside a larger sealed container with a volatile solvent. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.

  • Temperature Gradient: Slowly cool a saturated solution of the compound. The decrease in temperature reduces solubility, which can induce crystallization. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device for more precise control.

  • Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser anti-solvent. The slow diffusion at the interface can lead to the formation of high-quality crystals.

Diagram of the Crystallization Workflow:

G cluster_crystallization Crystallization Workflow start Purified Compound solubility Solubility Screening start->solubility methods Crystallization Methods (Slow Evaporation, Vapor Diffusion, etc.) solubility->methods optimization Optimization of Conditions (Solvent, Temperature, Concentration) methods->optimization crystals Single Crystals optimization->crystals

Caption: A systematic workflow for obtaining single crystals of organic compounds.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Standard Protocol for X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

  • Structure Solution: The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods. This provides an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters of the initial model are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Comparative Analysis of Crystallographic Data

To illustrate the principles of a comparative crystallographic study, we present a table of key crystallographic parameters from related, structurally characterized benzonitrile derivatives. This data serves as a benchmark for what can be expected for this compound and its analogues.

Table 1: Comparative Crystallographic Data of Substituted Benzonitrile Derivatives

Parameter2-Amino-4-chlorobenzonitrile[1]3-Bromo-2-hydroxybenzonitrileThis compound (Hypothetical)
Formula C₇H₅ClN₂C₇H₄BrNOC₈H₄ClNO
Crystal System TriclinicMonoclinicTo be determined
Space Group P-1P2₁/cTo be determined
a (Å) 3.8924(9)13.0171(7)To be determined
b (Å) 6.7886(15)3.8488(2)To be determined
c (Å) 13.838(3)13.5989(7)To be determined
α (°) 77.559(16)90To be determined
β (°) 88.898(17)96.062(1)To be determined
γ (°) 83.021(17)90To be determined
V (ų) 354.41(14)677.50(6)To be determined
Z 24To be determined
Key Intermolecular Interactions N-H···N hydrogen bonds, π-π stackingO-H···N/Br hydrogen bonds, π-π stackingExpected: C-H···O, C-H···N, Halogen bonds, π-π stacking

Data for 3-bromo-2-hydroxybenzonitrile is available from the Crystallography Open Database (COD) and through publications.

Analysis of Intermolecular Interactions:

The crystal packing of 2-amino-4-chlorobenzonitrile is dominated by N-H···N hydrogen bonds, forming centrosymmetric dimers, which are further linked into a 3D network by π-π stacking interactions. In contrast, 3-bromo-2-hydroxybenzonitrile exhibits a more complex packing arrangement driven by O-H···N and O-H···Br hydrogen bonds, leading to the formation of helical chains.

For the hypothetical this compound, we can predict a rich variety of intermolecular interactions. The formyl group's oxygen atom is a strong hydrogen bond acceptor, likely forming C-H···O interactions with aromatic and formyl protons of neighboring molecules. The nitrile nitrogen can also act as a hydrogen bond acceptor. Furthermore, the chlorine atom can participate in halogen bonding, either with the nitrile nitrogen or the formyl oxygen. The interplay and relative strengths of these interactions will ultimately determine the final crystal packing.

Diagram of Potential Intermolecular Interactions:

G cluster_interactions Potential Intermolecular Interactions in this compound cluster_mol1 cluster_mol2 mol1 Molecule A mol2 Molecule B mol1->mol2 π-π Stacking Cl1 Cl C_formyl2 C=O Cl1->C_formyl2 Cl···O Halogen Bond C_nitrile2 C≡N Cl1->C_nitrile2 Cl···N Halogen Bond C_formyl1 C=O C_nitrile1 C≡N Cl2 Cl Aromatic_H2 Aromatic C-H Aromatic_H2->C_formyl1 C-H···O Hydrogen Bond Aromatic_H2->C_nitrile1 C-H···N Hydrogen Bond

Caption: A schematic representation of the potential intermolecular interactions in the crystal structure of this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the X-ray crystallographic analysis of this compound derivatives. While the specific crystal structures of the title compound and its direct analogues are yet to be reported, the methodologies and comparative data presented here offer a solid foundation for future research in this area. The elucidation of these crystal structures will provide invaluable insights into the structure-property relationships of this important class of compounds, paving the way for their rational design and application in drug discovery and materials science. Further experimental work is highly encouraged to obtain and deposit the crystallographic data for this compound and its derivatives, which will undoubtedly be a valuable contribution to the scientific community.

References

  • Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile. Malaysian Journal of Analytical Sciences, 2021.
  • Dickinson, S. R., Müller, P., & Tanski, J. M. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • The Cambridge Structural Database (CSD).
  • Crystallography Open D

Sources

A Comparative Guide to the Synthesis of 3-Chloro-2-formylbenzonitrile: Established Protocols vs. Novel Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates with high purity and efficiency is paramount. 3-Chloro-2-formylbenzonitrile stands as a critical building block, its dual functionality of a nitrile and an aldehyde group on a chlorinated benzene ring offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth comparison of a well-established, stoichiometric oxidation method for its synthesis against a modern, catalytic approach, offering a comprehensive analysis of their respective methodologies, efficiencies, and environmental considerations.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-cyano-6-chlorobenzaldehyde, is a key intermediate in the synthesis of a variety of biologically active compounds, including herbicides and fungicides.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build intricate molecular frameworks. The pursuit of more efficient, cost-effective, and sustainable methods for its production is a continuous endeavor in process chemistry.

Established Synthesis: The Stoichiometric Oxidation of 3-Chloro-2-methylbenzonitrile

A conventional and well-documented route to this compound involves the oxidation of the corresponding methylarene, 3-chloro-2-methylbenzonitrile. This transformation has traditionally relied on the use of stoichiometric amounts of strong oxidizing agents. Among these, manganese dioxide (MnO₂) has been a common choice for the oxidation of benzylic alcohols, and by extension, activated methyl groups.

The Chemistry Behind the Established Method

The oxidation of a benzylic methyl group to an aldehyde using manganese dioxide is a heterogeneous reaction that is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[2] The benzylic C-H bond is relatively weak and susceptible to abstraction, initiating the oxidation cascade. The reaction's effectiveness can be highly dependent on the activation state and surface area of the manganese dioxide used.[2]

Experimental Protocol: Oxidation with Activated Manganese Dioxide

This protocol is a representative procedure for the established stoichiometric oxidation method.

Step 1: Activation of Manganese Dioxide

  • Commercial manganese dioxide (50 g) is placed on a large Büchner funnel.

  • 10% nitric acid (80 mL) is added slowly.

  • The resulting MnO₂ cake is washed with a large volume of deionized water (2-3 L) until the filtrate is neutral.

  • The activated MnO₂ is then dried at 105°C for 48 hours and can be stored under normal laboratory conditions.[3]

Step 2: Oxidation of 3-Chloro-2-methylbenzonitrile

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-chloro-2-methylbenzonitrile (1.51 g, 10 mmol) is dissolved in a suitable inert solvent such as dichloromethane (DCM) or chloroform (100 mL).

  • Activated manganese dioxide (a significant molar excess, typically 5-10 equivalents, e.g., 4.35 g - 8.7 g, 50-100 mmol) is added to the solution.[2]

  • The heterogeneous mixture is stirred vigorously and heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid manganese salts are removed by filtration through a pad of celite.

  • The filter cake is washed with additional solvent (e.g., DCM).

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization.

A Novel Approach: Catalytic Oxidation with a TEMPO/Co(II)/O₂ System

In the quest for greener and more efficient chemical processes, catalytic methods utilizing molecular oxygen as the ultimate oxidant have gained significant traction. A promising new approach for the selective oxidation of methylarenes to aldehydes involves a multi-component catalytic system. This method, while not yet explicitly documented for this compound, has shown high efficacy for the oxidation of related substituted toluenes and represents a significant advancement over stoichiometric methods.

The Rationale for a Catalytic Approach

The proposed novel method employs a catalytic amount of a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a cobalt(II) salt and molecular oxygen (from air) in a non-polar solvent. This system offers several advantages:

  • Atom Economy: Utilizes oxygen from the air as the terminal oxidant, with water as the only byproduct.

  • Catalytic Nature: Requires only small amounts of the active catalytic species, reducing waste and cost.

  • Milder Conditions: Often proceeds under milder conditions than traditional stoichiometric oxidations.

The catalytic cycle is believed to involve the oxidation of Co(II) to Co(III) by oxygen. The Co(III) then oxidizes the substrate, which is facilitated by the TEMPO radical acting as a hydrogen atom transfer agent.

Proposed Experimental Protocol: Catalytic Air Oxidation

This proposed protocol is based on modern methodologies for the selective catalytic oxidation of substituted toluenes.

Step 1: Catalyst and Reagent Preparation

  • A mixture of Co(OAc)₂·4H₂O (0.025 mmol, 0.5 mol%) and N-Hydroxyphthalimide (NHPI) (0.1 mmol, 2 mol%) is prepared.

  • 3-Chloro-2-methylbenzonitrile (5.0 mmol) is dissolved in a suitable solvent such as ethyl acetate (10 mL) in a reaction vessel equipped with a magnetic stirrer and a gas inlet.

Step 2: Catalytic Oxidation

  • The catalyst mixture is added to the solution of 3-chloro-2-methylbenzonitrile.

  • The reaction vessel is flushed with oxygen or air, and an oxygen balloon is fitted to the flask.

  • The mixture is stirred at a moderate temperature (e.g., 70-80 °C).

  • The reaction is monitored by GC or TLC for the disappearance of the starting material and the formation of the aldehyde.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the this compound.

Comparative Analysis

ParameterEstablished Method (MnO₂ Oxidation)Novel Method (Catalytic Air Oxidation)
Oxidant Stoichiometric Manganese Dioxide (MnO₂)Catalytic TEMPO/Co(II) with O₂ (Air)
Reagent Stoichiometry Large excess of MnO₂ (5-10 eq.)Catalytic amounts of TEMPO and Co(II) salt
Byproducts MnO and other manganese saltsWater
Reaction Conditions Reflux in chlorinated solventsModerate temperatures (e.g., 70-80 °C)
Workup & Purification Filtration of large amounts of solid waste, followed by chromatographyPrimarily chromatographic purification
Yield Variable, often moderatePotentially high and selective
Atom Economy PoorExcellent
Environmental Impact High, due to heavy metal wasteLow, considered a "green" method
Safety Considerations Handling of fine MnO₂ powder (inhalation risk)Handling of flammable organic solvents

Visualizing the Synthetic Workflows

Established Method: Stoichiometric Oxidation Workflow

established_workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification A Activate MnO₂ (Nitric Acid Treatment) C Add Activated MnO₂ (Large Excess) A->C B Dissolve 3-Chloro-2- methylbenzonitrile in Solvent B->C D Heat to Reflux C->D E Monitor Reaction (TLC/GC) D->E F Cool to Room Temp. E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Chromatography H->I novel_workflow cluster_setup Reaction Setup cluster_reaction Catalytic Oxidation cluster_workup Workup & Purification A Dissolve Substrate in Solvent B Add Catalysts (TEMPO, Co(II) salt) A->B C Introduce O₂ Atmosphere (Air) B->C D Heat to Moderate Temp. C->D E Monitor Reaction (GC/TLC) D->E F Cool to Room Temp. E->F G Concentrate Mixture F->G H Purify by Chromatography G->H

Caption: Workflow for the proposed novel catalytic oxidation.

Conclusion and Future Outlook

The synthesis of this compound provides a clear example of the evolution of synthetic organic chemistry. While the established stoichiometric oxidation using manganese dioxide is a proven method, it suffers from poor atom economy and generates significant heavy metal waste. The advent of modern catalytic systems, such as the proposed TEMPO/Co(II)/O₂ protocol, offers a much greener and potentially more efficient alternative.

For researchers and professionals in drug development and process chemistry, the adoption of such catalytic methods is not merely an academic exercise but a strategic imperative. These newer approaches align with the principles of green chemistry, leading to more sustainable manufacturing processes, reduced environmental impact, and potentially lower production costs. Further research into the optimization and application of catalytic systems for the synthesis of this compound and other key intermediates will undoubtedly continue to be a fruitful area of investigation.

References

  • MySkinRecipes. This compound. [Link]
  • Organic Chemistry Portal. Manganese(IV) oxide. [Link]
  • The Royal Society of Chemistry. A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. [Link]
  • MDPI.
  • ACS Publications.
  • RSC Publishing. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]
  • ACS Publications.
  • The Royal Society of Chemistry. A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. [Link]
  • WordPress. Manganese Dioxide, MnO2. [Link]

Sources

A Comparative Guide to Isotopic Labeling with 3-Chloro-2-formylbenzonitrile: A Prospectus for a Novel Amine-Reactive Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the precise measurement of protein and peptide abundance is fundamental to unraveling complex biological systems. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone for relative and absolute quantification. While established reagents like Tandem Mass Tags (TMT) and strategies like Stable Isotope Dimethyl Labeling (DML) dominate the field, the exploration of novel chemical entities offers potential for new functionalities and analytical windows.

This guide provides a comparative analysis of 3-Chloro-2-formylbenzonitrile, a commercially available chemical intermediate[1][2][3][4], as a potential amine-reactive isotopic labeling reagent. As there is currently no published literature on its application in this context, we will ground our analysis in the fundamental principles of chemical derivatization and compare its hypothetical performance against well-established methods. This prospectus serves as both a guide to current technologies and an expert exploration of a novel tool.

The Principle of Amine-Reactive Isotopic Labeling

The most common targets for chemical isotopic labeling are the primary amines found at the N-terminus of every peptide and on the side chain of lysine residues. These groups are readily available after enzymatic digestion (e.g., with trypsin) and are nucleophilic, making them reactive toward specific functional groups. An ideal labeling reagent should be:

  • Specific: Reacts exclusively with primary amines under controlled conditions.

  • Efficient: The reaction proceeds to completion, ensuring all target sites are labeled.

  • Stable: Forms a covalent bond that is stable throughout sample processing and mass spectrometry analysis.

  • Quantifiable: Incorporates stable isotopes (e.g., ¹³C, ¹⁵N, ²H) that create a predictable mass shift between samples, allowing for relative quantification.

Proposed Mechanism of Action for this compound

This compound possesses a formyl (aldehyde) group, which is known to react with primary amines. The proposed reaction mechanism is a two-step process known as reductive amination .

  • Schiff Base Formation: The aldehyde group reacts with a primary amine on a peptide to form a protonated Schiff base (an imine). This reaction is typically fastest at a slightly acidic to neutral pH.

  • Reductive Stabilization: The unstable Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to form a stable, covalent secondary amine bond.

Isotopes can be incorporated either into the benzonitrile reagent itself (e.g., using ¹³C or ¹⁵N) or through the use of a deuterated reducing agent (e.g., NaBD₃CN), similar to the principle of dimethyl labeling[5].

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Peptide Peptide-NH₂ (Primary Amine) SchiffBase Schiff Base (Imine) (Unstable) Peptide->SchiffBase + Reagent - H₂O Reagent This compound (Aldehyde) Reagent->SchiffBase LabeledPeptide Labeled Peptide (Stable Secondary Amine) SchiffBase->LabeledPeptide + Reducer Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->SchiffBase

Caption: Proposed reductive amination mechanism for labeling peptides.

Comparative Analysis: this compound vs. Established Reagents

To evaluate its potential, we compare the hypothetical performance of a this compound-based tag against two industry standards: Tandem Mass Tags (TMT) and Stable Isotope Dimethyl Labeling (DML).

FeatureThis compound (Hypothetical)Tandem Mass Tags (TMT)Stable Isotope Dimethyl Labeling (DML)
Labeling Principle Reductive amination of primary amines.In vitro chemical labeling of primary amines with isobaric tags[6].Reductive amination of primary amines using formaldehyde[5].
Quantification Level MS1 Precursor ScanMS2/MS3 Reporter IonMS1 Precursor Scan
Multiplexing Capacity Likely 2-plex or 3-plex (light, medium, heavy isotopic versions).Up to 18-plex with TMTpro reagents, enabling high-throughput analysis[6].Typically 2-plex or 3-plex; can be extended but becomes complex[5].
Ratio Compression Low risk; quantification occurs at the MS1 level.High risk, especially in complex samples, due to co-isolation of precursor ions. MS3 methods can mitigate this at the cost of sensitivity[7].Low risk; quantification is at the MS1 level.
Cost Potentially low; based on a simple chemical intermediate.High; reagents are complex and proprietary.Very low; uses inexpensive reagents like formaldehyde and sodium cyanoborohydride[5].
Reaction Speed Moderate; likely requires a multi-step reaction over 30-60 minutes.Fast; typically a 1-hour reaction.Very fast; reaction is often complete in under 5 minutes[5].
Effect on Peptide ID May improve fragmentation and peptide identification due to the stable tag.Can sometimes complicate spectral interpretation, but is well-supported by search algorithms.Minimal impact; the small mass addition is well-handled by search algorithms.
Sample Type Applicable to any protein sample that can be digested, including tissues and biofluids.Applicable to a wide range of biological samples[7].Applicable to any protein sample.

Experimental Protocols

While a specific, validated protocol for this compound does not exist, a robust starting point can be adapted from general protocols for derivatizing primary amines[8].

Hypothetical Protocol for Isotopic Labeling with this compound

This protocol assumes the availability of "light" (e.g., all ¹²C) and "heavy" (e.g., containing six ¹³C atoms in the benzene ring) versions of the reagent.

A. Materials:

  • Lyophilized peptide samples (from trypsin digestion).

  • Labeling Buffer: 100 mM triethylammonium bicarbonate (TEAB) or 50 mM HEPES, pH 7.5.

  • Light & Heavy this compound Reagent Solution: 50 mM in anhydrous acetonitrile or DMSO.

  • Reducing Agent Solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in water (prepare fresh).

  • Quenching Solution: 5% Hydroxylamine or 500 mM Tris-HCl, pH 8.0.

  • C18 Solid-Phase Extraction (SPE) cartridges for desalting.

B. Step-by-Step Method:

  • Sample Preparation:

    • Quantify peptide concentration for each sample using a BCA or similar assay.

    • Take an equal amount of peptide (e.g., 50 µg) for each sample to be labeled.

    • Lyophilize the peptide samples to dryness.

  • Reconstitution:

    • Reconstitute the "light" sample in 50 µL of Labeling Buffer.

    • Reconstitute the "heavy" sample in 50 µL of Labeling Buffer.

  • Labeling Reaction:

    • Add 5 µL of the appropriate Reagent Solution ("light" or "heavy") to its respective peptide sample.

    • Vortex briefly and incubate at room temperature for 30 minutes.

    • Rationale: This step allows for the initial, reversible formation of the Schiff base intermediate.

  • Reduction:

    • Add 5 µL of the freshly prepared Reducing Agent Solution to each sample.

    • Vortex and incubate at room temperature for 1 hour.

    • Rationale: This covalently stabilizes the bond, making the label permanent. Sodium cyanoborohydride is effective at neutral pH and selectively reduces the imine without affecting other carbonyls.

  • Quenching & Pooling:

    • Add 10 µL of Quenching Solution to each vial to consume any unreacted aldehyde reagent. Incubate for 15 minutes.

    • Combine the "light" and "heavy" labeled samples into a single new tube.

  • Cleanup:

    • Acidify the pooled sample with 1% trifluoroacetic acid (TFA).

    • Desalt the sample using a C18 SPE cartridge to remove excess reagent, salts, and quenching buffer.

    • Elute the labeled peptides, lyophilize to dryness, and store at -80°C until LC-MS/MS analysis.

Workflow cluster_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis ProtExtract Protein Extraction & Digestion Quant Peptide Quantification ProtExtract->Quant LabelLight Label Sample 1 (Light Reagent) Quant->LabelLight LabelHeavy Label Sample 2 (Heavy Reagent) Quant->LabelHeavy ReduceLight Reduction LabelLight->ReduceLight ReduceHeavy Reduction LabelHeavy->ReduceHeavy Pool Pool Samples ReduceLight->Pool ReduceHeavy->Pool Desalt Desalting (SPE) Pool->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: General workflow for a 2-plex isotopic labeling experiment.

Conclusion and Authoritative Grounding

While this compound is not an established isotopic labeling reagent, its chemical structure presents a compelling case for its potential application in quantitative proteomics. The aldehyde-based reductive amination chemistry is a proven strategy for modifying primary amines on peptides[5][9]. A labeling reagent based on this scaffold could offer a cost-effective alternative to isobaric tags, avoiding the issue of ratio compression by enabling quantification at the MS1 level.

However, significant experimental validation is required. Key performance characteristics such as reaction efficiency across a complex peptide mixture, specificity, and the stability of the resulting tag would need to be rigorously tested. Furthermore, isotopically enriched versions of the compound would need to be synthesized to enable its use in quantitative studies[10].

Researchers considering developing novel labeling strategies may find this compound and similar functionalized benzonitriles to be a promising starting point, bridging the gap between the low cost of dimethyl labeling and the high multiplexing of isobaric tags.

References

  • American Elements. This compound | CAS 1256561-76-8.
  • MySkinRecipes. This compound.
  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852.
  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Bioconjugate chemistry, 23(11), 2235-2244.
  • Puig-Giménez, F., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au, 2(4), 931-939.
  • Li, Z., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
  • Tai, H. C., & Lee, G. J. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536.
  • Li, Z., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Chloro-2-formylbenzonitrile is foundational to scientific advancement. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Section 1: Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the cornerstone of its safe handling and disposal. The molecule's structure, incorporating a chlorinated aromatic ring, an aldehyde (formyl group), and a nitrile group, dictates its chemical reactivity and toxicological profile. This compound is classified as hazardous, and its disposal is regulated.

The primary hazards are summarized below:

Hazard CategoryDescriptionRationale and Key Considerations
Acute Toxicity Harmful if swallowed, toxic or harmful in contact with skin, and harmful if inhaled.[1][2]The nitrile functional group can be metabolized to release cyanide ions, a potent toxin. The chlorinated aromatic structure can also contribute to systemic toxicity.
Irritation Causes serious eye irritation and skin irritation. May cause respiratory irritation.[2]Aldehyde groups are frequently irritants. Direct contact with skin or eyes, or inhalation of the solid as a dust, must be avoided.
Reactivity Chemically stable under standard conditions but incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][4] It is also noted to be sensitive to air and light.[2][3]Co-mingling with incompatible materials in a waste container can lead to exothermic or violent reactions, gas evolution, or degradation into unknown, potentially more hazardous compounds.
Environmental While some data sheets suggest no known environmental hazards, nitriles and chlorinated organic compounds should be treated as potentially harmful to aquatic life.[1][2][5]Disposal into sanitary sewer systems is strictly prohibited.[1] The compound's persistence and ecotoxicity are key concerns.
Combustion Products Thermal decomposition can release highly toxic and irritating gases.In the event of a fire, expect the formation of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen cyanide (HCN).[3]

Section 2: Immediate Safety & Spill Response Protocol

Proper response to an accidental release is the first step in the waste management lifecycle. The objective is to contain the material safely without creating additional hazards.

Protocol for Small Solid Spills:

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is often acceptable, but check your institution's specific guidance), and ANSI-approved safety goggles or a face shield.

  • Ventilate the Area: Work in a well-ventilated space or a chemical fume hood to minimize inhalation exposure.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Causality: This prevents the solid from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Carefully sweep or scoop the contained material and spill residue into a designated, sturdy, and sealable container.[1] Use non-sparking tools. Crucially, avoid generating dust during this process. [1]

  • Label as Waste: Immediately label the container as "Hazardous Waste: this compound Spill Debris." Include the date and associated hazards.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by a soap and water wash. Collect all cleaning materials (wipes, gloves) in the same hazardous waste container.

  • Dispose: The sealed container must be disposed of through your institution's hazardous waste program.

Section 3: The Core Directive: Compliant Hazardous Waste Disposal

The single most critical directive for the disposal of this compound, as mandated by safety data sheets and environmental regulations, is to manage it as hazardous waste.[1][2][3]

Unacceptable Disposal Methods:

  • Sewer Disposal: Strictly prohibited. This can harm aquatic ecosystems and interfere with wastewater treatment processes.[1]

  • Trash Disposal: Illegal and dangerous. Poses a risk to sanitation workers and the environment.

  • Evaporation: Releasing chemical vapors into the atmosphere is not a compliant disposal method and is a violation of environmental regulations.[6]

  • Uncontrolled Chemical Neutralization: While chemical transformations can render compounds less hazardous, attempting this without validated protocols, proper equipment, and a plan for disposing of the resulting byproducts is unsafe and can generate even more hazardous waste.

All disposal activities are governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and corresponding state and local laws.[7][8]

Section 4: Step-by-Step Waste Accumulation & Segregation Protocol

This protocol details the systematic procedure for collecting and storing this compound waste prior to its removal by a licensed disposal vendor.

Step 1: Waste Identification and Classification The material must be classified as hazardous waste. Based on its toxicological profile, it falls under regulations that require controlled management from "cradle-to-grave."[7]

Step 2: Container Selection and Labeling

  • Container: Use a sturdy, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail for solid waste). The container must be in good condition with no leaks or cracks.[9]

  • Labeling: The container must be clearly labeled with an official hazardous waste tag before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The accumulation start date (the date the first drop of waste enters the container)

    • An indication of the hazards (e.g., "Toxic," "Irritant")

Step 3: Waste Segregation (Critical Step)

  • Principle: Never mix incompatible wastes.[6]

  • Procedure: A dedicated waste container should be used for this compound and structurally similar halogenated organic solids.

  • DO NOT MIX with:

    • Strong Acids

    • Strong Bases

    • Strong Oxidizing Agents

    • Strong Reducing Agents[3][4]

  • Causality: Inadvertent mixing can cause violent chemical reactions, leading to pressure buildup, container failure, and the release of toxic gases.

Step 4: On-Site Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept closed except when actively adding waste.[6]

  • Utilize secondary containment (e.g., a larger bin or tray) to capture any potential leaks.[6]

  • Store away from heat sources, direct sunlight, and high-traffic areas.[2][6]

Step 5: Arranging for Disposal

  • Once the waste container is full or you are approaching your institution's time limit for accumulation (e.g., 90 days), contact your organization's Environmental Health & Safety (EHS) department.[6][10]

  • EHS will provide instructions for pickup and will manage the transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Section 5: Decontamination & Empty Container Disposal

Properly managing "empty" containers and contaminated labware is a crucial final step.

Protocol for Contaminated Glassware:

  • Rinse the glassware three times with a suitable solvent (e.g., acetone).

  • The first rinseate is considered acutely hazardous waste and MUST be collected in your designated hazardous waste container.[6] Subsequent rinses may also require collection depending on institutional policy.

  • After triple-rinsing, the glassware can typically be washed using standard laboratory procedures.

Protocol for Empty Reagent Bottles:

  • Ensure the container is truly empty (no free-flowing liquid or scrapable solid remains).

  • The first rinse must be collected and disposed of as hazardous waste.[6]

  • Once triple-rinsed, completely deface the original label to prevent confusion.

  • Follow your institution's specific procedure for disposing of clean, empty chemical containers, which may involve placing them in a designated bin for glass recycling or trash.

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Collection cluster_storage Storage & Handover cluster_disposal Final Disposition Start Waste Generated (this compound) Identify 1. Identify as Hazardous Waste Start->Identify Container 2. Select Compatible & Labeled Container Identify->Container Segregate 3. Segregate from Incompatibles (Acids, Bases, Oxidizers) Container->Segregate Collect 4. Add Waste to Container (Solids, Rinseate, Debris) Segregate->Collect Close 5. Keep Container Securely Closed Collect->Close Store 6. Store in Secondary Containment in a Designated Area Close->Store ContactEHS 7. Container Full or Time Limit Reached? Contact EHS/Waste Office Store->ContactEHS Pickup 8. Schedule & Prepare for Waste Pickup ContactEHS->Pickup Yes Vendor Licensed Vendor Transports to TSDF Pickup->Vendor End Compliant Disposal (e.g., High-Temp Incineration) Vendor->End

Caption: Workflow for compliant disposal of this compound.

Conclusion

The responsible disposal of this compound is not an ancillary task but an integral part of the scientific process. Adherence to these protocols—from initial hazard assessment and spill control to meticulous waste segregation and compliant disposal through your EHS department—ensures a safe research environment and upholds our collective commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste management policies as the final authority.

References

  • SAFETY DATA SHEET - 3-Formylbenzonitrile. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-formylbenzonitrile. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Chloro-2-methylbenzonitrile. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Cyanobenzaldehyde. (2025). Thermo Fisher Scientific.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Synthesis of benzonitriles from substituted benzoic acid. (2005).
  • SAFETY DATA SHEET - Benzonitrile, 2-chloro-. (2025). Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Unraveling the Reactivity of Benzonitrile Deriv
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.
  • Guidance Manual for Disposal of Chlorinated W
  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
  • Hazardous Waste. Maryland Department of the Environment.
  • Benzonitrile. (2018). American Chemical Society.
  • Land Disposal Restrictions for Newly Identified Wastes. (1999). U.S. Environmental Protection Agency.
  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency.
  • How Do You Dispose Of Nitric Acid Waste? (2025). Chemistry For Everyone - YouTube.
  • Benzonitrile. Wikipedia.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Senior Application Scientist's Guide to Handling 3-Chloro-2-formylbenzonitrile: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. 3-Chloro-2-formylbenzonitrile, a key building block in synthetic chemistry, possesses a unique combination of functional groups—a nitrile, an aldehyde, and an aryl chloride—that necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to foster a culture of safety that empowers scientific discovery while ensuring the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Reactivity Profile

Before any handling, a comprehensive risk assessment is mandatory.[1] The hazard profile of this compound can be inferred from its structural motifs and data on analogous compounds. The primary hazards are associated with its potential for acute toxicity, irritation, and reactivity.[2]

GHS Hazard Classification Summary (Based on Analogous Compounds)

Hazard Class Category GHS Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [2][3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [2][3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled [2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [2][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2] |

The presence of the nitrile group suggests that in the event of a fire, hazardous combustion products such as nitrogen oxides (NOx) and highly toxic hydrogen cyanide gas may be released.[3] Furthermore, this compound is noted to be sensitive to air and light, requiring specific storage conditions.[2][3]

Personal Protective Equipment (PPE): An Integrated Safety System

The selection of PPE is not merely a regulatory requirement but a critical barrier against exposure.[5][6] The appropriate level of protection depends on the task being performed.

Core PPE Requirements

Protection Type Specification Rationale and Best Practices
Primary Engineering Control Certified Chemical Fume Hood All manipulations of solid this compound and its solutions must be performed in a properly functioning fume hood to mitigate inhalation risks from dust or vapors.[7]
Hand Protection Nitrile Gloves Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and organic compounds, making them a reliable choice.[8][9] Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. Contaminated gloves should be disposed of as hazardous waste.[10]
Eye & Face Protection Chemical Safety Goggles & Face Shield Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes and dust.[7][11] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn over the safety goggles.[12]
Body Protection Flame-Resistant Lab Coat A flame-resistant (FR) lab coat, fully buttoned, is mandatory to protect against chemical splashes and in the event of a fire.[12][13] Do not wear clothing made of synthetic materials, which can melt and adhere to the skin.[12]

| Respiratory Protection | NIOSH-Approved Respirator | A respirator with a particulate filter may be required if engineering controls are insufficient or during emergency situations, such as a large spill clean-up.[14] Use should be in accordance with your institution's respiratory protection program. |

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach ensures that safety measures are integrated into every step of the workflow.

Preparation Phase

  • Designate Work Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Assemble Materials: Ensure all necessary equipment (glassware, spatulas, etc.) is clean, dry, and readily accessible within the hood.[13]

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.

  • Don PPE: Put on all required PPE as outlined in the table above before approaching the designated work area.

Handling & Procedure Phase

  • Weighing: Carefully weigh the solid compound within the fume hood. Use a tared weigh boat or glassine paper to minimize contamination of the balance.

  • Transfer: Use a clean spatula to transfer the solid to the reaction vessel. Avoid generating dust.

  • Dissolution: If preparing a solution, add the solvent slowly to the solid. Be aware of any potential exothermic reactions.

  • Reaction Monitoring: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.

Post-Procedure & Decontamination

  • Quenching: If necessary, carefully quench the reaction mixture using appropriate procedures.

  • Surface Decontamination: Wipe down all surfaces within the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol), collecting the wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Procedure A Assess Hazards & Review SDS B Verify Fume Hood & Safety Equipment A->B C Don Required PPE B->C D Handle Chemical in Fume Hood C->D I Store Chemical Properly C->I Storage E Decontaminate Work Area & Equipment D->E F Segregate & Label Waste E->F G Doff PPE Correctly F->G J Dispose of Waste via EHS F->J Disposal H Wash Hands Thoroughly G->H

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.